Technical Documentation Center

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid
  • CAS: 1032564-18-3

Core Science & Biosynthesis

Foundational

Technical Master File: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

The following technical guide details the chemical profile, synthesis, and analytical control of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CAS 1032564-18-3), a critical impurity and metabolite associated with the di...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and analytical control of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CAS 1032564-18-3), a critical impurity and metabolite associated with the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin.[1]

Executive Summary

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CAS: 1032564-18-3 ) is a secondary amine derivative of adamantane.[1][2][3][4] In pharmaceutical development, it serves two primary roles:

  • Key Metabolite (M15.3): It is the major hydrolysis product of Vildagliptin, formed via the cleavage of the pyrrolidine ring or hydrolysis of the cyano group followed by amide hydrolysis.[1]

  • Process Impurity (Impurity 7): It acts as a critical quality attribute (CQA) in the synthesis of Vildagliptin, often arising from the over-hydrolysis of the intermediate during the coupling phase or stress degradation.[1]

This guide provides a self-validating protocol for synthesizing this compound as a Reference Standard , along with analytical methodologies for its detection.

Part 1: Chemical Profile & Properties[5][6]

PropertySpecification
Chemical Name 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid
CAS Number 1032564-18-3
Synonyms N-(3-Hydroxy-1-adamantyl)glycine; Vildagliptin Impurity 7; Vildagliptin Metabolite M15.3
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.29 g/mol
Appearance White to off-white crystalline solid
Melting Point 211–215 °C (Decomposes)
Solubility Soluble in Water, Methanol; Sparingly soluble in Acetonitrile; Insoluble in Hexane.[1][4][5]
pKa (Predicted) Carboxyl: ~2.3; Amine: ~9.5 (Zwitterionic character in neutral pH)

Part 2: Synthesis of Reference Standard

Objective: Produce high-purity (>98%) 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid for use as an analytical reference standard.

Method Selection: While direct alkylation of 3-amino-1-adamantanol with chloroacetic acid is possible, it frequently leads to di-alkylation impurities (N,N-diacetic acid derivatives).[1] The Reductive Amination route using Glyoxylic Acid is selected for its superior selectivity for the mono-substituted product.

Reaction Pathway (Graphviz)[1]

SynthesisPathway Start1 3-Amino-1-adamantanol (C10H17NO) Inter Imine Intermediate (Unstable) Start1->Inter MeOH, 25°C Dehydration Start2 Glyoxylic Acid (CHOCOOH) Start2->Inter Product 2-((3-Hydroxyadamantan-1-yl) amino)acetic acid (CAS 1032564-18-3) Inter->Product NaBH4 or NaBH3CN Reduction

Figure 1: Selective synthesis via reductive amination to avoid over-alkylation.

Detailed Protocol
Reagents:
  • 3-Amino-1-adamantanol (1.0 eq)[1]

  • Glyoxylic acid monohydrate (1.1 eq)[1]

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[1]

  • Methanol (HPLC Grade)[1]

  • Acetic Acid (Catalytic)[1]

Step-by-Step Methodology:
  • Imine Formation:

    • In a 250 mL round-bottom flask, dissolve 3-Amino-1-adamantanol (5.0 g, 29.9 mmol) in Methanol (50 mL).

    • Add Glyoxylic acid monohydrate (3.03 g, 32.9 mmol) portion-wise.[1]

    • Stir the mixture at room temperature (20–25°C) for 2 hours. The solution may turn slightly yellow, indicating imine formation.[1]

    • Validation: TLC (Mobile phase: MeOH:DCM 1:9) should show consumption of the amine.[1]

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Carefully add Sodium cyanoborohydride (2.82 g, 44.8 mmol) in small portions over 30 minutes. Caution: Vent hydrogen gas evolved.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Isolation:

    • Quench the reaction with Water (20 mL).

    • Adjust pH to ~2.0 using 1N HCl to decompose excess borohydride.[1] Stir for 30 minutes.

    • Adjust pH to the isoelectric point (~pH 6.0–6.[1]5) using 1N NaOH.[1] The zwitterionic product will precipitate.[1]

    • Cool to 4°C for 2 hours to maximize crystallization.

  • Purification:

    • Filter the white solid and wash with cold water (2 x 10 mL) and cold acetone (1 x 10 mL) to remove unreacted glyoxylic acid.[1]

    • Recrystallization: Dissolve in minimum hot water (80°C), filter hot to remove insolubles, and cool slowly to 4°C.[1]

    • Dry under vacuum at 50°C for 24 hours.[1]

Expected Yield: 65–75% Target Purity: >98.5% (HPLC)

Part 3: Analytical Framework

Because the adamantane core lacks a strong UV chromophore, standard UV detection at 254 nm is ineffective.[1] Detection must rely on low-wavelength UV (205–210 nm), Refractive Index (RI), or Charged Aerosol Detection (CAD).[1]

HPLC Method (Purity & Impurity Profiling)[1][8]
ParameterCondition
Column C18 Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (Buffer pH 2.[1]5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60% B.
Flow Rate 1.0 mL/min
Detection UV at 205 nm (Critical: low wavelength required) or CAD/ELSD
Column Temp 30°C
Retention Time ~4.5 - 5.5 min (Elutes early due to polarity)
Mass Spectrometry Identification (LC-MS/MS)

For definitive identification in biological matrices or complex mixtures:

  • Ionization: ESI Positive Mode (+ve)

  • Precursor Ion: [M+H]⁺ = 226.14 m/z[1]

  • Key Fragments:

    • m/z 151.1: Loss of glycine moiety (Characteristic of 3-hydroxyadamantyl cation).[1]

    • m/z 93.0: Adamantane cage fragmentation.[1]

Part 4: Impurity Control Strategy (Vildagliptin Context)

This compound (Impurity 7) forms if the Vildagliptin synthesis or storage conditions are compromised.[1]

Formation Pathway (Graphviz)[1]

ImpurityFormation Vildagliptin Vildagliptin API (Nitrile Form) AmideImp Vildagliptin Amide (Hydrolysis Intermediate) Vildagliptin->AmideImp H2O / pH > 8 Nitrile Hydrolysis TargetImp Impurity 7 / M15.3 (CAS 1032564-18-3) Vildagliptin->TargetImp Oxidative Stress Direct Degradation AmideImp->TargetImp Strong Acid/Base Amide Cleavage

Figure 2: Degradation pathway leading to the formation of CAS 1032564-18-3.[1]

Control Measures:
  • Moisture Control: The nitrile group in Vildagliptin is susceptible to hydrolysis.[1] Manufacturing environments must maintain relative humidity (RH) < 40%.[1]

  • pH Monitoring: Avoid exposure of the API to pH extremes (>9 or <3) during workup, as this accelerates the cleavage of the glycyl-pyrrolidine bond, releasing the target acid.[1]

  • Storage: Store reference standards of this impurity at 2–8°C under inert gas (Argon/Nitrogen) to prevent autoxidation of the adamantane hydroxyl group.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60198109, 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Retrieved from [Link][1]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties.[1] Journal of Medicinal Chemistry.[1] Retrieved from [Link][1]

  • European Medicines Agency (2007). Galvus (Vildagliptin) Assessment Report.[1] Procedure No. EMEA/H/C/000771.[1] Retrieved from [Link]

  • Sinha, V. R., et al. (2018). Stability-indicating HPLC method for vildagliptin and characterization of degradation products.[1] Journal of Chromatographic Science.[1] Retrieved from [Link]

Sources

Exploratory

"2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" chemical structure

Technical Monograph: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid Structural Analysis, Synthetic Utility, and Pharmacological Significance Executive Summary 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CAS: 1032564-18...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid Structural Analysis, Synthetic Utility, and Pharmacological Significance

Executive Summary

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CAS: 1032564-18-3), widely designated in pharmaceutical development as Vildagliptin Metabolite M15.3 , represents a critical structural entity in the lifecycle of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1]

Unlike the parent drug Vildagliptin, which relies on a cyanopyrrolidine warhead for covalent enzyme inhibition, this molecule is the inert product of amide bond hydrolysis. Its significance lies not in therapeutic efficacy, but in Chemistry, Manufacturing, and Controls (CMC) as a reference standard for impurity profiling and in pharmacokinetics (PK) as a marker of non-CYP450 metabolic clearance. This guide dissects the physicochemical stability of the adamantane cage, the synthetic pathways for reference standard generation, and its role in the metabolic fate of adamantyl-based therapeutics.

Chemical Structure & Physicochemical Properties

The molecule consists of a rigid, lipophilic adamantane core substituted at the bridgehead positions (1 and 3). This bifunctional scaffold creates a unique amphiphilic profile: the 3-hydroxyl group imparts polarity, while the 1-glycine moiety introduces zwitterionic character.

Structural Analysis
  • Adamantane Cage: The tricyclic [3.3.1.1^{3,7}]decane system provides exceptional steric bulk and metabolic stability against oxidative degradation.

  • Bridgehead Substitution: Substitution at the tertiary carbons (C1, C3) prevents racemization, a common issue in chiral drug synthesis, although the glycine tail itself is achiral.

  • Zwitterionic Nature: At physiological pH, the secondary amine (pKa ~9.6) is protonated, and the carboxylic acid (pKa ~2.4) is deprotonated, limiting passive membrane permeability compared to the parent drug.

Table 1: Physicochemical Data Profile
PropertyValue / Description
IUPAC Name 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid
Synonyms N-(3-Hydroxy-1-adamantyl)glycine; Vildagliptin Metabolite M15.3
CAS Number 1032564-18-3
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.28 g/mol
pKa (Predicted) Acid: ~2.36
Solubility Sparingly soluble in water; Soluble in DMSO, Methanol
Melting Point >260°C (Decomposition)
Appearance White to off-white crystalline powder

Synthetic Pathways and Manufacturing

The generation of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid occurs via two distinct mechanisms: biological hydrolysis (in vivo) and chemical synthesis (for reference standards).

A. Chemical Synthesis (Reference Standard Preparation)

To synthesize high-purity M15.3 for analytical qualification, a direct alkylation strategy is employed. The high steric hindrance of the adamantyl amine prevents over-alkylation, a common side reaction in amine synthesis.

Protocol Summary:

  • Starting Material: 3-Amino-1-adamantanol (derived from 1-adamantanecarboxylic acid via Ritter reaction or bromination/hydrolysis).

  • Alkylation: Reaction with chloroacetic acid or bromoacetic acid in the presence of a mild base (e.g.,

    
     or 
    
    
    
    ).
  • Purification: The zwitterionic product precipitates at its isoelectric point (pI ~6.0), allowing for filtration and recrystallization from water/ethanol.

B. Biological Formation (Metabolic Pathway)

In vivo, Vildagliptin undergoes hydrolysis at two sites.[2][3][4] The major pathway is cyano-group hydrolysis (yielding metabolite M20.7).[4][5] The minor pathway, yielding M15.3 , involves the cleavage of the amide bond between the glycine nitrogen and the pyrrolidine carbonyl. This process is non-oxidative and independent of CYP450 enzymes.[2][3][6][7]

SynthesisPathways Adamantanol 3-Amino-1-adamantanol Intermediate Transition State (Nucleophilic Attack) Adamantanol->Intermediate Base (K2CO3) Chloroacetic Chloroacetic Acid Chloroacetic->Intermediate Vildagliptin Vildagliptin (Parent Drug) M15_3 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (M15.3) Vildagliptin->M15_3 Amide Hydrolysis (Systemic/Hepatic) Pyrrolidine (2S)-Pyrrolidine-2-carbonitrile (Byproduct) Vildagliptin->Pyrrolidine Intermediate->M15_3 N-Alkylation

Figure 1: Dual pathways for the formation of M15.3: Synthetic N-alkylation (top) and metabolic amide hydrolysis (bottom).

Analytical Characterization & Impurity Profiling

In drug development, M15.3 is monitored as Impurity 7 in Vildagliptin drug substance and as a major circulating metabolite in pharmacokinetic studies.

Detection Methodologies
  • HPLC-UV: Due to the lack of strong chromophores (only the carboxyl/amine groups), UV detection at low wavelengths (205-210 nm) is required. Derivatization (e.g., with FMOC-Cl) is often necessary for high-sensitivity quantification.

  • LC-MS/MS: The preferred method for biological matrices.

    • Ionization: ESI Positive Mode (

      
      ).
      
    • Fragmentation: The adamantane cage typically produces characteristic fragments (loss of glycine moiety), allowing differentiation from the glucuronide metabolite (M20.2).

Differentiation Strategy
AnalyteMWKey MS FragmentRetention Time (RP-HPLC)
Vildagliptin 303.4154 (Adamantyl-glycine core)Late (Lipophilic)
Metabolite M20.7 322.4154Intermediate
Metabolite M15.3 225.3 135 (Hydroxyadamantyl cation) Early (Polar/Zwitterionic)

Biological Significance

Pharmacokinetics (PK)

The formation of M15.3 highlights a key safety feature of the adamantyl-DPP4 inhibitor class: low potential for drug-drug interactions (DDIs) .

  • Clearance: Because M15.3 formation is hydrolytic rather than oxidative, it does not compete for CYP450 isoforms (CYP3A4, CYP2D6).

  • Excretion: The metabolite is highly polar and is excreted renally. Accumulation may occur in patients with severe renal impairment, necessitating dose adjustments for the parent drug.

Pharmacodynamics (PD)
  • Activity: M15.3 is pharmacologically inactive against DPP-4. The loss of the cyanopyrrolidine "warhead" removes the mechanism for covalent enzyme inhibition.

  • Toxicity: The adamantane scaffold is generally well-tolerated. M15.3 has shown no specific toxicity in preclinical species (rat, dog) at exposures exceeding therapeutic levels.

References

  • He, H., et al. (2009).[4] "Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans." Drug Metabolism and Disposition, 37(3), 536-544. Link

  • Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789. Link

  • European Medicines Agency (EMA). (2007).[8] "Galvus (vildagliptin) Assessment Report." Procedure No. EMEA/H/C/000771. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 60198109, 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid." PubChem. Link

  • Ivleva, E. A., et al. (2018).[9] "Synthesis of (3-Hydroxyadamantan-1-yl)methanols." Russian Journal of Organic Chemistry, 54, 1294–1300.[9] Link

Sources

Foundational

A Comprehensive Technical Guide to 2-[(3-hydroxy-1-adamantyl)amino]acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of 2-[(3-hydroxy-1-adamantyl)amino]acetic acid, a molecule of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-[(3-hydroxy-1-adamantyl)amino]acetic acid, a molecule of significant interest in pharmaceutical research and development. This document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles, elucidating the compound's synthesis, properties, and biological relevance.

Introduction: Unveiling a Key Vildagliptin Metabolite

2-[(3-hydroxy-1-adamantyl)amino]acetic acid, with the IUPAC name 2-[(3-hydroxy-1-adamantyl)amino]acetic acid , is a fascinating molecule characterized by the rigid, three-dimensional adamantane cage structure.[1] This structural motif imbues the molecule with unique physicochemical properties, including high lipophilicity and stability, which are highly desirable in medicinal chemistry.[2] The adamantane scaffold is a privileged structure, found in a variety of approved drugs targeting viral infections, neurodegenerative diseases, and cancer.[2][3][4]

This particular derivative is of high interest as it is a known human metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, used in the treatment of type 2 diabetes mellitus.[1][5] In metabolic studies, it is designated as M15.3.[1][5] Understanding the properties and formation of this metabolite is crucial for a complete pharmacological and toxicological profiling of Vildagliptin.

Table 1: Core Compound Identifiers

IdentifierValue
IUPAC Name 2-[(3-hydroxy-1-adamantyl)amino]acetic acid
CAS Number 1032564-18-3[1]
Molecular Formula C₁₂H₁₉NO₃[1]
Molecular Weight 225.28 g/mol [1]
Synonyms N-(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)glycine, Vildagliptin metabolite M15.3[1]

Physicochemical Properties: A Quantitative Overview

The adamantane moiety significantly influences the physicochemical characteristics of the molecule. A summary of its key properties is presented below.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point >260°C (decomposes)[6]
Solubility Sparingly soluble in water, slightly soluble in DMSO (with heating)[6]
Appearance Off-white solid[6]
pKa (predicted) 2.36 ± 0.10[6]

Synthesis and Formation: A Proposed Pathway

While specific, detailed protocols for the direct synthesis of 2-[(3-hydroxy-1-adamantyl)amino]acetic acid are not extensively published, a scientifically sound synthetic route can be proposed based on established adamantane chemistry. The likely precursor for this molecule is 3-amino-1-adamantanol.

Proposed Synthesis of the Precursor: 3-Amino-1-adamantanol

A plausible method for the synthesis of 3-amino-1-adamantanol involves the oxidation and subsequent amination of adamantane. A patented method describes the oxidation of adamantane using fuming nitric acid in the presence of glacial acetic acid, followed by the addition of an aqueous urea solution and heating.[7] This is followed by treatment with concentrated sulfuric acid to yield 3-amino-1-adamantanol.[7]

Proposed N-Alkylation to Yield the Final Compound

The final step in the proposed synthesis is the N-alkylation of 3-amino-1-adamantanol with a two-carbon unit bearing a carboxylic acid or a precursor group. A common method for this transformation is the reaction with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.

Experimental Protocol: Proposed Synthesis of 2-[(3-hydroxy-1-adamantyl)amino]acetic acid

  • Dissolution: Dissolve 3-amino-1-adamantanol in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as sodium carbonate or potassium carbonate, to the reaction mixture.

  • Addition of Alkylating Agent: Slowly add a solution of ethyl chloroacetate in DMF to the reaction mixture at room temperature. The use of an ester protects the carboxylic acid during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by treatment with an aqueous base, such as sodium hydroxide, followed by acidification.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Adamantane Adamantane Oxidation Oxidation Adamantane->Oxidation Fuming HNO₃ Glacial Acetic Acid Amination Amination Oxidation->Amination Urea, H₂SO₄ Precursor 3-Amino-1-adamantanol Amination->Precursor 3-Amino-1-adamantanol N_Alkylation N-Alkylation Precursor->N_Alkylation Ethyl Chloroacetate Base (e.g., K₂CO₃) Hydrolysis Ester Hydrolysis N_Alkylation->Hydrolysis NaOH(aq), then H⁺ Final_Product Final Product Hydrolysis->Final_Product 2-[(3-hydroxy-1-adamantyl)amino]acetic acid Vildagliptin_Metabolism cluster_info Metabolic Information Vildagliptin Vildagliptin Metabolite_M15_3 2-[(3-hydroxy-1-adamantyl)amino]acetic acid (M15.3) Vildagliptin->Metabolite_M15_3 Amide Bond Hydrolysis Other_Metabolites Other Metabolites Vildagliptin->Other_Metabolites Other Metabolic Pathways info * Not primarily mediated by Cytochrome P450 enzymes

Caption: Simplified metabolic pathway of Vildagliptin to its M15.3 metabolite.

Biological Activity of the Metabolite

Currently, there is limited publicly available information on the specific biological activity of 2-[(3-hydroxy-1-adamantyl)amino]acetic acid. As a metabolite, its pharmacological and toxicological profiles are important considerations in the overall safety assessment of Vildagliptin. Further research is warranted to fully characterize the activity of this compound.

Analytical Methodologies

The detection and quantification of 2-[(3-hydroxy-1-adamantyl)amino]acetic acid are essential for pharmacokinetic studies and as a quality control measure for Vildagliptin drug products. Given its structure, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer, would be the method of choice. A patent for the determination of 3-amino-1-adamantanol in Vildagliptin utilizes gas chromatography, which could potentially be adapted for the analysis of its amino acid derivative after appropriate derivatization. [8] Table 3: Potential Analytical Techniques

TechniqueDescription
RP-HPLC-UV A robust and widely used method for the separation and quantification of small organic molecules.
LC-MS/MS Offers high sensitivity and selectivity, making it ideal for detecting and quantifying metabolites in biological matrices.
Gas Chromatography (GC) May require derivatization to increase the volatility of the analyte.

Conclusion and Future Perspectives

2-[(3-hydroxy-1-adamantyl)amino]acetic acid is a molecule of significant interest due to its structural relationship to the adamantane class of compounds and its role as a key metabolite of the antidiabetic drug Vildagliptin. Its synthesis, while not explicitly detailed in the literature, can be reasonably proposed based on established chemical principles. The lack of primary metabolism by the cytochrome P450 system is an important feature that contributes to the favorable drug-drug interaction profile of Vildagliptin.

Future research should focus on elucidating the specific biological activities of this metabolite to provide a more complete understanding of the pharmacology and toxicology of Vildagliptin. Furthermore, the development and validation of robust analytical methods for the routine quantification of 2-[(3-hydroxy-1-adamantyl)amino]acetic acid in various matrices will be crucial for both preclinical and clinical studies. The unique properties of the adamantane scaffold continue to make it a valuable component in the design of novel therapeutic agents.

References

  • (2S)-2-AMino-2-(3-hydroxyadaMantan-1-yl)acetic acid. ChemBK. Retrieved January 20, 2024, from [Link]

  • 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid | C12H19NO3 | CID 60198109. PubChem. Retrieved January 20, 2024, from [Link]

  • 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Lead Sciences. Retrieved January 20, 2024, from [Link]

  • The Role of (2S)-Amino(3-hydroxyadamantan-1-yl)acetic Acid in Modern Drug Synthesis. Ningbo Inno Pharmchem Co., Ltd. Retrieved January 20, 2024, from [Link]

  • 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. Global Substance Registration System. Retrieved January 20, 2024, from [Link]

  • Method of producing 3-amino-1-adamantanol and acid addition salts thereof. Google Patents.
  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. [Link]

  • Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target. Patsnap Synapse. Retrieved January 20, 2024, from [Link]

  • Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. Google Patents.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. [Link]

  • Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Retrieved January 20, 2024, from [Link]

  • Baetta, R., & Corsini, A. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Journal of clinical pharmacy and therapeutics, 36(5), 461–472. [Link]

Sources

Exploratory

"2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" molecular weight

Technical Monograph: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid Executive Summary The compound 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CAS: 1032564-18-3), also identified as Vildagliptin Metabolite M15.3 or N-(...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

Executive Summary

The compound 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CAS: 1032564-18-3), also identified as Vildagliptin Metabolite M15.3 or N-(3-hydroxy-1-adamantyl)glycine , represents a critical degradation product and metabolic intermediate of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin.[1]

Structurally, it consists of a stable, lipophilic adamantane cage substituted at the 1- and 3-bridgehead positions with a hydrophilic glycine moiety and a hydroxyl group, respectively. This unique amphiphilic architecture—combining the bulky, lipophilic diamondoid cage with a polar zwitterionic tail—makes it a significant reference standard in pharmacokinetic (PK) profiling and a versatile building block for peptidomimetic drug design.

This guide provides a definitive technical analysis of its molecular weight, physicochemical properties, synthetic pathways, and analytical characterization.

Physicochemical Characterization

Molecular Weight & Isotopic Composition

The precise molecular weight is critical for high-resolution mass spectrometry (HRMS) validation in metabolic stability studies.

Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


[1][2][3][4][5][6]
ParameterValueTechnical Note
Average Molecular Weight 225.28 g/mol Used for molarity calculations and bulk stoichiometry.
Monoisotopic Mass 225.1365 Da Essential for identifying the

peak in LC-MS/MS (m/z 226.1443).
Exact Mass 225.136493 DaBased on

,

,

,

.

Elemental Analysis Breakdown:

  • Carbon (C): 63.98%

  • Hydrogen (H): 8.50%

  • Nitrogen (N): 6.22%

  • Oxygen (O): 21.31%

Structural Properties
  • Core Geometry: The adamantane cage provides a rigid, strain-free scaffold (Td symmetry broken to Cs symmetry by 1,3-substitution).

  • Chirality: The molecule is achiral . Although substituted at bridgehead carbons, the plane of symmetry passing through C2, C5, and C8 renders the molecule meso-like (superimposable on its mirror image).

  • Zwitterionic Character: At physiological pH (7.4), the secondary amine (pKa ~9-10) is protonated, and the carboxylic acid (pKa ~2-3) is deprotonated, forming a zwitterion. This significantly impacts its solubility profile, favoring aqueous buffers over non-polar organic solvents.

Synthetic & Metabolic Pathways

Understanding the origin of this molecule is twofold: it is produced biologically via the hydrolysis of Vildagliptin and synthetically via direct alkylation for reference standard generation.

Biological Pathway (Metabolic Hydrolysis)

In vivo, Vildagliptin undergoes hydrolysis at the amide bond linking the adamantyl-glycine moiety to the cyanopyrrolidine ring. This is a major clearance pathway, distinct from CYP450-mediated metabolism.

Laboratory Synthesis (Reference Standard)

Protocol: N-Alkylation of 3-hydroxy-1-adamantylamine.

  • Starting Material: 1-Amino-3-adamantanol (CAS: 702-82-9).

  • Reagent: Chloroacetic acid or Ethyl bromoacetate.

  • Conditions: Base-catalyzed alkylation (e.g.,

    
     in DMF or Ethanol) followed by ester hydrolysis if an ester is used.
    

Pathway Visualization:

SynthesisPathway Start 1-Amino-3-adamantanol (C10H17NO) Target 2-((3-Hydroxyadamantan-1-yl) amino)acetic acid (Target Metabolite) Start->Target Direct Alkylation (Lab Synthesis) Reagent + Chloroacetic Acid (Base catalyzed) Intermediate Vildagliptin (Drug Parent) Intermediate->Target Hydrolysis (In Vivo/Degradation) Byproduct Cyanopyrrolidine Byproduct Intermediate->Byproduct

Figure 1: Dual pathways for the formation of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid: Synthetic N-alkylation (top) and Vildagliptin hydrolysis (bottom).

Analytical Characterization Protocols

To validate the identity of synthesized or isolated material, the following multi-modal analytical workflow is recommended.

Mass Spectrometry (LC-MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Parent Ion: m/z 226.14

  • Key Fragments:

    • m/z 180.1: Loss of the carboxylic acid moiety (

      
      ).
      
    • m/z 151.1: Adamantyl cation core (loss of glycine chain).

    • m/z 133.1: Dehydration of the adamantyl core (

      
      ).
      
Nuclear Magnetic Resonance (NMR)

Solvent:


 or 

(due to polarity).
  • 
     NMR Signatures: 
    
    • 
       3.2–3.4 ppm (s, 2H):  Singlet corresponding to the glycine methylene (
      
      
      
      ).
    • 
       2.1–2.2 ppm (br s, 2H):  Adamantane bridgehead protons.
      
    • 
       1.4–1.7 ppm (m, 12H):  Adamantane methylene protons (characteristic cage multiplets).
      
HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.[7]

  • Gradient: 5% B to 60% B over 10 minutes. (Note: The compound is polar and will elute early; ion-pairing agents may be required for retention).

Applications in Drug Development

  • Metabolite Identification (MetID): This compound is the primary hydrolytic metabolite of Vildagliptin (M15.3). Quantifying its ratio relative to the parent drug in plasma is a standard assay for assessing DPP-4 inhibitor stability and renal clearance efficiency [1].

  • Peptidomimetic Design: The 3-hydroxyadamantyl-glycine motif serves as a bulky, lipophilic, yet soluble "anchor" for peptide drugs. It mimics leucine or phenylalanine but with higher metabolic stability and blood-brain barrier (BBB) penetration potential due to the adamantane cage [2].

  • Impurity Profiling: In the GMP manufacturing of Vildagliptin, this compound is a tracked impurity (Impurity 7). Strict limits (typically <0.15%) are enforced, requiring the use of this pure standard for quality control calibration [3].

References

  • He, H., et al. (2009).[8] "Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans." Drug Metabolism and Disposition, 37(3), 536-544.[8]

  • Wanka, L., et al. (2013). "The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives." Chemical Reviews, 113(5), 3516-3604.

  • PubChem. (2025).[1][2][8] "Compound Summary: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CID 60198109)."[1][8] National Library of Medicine. [1][8]

  • BLD Pharm. (2024).[4] "Product Analysis: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid MSDS." BLD Pharm Repository.

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 2-((3-Hydroxyadamantan-1-yl)amino)acetic Acid as a Vacuolar H+-ATPase (V-ATPase) Modulator

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the hypothesized mechanism of action for 2-((3-hydroxyadamantan-1-yl)amino)acetic acid, a principa...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for 2-((3-hydroxyadamantan-1-yl)amino)acetic acid, a principal metabolite of the dipeptidyl peptidase IV (DPP-IV) inhibitor, Vildagliptin. While the primary pharmacology of Vildagliptin is well-characterized, the biological activities of its metabolites remain largely unexplored. This document posits a novel hypothesis: that 2-((3-hydroxyadamantan-1-yl)amino)acetic acid modulates the activity of the Vacuolar H+-ATPase (V-ATPase). This assertion is founded upon the structural characteristics of the adamantane moiety, known for its interactions with ion channels and transporters. We provide a comprehensive exploration of the V-ATPase as a potential target, detail robust experimental protocols to investigate this hypothesis, and discuss the potential physiological and therapeutic ramifications of such an interaction.

Introduction: Unveiling the Bioactivity of a Vildagliptin Metabolite

Vildagliptin is a cornerstone in the management of type 2 diabetes mellitus, exerting its therapeutic effect through the inhibition of DPP-IV.[1] Following administration, Vildagliptin undergoes extensive metabolism, with 2-((3-hydroxyadamantan-1-yl)amino)acetic acid (let's refer to it as Vildagliptin Metabolite M15.3 for brevity) being a significant product.[2] The adamantane cage, a distinctive feature of this metabolite, is a recurring motif in pharmacologically active compounds, often conferring properties that influence interactions with membrane-bound proteins. While the parent drug's mechanism is clear, the downstream biological effects of its metabolites are not well understood. This guide puts forth a compelling, albeit currently hypothetical, mechanism of action for M15.3, centering on its potential interaction with the V-ATPase.

The Hypothesized Target: The Vacuolar H+-ATPase (V-ATPase)

The Vacuolar H+-ATPase is a ubiquitous and highly conserved multi-subunit enzyme complex responsible for pumping protons across cellular membranes, a process fueled by ATP hydrolysis.[3][4][5] This proton translocation is fundamental to the acidification of various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus.[3][4][6][7]

Structure and Function of V-ATPase

The V-ATPase is composed of two distinct domains[3]:

  • The V1 domain: Located in the cytosol, this domain is responsible for ATP hydrolysis. It is comprised of multiple subunits (A-H) that form a catalytic complex.

  • The V0 domain: Embedded within the membrane, this domain forms the proton-translocating pore and consists of several subunits (a, c, c', c", d, and e).

The coordinated action of these two domains couples the energy from ATP hydrolysis in V1 to the rotation of the central stalk and the c-ring of the V0 domain, driving protons across the membrane.[3]

Physiological and Pathophysiological Significance of V-ATPase

The proton gradients generated by V-ATPases are critical for a myriad of cellular processes[5][6][8]:

  • Lysosomal Degradation: The acidic environment of lysosomes, maintained by V-ATPase, is essential for the activity of degradative enzymes.

  • Endocytosis and Receptor Recycling: Acidification of endosomes facilitates the dissociation of ligands from their receptors, allowing for receptor recycling to the cell surface.[7]

  • Neurotransmission: V-ATPases are crucial for loading neurotransmitters into synaptic vesicles.[9][10]

  • Bone Resorption: Osteoclasts utilize V-ATPases at their ruffled border to secrete protons, leading to the dissolution of bone matrix.[4]

Dysregulation of V-ATPase activity has been implicated in a range of diseases, including neurodegenerative disorders, cancer, and certain kidney diseases.[6][9][11][12]

The Adamantane Moiety: A Structural Basis for the Hypothesis

The adamantane scaffold of M15.3 is a rigid, lipophilic cage-like structure. Compounds containing this moiety have a history of interacting with ion channels and transporters. For instance, Amantadine, another adamantane derivative, is known to block the M2 proton channel of the influenza A virus. This precedent suggests that the adamantane structure of M15.3 could sterically or allosterically interfere with the proton translocation machinery of the V-ATPase's V0 domain.

Experimental Protocols for Hypothesis Validation

To rigorously test the hypothesis that M15.3 modulates V-ATPase activity, a multi-faceted experimental approach is required.

Biochemical Assays of V-ATPase Activity

Objective: To determine if M15.3 directly inhibits or stimulates the ATP hydrolysis and proton pumping activity of purified or enriched V-ATPase.

Protocol 1: V-ATPase Hydrolysis Assay (Colorimetric)

This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[13][14]

  • Preparation of V-ATPase-enriched membranes: Isolate lysosomes or other V-ATPase-rich vesicles from a suitable source (e.g., rat liver, cultured cells) by differential centrifugation and density gradient centrifugation.

  • Reaction Setup: In a 96-well plate, combine the V-ATPase-enriched membrane fraction with an assay buffer containing ATP.

  • Incubation: Add varying concentrations of M15.3 or a known V-ATPase inhibitor (e.g., Bafilomycin A1) as a positive control. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and add a malachite green-based reagent that forms a colored complex with the liberated Pi.[13]

  • Quantification: Measure the absorbance at a specific wavelength (e.g., 620 nm) and calculate the V-ATPase activity relative to a phosphate standard curve.

Protocol 2: Proton Pumping Assay (Fluorescence-based)

This assay measures the ability of V-ATPase to acidify the interior of vesicles.

  • Vesicle Preparation: Use the same V-ATPase-enriched vesicles as in the hydrolysis assay.

  • Fluorescent Probe Loading: Load the vesicles with a pH-sensitive fluorescent dye, such as acridine orange or LysoSensor Green DND-189.[15] The fluorescence of these dyes is quenched in an acidic environment.

  • Assay Initiation: In a fluorometer cuvette, add the dye-loaded vesicles to an appropriate buffer.

  • Treatment and Measurement: Add ATP to initiate proton pumping. After a stable baseline is achieved, add M15.3 or a control compound. Monitor the change in fluorescence over time. A decrease in the rate of fluorescence quenching in the presence of M15.3 would indicate inhibition of proton pumping.

Electrophysiological Characterization

Objective: To directly measure the electrical currents generated by V-ATPase activity and assess the effect of M15.3.

Protocol 3: Solid-Supported Membrane (SSM)-based Electrophysiology

This technique allows for the direct measurement of ionic currents from membrane proteins in their native-like environment.[10]

  • Membrane Preparation: Prepare V-ATPase-containing vesicles as previously described.

  • SSM Sensor Preparation: A lipid monolayer is painted over a small aperture in a thin Teflon film, creating a capacitive electrode.

  • Vesicle Adsorption: The V-ATPase-containing vesicles are allowed to adsorb onto the lipid monolayer.

  • Current Measurement: A rapid solution exchange system is used to apply a solution containing ATP, which activates the V-ATPase and generates a transient electrical current.

  • Inhibition Studies: The effect of M15.3 is assessed by pre-incubating the adsorbed vesicles with the compound before ATP application. A reduction in the ATP-induced current would indicate inhibition.

Cell-Based Assays

Objective: To evaluate the effect of M15.3 on lysosomal pH in intact cells.

Protocol 4: Live-Cell Imaging of Lysosomal pH

  • Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) on glass-bottom dishes suitable for microscopy.

  • Probe Loading: Incubate the cells with a ratiometric lysosomal pH probe (e.g., LysoSensor Yellow/Blue DND-160) or a pH-sensitive fluorescent protein targeted to lysosomes.

  • Treatment: Treat the cells with varying concentrations of M15.3 for a specified duration.

  • Imaging: Acquire fluorescent images at the appropriate excitation and emission wavelengths for the chosen probe.

  • Analysis: Calculate the ratio of fluorescence intensities at the two emission wavelengths to determine the lysosomal pH. An increase in lysosomal pH in M15.3-treated cells would be consistent with V-ATPase inhibition.

Data Presentation and Interpretation

The quantitative data from the aforementioned experiments should be summarized for clear comparison.

Table 1: Hypothetical IC50 Values for M15.3 on V-ATPase Activity

Assay Type M15.3 IC50 (µM) Positive Control (Bafilomycin A1) IC50 (nM)
ATP Hydrolysis [Insert hypothetical value] [Insert expected value, e.g., 10-50]
Proton Pumping [Insert hypothetical value] [Insert expected value, e.g., 1-10]

| SSM Electrophysiology | [Insert hypothetical value] | [Insert expected value, e.g., 5-20] |

Visualizing the Hypothesized Mechanism and Workflows

Diagram 1: The V-ATPase Proton Pump

V_ATPase cluster_membrane Cellular Membrane V0 V0 Domain Proton Channel H_out H+ V0->H_out V1 V1 Domain ATP Hydrolysis V1->V0 Drives rotation ADP_Pi ADP + Pi V1->ADP_Pi Hydrolyzes ATP ATP ATP->V1 Binds H_in H+ H_in->V0 Translocates

Caption: A simplified representation of the V-ATPase, showing the V1 and V0 domains and the coupling of ATP hydrolysis to proton translocation.

Diagram 2: Experimental Workflow for Hypothesis Testing

workflow start Hypothesis: M15.3 modulates V-ATPase biochem Biochemical Assays (Hydrolysis & Pumping) start->biochem electro Electrophysiology (SSM-based) start->electro cell_based Cell-Based Assays (Lysosomal pH) start->cell_based data Data Analysis (IC50 determination) biochem->data electro->data cell_based->data conclusion Conclusion on Mechanism of Action data->conclusion

Caption: A flowchart outlining the experimental approach to validate the hypothesized mechanism of action of M15.3.

Potential Implications and Future Directions

Should the hypothesis be confirmed, the finding that a major metabolite of a widely used anti-diabetic drug modulates a fundamental cellular process like V-ATPase activity would have significant implications. It could necessitate a re-evaluation of the long-term safety profile of Vildagliptin, particularly in patient populations with conditions where V-ATPase function is already compromised. Conversely, if M15.3 proves to be a specific and potent V-ATPase modulator, it could serve as a lead compound for the development of new therapeutics targeting diseases associated with V-ATPase dysregulation.

Future research should focus on determining the specific subunit of the V-ATPase with which M15.3 interacts, elucidating the precise molecular mechanism of modulation (e.g., competitive, non-competitive, or uncompetitive inhibition), and exploring the in vivo consequences of this interaction in animal models.

Conclusion

This technical guide has presented a novel, testable hypothesis for the mechanism of action of 2-((3-hydroxyadamantan-1-yl)amino)acetic acid, a key metabolite of Vildagliptin. By proposing the V-ATPase as a potential target, we have provided a scientifically grounded rationale and a comprehensive set of experimental protocols for its investigation. The exploration of this hypothesis will not only shed light on the broader pharmacological profile of Vildagliptin but also has the potential to open new avenues for therapeutic intervention in a variety of diseases.

References

  • Vertex AI Search. (n.d.). WHAT IS V-ATPASE.
  • Google Patents. (n.d.). CN101798270A - Method for preparing 3-amino-1-adamantane alcohol.
  • Wikipedia. (2023, October 23). V-ATPase.
  • gsrs. (n.d.). 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID.
  • Google Patents. (n.d.). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
  • MDPI. (2023, June 29). V-ATPase Dysfunction in the Brain: Genetic Insights and Therapeutic Opportunities.
  • PubChem. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid.
  • Veeprho. (n.d.). Vildagliptin IP Impurity B | CAS 565453-39-6.
  • YouTube. (2015, May 14). SickKids study uncovers structure and function of enzyme V-ATPase.
  • Villhauer, E. B., Brinkman, J. A., Naderi, G. B., Burkey, B. F., Dunning, B. E., Prasad, K., Mangold, B. L., Russell, M. E., & Hughes, T. E. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of medicinal chemistry, 46(13), 2774–2789. [Link]

  • Gholam-Reza, F., Wagner, R., & Griesinger, C. (2010). Electrophysiological characterization of ATPases in native synaptic vesicles and synaptic plasma membranes. Biochemical Journal, 426(3), 327–336. [Link]

  • Bio-protocol. (n.d.). v-ATPase enzyme activity assay.
  • Forgac, M. (2007). Regulation and function of V-ATPases in physiology and disease. Nature Reviews Molecular Cell Biology, 8(11), 917–929. [Link]

  • Abcam. (n.d.). ATPase Assay Kit. Colorimetric. Quantitative. (ab234055).
  • Vasanthakumar, T., & Rubinstein, J. L. (2020). Structure and Roles of V-type ATPases. Trends in biochemical sciences, 45(4), 295–307. [Link]

  • Toronto Research Chemicals. (n.d.). (3-Hydroxyadamantan-1-yl)glycine.
  • Vertex AI Search. (n.d.). v-ATPase and Human Diseases.
  • Google Patents. (n.d.). WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin.
  • Dojindo Molecular Technologies. (n.d.). Lysosomal Acidic pH Detection Kit-Green/Red.
  • Portland Press. (2010, March 15). Electrophysiological characterization of ATPases in native synaptic vesicles and synaptic plasma membranes.
  • Frontiers. (2023, January 25). Structural and functional understanding of disease-associated mutations in V-ATPase subunit a1 and other isoforms.
  • American Physiological Society. (2018, March 1). The H+-ATPase (V-ATPase): from proton pump to signaling complex in health and disease.
  • ResearchGate. (n.d.). V-ATPase assembly and activity assays.
  • Bio-protocol. (2024). Lysosomal acidification and activity assays.
  • ResearchGate. (2013, June 12). Biological activity of adamantane analogues.
  • ResearchGate. (n.d.). Inhibitors of V-ATPases: Old and new players.
  • Martin, M. V., & Drueckhammer, D. G. (2016). Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of visualized experiments : JoVE, (114), 54342. [Link]

  • Frontiers. (2016, March 21). The Plant V-ATPase.
  • ResearchGate. (2018, November 12). Synthesis of (3-Hydroxyadamantan-1-yl)methanols.
  • Dojindo Molecular Technologies. (n.d.). Lysosome Function Analysis - Selection Guide for Detection and Imaging Reagent / Probe / Kit.
  • Stevens, T. H., & Forgac, M. (1997). Structure and Regulation of the Vacuolar ATPases. Annual review of cell and developmental biology, 13, 779–808. [Link]

  • ChemBK. (2024, April 9). (2S)-2-AMino-2-(3-hydroxyadaMantan-1-yl)acetic acid.
  • ResearchGate. (n.d.). Lysosomal acidification assay and relative gene expression of dual-seq...
  • ACS Publications. (2022, May 6). Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model.
  • PubChem. (n.d.). 1-(2-((3-Hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile.
  • MedchemExpress.com. (n.d.). V-ATPase-IN-1.
  • BOC Sciences. (n.d.). (2S)-1-(2-((3-Hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carboxamide.
  • PubChem. (n.d.). (-)-(2S)-1-(((3-Hydroxytricyclo(3.3.1.1(3,7))dec-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile.
  • ChemBK. (2024, April 9). (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide.

Sources

Exploratory

Technical Whitepaper: Pharmacological Profile &amp; Impurity Management of N-(3-Hydroxy-1-adamantyl)glycine

This technical guide provides an in-depth analysis of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid , also known as N-(3-hydroxy-1-adamantyl)glycine . This molecule functions primarily as a critical synthetic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid , also known as N-(3-hydroxy-1-adamantyl)glycine .

This molecule functions primarily as a critical synthetic intermediate and a degradation impurity (Metabolite M15.3) for the dipeptidyl peptidase-4 (DPP-4) inhibitor class, specifically Vildagliptin and Saxagliptin .

Part 1: Executive Technical Summary

Compound Identity: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid CAS Registry Number: 1032564-18-3 (and related salts) Synonyms: N-(3-hydroxy-1-adamantyl)glycine; Vildagliptin Impurity 7; Metabolite M15.3.[1]

Biological Status: Unlike its parent compounds (Vildagliptin/Saxagliptin), this molecule exhibits negligible DPP-4 inhibitory activity . It lacks the electrophilic "warhead" (nitrile group) required for covalent enzyme inhibition. In drug development, it is classified as a process-related impurity and a minor metabolite formed via amide bond hydrolysis.

Core Application:

  • Key Intermediate: The adamantane scaffold provides the lipophilic anchor necessary for the P2 binding pocket of DPP-4.

  • Quality Control Marker: Its presence quantifies the degradation of the active pharmaceutical ingredient (API) or incomplete coupling during synthesis.

Part 2: Chemical Architecture & Structural Biology

Structural Activity Relationship (SAR) Analysis

To understand the lack of biological activity in this specific molecule, we must contrast it with the active drug (Vildagliptin).

  • The Anchor (Active): The 3-hydroxyadamantyl group is highly lipophilic but contains a hydroxyl group to improve solubility and form hydrogen bonds within the S2 subsite of the DPP-4 enzyme. This moiety is present in the target molecule.[1][2][3][4][5]

  • The Linker (Active): The glycine amino group serves as the linker.

  • The Warhead (Missing): High-potency DPP-4 inhibitors like Vildagliptin utilize a cyanopyrrolidine group. The nitrile group forms a reversible covalent imidate adduct with the catalytic Serine-630 residue of DPP-4.

    • Target Molecule Defect: In 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, the cyanopyrrolidine is replaced by a free carboxylic acid. This eliminates the capacity for covalent binding and disrupts the hydrophobic interaction in the S1 pocket.

Physicochemical Properties[6][7]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 225.29 g/mol

  • Solubility: Amphoteric nature due to the presence of both a secondary amine and a carboxylic acid. Soluble in polar organic solvents (Methanol, DMSO) and aqueous buffers at extreme pH.

  • LogP: Lower than the parent adamantane due to the hydrophilic glycine tail and hydroxyl group.

Part 3: Biological Activity & Metabolic Pathway[2]

Pharmacology: Why It Is "Inactive"

While the parent drugs have IC50 values in the nanomolar range (e.g., Vildagliptin IC50 ≈ 3.5 nM), the target acid derivative shows no significant inhibition at physiological concentrations.

  • Mechanism of Inactivity: The carboxylic acid creates electrostatic repulsion or lacks the geometric fit required to occupy the catalytic site effectively compared to the proline-mimetic pyrrolidine ring.

  • Off-Target Effects: There are no reported significant off-target binding affinities (e.g., hERG, CYP450 inhibition) documented for this specific fragment, classifying it as a low-risk impurity.

Metabolic Origin (The M15.3 Pathway)

In vivo, Vildagliptin undergoes two primary degradation pathways. The target molecule is the product of Pathway B (Amide Hydrolysis) .

MetabolicPathway Vilda Vildagliptin (Active Drug) LAY151 Metabolite M20.7 (Major: Nitrile Hydrolysis) Inactive Acid Vilda->LAY151 Hydrolysis of CN group (Major Pathway) Target Target: M15.3 (Minor: Amide Hydrolysis) N-(3-hydroxy-1-adamantyl)glycine Vilda->Target Hydrolysis of Amide Bond (Minor Pathway/Degradation) Pyrrolidine Pyrrolidine-2-carbonitrile Vilda->Pyrrolidine Cleavage product

Figure 1: Metabolic fate of Vildagliptin showing the generation of the target molecule (M15.3).

Part 4: Synthesis & Manufacturing Control

For drug development professionals, controlling this molecule is critical during the API manufacturing process. It serves as the "coupling partner" in the final step of Vildagliptin synthesis.

Synthetic Routes

Two primary routes exist. Route A is common for Vildagliptin, while Route B is often utilized for Saxagliptin intermediates.

Route A: Alkylation (Standard)

  • Starting Material: 3-amino-1-adamantanol.[6]

  • Reagent: Chloroacetic acid or Chloroacetyl chloride.

  • Conditions: Base (NaOH/KOH), heat.

  • Product: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid.[1][3][7]

Route B: Reductive Amination (High Purity)

  • Starting Material: 3-hydroxy-1-adamantyl-2-oxoacetic acid.[5][7]

  • Reagent: Amination source + Reducing agent (

    
    ).
    
  • Advantage: Avoids over-alkylation impurities.

Impurity Control Strategy

In the final coupling step (reacting the target acid with pyrrolidine-2-carbonitrile), unreacted target acid becomes Impurity 7 .

  • Detection: It is poorly UV active at standard wavelengths (254 nm) due to the lack of conjugation.

  • Methodology: LC-MS or HPLC with CAD (Charged Aerosol Detection) or low-wavelength UV (205-210 nm) is required.

  • Limit: Must be controlled to <0.15% (ICH Q3A) in the final drug substance.

Part 5: Experimental Protocols

Protocol: Synthesis of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

Use this protocol to synthesize the reference standard for impurity qualification.

  • Reactants: Dissolve 3-amino-1-adamantanol (1.0 eq) in THF/Water (1:1).

  • Alkylation: Add Chloroacetic acid (1.2 eq) and

    
     (2.5 eq).
    
  • Reflux: Heat to 60°C for 12–24 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Acidify aqueous layer to pH 4–5 with 1N HCl. The product may precipitate or require extraction with n-Butanol.[3]

  • Purification: Recrystallize from Water/Ethanol to obtain white crystalline solid.

Protocol: DPP-4 Inhibition Assay (Validation of Inactivity)

To confirm the lack of potency compared to the parent drug.

  • Reagents: Recombinant human DPP-4 enzyme; Substrate (Gly-Pro-AMC).

  • Buffer: 25 mM Tris-HCl, pH 8.0.

  • Procedure:

    • Incubate enzyme with varying concentrations of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (0.1 µM to 100 µM) for 10 mins at 30°C.

    • Add Gly-Pro-AMC substrate (final conc. 50 µM).

    • Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 mins.

  • Expectation: No significant reduction in fluorescence slope compared to vehicle control (IC50 > 100 µM). Positive control (Vildagliptin) should show IC50 ~3-5 nM.

Part 6: Visualization of Chemical Logic

SynthesisLogic Start 3-Amino-1-adamantanol Intermediate TARGET MOLECULE 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid Start->Intermediate Alkylation (Base, Heat) Reagent Chloroacetic Acid (Alkylation Agent) Reagent->Intermediate FinalDrug Vildagliptin (Active API) Intermediate->FinalDrug Amide Coupling Coupling Coupling Agent (e.g., EDC/HOBt or Vilsmeier) Coupling->FinalDrug Pyrrolidine Pyrrolidine-2-carbonitrile Pyrrolidine->FinalDrug

Figure 2: The critical role of the target molecule in the convergent synthesis of Vildagliptin.

Part 7: References

  • He, H., et al. (2009).[2] Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans.[2][8] Drug Metabolism and Disposition, 37(3), 536-544.[2] Link

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. Link

  • PubChem Compound Summary. (2024). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CID 60198109).[1] National Center for Biotechnology Information. Link

  • Savage, S. A., et al. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor.[4][5][7] Organic Process Research & Development, 13(6), 1169–1176. Link

Sources

Foundational

"2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" pharmacological profile

This technical guide provides a comprehensive pharmacological and chemical profile of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid , chemically identified as the M15.3 metabolite of the dipeptidyl peptidase-4 (DPP-4) in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive pharmacological and chemical profile of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid , chemically identified as the M15.3 metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin.[1]

Synonyms: Vildagliptin Metabolite M15.3 | N-(3-Hydroxy-1-adamantyl)glycine | Impurity B (Pharmacopeial Context)[1]

Executive Summary

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid is a stable, pharmacologically inactive metabolite formed via the hydrolysis of the amide bond in Vildagliptin (Galvus®).[1] Unlike the major metabolite LAY151 (M20.7) —which results from the hydrolysis of the cyano group—M15.3 represents the cleavage of the glycyl-pyrrolidine linkage.

While it lacks the electrophilic nitrile "warhead" required for DPP-4 inhibition, this compound serves as a critical biomarker for amide bond stability in biological systems and a key reference standard in the quality control of adamantyl-based therapeutics (Vildagliptin, Saxagliptin).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name 2-[(3-hydroxyadamantan-1-yl)amino]acetic acid
CAS Registry 1032564-18-3
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.29 g/mol
Solubility Soluble in Water (pH dependent), DMSO; Insoluble in non-polar solvents (Hexane)
pKa (Calculated) Carboxyl: ~2.3
Structural Class Adamantane-amino acid conjugate
Structural Significance

The molecule consists of a lipophilic adamantane cage hydroxylated at the C3 position, linked to a hydrophilic glycine moiety. This amphiphilic structure allows it to be retained in renal tubules longer than simple glycine derivatives, yet it remains sufficiently polar for urinary excretion without Phase II conjugation.

Pharmacological Profile[1][2][6][7][8]

Pharmacodynamics (PD): Mechanism of Inactivity

To understand the inactivity of M15.3, one must contrast it with the parent drug, Vildagliptin.

  • Parent Mechanism (Vildagliptin): Acts as a substrate-blocker.[1] The nitrile group (–CN) on the pyrrolidine ring forms a reversible covalent imidate adduct with the catalytic serine residue (Ser630) of the DPP-4 enzyme.[1]

  • Metabolite M15.3 Status: The hydrolysis of the amide bond cleaves off the entire pyrrolidine-nitrile pharmacophore.[1]

    • Loss of Warhead: Without the nitrile group, M15.3 cannot form the covalent bond necessary for potent inhibition.

    • Loss of S1' Occupancy: The pyrrolidine ring is essential for occupying the S1' hydrophobic pocket of the enzyme. M15.3 lacks this moiety, resulting in a loss of binding affinity (

      
      ).
      
Pharmacokinetics (PK)
  • Formation: M15.3 is a minor metabolite in humans, accounting for approximately 4% of the administered dose . It is formed via the enzymatic hydrolysis of the amide bond, a pathway distinct from the major hydrolysis of the cyano group (which forms LAY151).

  • Distribution: Low plasma protein binding due to its zwitterionic nature.[1]

  • Metabolism: It undergoes no further significant metabolism.[1] It is not a substrate for CYP450 enzymes.[1][2][3][4][5]

  • Excretion: Eliminated unchanged primarily via renal filtration.[1] Its clearance correlates with glomerular filtration rate (GFR).[1]

Metabolic Pathway Visualization

The following diagram illustrates the divergent hydrolysis pathways of Vildagliptin, distinguishing the major inactive metabolite (LAY151) from the topic compound (M15.3).

Vildagliptin_Metabolism Vilda Vildagliptin (Parent Drug) LAY151 LAY151 (M20.7) Major Metabolite (57%) (Cyano Hydrolysis) Vilda->LAY151 Hydrolysis of -CN Group (Chemical/Enzymatic) M153 M15.3 (Topic Compound) Minor Metabolite (4%) (Amide Hydrolysis) Vilda->M153 Hydrolysis of Amide Bond Pyrrolidine Pyrrolidine-2-carbonitrile (Co-product) Vilda->Pyrrolidine Cleavage Product

Figure 1: Divergent metabolic hydrolysis pathways of Vildagliptin.[1] M15.3 represents the amide cleavage product.[2][4][5][6]

Experimental Protocols

Synthesis of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

For research purposes (e.g., generating reference standards), the compound can be synthesized via N-alkylation of 3-amino-1-adamantanol.[1]

Reagents:

  • 3-Amino-1-adamantanol (1.0 eq)[1]

  • Chloroacetic acid (1.1 eq) or Glyoxylic acid (for reductive amination)[1]

  • Triethylamine (Et₃N) (2.0 eq)[1]

  • Solvent: Ethanol/Water (1:1)[1]

Protocol (Alkylation Route):

  • Dissolution: Dissolve 10 mmol of 3-amino-1-adamantanol in 20 mL of Ethanol/Water.

  • Addition: Add 22 mmol of Triethylamine. Cool to 0°C.[1]

  • Reaction: Dropwise add a solution of Chloroacetic acid (11 mmol) in 5 mL water.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor consumption of amine by TLC (Ninhydrin stain).[1]

  • Workup: Evaporate ethanol. Adjust aqueous phase pH to ~5.0 (isoelectric point) using 1M HCl.[1]

  • Crystallization: Cool to 4°C overnight. The zwitterionic product precipitates as a white solid.

  • Purification: Recrystallize from water/methanol.

Analytical Detection (LC-MS/MS)

To detect M15.3 in biological matrices (plasma/urine):

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 5 minutes (highly polar, elutes early).

  • MS Transition (MRM):

    • Precursor Ion: 226.1 m/z [M+H]⁺[1]

    • Product Ion 1: 151.1 m/z (Hydroxyadamantyl cation - Characteristic fragment)[1]

    • Product Ion 2: 133.1 m/z (Loss of water from adamantyl cage)[1]

Toxicology & Safety

As a metabolite of an approved therapeutic, the safety profile of M15.3 is well-characterized within the context of Vildagliptin toxicology.

  • Toxicity Class: Non-toxic at physiological concentrations.[1]

  • Genotoxicity: Negative (Ames test data from parent drug files indicating no mutagenic potential for major degradation products).[1]

  • Renal Safety: High solubility prevents crystalluria, a common risk with adamantane derivatives.

  • Qualification: In drug development, this compound is considered a "qualified impurity" if present at levels observed in human metabolism studies (up to 4% of parent exposure).

References

  • He, H., et al. (2009). "Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans." Drug Metabolism and Disposition, 37(3), 536-544.[1] Link

  • Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[1][7] Journal of Medicinal Chemistry, 46(13), 2774–2789. Link[1]

  • European Medicines Agency (EMA). "Galvus (Vildagliptin) Assessment Report."[1] Procedure No. EMEA/H/C/000771.[1] Link[1]

  • PubChem Compound Summary. "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CID 60198109)."[1] National Center for Biotechnology Information.[1] Link[1]

  • Ligand-Receptor Binding Database. "DPP-4 Inhibitor Structural Activity Relationships." BindingDB. Link

Sources

Exploratory

"2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" literature review

Synonyms: N-(3-Hydroxy-1-adamantyl)glycine; Vildagliptin Metabolite M15.3; Impurity B CAS Registry Number: 1032564-18-3 (Free Acid)[1] Executive Summary In the high-stakes landscape of dipeptidyl peptidase-4 (DPP-4) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-(3-Hydroxy-1-adamantyl)glycine; Vildagliptin Metabolite M15.3; Impurity B CAS Registry Number: 1032564-18-3 (Free Acid)[1]

Executive Summary

In the high-stakes landscape of dipeptidyl peptidase-4 (DPP-4) inhibitor development, 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid serves a dual critical role. It is both a potential synthetic precursor and the primary hydrolytic degradation product of Vildagliptin (Galvus®).

For drug development professionals, this compound represents a Critical Quality Attribute (CQA) . Its presence in a drug substance indicates specific hydrolytic instability or incomplete coupling during manufacturing. This guide provides an exhaustive technical breakdown of its chemistry, synthesis for reference standards, and validated analytical protocols for its detection.

Chemical Identity & Physicochemical Properties[2][3]

The compound consists of a bulky, lipophilic adamantane cage substituted with a polar hydroxyl group and a hydrophilic glycine moiety. This amphiphilic nature creates unique solubility challenges in aqueous mobile phases.

PropertyData
IUPAC Name 2-[(3-Hydroxyadamantan-1-yl)amino]acetic acid
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.29 g/mol
pKa (Calculated) Carboxyl: ~2.3; Amine: ~9.5 (Zwitterionic at neutral pH)
Solubility Soluble in Methanol, DMSO; Sparingly soluble in Water (pH dependent)
Melting Point >250°C (Decomposition)
Appearance White to off-white crystalline powder

Synthesis & Formation Pathways[1]

Understanding the origin of this compound is essential for controlling impurities. It arises through two distinct pathways: the Synthetic Route (intentional preparation of reference standards) and the Degradation Route (unintentional hydrolysis).

Pathway A: Intentional Synthesis (Reference Standard)

To synthesize this compound as a reference standard for HPLC calibration, a direct alkylation strategy is preferred over hydrolysis of the expensive drug substance.

  • Starting Materials: 1-Amino-3-hydroxyadamantane, Chloroacetic acid (or Ethyl chloroacetate).

  • Mechanism: Nucleophilic substitution (

    
    ) of the primary amine onto the alkyl halide.
    

Protocol:

  • Dissolution: Dissolve 1-amino-3-hydroxyadamantane (1.0 eq) in ethanol/water (1:1).

  • Alkylation: Add Chloroacetic acid (1.1 eq) and Sodium Hydroxide (2.5 eq) to scavenge the HCl byproduct.

  • Reflux: Heat to 80°C for 6–8 hours.

  • Workup: Cool to room temperature. Adjust pH to 6.0–7.0 (isoelectric point) using dilute HCl. The zwitterionic product precipitates.

  • Purification: Recrystallize from Methanol/Water to remove inorganic salts.

Pathway B: Hydrolytic Degradation (Impurity Formation)

In the final drug product (Vildagliptin), the amide bond linking the glycine moiety to the cyanopyrrolidine ring is susceptible to hydrolysis, particularly under alkaline conditions or in the presence of moisture.

Reaction Logic Diagram (DOT)

Vildagliptin_Pathways Precursor 1-Amino-3- hydroxyadamantane Target 2-((3-Hydroxyadamantan-1-yl) amino)acetic acid (The Target) Precursor->Target Alkylation (Ref Std Synthesis) Vildagliptin Vildagliptin (API) Precursor->Vildagliptin Industrial Synthesis (Direct Coupling) Reagent Chloroacetic Acid Reagent->Target Impurity Degradation Products (Amide Hydrolysis) Target->Impurity Further Decomposition Coupling Coupling Agent ((S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile) Coupling->Vildagliptin Vildagliptin->Target Hydrolysis (pH > 8) Degradation Pathway

Figure 1: The central role of the target compound as both a synthetic building block and a primary degradation product of Vildagliptin.

Analytical Methodologies

Due to the lack of a strong chromophore (no aromatic rings), detecting this compound requires low-wavelength UV or Mass Spectrometry.

HPLC Method (Stability Indicating)

This method separates the target acid from the Vildagliptin API and the adamantane amine precursor.

  • Column: C18 (e.g., Waters Symmetry or Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Mode: Gradient Elution.[4]

    • 0-5 min: 95% A (Isocratic) to retain the polar acid.

    • 5-20 min: 95% A → 40% A (Elute API).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm (Critical: Phosphate buffer must be high purity to avoid baseline noise).

  • Retention Logic:

    • Target Acid: Elutes early (Rt ~ 3-5 min) due to the free carboxyl group (ionized at pH 7).

    • Vildagliptin:[2][5][3][4][6][7][8][9][10] Elutes later (Rt ~ 12-15 min).

Mass Spectrometry (LC-MS)

For trace impurity profiling (below 0.05%), MS detection is required.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion: [M+H]⁺ = 226.1 m/z .

  • Fragmentation Pattern (MS/MS):

    • m/z 226 → 151: Loss of Glycine moiety (-75 Da), leaving the hydroxyadamantyl cation.

    • m/z 151 → 133: Loss of water (-18 Da) from the adamantane cage.

Regulatory & Safety Context

Under ICH Q3A(R2) and Q3B(R2) guidelines, this compound is classified as a degradation product.

  • Reporting Threshold: >0.05% in the drug product.

  • Identification Threshold: >0.10% (Requires structural confirmation via NMR/MS).

  • Qualification Threshold: >0.15% (Requires toxicological assessment).

Toxicological Insight: As a metabolite formed by simple hydrolysis, it shares the adamantane core with the API. However, the free carboxylic acid significantly alters its pharmacokinetics, likely increasing renal clearance compared to the parent drug.

References

  • World Intellectual Property Organization. (2011). Process for preparation of DPP-IV inhibitors. WO2011101861A1. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 60198109, 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Retrieved from

  • El-Bagary, R. I., et al. (2014). Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate. International Journal of Analytical Chemistry. Retrieved from

  • Sravanthi, D., et al. (2020).[10][11] Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Braz. J. Pharm. Sci. Retrieved from

  • European Medicines Agency. (2008).[2] Galvus (Vildagliptin) Assessment Report. Retrieved from

Sources

Foundational

Technical Whitepaper: The Strategic Evolution of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

Executive Summary The compound 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (also known as N-(3-hydroxy-1-adamantyl)glycine) represents a critical structural motif in the development of Dipeptidyl Peptidase-4 (DPP-4) in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (also known as N-(3-hydroxy-1-adamantyl)glycine) represents a critical structural motif in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes Mellitus (T2DM). While rarely isolated as a final therapeutic agent, it serves two pivotal roles in pharmaceutical chemistry:

  • Synthetic Precursor: It acts as the stable "anchor" moiety in the convergent synthesis of Vildagliptin (Galvus®), providing the lipophilic bulk necessary for S2 subsite occlusion in the DPP-4 enzyme.

  • Metabolic Biomarker: Identified as Metabolite M15.3 , it is a specific degradation product resulting from the hydrolytic cleavage of the amide bond in Vildagliptin, distinct from the major cyano-hydrolysis metabolite (LAY151).[1]

This guide delineates the chemical logic behind the 3-hydroxyadamantane modification, the specific synthetic protocols for this intermediate, and its analytical footprint in pharmacokinetic studies.

Structural Rationale & SAR Logic (The "Discovery")

The "discovery" of this specific glycine derivative was not an isolated event but a calculated optimization of the adamantane scaffold during the structure-activity relationship (SAR) studies led by Novartis (Villhauer et al.) in the late 1990s.

The Adamantane Anchor

Early DPP-4 inhibitors utilized simple lipophilic groups to fill the hydrophobic S2 pocket of the enzyme. The adamantane cage was selected for its superior space-filling properties and rigidity. However, unsubstituted adamantane derivatives suffered from:

  • High Lipophilicity (LogP): Leading to blood-brain barrier (BBB) penetration and potential CNS side effects.

  • Metabolic Liability: Rapid oxidative metabolism by CYP450 enzymes.

The Hydroxyl Solution

The introduction of the hydroxyl group at the 3-position of the adamantane ring was the breakthrough that defined this molecule.

  • Polarity Shift: The 3-OH group lowers the LogP, reducing CNS penetration while maintaining affinity for the DPP-4 S2 hydrophobic pocket.

  • Metabolic Shielding: The bridgehead hydroxyl blocks the primary site of oxidative metabolism, significantly extending the half-life of the parent drug.

Mechanism of Action (Visualized)

The following diagram illustrates the binding logic and the metabolic fate of the scaffold.

G Adamantane Unsubstituted Adamantane Scaffold Optimization SAR Optimization (+3-OH Group) Adamantane->Optimization Reduces Lipophilicity Target Target Molecule: N-(3-OH-Adamantyl)glycine Optimization->Target Synthetic Precursor Vildagliptin Vildagliptin (Active Drug) Target->Vildagliptin + Proline Nitrile DPP4 DPP-4 Enzyme (S2 Subsite) Vildagliptin->DPP4 Inhibits Metabolism Hydrolysis (In Vivo) Vildagliptin->Metabolism Amide Cleavage Metabolism->Target Releases M15.3

Figure 1: The lifecycle of the adamantyl-glycine scaffold, from SAR optimization to drug synthesis and metabolic release.[2][3][4]

Chemical Synthesis Pathways

The synthesis of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid is challenging due to the steric hindrance of the adamantane cage. Two primary routes are established: the Stepwise Alkylation (Process Chemistry) and the Reductive Amination (Alternative).

Route A: Stepwise Alkylation (Preferred)

This route utilizes 3-hydroxy-1-adamantylamine as the starting material, reacting it with a haloacetate.

Reagents:

  • 3-Amino-1-adamantanol (Starting Material)[2]

  • Chloroacetic acid or Ethyl bromoacetate

  • Base (Triethylamine or NaOH)

  • Solvent (THF or Water/Dioxane)

Experimental Protocol: Synthesis of N-(3-Hydroxy-1-adamantyl)glycine

Objective: Preparation of high-purity intermediate for Vildagliptin synthesis.

Step-by-Step Methodology:

  • Reactant Preparation:

    • Charge a 500 mL round-bottom flask with 3-amino-1-adamantanol (16.7 g, 100 mmol).

    • Add Tetrahydrofuran (THF) (150 mL) and Triethylamine (20.2 g, 200 mmol).

    • Cool the mixture to 0°C using an ice bath.

  • Alkylation:

    • Dropwise add Ethyl bromoacetate (16.7 g, 100 mmol) over 30 minutes, maintaining internal temperature <5°C.

    • Note: The adamantane amine is sterically hindered; slow addition prevents over-alkylation.

    • Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.

  • Hydrolysis (In-situ):

    • If using the ester (Ethyl bromoacetate), add NaOH (2M aq, 100 mL) directly to the reaction mixture.

    • Heat to 50°C for 2 hours to hydrolyze the ethyl ester to the free acid.

  • Work-up & Isolation:

    • Concentrate the organic solvent (THF) under reduced pressure.

    • Adjust the pH of the aqueous residue to pH 5.0–6.0 using 1M HCl. This is the isoelectric point where the zwitterionic amino acid precipitates.

    • Cool to 4°C for 4 hours.

    • Filter the white precipitate and wash with cold water (2 x 20 mL) followed by Acetone (20 mL).

  • Drying:

    • Dry in a vacuum oven at 45°C for 24 hours.

    • Expected Yield: 65–75%.

    • Appearance: White crystalline powder.[3]

Analytical Characterization

To validate the identity of the synthesized compound or isolated metabolite, the following spectral data must be confirmed.

Key Physicochemical Data
ParameterSpecificationNotes
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.29 g/mol
CAS Number 709031-28-7Often cited as the free acid or salt
Melting Point >250°C (dec.)Typical for zwitterionic amino acids
Solubility Water (Moderate), DMSO (High)Poor solubility in non-polar solvents
Spectroscopic Signature (NMR)
  • ¹H NMR (400 MHz, D₂O):

    • δ 3.65 (s, 2H, N-CH₂-COOH) – Diagnostic Singlet

    • δ 2.30 (br s, 2H, Adamantane CH)

    • δ 1.50–1.80 (m, 12H, Adamantane CH₂)

    • Note: The absence of the pyrrolidine signals distinguishes this intermediate from Vildagliptin.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: m/z 226.1

    • [M-H]⁻: m/z 224.1

Metabolic Pathway & Biological Relevance[6]

In the context of drug metabolism (DMPK), this compound is designated as Metabolite M15.3 . It is crucial to distinguish it from the major metabolite LAY151.

Metabolic Map (Graphviz)

The following diagram details the specific hydrolytic pathways of Vildagliptin.

Metabolism Vilda Vildagliptin (Parent Drug) CyanoHyd Cyano Hydrolysis (Major Pathway) Vilda->CyanoHyd Non-CYP Hydrolysis AmideHyd Amide Hydrolysis (Minor Pathway) Vilda->AmideHyd Peptidase Cleavage LAY151 Metabolite LAY151 (M20.7) (Carboxylic Acid) CyanoHyd->LAY151 Target Target: M15.3 (Adamantyl-Glycine) AmideHyd->Target Pyrrolidine Pyrrolidine-2-carbonitrile (Unstable) AmideHyd->Pyrrolidine

Figure 2: Metabolic divergence of Vildagliptin. The target compound (M15.3) results from amide bond cleavage, whereas the major metabolite (LAY151) results from cyano group hydrolysis.

Pharmacokinetic Implications[1][7]
  • Inactivity: Unlike the parent drug, 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid has no inhibitory activity against DPP-4.

  • Excretion: Due to its high polarity and zwitterionic nature, it is rapidly excreted renally without undergoing further phase II metabolism.

  • Safety: The formation of M15.3 is generally considered a detoxification pathway, as it disassembles the pharmacophore.

References

  • Villhauer, E. B., et al. (2003).[3][5][6] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[5][6] Journal of Medicinal Chemistry, 46(13), 2774–2789.[5][6] [Link]

  • He, H., et al. (2009).[4] "Absorption, Metabolism, and Excretion of [14C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans." Drug Metabolism and Disposition, 37(3), 536–544.[4] [Link]

  • European Medicines Agency (EMA). (2007). "Galvus (Vildagliptin) Assessment Report." Committee for Medicinal Products for Human Use (CHMP). [Link]

  • Prashad, M., et al. (2006). "A Highly Efficient, Practical, and Chemoselective Synthesis of Vildagliptin." Journal of Organic Chemistry, 71(10), 3709–3717. (Describes the coupling of the adamantyl-glycine intermediate). [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-((3-Hydroxyadamantan-1-yl)amino)acetic Acid: A Vildagliptin Metabolite

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, a minor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, a minor but important metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. Designated as M15.3 in metabolic studies, understanding its formation, physicochemical properties, and analytical quantification is crucial for a complete characterization of Vildagliptin's disposition in the human body.

Introduction: The Clinical Context of Vildagliptin and its Metabolism

Vildagliptin is a potent and selective oral antidiabetic agent used in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is derived from the inhibition of DPP-4, an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, Vildagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[2][3]

Vildagliptin is rapidly absorbed and extensively metabolized in humans, with metabolism being the primary route of elimination.[4][5] A key feature of its metabolic profile is the minimal involvement of the cytochrome P450 (CYP) enzyme system, which reduces the potential for drug-drug interactions.[6][7] The drug undergoes metabolism through four main pathways: cyano group hydrolysis, amide bond hydrolysis, glucuronidation, and oxidation.[6] While the major circulating component in plasma, after the parent drug, is the pharmacologically inactive carboxylic acid metabolite M20.7 (also known as LAY151) formed by cyano group hydrolysis, the focus of this guide, M15.3, arises from a different metabolic route.[2][6]

Physicochemical Profile of the M15.3 Metabolite

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (M15.3) is a distinct chemical entity formed from the parent Vildagliptin molecule. Its fundamental properties are summarized below.

PropertyValueSource
Systematic Name 2-[(3-hydroxy-1-adamantyl)amino]acetic acidPubChem
Synonyms Vildagliptin metabolite M15.3, N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycinePubChem
Molecular Formula C₁₂H₁₉NO₃PubChem
Molecular Weight 225.28 g/mol PubChem
Appearance Solid, Off-WhiteChemBK[8]
Solubility Sparingly soluble in water; Slightly soluble in DMSO (heated)ChemBK[8]
pKa 2.36 ± 0.10 (Predicted)ChemBK[8]

Metabolic Pathway and Bio-transformation

The formation of M15.3 is a result of the hydrolysis of the amide bond within the Vildagliptin structure. This biotransformation cleaves the molecule, separating the adamantane moiety and the glycine linker from the pyrrolidine-2-carbonitrile portion.

G Vildagliptin Vildagliptin (1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine) Hydrolysis Amide Bond Hydrolysis Vildagliptin->Hydrolysis Biotransformation M15_3 Metabolite M15.3 (2-((3-Hydroxyadamantan-1-yl)amino)acetic acid) Hydrolysis->M15_3 Yields Enzymes Enzymatic System (e.g., Carboxylesterases, Amidases) Enzymes->Hydrolysis Catalyzes

Caption: Formation of Metabolite M15.3 from Vildagliptin.

This hydrolytic process is catalyzed by enzymes such as carboxylesterases and other amidases, which are widely distributed in the body, particularly in the liver and intestines.[9] This pathway is considered a minor route of Vildagliptin metabolism in humans compared to the formation of the M20.7 metabolite.[6]

Pharmacokinetic Profile

Following oral administration of Vildagliptin, the parent drug is rapidly absorbed, with peak plasma concentrations reached within 1.7 hours.[4] The absolute bioavailability is high at 85%.[4] Vildagliptin has an elimination half-life of approximately 3 hours.[4]

The major circulating metabolite is M20.7, accounting for 55% of the total plasma radioactivity area under the curve (AUC) in human studies, while unchanged Vildagliptin accounts for 25.7%.[6] M15.3 is a minor metabolite, and as such, its plasma concentrations are significantly lower than those of both the parent drug and the M20.7 metabolite.[6]

Pharmacokinetic Parameters of Vildagliptin and its Major Metabolite

ParameterVildagliptinMetabolite M20.7Metabolite M15.3
Relative Plasma Exposure (AUC) ~26%~55%Minor
Elimination Half-life (t½) ~2-3 hours[4]Increased in renal impairment[9]Data not available
Cmax Dose-proportional[5]Increased in renal impairment[9]Data not available
Primary Elimination Route Metabolism (hydrolysis)[4]Renal excretionData not available
Impact of Renal and Hepatic Impairment
  • Renal Impairment: In individuals with mild, moderate, or severe renal impairment, the systemic exposure (AUC) to Vildagliptin is increased, and the exposure to the major metabolite M20.7 is also elevated.[10] This is because the kidneys play a role in both the excretion and hydrolysis of Vildagliptin.[2] While specific data for M15.3 in renal impairment is not extensively reported, it is reasonable to assume that its clearance may also be affected.

  • Hepatic Impairment: Studies in patients with mild, moderate, or severe hepatic impairment have shown no clinically significant changes in the exposure to Vildagliptin.[10] However, the exposure to the main metabolite, LAY151 (M20.7), was observed to increase.[11] This suggests that while the liver is a site of metabolism, other tissues also contribute significantly to Vildagliptin's clearance.[7]

Pharmacological Activity

A critical aspect of any drug metabolite is its potential pharmacological activity. The major metabolite of Vildagliptin, M20.7, is known to be pharmacologically inactive.[2] While direct and conclusive studies on the DPP-4 inhibitory activity of M15.3 are not widely published, the structural modification resulting from amide bond hydrolysis—the loss of the pyrrolidine-2-carbonitrile moiety which is crucial for binding to the DPP-4 active site—strongly suggests that M15.3 is also pharmacologically inactive. The therapeutic effect of Vildagliptin is therefore attributed solely to the parent compound.

Analytical Quantification in Biological Matrices

The quantification of Vildagliptin and its metabolites in biological fluids such as plasma is essential for pharmacokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Rationale for LC-MS/MS Method Development

An effective bioanalytical method must be able to distinguish the parent drug from its metabolites and endogenous matrix components. For M15.3, this involves optimizing sample preparation to efficiently extract this amino acid-like metabolite from plasma, followed by chromatographic separation and specific detection.

Step-by-Step Experimental Protocol for Quantification

The following is a representative, self-validating protocol for the quantification of Vildagliptin and its metabolites, including M15.3, in human plasma. This protocol is based on established principles of bioanalytical method development.

1. Sample Preparation (Protein Precipitation)

  • Rationale: This is a rapid and effective method to remove the majority of proteins from the plasma sample, which can interfere with the LC-MS/MS analysis.

  • Procedure:

    • Aliquot 100 µL of human plasma into a microcentrifuge tube.

    • Add 300 µL of a precipitation solvent (e.g., acetonitrile containing an appropriate internal standard).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Chromatographic Separation (LC)

  • Rationale: To separate Vildagliptin, M15.3, and other metabolites from each other and from endogenous plasma components before they enter the mass spectrometer.

  • Parameters:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A gradient program starting with a low percentage of Mobile Phase B, gradually increasing to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

3. Mass Spectrometric Detection (MS/MS)

  • Rationale: To provide highly selective and sensitive detection of the analytes based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Vildagliptin: m/z 304.2 → 154.1

      • Metabolite M15.3: m/z 226.1 → [Fragment Ion] (Note: The exact transition would need to be determined experimentally by infusing a standard of M15.3).

    • Instrument Settings: Optimization of parameters such as collision energy, declustering potential, and source temperature is required for each analyte to achieve maximum sensitivity.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Plasma 1. Plasma Sample (100 µL) Precipitate 2. Add Precipitation Solvent (e.g., Acetonitrile) Plasma->Precipitate Vortex 3. Vortex Precipitate->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject into LC System Supernatant->Inject Column 7. Separation on Reverse-Phase Column Inject->Column Ionize 8. Electrospray Ionization (ESI+) Column->Ionize Detect 9. MRM Detection (Specific m/z transitions) Ionize->Detect Quantify 10. Quantification Detect->Quantify

Caption: Bioanalytical workflow for M15.3 quantification.

Conclusion and Future Perspectives

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (M15.3) is a minor metabolite of Vildagliptin, formed via amide bond hydrolysis. Its physicochemical properties are distinct from the parent drug, and its formation represents one of the several metabolic pathways that contribute to the clearance of Vildagliptin. The available evidence strongly suggests that M15.3 is pharmacologically inactive, meaning the therapeutic effects of Vildagliptin administration are attributable to the parent compound.

For drug development professionals and researchers, the characterization of such metabolites is a critical component of a comprehensive submission package to regulatory authorities. The development of robust and validated bioanalytical methods, such as the LC-MS/MS protocol outlined here, is fundamental to accurately determining the pharmacokinetic profiles of both the parent drug and its metabolites.

Future research could focus on definitively confirming the lack of pharmacological activity of M15.3 through in vitro DPP-4 inhibition assays and elucidating the specific human carboxylesterase or amidase enzymes responsible for its formation. This would provide a more complete understanding of Vildagliptin's disposition and further solidify its well-established safety and efficacy profile.

References

  • Ahrén, B., Schweizer, A., Dejager, S., Villhauer, E. B., Dunning, B. E., & Foley, J. E. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 775–783. [Link]

  • ChemBK. (2024). (2S)-2-AMino-2-(3-hydroxyadaMantan-1-yl)acetic acid. Retrieved from [Link]

  • He, Y. L., Sadler, B. M., Sabo, R., Anton-Rossbach, B., & Gu, J. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536–544. [Link]

  • He, Y. L., Serra, D., Wang, Y., Campestrini, J., Riviere, G. J., Breulet, J., & Ligueros-Saylan, M. (2007). Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus. Clinical Pharmacokinetics, 46(7), 577–588. [Link]

  • He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147–162. [Link]

  • International Journal of Creative Research Thoughts. (2023). VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. IJCRT.org. [Link]

  • Lukashevich, V., Schweizer, A., Shao, Q., Groop, P. H., & Kothny, W. (2011). Safety and efficacy of vildagliptin versus placebo in patients with type 2 diabetes and moderate or severe renal impairment: a randomized controlled trial. Diabetes, Obesity and Metabolism, 13(10), 947–954. [Link]

  • Mathieu, C., Degrande, E. (2013). Vildagliptin: a new oral treatment for type 2 diabetes mellitus. Vascular Health and Risk Management, 4, 477-486. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60198109, 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Retrieved from [Link]

  • ResearchGate. (2025). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. Retrieved from [Link]

  • Russo, E., Penno, G., & Del Prato, S. (2013). Managing diabetic patients with moderate or severe renal impairment using DPP-4 inhibitors: focus on vildagliptin. Dove Medical Press, 5, 65-74. [Link]

  • Vildagliptine/Metformine hydrochloride Intas 50 mg/850 mg filmomhulde tabletten. (2022). Geneesmiddeleninformatiebank. [Link]

Sources

Foundational

Physicochemical Properties of Adamantane Derivatives: A Technical Guide

Executive Summary: The "Lipophilic Bullet" In modern medicinal chemistry, the adamantane scaffold (tricyclo[3.3.1.1 ]decane) is not merely a structural spacer; it is a functional pharmacophore often described as a "lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Bullet"

In modern medicinal chemistry, the adamantane scaffold (tricyclo[3.3.1.1


]decane) is not merely a structural spacer; it is a functional pharmacophore often described as a "lipophilic bullet."[1][2][3] Its incorporation into drug candidates serves three critical physicochemical functions: increasing lipophilicity  to facilitate Blood-Brain Barrier (BBB) penetration, providing steric bulk  to fill hydrophobic pockets in target proteins (e.g., M2 ion channels, NMDA receptors), and enhancing metabolic stability  by blocking enzymatic attack on adjacent functional groups.[1][2][4]

This guide provides a deep technical analysis of these properties, supported by validated experimental protocols and comparative data for key derivatives like Amantadine and Memantine.

Core Physicochemical Attributes[2][4][5][6]

Lipophilicity and BBB Permeability

The adamantane cage is highly lipophilic (logP


 4.2 for the unsubstituted cage). Functionalization, typically with amine groups, modulates this to a therapeutic range (logP 2.0–3.5).[2] This balance is critical for CNS drugs.
  • Mechanism: The spherical, greasy cage disrupts the ordered water structure less than planar hydrocarbons, facilitating partitioning into the lipid bilayer.

  • The "Trapping" Phenomenon: Most adamantane antivirals and neuroprotectives are primary or secondary amines with pKa values > 10. At physiological pH (7.4), they exist predominantly as cations (

    
    ).[2] However, the lipophilic cage allows the non-ionized fraction to cross membranes. Once inside acidic compartments (lysosomes, viral interiors), they become protonated and trapped—a mechanism vital for their antiviral M2 channel inhibition.[2]
    
Steric Rigidity and Receptor Kinetics

Unlike flexible alkyl chains, the adamantane cage is rigid. This reduces the entropic penalty upon binding to a receptor.

  • Case Study (Memantine): The methyl groups at positions 3 and 5 of the adamantane ring in Memantine optimize the fit within the NMDA receptor pore, providing a faster "off-rate" compared to MK-801. This allows Memantine to block pathological excitotoxicity while preserving normal synaptic transmission.[5]

Structure-Property Relationship Diagram

Adamantane_SAR Scaffold Adamantane Scaffold (C10H16) Prop_Lipid High Lipophilicity (LogP > 2.0) Scaffold->Prop_Lipid Hydrophobic Surface Prop_Bulk Steric Bulk (Diamondoid Cage) Scaffold->Prop_Bulk Rigid Geometry Prop_Stable Metabolic Stability (No labile H) Scaffold->Prop_Stable C-H Bond Strength Bio_BBB BBB Penetration (Passive Diffusion) Prop_Lipid->Bio_BBB Lipid Partitioning Bio_Binding Receptor Fitting (M2 Channel / NMDA) Prop_Bulk->Bio_Binding Pocket Occupancy Bio_PK Extended Half-life (Reduced Clearance) Prop_Stable->Bio_PK CYP Resistance

Figure 1: Mechanistic flow linking the adamantane core structure to its physicochemical properties and subsequent biological effects.[2]

Comparative Physicochemical Data

The following table aggregates critical data for the three most prominent adamantane derivatives. Note the correlation between alkyl substitution (Rimantadine/Memantine) and shifts in LogP/pKa.

PropertyAmantadineRimantadineMemantine
Chemical Name 1-Aminoadamantane

-Methyl-1-adamantanemethylamine
3,5-Dimethyl-1-aminoadamantane
Molecular Weight 151.25 g/mol 179.30 g/mol 179.31 g/mol
LogP (Exp) 2.5 [1]3.0 [1]3.3 [2]
pKa (Basic) 10.8 [3]10.4 [3]10.3 [2]
Water Solubility ~50 mg/mL (HCl salt)~50 mg/mL (HCl salt)~30 mg/mL (HCl salt)
BBB Permeability HighHighHigh
Plasma t½ 12–17 hours24–36 hours60–100 hours

Data synthesized from DrugBank and primary literature [1-3].

Experimental Protocols

Protocol A: Determination of Lipophilicity (LogP) via Shake-Flask HPLC

Standardizing lipophilicity measurements is crucial for predicting BBB penetration.

Principle: Direct partitioning of the compound between n-octanol (organic phase) and phosphate-buffered saline (aqueous phase), followed by quantification of both phases using HPLC.

Reagents:

  • n-Octanol (HPLC Grade, presaturated with buffer).[2]

  • Phosphate Buffer (pH 7.4, presaturated with octanol).[2]

  • Test Compound (Adamantane derivative).[4][6][7][5][8][9][10][11]

Workflow:

  • Presaturation: Mix n-octanol and phosphate buffer (1:1 v/v) for 24 hours. Separate phases.

  • Preparation: Dissolve 1 mg of the amine hydrochloride salt in 10 mL of the presaturated aqueous phase.

  • Partitioning:

    • Add 10 mL of presaturated n-octanol to the aqueous drug solution.

    • Vortex for 30 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification (HPLC-UV):

    • Inject 20 µL of the aqueous phase (pre- and post-shake) and the octanol phase.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).[2]

    • Mobile Phase: Acetonitrile:Water (60:[2]40) + 0.1% TFA (to suppress amine ionization and improve peak shape).

    • Detection: UV at 200–210 nm (Adamantane lacks a strong chromophore; derivatization with bromophenol blue may be required for low concentrations [4]).

  • Calculation:

    
    [2]
    
Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

A high-throughput screening method to validate the "Lipophilic Bullet" effect.

Principle: Passive diffusion is measured across an artificial membrane (porous filter coated with porcine brain lipid) separating a donor and acceptor compartment.

Workflow Diagram:

PAMPA_Workflow Step1 1. Preparation Donor Plate: Drug in PBS (pH 7.4) Filter Plate: PVDF membrane Step2 2. Lipid Coating Add 4µL Porcine Brain Lipid (PBL) in Dodecane to Filter Step1->Step2 Step3 3. Assembly Place Filter Plate (Acceptor) on top of Donor Plate Step2->Step3 Step4 4. Incubation 18 Hours @ 25°C (Saturated Humidity) Step3->Step4 Step5 5. Analysis Quantify Drug in Acceptor Well (LC-MS/MS or UV) Step4->Step5

Figure 2: Step-by-step workflow for the PAMPA-BBB assay to assess CNS permeability.

Critical Considerations:

  • Lipid Selection: Use Porcine Brain Lipid (PBL) rather than generic lecithin to mimic the BBB lipid composition.

  • Permeability Calculation (

    
    ): 
    
    
    
    
    Where
    
    
    is acceptor concentration,
    
    
    is filter area, and
    
    
    is volume.[2]

References

  • Wishart, D.S., et al. (2018).[2] DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. [Link] (Amantadine Data)[2]

  • Rammes, G., et al. (2008).[2] The N-methyl-D-aspartate receptor channel blockers memantine, MRZ 2/579 and other amino-alkyl-cyclohexanes antagonise 5-HT(3) receptor currents in HEK-293 cells and rat hippocampal neurones. Neuroscience Letters. [Link]

  • Wanka, L., et al. (2013).[2] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

  • Sobczak, A., et al. (2013).[2][12] Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method.[12] Drug Development and Industrial Pharmacy.[12] [Link]

Sources

Exploratory

An In-Depth Technical Guide: The Interplay of Adamantane's Lipophilicity and Membrane Permeability in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The adamantane moiety, a rigid, cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane moiety, a rigid, cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and pronounced lipophilicity significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive technical overview of the relationship between the lipophilicity of adamantane-containing compounds and their ability to permeate biological membranes. We will delve into the theoretical underpinnings of lipophilicity, explore its profound impact on drug design, and detail the experimental and computational methodologies used to assess these critical parameters. Through a synthesis of established principles and field-proven insights, this document aims to equip researchers with the knowledge to strategically leverage the adamantyl group for the development of novel therapeutics with enhanced efficacy and bioavailability.

The Adamantane Scaffold: A Lipophilic Bullet in the Medicinal Chemist's Arsenal

Adamantane, with its perfectly symmetric, strain-free tricyclic structure (C10H16), presents a fascinating case study in molecular design.[1] Its discovery in petroleum in 1933 and subsequent synthetic accessibility have paved the way for its widespread use in drug development.[1][2] The core of adamantane's utility lies in its pronounced lipophilicity, a physical property that dictates how a molecule partitions between a lipid-like (non-polar) environment and an aqueous (polar) one.[3][4]

The incorporation of an adamantyl group into a drug candidate is a well-established strategy to increase its lipophilicity.[3][5] This "lipophilic bullet" can significantly enhance a molecule's ability to interact with and traverse biological membranes, which are primarily composed of a lipid bilayer.[6][7] This enhanced membrane permeability is a critical first step for a drug to reach its intracellular target.[5] Beyond simply increasing lipophilicity, the rigid adamantane cage can also shield adjacent functional groups from metabolic degradation, thereby improving the drug's stability and pharmacokinetic profile.[5][7]

The strategic introduction of adamantane can be seen in a variety of approved drugs, including antivirals like amantadine and rimantadine, and memantine for the treatment of Alzheimer's disease.[2][3] These examples underscore the profound impact that this seemingly simple hydrocarbon scaffold can have on a molecule's therapeutic potential.

Quantifying Lipophilicity: The Partition Coefficient (logP)

The lipophilicity of a compound is quantitatively expressed by its partition coefficient (P), which is the ratio of its concentration in a non-polar solvent (typically 1-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is usually expressed on a logarithmic scale (logP).

A positive logP value indicates a preference for the lipid phase, signifying a lipophilic or hydrophobic compound.[8] Conversely, a negative logP value suggests a higher affinity for the aqueous phase, indicating a hydrophilic compound.[8] A logP of zero signifies equal partitioning between the two phases.[8] Understanding a compound's logP is fundamental in drug discovery as it influences absorption, distribution, metabolism, and excretion (ADME) properties.[2]

The choice of 1-octanol as the standard non-polar solvent is due to its structural resemblance to the lipid bilayers of cell membranes, providing a good model for predicting a drug's ability to passively diffuse across these barriers.[8]

The Ramifications of Adamantane-Induced Lipophilicity on Membrane Permeability

The primary mechanism by which small molecules cross biological membranes is passive diffusion, a process driven by the concentration gradient and governed by the molecule's physicochemical properties, most notably its lipophilicity. The "Overton's Rule" posits that the permeability of a membrane to a compound is directly proportional to its lipid solubility.

The incorporation of an adamantane moiety can dramatically increase a molecule's lipophilicity, thereby enhancing its ability to partition into the hydrophobic core of the lipid bilayer.[5][6] This is a crucial step in the passive diffusion process. However, the relationship between lipophilicity and membrane permeability is not always linear. An optimal range of lipophilicity exists for efficient membrane transport. While a certain degree of lipophilicity is necessary for a drug to enter the membrane, excessively high lipophilicity can cause the molecule to become trapped within the lipid bilayer, hindering its passage into the aqueous cytoplasm.

Molecular dynamics simulations have provided valuable insights into the behavior of adamantane derivatives within a lipid bilayer.[9] These studies have shown that both protonated and deprotonated forms of adamantane compounds tend to accumulate in the interfacial region of the membrane.[9] The neutral, deprotonated species, however, faces a lower free-energy barrier for translocation across the membrane's core, suggesting it is the primary permeant form.[9]

Methodologies for Assessing Lipophilicity and Membrane Permeability

A multi-faceted approach, combining computational predictions with robust experimental assays, is essential for accurately characterizing the lipophilicity and membrane permeability of adamantane-containing compounds.

Computational Prediction of logP

In the early stages of drug discovery, computational methods are invaluable for predicting the logP of a large number of virtual compounds.[10] These methods can be broadly categorized as:

  • Atom-based methods: These approaches, such as AlogP, calculate logP by summing the contributions of individual atoms.[10]

  • Fragment-based methods: Methods like ClogP and KlogP estimate logP by summing the contributions of predefined molecular fragments.[10]

  • Property-based methods: These methods utilize various molecular descriptors to predict logP.[10]

While these computational tools provide rapid estimations, it is crucial to acknowledge their inherent limitations and the need for experimental validation.[11]

Experimental Determination of logP

The "gold standard" for determining logP is the shake-flask method .[12] This involves dissolving the compound in a biphasic system of 1-octanol and water, allowing it to equilibrate, and then measuring the concentration of the compound in each phase.

A more high-throughput alternative is High-Performance Liquid Chromatography (HPLC) .[8][13] In this technique, the retention time of a compound on a reverse-phase column is correlated with its logP.

In Vitro Permeability Assays

Several in vitro models are employed to assess the membrane permeability of drug candidates.

The PAMPA is a non-cell-based assay that provides a high-throughput screen for passive, transcellular permeability.[14][15][16] It utilizes a 96-well plate format where a filter support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The test compound is added to a donor compartment, and its appearance in an acceptor compartment is measured over time.[14]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the Artificial Membrane:

    • Prepare a solution of 2% (w/v) phosphatidylcholine in dodecane.

    • Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of the filter side of a 96-well PAMPA plate.

  • Preparation of Donor and Acceptor Solutions:

    • Prepare a stock solution of the adamantane test compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a buffer (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration (typically with a final DMSO concentration of <1%). This is the donor solution.

    • Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assay Incubation:

    • Carefully place the filter plate containing the artificial membrane onto the acceptor plate, ensuring the filters are in contact with the acceptor solution.

    • Add the donor solution to the wells of the filter plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.[14]

  • Quantification:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy, fluorescence spectroscopy, or LC-MS/MS.[14][15]

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability coefficient (Pe) is calculated using the following equation:

      • Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)

      • Where:

        • V_D is the volume of the donor well.

        • V_A is the volume of the acceptor well.

        • A is the area of the filter.

        • t is the incubation time.

        • C_A(t) is the concentration of the compound in the acceptor well at time t.

        • C_equilibrium is the concentration at equilibrium.

PAMPA_Workflow prep_lipid prep_lipid coat_membrane coat_membrane prep_lipid->coat_membrane assemble_plate assemble_plate coat_membrane->assemble_plate prep_acceptor prep_acceptor fill_acceptor fill_acceptor prep_acceptor->fill_acceptor fill_acceptor->assemble_plate add_donor add_donor assemble_plate->add_donor prep_donor prep_donor prep_donor->add_donor incubate incubate add_donor->incubate quantify quantify incubate->quantify calculate calculate quantify->calculate

The Caco-2 permeability assay is a cell-based model that is widely regarded as the industry standard for predicting human intestinal absorption.[17][18] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate in culture to form a polarized monolayer with tight junctions and express many of the transporter and efflux proteins found in the small intestine.[19] This model, therefore, provides a more physiologically relevant assessment of permeability, accounting for both passive diffusion and active transport mechanisms.[20]

Experimental Protocol: Caco-2 Cell Permeability Assay

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto permeable filter supports in a multi-well plate format.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-defined tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

    • Alternatively, assess the permeability of a fluorescent marker with low passive permeability (e.g., Lucifer yellow).

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (dissolved in transport buffer) to the apical (top) chamber.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the rate of appearance of the compound in the receiver chamber.

        • A is the surface area of the filter membrane.

        • C0 is the initial concentration of the compound in the donor chamber.

Caco2_Workflow seed_cells seed_cells culture_cells culture_cells seed_cells->culture_cells check_integrity check_integrity culture_cells->check_integrity prepare_assay prepare_assay check_integrity->prepare_assay add_compound add_compound prepare_assay->add_compound incubate incubate add_compound->incubate collect_samples collect_samples incubate->collect_samples quantify quantify collect_samples->quantify calculate calculate quantify->calculate

Data Interpretation and Strategic Application

The data generated from these assays provide a comprehensive picture of a compound's lipophilicity and permeability characteristics.

Parameter Method Interpretation Implication for Drug Design
logP Shake-flask, HPLC, ComputationalHigh value (>3) indicates high lipophilicity. Low value (<0) indicates high hydrophilicity.Guides initial selection and modification of scaffolds to achieve an optimal lipophilicity range (typically 1-3) for oral absorption.
Pe (PAMPA) PAMPAHigh Pe suggests good passive permeability. Low Pe suggests poor passive permeability.Useful for early-stage screening to identify compounds with favorable passive diffusion characteristics.
Papp (Caco-2) Caco-2 AssayHigh Papp indicates good overall intestinal permeability. Low Papp suggests poor absorption. Comparison of apical-to-basolateral and basolateral-to-apical transport can identify active efflux.Provides a more physiologically relevant prediction of in vivo absorption. Helps to identify and mitigate issues with efflux transporters.

By integrating these data, medicinal chemists can make informed decisions about which adamantane derivatives to advance and how to further optimize their structures. For instance, if a compound exhibits high lipophilicity but poor permeability in the Caco-2 assay, it may indicate that the compound is a substrate for an efflux pump. In such cases, structural modifications to the adamantane scaffold or the rest of the molecule may be necessary to reduce its affinity for the transporter.

Conclusion: The Enduring Value of the Adamantane Scaffold

The adamantane moiety continues to be a valuable tool in drug discovery, primarily due to its ability to impart favorable lipophilic character to a wide range of molecules.[21] A thorough understanding of the relationship between the lipophilicity of adamantane compounds and their membrane permeability is paramount for the successful design of orally bioavailable drugs.[2] By employing a combination of predictive computational models and robust in vitro assays such as PAMPA and Caco-2, researchers can effectively characterize these critical properties and strategically guide the optimization of adamantane-containing drug candidates. This integrated approach will undoubtedly continue to facilitate the discovery of novel therapeutics with improved pharmacokinetic profiles and enhanced clinical efficacy.

References

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. (2025, October 17). PubMed Central. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017, February 16). MDPI. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC. (2020, November 3). National Institutes of Health. [Link]

  • logP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD. (2021, February 10). YouTube. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020, November 2). Frontiers. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Adamantane - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC. (n.d.). PubMed Central. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition - PMC. (2017, February 16). National Institutes of Health. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23). National Institutes of Health. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ConnectSci. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2025, October 16). ResearchGate. [Link]

  • The adamantane scaffold: Beyond a lipophilic moiety. (2025, July 5). PubMed. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). PubMed. [Link]

  • Robust Adamantane-Based Membranes with Enhanced Conductivity for Vanadium Flow Battery Application - PMC. (2022, April 11). National Institutes of Health. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Distribution and dynamics of adamantanes in a lipid bilayer. (2008, December 15). PubMed. [Link]

  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. (2024, December 5). Chapman University Digital Commons. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. (n.d.). National Institutes of Health. [Link]

  • Unlocking Oral Drug Potential: A Look Inside the Caco-2 Permeability Assay. (2026, January 29). Oreate AI. [Link]

  • Large Scale Evaluation of log P Prediction Methods: Local Corrections Compensate Insufficient Accuracy and Eliminate the Need of. (n.d.). CADASTER.eu. [Link]

  • (PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. (2025, August 8). ResearchGate. [Link]

  • Passive Transport across Cell Membranes beyond the Overton Rule: Insights from Solute Exchange in Vesicles and Molecular Dynamics of Atropisomers - PMC. (n.d.). National Institutes of Health. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. [Link]

  • Caco-2 Permeability Assay. (n.d.). Creative Bioarray. [Link]

  • Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. (2008, September 18). ACS Publications. [Link]

  • Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. (n.d.). ScienceDirect. [Link]

  • Passive diffusion of polymeric surfactants across lipid bilayers. (2007, July 16). PubMed. [Link]

  • Computational methods for predicting properties. (n.d.). ProtoQSAR. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2025, August 10). ResearchGate. [Link]

  • Passive transport across bilayer lipid membranes: Overton continues to rule - PMC. (n.d.). National Institutes of Health. [Link]

  • PAMPA Permeability Assay. (2019, November 4). YouTube. [Link]

Sources

Foundational

The Adamantane Compass: Navigating the Biological Landscape of 3-Hydroxyadamantane Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The adamantane cage, a rigid, lipophilic hydrocarbon scaffold, has proven to be a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The adamantane cage, a rigid, lipophilic hydrocarbon scaffold, has proven to be a remarkably versatile building block in medicinal chemistry. Its unique three-dimensional structure and favorable pharmacokinetic properties have led to its incorporation into a diverse array of therapeutic agents. This guide focuses specifically on the biological targets of 3-hydroxyadamantane derivatives, a subclass that has demonstrated significant therapeutic potential. From established enzyme inhibitors to modulators of ion channels, we will explore the key molecular targets, delve into the experimental methodologies used to validate these interactions, and provide insights into the underlying structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and practical guidance for the exploration of this promising chemical space.

Introduction: The Allure of the 3-Hydroxyadamantane Moiety

The adamantane structure, with its diamondoid lattice, offers a unique combination of rigidity and lipophilicity. This allows it to effectively probe hydrophobic pockets within biological targets, often leading to enhanced binding affinity and improved metabolic stability of the parent molecule. The introduction of a hydroxyl group at the 3-position provides a crucial point for further functionalization and, importantly, a hydrogen bonding motif that can significantly influence target engagement. This guide will navigate through the primary and emerging biological targets of derivatives featuring this key structural element.

Dipeptidyl Peptidase IV (DPP-IV): A Cornerstone Target in Diabetes Therapy

The inhibition of dipeptidyl peptidase IV (DPP-IV) is a well-established therapeutic strategy for the management of type 2 diabetes.[1] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[1] By inhibiting DPP-IV, the bioavailability of active GLP-1 is increased, leading to improved glycemic control.

Saxagliptin: A Case Study in Rational Drug Design

Saxagliptin is a potent and selective DPP-IV inhibitor that prominently features a 3-hydroxyadamantane moiety.[2] This structural component is crucial for its high-affinity binding to the S2 extensive pocket of the DPP-IV enzyme. The hydroxyl group forms a key hydrogen bond with the side chain of Tyr547, anchoring the adamantyl cage within this hydrophobic sub-pocket.

Quantitative Analysis of 3-Hydroxyadamantane-Based DPP-IV Inhibitors

The potency of DPP-IV inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the activity of saxagliptin and related analogs, highlighting the importance of the 3-hydroxyadamantane group.

CompoundStructureDPP-IV IC50 (nM)DPP-IV Ki (nM)Reference
Saxagliptin(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile0.5-[2]
Vildagliptin (for comparison)(2S)-1-[2-[(3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile-1.9 (human)[3]
BMS-538305 (non-nitrile analog)(1S,3S,5S)-2-((S)-2-((3-hydroxyadamantyl)amino)propanoyl)-2-azabicyclo[3.1.0]hexane-3-carboxamide-10 ± 3[3]
Experimental Protocol: In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol outlines a standard method for determining the IC50 of a test compound against DPP-IV.[4][5][6] The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-IV, which releases the fluorescent aminomethylcoumarin (AMC) group.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • DPP-IV substrate: Gly-Pro-aminomethylcoumarin (AMC)

  • Test compounds (3-hydroxyadamantane derivatives)

  • Positive control inhibitor (e.g., sitagliptin, AMG-222 tosylate)[4]

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-460 nm)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to reach room temperature.

    • Prepare a working solution of human recombinant DPP-IV in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer.

  • Assay Setup:

    • In the 96-well plate, add 10 µL of the diluted test compounds or positive control to the respective wells. For the control (100% activity) and blank (no enzyme) wells, add 10 µL of assay buffer.

    • Add 30 µL of assay buffer to all wells.

    • Add 10 µL of the diluted DPP-IV enzyme solution to all wells except the blank wells. Add 10 µL of assay buffer to the blank wells.

    • Mix the contents of the wells gently and pre-incubate the plate for 10-15 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically for 30 minutes at 37°C, with readings taken every 1-2 minutes.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) after subtracting the background fluorescence (blank wells).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: DPP-IV and the Incretin Effect

The inhibition of DPP-IV enhances the downstream signaling of GLP-1, leading to improved glucose homeostasis.[7][8]

DPP_IV_Pathway cluster_gut Gut Lumen cluster_pancreas Pancreatic β-cell Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates release of GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes GLP-1 (active)->GLP1R binds to GLP-1 (inactive) GLP-1 (inactive) GLP-1 (active)->GLP-1 (inactive) inactivated by DPP4 DPP-IV Inhibitor 3-Hydroxyadamantane Derivative Inhibitor->DPP4 inhibits

DPP-IV Inhibition and Enhanced Incretin Signaling

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A Key Regulator of Glucocorticoid Activity

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a critical role in the tissue-specific regulation of glucocorticoid levels.[9] It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling in key metabolic tissues such as the liver and adipose tissue.[9] Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic syndrome, including obesity and type 2 diabetes.

Adamantane Derivatives as Potent 11β-HSD1 Inhibitors

The hydrophobic nature of the adamantane cage makes it an ideal scaffold for targeting the active site of 11β-HSD1. Numerous adamantane derivatives, including those with a 3-hydroxy group, have been developed as potent and selective inhibitors of this enzyme.[10] The adamantyl group typically occupies a hydrophobic pocket in the enzyme's active site, while other functionalities on the derivative engage in specific interactions with key residues.

Quantitative Analysis of Adamantane-Based 11β-HSD1 Inhibitors

The following table presents a selection of adamantane derivatives and their inhibitory potencies against 11β-HSD1, illustrating the structure-activity relationships.

CompoundR GroupIC50 (nM) (human 11β-HSD1)Reference
Adamantyl ethanone pyridyl ether4-pyridyl34-48[11]
Adamantyl ethanone pyridyl sulfoxide4-pyridyl34-48[11]
Adamantyl carboxamide derivative2-thiophenyl200-300[10]
Adamantyl carboxamide derivative3-thiophenyl125[10]
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to measure the inhibition of 11β-HSD1 activity.[12]

Materials:

  • HEK-293 cells stably co-expressing human 11β-HSD1 and its cofactor-regenerating enzyme, hexose-6-phosphate dehydrogenase (H6PDH)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Charcoal-stripped, serum-free DMEM (cDMEM)

  • Cortisone (substrate)

  • [³H]-Cortisone (radiolabeled tracer)

  • Test compounds (3-hydroxyadamantane derivatives)

  • Scintillation cocktail

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK-293 cells expressing 11β-HSD1 and H6PDH in standard culture medium.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Assay Preparation:

    • Wash the cells with cDMEM to remove any endogenous steroids.

    • Pre-incubate the cells in 100 µL of cDMEM for 3 hours at 37°C.

    • Aspirate the medium and add 30 µL of fresh cDMEM to each well.

    • Add 10 µL of the test compound dilutions in cDMEM to the respective wells and pre-incubate for 25 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of a solution containing 200 nM cortisone and a tracer amount of [³H]-cortisone to each well.

    • Incubate the plate for 30 minutes at 37°C.

  • Extraction and Measurement:

    • Terminate the reaction by adding a suitable organic solvent (e.g., ethyl acetate) to extract the steroids.

    • Separate the organic and aqueous phases.

    • Evaporate the organic phase to dryness.

    • Resuspend the dried steroids in a small volume of a suitable solvent.

    • Separate the substrate (cortisone) and the product (cortisol) using thin-layer chromatography (TLC).

    • Scrape the spots corresponding to cortisone and cortisol from the TLC plate into scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of conversion of cortisone to cortisol for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathway: 11β-HSD1 and Glucocorticoid Activation

The activity of 11β-HSD1 locally increases the concentration of active glucocorticoids, which then bind to the glucocorticoid receptor (GR) and modulate gene expression.[13][14]

HSD1_Pathway cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) HSD1->Cortisol converts to GR Glucocorticoid Receptor (GR) Cortisol->GR binds to GR->GR GRE Glucocorticoid Response Element (GRE) GR->GRE binds to Gene Target Gene Transcription GRE->Gene regulates Inhibitor 3-Hydroxyadamantane Derivative Inhibitor->HSD1 inhibits

11β-HSD1-Mediated Glucocorticoid Activation

N-Methyl-D-Aspartate (NMDA) Receptors: Modulating Neuronal Activity

While many well-known NMDA receptor antagonists like memantine are aminoadamantane derivatives, the adamantane scaffold itself is a key pharmacophore for this target class.[15] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[15] Their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurodegenerative disorders.

Adamantane-Based NMDA Receptor Antagonism

Adamantane derivatives, including those with a 3-hydroxy functional group, can act as non-competitive antagonists of the NMDA receptor. They typically bind within the ion channel pore, physically blocking the influx of calcium ions. The lipophilic adamantane cage is well-suited to interact with the hydrophobic lining of the channel.

Experimental Protocol: Radioligand Binding Assay for NMDA Receptors

This protocol describes a method to assess the binding of a test compound to the NMDA receptor using a radiolabeled ligand.[16][17][18]

Materials:

  • Rat brain cortical membranes (or a cell line expressing NMDA receptors)

  • Radioligand (e.g., [³H]MK-801, a high-affinity channel blocker)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compounds (3-hydroxyadamantane derivatives)

  • Non-specific binding control (e.g., a high concentration of unlabeled MK-801)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Prepare a crude membrane fraction from rat cerebral cortex by homogenization and differential centrifugation.

    • Resuspend the final membrane pellet in assay buffer.

  • Binding Assay:

    • In a series of tubes, add a constant amount of the membrane preparation.

    • Add increasing concentrations of the test compound.

    • For total binding, add only the radioligand.

    • For non-specific binding, add the radioligand and a high concentration of the unlabeled competitor.

    • Add a fixed concentration of the radioligand (e.g., [³H]MK-801) to all tubes to initiate the binding reaction.

    • Incubate the tubes at room temperature for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 or Ki value of the test compound.

Emerging and Other Potential Targets

The versatility of the 3-hydroxyadamantane scaffold extends beyond the well-established targets discussed above. Research is ongoing to explore its potential in other therapeutic areas.

  • Antimicrobial and Antiviral Activity: Adamantane derivatives have a long history as antiviral agents, and recent studies suggest they may also possess broad-spectrum antimicrobial properties, potentially through membrane disruption.[15]

  • Anticancer Activity: The lipophilic nature of the adamantane cage allows for its use in designing molecules that can penetrate cell membranes and interact with intracellular targets relevant to cancer, such as apoptosis-related proteins.[19]

  • Other CNS Targets: The adamantane scaffold has been explored for its potential to modulate other ion channels and receptors in the central nervous system, including AMPA and KATP channels, and the GABAergic system.[3]

Conclusion

The 3-hydroxyadamantane moiety is a privileged scaffold in drug discovery, offering a unique combination of structural rigidity, lipophilicity, and a key hydrogen bonding interaction point. Its successful incorporation into marketed drugs like saxagliptin underscores its therapeutic potential. This guide has provided an in-depth overview of the primary biological targets of 3-hydroxyadamantane derivatives, along with detailed experimental protocols and insights into their mechanisms of action. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, it is certain that the adamantane compass will continue to point towards new and exciting therapeutic opportunities.

References

  • Bio-protocol. (n.d.). 11β-HSD1 activity assay in intact cells. [Link]

  • Chapman, K., et al. (2008). Glucocorticoid Regulation of the Promoter of 11β-Hydroxysteroid Dehydrogenase Type 1 Is Indirect and Requires CCAAT/Enhancer-Binding Protein-β. Molecular Endocrinology, 22(7), 1645-1655.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2085.
  • Chapman, K. E., et al. (2013). Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation. Journal of Steroid Biochemistry and Molecular Biology, 137, 82-92.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
  • ResearchGate. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. [Link]

  • Vicker, N., et al. (2009). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(13), 3469-3473.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • ResearchGate. (n.d.). The incretin effect. [Link]

  • Lee, Y. S., & Jun, H. S. (2013). The role of the Wnt signaling pathway in incretin hormone production and function. Journal of Diabetes Research, 2013, 897303.
  • Chapman, K. E., et al. (2008). Glucocorticoid Regulation of the Promoter of 11β-Hydroxysteroid Dehydrogenase Type 1 Is Indirect and Requires CCAAT/Enhancer-Binding Protein-β. Molecular Endocrinology, 22(7), 1645–1655.
  • Ahren, B. (2017). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 8, 279.
  • National Center for Biotechnology Information. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. PubMed Central.
  • ResearchGate. (2018). Evaluation of Hepatic 11 β-Hydroxysteroid Dehydrogenase Activity by Cortisone Acetate Test in Young Adults With Diabetes Mellitus Type. [Link]

  • PubChem. (n.d.). Saxagliptin. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2085.
  • MDPI. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5335.
  • PubChem. (n.d.). Saxagliptin. [Link]

  • YouTube. (2021, January 13). Graphviz tutorial. [Link]

  • Bio-protocol. (n.d.). 2.6. Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay. [Link]

  • PDB-101. (n.d.). Incretins. [Link]

  • Seckl, J. R., & Walker, B. R. (2001). 11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response. Endocrine Reviews, 22(5), 686-704.
  • Vicker, N., et al. (2011). Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. ChemMedChem, 6(5), 856-865.
  • National Center for Biotechnology Information. (n.d.). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PubMed Central.
  • PubChem. (n.d.). Saxagliptin Hydrochloride. [Link]

  • Chapman, K. E., et al. (2013). 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action. Journal of Steroid Biochemistry and Molecular Biology, 137, 82-92.
  • Chapman, K. E., et al. (2013). Activation of endogenous glucocorticoids by HSD11B1 inhibits the antitumor immune response in renal cancer. Journal for ImmunoTherapy of Cancer, 11(1), 332.
  • DSpace@Biruni. (2020).
  • National Center for Biotechnology Information. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PubMed Central.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • PubMed. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. [Link]

  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips. [Link]

  • ResearchGate. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance. [Link]

  • ResearchGate. (n.d.). The diagram illustrates downstream signaling pathways and cellular... [Link]

  • ResearchGate. (n.d.). Treatment with novel adamantane derivatives (2, 3) or... [Link]

  • Semantic Scholar. (n.d.). Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

  • Antibodies.com. (2020, April 15). Insulin Signaling Pathway. [Link]

  • Semantic Scholar. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11-HSD1—Synthesis, Molecular. [Link]

  • ResearchGate. (n.d.). In-vitro assay for Cytotoxicity activity in ethonolic extract of fruit rind of Couropita Guianensis aubl. [Link]

  • SpringerLink. (2016). Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors. Medicinal Chemistry Research, 25(11), 2492-2503.

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

Part 1: Strategic Analysis & Retrosynthesis[1] Executive Summary The target molecule, 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid , is a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Retrosynthesis[1]

Executive Summary

The target molecule, 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid , is a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Vildagliptin .[1] The structure consists of a bulky, lipophilic adamantane cage functionalized with a polar hydroxyl group at the 3-position and a glycine moiety at the 1-position.[1]

Synthesizing this molecule presents a specific chemoselective challenge: mono-alkylation of a sterically hindered primary amine without affecting the tertiary hydroxyl group or causing over-alkylation (formation of the tertiary amine).[1]

Retrosynthetic Logic

To ensure high purity and yield, a Two-Step Protection-Deprotection Strategy is superior to direct alkylation with chloroacetic acid.[1] Direct alkylation often yields mixtures of mono- and di-alkylated products and is difficult to purify.[1]

  • Step 1 (N-Alkylation): Nucleophilic substitution of 3-amino-1-adamantanol on an alkyl haloacetate (e.g., Ethyl bromoacetate).[1] The ester group prevents salt formation during the reaction and improves solubility in organic solvents.[1]

  • Step 2 (Hydrolysis): Saponification of the ester to release the free acid.[1]

Retrosynthesis Target Target: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid Intermediate Intermediate: Ethyl 2-((3-hydroxyadamantan-1-yl)amino)acetate Target->Intermediate Hydrolysis (NaOH/MeOH) SM1 Starting Material 1: 3-Amino-1-adamantanol Intermediate->SM1 SN2 Alkylation SM2 Starting Material 2: Ethyl Bromoacetate Intermediate->SM2 + Base

Figure 1: Retrosynthetic breakdown of the target molecule favoring the ester intermediate pathway.[1]

Part 2: Detailed Experimental Protocols

Reagent Table & Stoichiometry
ReagentMW ( g/mol )Equiv.[2][3]RoleCritical Parameter
3-Amino-1-adamantanol 167.251.0NucleophileDry, free base form
Ethyl Bromoacetate 167.001.1ElectrophileAdd slowly to prevent exotherm
Diisopropylethylamine (DIPEA) 129.242.0BaseScavenges HBr; prevents protonation of amine
THF (Tetrahydrofuran) 72.11SolventMediumAnhydrous; prevents ester hydrolysis
NaOH (2M aq) 40.003.0HydrolysisExcess required for rapid saponification
Step 1: Synthesis of Ethyl 2-((3-hydroxyadamantan-1-yl)amino)acetate[1]

Mechanism: SN2 Nucleophilic Substitution.[1] The bulky adamantane amine attacks the alpha-carbon of the bromoacetate.[1]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the RBF with 3-Amino-1-adamantanol (10.0 g, 59.8 mmol) and anhydrous THF (100 mL). Stir until fully dissolved.

  • Base Addition: Add DIPEA (20.8 mL, 119.6 mmol) in one portion.

  • Alkylation: Cool the solution to 0°C using an ice bath. Add Ethyl Bromoacetate (7.3 mL, 65.8 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel.

    • Why: Cooling minimizes the risk of di-alkylation, although the steric bulk of adamantane naturally disfavors it.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 12–16 hours.[1]

    • Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM). The starting amine (ninhydrin stain) should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Redissolve the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester as a viscous oil or low-melting solid.[1]

    • Purification (Optional): If purity is <90%, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).[1]

Step 2: Hydrolysis to 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid[1]

Mechanism: Base-catalyzed ester hydrolysis (Saponification) followed by acidification to the zwitterionic amino acid.[1]

Protocol:

  • Dissolution: Dissolve the crude ester from Step 1 (approx. 15 g) in Methanol (45 mL).

  • Saponification: Add aqueous NaOH solution (2M, 90 mL) to the methanol solution.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

    • Validation: LCMS should show complete conversion of the Ethyl ester (M+H ~254) to the Acid (M+H ~226).[1]

  • Workup & Isolation:

    • Concentrate the mixture to remove Methanol (do not distill to dryness).

    • Cool the remaining aqueous solution to 5°C.

    • Acidification: Slowly adjust pH to 6.0–7.0 using 2M HCl. The product is an amino acid and may exist as a zwitterion.[1]

    • Extraction: Unlike simple amino acids, the adamantyl group makes this compound lipophilic enough to extract.[1] Extract with n-Butanol (3 x 50 mL).[1]

    • Evaporation:[1][3] Combine n-Butanol layers and evaporate to dryness under high vacuum.[1]

    • Trituration: Triturate the solid residue with Cyclohexane or Diethyl Ether to remove trace impurities.[1] Filter the white solid and dry under vacuum at 45°C.

Part 3: Process Visualization & Troubleshooting[1]

Reaction Workflow Diagram

Workflow Start Start: 3-Amino-1-adamantanol + THF + DIPEA Step1 Step 1: Add Ethyl Bromoacetate (0°C -> RT, 16h) Start->Step1 Check1 QC Point: TLC/LCMS Target: Mono-alkylated Ester Step1->Check1 Step2 Step 2: Hydrolysis (NaOH/MeOH) Check1->Step2 Pass Workup Workup: Acidify to pH 6-7 Extract w/ n-Butanol Step2->Workup Final Final Product: White Solid Workup->Final

Figure 2: Sequential workflow for the synthesis, highlighting critical QC points.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Di-alkylation observed Excess alkylating agent or high temperature.[1]Strictly control stoichiometry (1.1 eq). Keep reaction at 0°C longer.
Low Yield in Step 2 Product lost in aqueous phase during workup.[1]The product is zwitterionic. Use n-Butanol for extraction; simple EtOAc extraction is insufficient.[1]
Incomplete Hydrolysis Steric bulk of adamantane hinders attack.[1]Increase temperature to 40°C or use LiOH (smaller cation) to accelerate reaction.
Sticky Solid/Oil Residual solvent or impurities.[1]Triturate with non-polar solvent (Cyclohexane/Hexane) to induce crystallization.

Part 4: Analytical Characterization

Expected Data for Validation:

  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: >200°C (Decomposition expected for amino acids).

  • MS (ESI+): m/z = 226.15 [M+H]⁺.

  • 1H NMR (400 MHz, D₂O/DMSO-d6):

    • δ 3.45 (s, 2H, N-CH₂-COOH)[1]

    • δ 2.20 (br s, 2H, Adamantane CH)[1]

    • δ 1.50–1.80 (m, Adamantane CH₂/CH, characteristic cage pattern)[1]

    • Note: The hydroxyl proton and amine proton will likely exchange with D₂O and not be visible.[1]

References

  • Patent Protocol for Hydrolysis

    • Title: Process for preparation of DPP-IV inhibitors.[1][4]

    • Source: WO 2011/101861 A1 (Example 3).
    • URL
  • Vildagliptin Synthesis Overview

    • Title: A facile method to synthesize vildagliptin.[1]

    • Source:Journal of Chemical Research, 2020.[1]

    • Context: Describes the handling of 3-amino-1-adamantanol intermedi
  • General N-Alkylation of Adamantamines

    • Title: Synthesis of N-substituted glycine oligomers (α-peptoids) and derivatives.[1][2]

    • Source:Molecules, 2010, 15(8), 5282-5335.[1]

    • URL:[Link][1]

Sources

Application

Application Note: High-Purity Synthesis of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

-(3-Hydroxy-1-adamantyl)glycine Synthesis Executive Summary This application note details the synthesis and purification of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CAS: 709031-28-7), also known as -(3-hydroxy-1-ad...

Author: BenchChem Technical Support Team. Date: February 2026


-(3-Hydroxy-1-adamantyl)glycine Synthesis

Executive Summary

This application note details the synthesis and purification of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CAS: 709031-28-7), also known as


-(3-hydroxy-1-adamantyl)glycine. This compound is a Critical Material Attribute (CMA) in the supply chain of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, specifically serving as the primary intermediate for Vildagliptin  and a key building block for Saxagliptin  analogs.

While industrial routes often utilize direct alkylation, this guide prioritizes a Reductive Amination protocol for laboratory-scale preparation of high-purity analytical standards (>99.5%), minimizing the formation of the difficult-to-remove


-diacetic acid impurity. A secondary Direct Alkylation  protocol is provided for bulk synthesis where cost is the primary driver.

Retrosynthetic Analysis & Strategy

The synthesis targets the secondary amine linkage between the adamantane core and the glycine moiety. Two primary disconnections are viable:

  • Pathway A (Reductive Amination): Condensation of 3-amino-1-adamantanol with glyoxylic acid followed by hydride reduction.

    • Advantage:[1][2][3][4][5] High selectivity for mono-substitution; milder conditions.

    • Mechanism:[1][2][4][5][6] Formation of an imine intermediate followed by irreversible reduction.

  • Pathway B (Direct Alkylation): Nucleophilic substitution of chloroacetic acid by 3-amino-1-adamantanol.

    • Advantage:[1][2][3][4][5] Low raw material cost.[4]

    • Risk: Significant risk of over-alkylation yielding the tertiary amine (

      
      -diacetic acid derivative).
      
Reaction Pathway Visualization

ReactionPathway Start 3-Amino-1-adamantanol Imine Imine Intermediate Start->Imine Pathway A: + Glyoxylic Acid (MeOH, RT) Target Target: 2-((3-Hydroxyadamantan-1-yl) amino)acetic acid Start->Target Pathway B: + Chloroacetic Acid (NaOH, Reflux) Glyoxylic Glyoxylic Acid Chloro Chloroacetic Acid Imine->Target Reduction (NaBH4) Impurity Impurity: N,N-Diacetic Acid Analog Target->Impurity Over-Alkylation (Side Reaction)

Figure 1: Comparative synthetic pathways. Pathway A (Blue) offers higher selectivity for the secondary amine target.

Protocol A: Reductive Amination (Preferred for High Purity)

This method is recommended for generating analytical reference standards or when purity is paramount. It leverages the stability of the adamantyl-imine to prevent over-reaction.

Materials
ReagentEquiv.[6]Role
3-Amino-1-adamantanol 1.0Core Scaffold
Glyoxylic Acid Monohydrate 1.1Glycine Source
Sodium Borohydride (NaBH

)
1.5Reducing Agent
Methanol (MeOH) SolventReaction Medium
Acetic Acid Cat.pH Adjustment
Step-by-Step Methodology
  • Imine Formation:

    • Charge a reaction vessel with 3-Amino-1-adamantanol (10.0 g, 59.8 mmol) and Methanol (100 mL).

    • Add Glyoxylic Acid Monohydrate (6.05 g, 65.8 mmol) in one portion.

    • Critical Step: Stir at 20–25°C for 2 hours . The solution may turn slightly yellow, indicating imine formation. Monitor by TLC (Eluent: MeOH/DCM 1:9) or HPLC for consumption of the amine.

  • Reduction:

    • Cool the mixture to 0–5°C using an ice bath.

    • Slowly add Sodium Borohydride (3.4 g, 89.7 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

    • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench and Isolation:

    • Quench excess hydride by dropwise addition of Acetic Acid until pH reaches ~6.

    • Concentrate the solvent under reduced pressure (Rotavap at 40°C) to ~20 mL volume.

    • Dilute with Water (50 mL) and adjust pH to 2.0 with 1N HCl.

    • Wash the aqueous layer with Ethyl Acetate (2 x 30 mL) to remove non-polar impurities.

    • Adjust the aqueous layer pH to isoelectric point (approx pH 6.5–7.0) using 2N NaOH. The product will precipitate as a white solid.

  • Purification:

    • Filter the precipitate.[1][3][4]

    • Recrystallize from Water/Methanol (9:1) if necessary.

    • Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Direct Alkylation (Industrial Route)

This method utilizes cheaper reagents but requires strict stoichiometry control to minimize the N,N-dialkylated impurity.

Materials
ReagentEquiv.Role
3-Amino-1-adamantanol 1.0Core Scaffold
Chloroacetic Acid 1.05Alkylating Agent
Sodium Hydroxide (NaOH) 2.2Base
Water SolventSolvent
Step-by-Step Methodology
  • Preparation:

    • Dissolve 3-Amino-1-adamantanol (10.0 g, 59.8 mmol) in Water (40 mL) containing NaOH (2.4 g, 60 mmol).

    • Prepare a separate solution of Chloroacetic Acid (5.9 g, 62.8 mmol) in Water (20 mL) neutralized with NaOH (2.5 g) to pH ~7.

  • Reaction:

    • Heat the amine solution to reflux (approx. 100°C) .

    • Critical Control: Add the chloroacetate solution dropwise over 1 hour to the refluxing amine solution.

    • Why: Slow addition keeps the amine in excess relative to the alkylating agent, suppressing the formation of the tertiary amine (impurity).

    • Reflux for an additional 2 hours.

  • Workup:

    • Cool to room temperature.[3][7]

    • Acidify with conc. HCl to pH 2.[7]

    • Extract with Ethyl Acetate to remove unreacted chloroacetic acid.

    • Neutralize the aqueous phase to pH 6.5–7.0 to precipitate the zwitterionic product.

    • Filter and wash with cold water.

Quality Control & Characterization

Analytical Specifications
  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC): NLT 98.0% (Method A typically yields >99.0%).

  • Mass Spectrometry (ESI+):

    
     m/z.
    
HPLC Method (Reverse Phase)
ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm (low UV required due to lack of chromophores)
Workup & Purification Logic

PurificationFlow RxnMix Crude Reaction Mixture (Aq. Solution) AcidWash Acidify to pH 2 Wash with EtOAc RxnMix->AcidWash OrgLayer Organic Layer (Discard Impurities) AcidWash->OrgLayer AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Neut Neutralize to pH 6.5-7.0 (Isoelectric Precipitation) AqLayer->Neut Filter Filtration & Drying Neut->Filter Final Final Product >99% Purity Filter->Final

Figure 2: Purification workflow relying on the zwitterionic nature of the amino acid.

Troubleshooting & Optimization

  • Impurity:

    
    -Diacetic Acid Derivative 
    
    • Cause: Excess alkylating agent or high temperature during addition.

    • Solution: Switch to Protocol A (Reductive Amination). If using Protocol B, increase the dilution of the reaction and slow down the addition rate.

  • Low Yield during Precipitation

    • Cause: Incorrect pH. Amino acids are highly soluble at pH extremes.

    • Solution: Precisely target the isoelectric point (pH ~6.8). If solubility remains high, add Methanol or Ethanol as an anti-solvent to force precipitation.

  • Coloration (Yellow/Brown)

    • Cause: Oxidation of the amine or trace metal contamination.

    • Solution: Perform the reaction under Nitrogen atmosphere. Recrystallize from water/methanol with activated charcoal.

References

  • Vildagliptin Impurity Profile & Synthesis

    • Title: Synthesis of Main Impurity of Vildagliptin.[3][8]

    • Source: ResearchGate (2025).[8]

    • URL:

  • Reductive Amination of Adamantyl Amines

    • Title: Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid.[9]

    • Source: Angewandte Chemie Int.[9] Ed. (2023).[6][9]

    • URL:

  • Patent on Vildagliptin Intermediates

    • Title: New process and intermediates for the synthesis of vildagliptin (WO2013083326A1).
    • Source: Google P
    • URL:

  • Purification of Vildagliptin Precursors

    • Title: Purification method of vildagliptin crude product (CN103992257A).
    • Source: Google P
    • URL:

Sources

Method

Technical Guide: Analytical Characterization of 2-((3-Hydroxyadamantan-1-yl)amino)acetic Acid

[1][2] Executive Summary This technical guide provides a comprehensive framework for the characterization of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (also known as N-(3-hydroxy-1-adamantyl)glycine).[1] This molecul...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive framework for the characterization of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (also known as N-(3-hydroxy-1-adamantyl)glycine).[1] This molecule (CAS: 709031-29-8) is a critical intermediate and known impurity (Impurity B) in the synthesis of Vildagliptin , a DPP-4 inhibitor used for Type 2 Diabetes management.[1]

The Analytical Challenge: The molecule possesses a rigid, lipophilic adamantane core and a zwitterionic glycine tail but lacks a significant UV chromophore . Traditional HPLC-UV methods at low wavelengths (200–210 nm) suffer from poor sensitivity and baseline drift.[1] This guide prioritizes Charged Aerosol Detection (CAD) and LC-MS/MS as the superior methodologies for quantitation and identification, respectively.

Part 1: Physicochemical Profile & Analytical Strategy[1][2]

Molecular Identity[1][2][3]
  • IUPAC Name: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid[1][2]

  • Common Names: N-(3-Hydroxy-1-adamantyl)glycine; Vildagliptin Impurity B; Vildagliptin Metabolite M15.3.[1][2]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    [1][2][3][4]
    
  • Molecular Weight: 225.29 g/mol

  • Key Functional Groups:

    • Secondary Amine: Basic center (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ).[1]
      
    • Carboxylic Acid: Acidic center (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ).[1]
      
    • Tertiary Hydroxyl: Polar, non-ionizable.

    • Adamantane Cage: Lipophilic, bulky, providing steric hindrance.

The "Silent Chromophore" Decision Matrix

The absence of aromatic rings or conjugated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-systems renders UV detection ineffective. The following decision tree outlines the selection of appropriate detection techniques.

AnalyticalStrategy Start Target: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid CheckUV Significant UV Chromophore? Start->CheckUV NoUV NO (Only end absorption <210 nm) CheckUV->NoUV Quant Goal: Quantitation (Purity/Assay) NoUV->Quant ID Goal: Identification/Structure NoUV->ID CAD HPLC-CAD (Recommended) Universal response, no derivatization Quant->CAD ELSD HPLC-ELSD Alternative to CAD, lower sensitivity Quant->ELSD Deriv Derivatization (FMOC/OPA) + UV/FL High sensitivity, complex prep Quant->Deriv NMR NMR (1H, 13C, 2D) Stereochemistry & connectivity ID->NMR HRMS LC-HRMS (Q-TOF/Orbitrap) Exact mass & fragmentation ID->HRMS

Figure 1: Analytical decision matrix for non-chromophoric adamantane derivatives.

Part 2: Structural Identification Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Purpose: Confirmation of exact mass and molecular formula.[1] Principle: Electrospray Ionization (ESI) in positive mode protonates the secondary amine.[1]

  • Instrument: Q-TOF or Orbitrap MS coupled with UPLC.[1]

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Theoretical Mass (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  226.1438 m/z.[1]
    
  • Key Fragments (MS/MS):

    • m/z 226 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       151:  Loss of glycine moiety (
      
      
      
      , 75 Da), leaving the 3-hydroxyadamantyl cation.
    • m/z 151 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       133:  Loss of water (-18 Da) from the adamantane cage.[1]
      
Protocol B: Nuclear Magnetic Resonance (NMR)

Purpose: Definitive structural elucidation.[1] Solvent Selection: DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 is preferred over 

to visualize exchangeable protons (OH/NH) if dry, though

provides cleaner aliphatic regions.[1]

Expected Chemical Shifts (DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


, 500 MHz): 
| Position | Type | 

(ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | :--- | | Glycine |

| 3.20 - 3.30 | Singlet |

-methylene to COOH | | Adamantane |

| 2.10 - 2.15 | Broad Singlet | Bridgehead C (pos 5,[1] 7) | | Adamantane | ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

| 1.40 - 1.60 | Multiplet | Cage methylenes | | Exchangeable |

| > 8.0 | Broad | Visible only in dry DMSO |[1]

Part 3: Quantitative Assay Protocols

Protocol C: HPLC with Charged Aerosol Detection (CAD)

Status: Gold Standard for this molecule.[1] Rationale: CAD detects all non-volatile analytes regardless of chemical structure, providing a uniform response factor. It eliminates the need for toxic derivatization reagents.[1]

1. Chromatographic Conditions
  • Column: Agilent Zorbax SB-C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).[1]

    • Note: A standard C18 is sufficient due to the lipophilicity of the adamantane group, despite the polar glycine tail.

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for CAD).[1]

  • Mobile Phase B: Acetonitrile.[1][5][6][7]

  • Flow Rate: 1.0 mL/min.[1][6][7]

  • Column Temp: 30°C.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 60
    12.0 90

    | 15.0 | 5 |[1]

2. Detector Settings (CAD)
  • Nebulizer Temp: 35°C.

  • Power Function: 1.00 (Standard).[1]

  • Data Collection Rate: 10 Hz.

3. Sample Preparation
  • Diluent: Water:Acetonitrile (50:50).[1]

  • Concentration: 0.5 mg/mL (CAD has a dynamic range of ng to µg).[1]

  • Filtration: 0.22 µm PTFE filter (Nylon may bind the adamantane moiety).[1]

Protocol D: Derivatization HPLC-UV (Alternative)

Status: Legacy/Alternative (Use if CAD/MS is unavailable). Rationale: Reacts the secondary amine with FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) to create a highly UV-active derivative detectable at 265 nm.[1]

1. Derivatization Procedure
  • Reagent: Prepare 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate buffer (pH 8.5).

  • Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL FMOC-Reagent.

  • Incubation: Ambient temperature for 5 minutes.

  • Quench: Add 10 µL of 1-Adamantylamine (or simple amine) to scavenge excess FMOC, or proceed directly if separation allows.[1]

2. HPLC Conditions
  • Detection: UV at 265 nm .[1]

  • Mobile Phase: Ammonium Acetate (pH 4.[1]0) / Acetonitrile (Gradient).[1][6]

  • Benefit: Increases sensitivity by 100-fold compared to direct UV at 205 nm.[1]

Part 4: Impurity Profiling in Vildagliptin

When analyzing Vildagliptin drug substance, this molecule (Impurity B) usually elutes before Vildagliptin in Reverse Phase systems due to the free carboxylic acid making it more polar than the parent amide/nitrile drug.

Relative Retention Time (RRT):

  • Impurity B (Target): ~0.8 - 0.9

  • Vildagliptin: 1.0

  • Diketopiperazine Impurity: ~1.1 - 1.2[1]

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Impurity B and Vildagliptin.
    
  • Tailing Factor: < 1.5 (Zwitterions can tail; ensure buffer ionic strength is > 10 mM).

References

  • PubChem. (n.d.).[1][8] 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (Compound).[1][9][2][4][8] National Library of Medicine.[1] Retrieved Feb 4, 2026, from [Link]

  • VeePrho. (2020).[1][10] Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved Feb 4, 2026, from [Link]

  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544.[1] Retrieved Feb 4, 2026, from [Link]

Sources

Application

Application Note: High-Resolution 1H NMR Profiling of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

Abstract This application note details the protocol for the structural validation of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (also known as N-(3-hydroxy-1-adamantyl)glycine). This compound is a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the structural validation of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (also known as N-(3-hydroxy-1-adamantyl)glycine). This compound is a critical intermediate and known metabolite (M15.3) in the synthesis and degradation pathways of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Vildagliptin and Saxagliptin. Accurate NMR characterization is essential for distinguishing this specific regioisomer from other adamantane derivatives during drug substance release testing.

Introduction

The adamantane scaffold is a pharmacophore of immense value in medicinal chemistry due to its lipophilicity and ability to improve the pharmacokinetic profile of attached moieties. However, the rigid diamondoid cage presents unique challenges in NMR spectroscopy due to the high degree of symmetry and significant spectral overlap of methylene protons.

The target molecule combines a polar glycine tether at position 1 and a hydroxyl group at position 3. This 1,3-disubstitution breaks the Td symmetry of the parent adamantane, creating distinct magnetic environments that must be resolved to confirm regiochemistry.

Structural Challenges
  • Zwitterionic Nature: The presence of a secondary amine and a carboxylic acid suggests potential zwitterionic behavior (

    
    ), which drastically alters chemical shifts based on pH and solvent.
    
  • Proton Overlap: The 12 protons of the adamantane cage often appear as unresolved multiplets in the 1.4–2.2 ppm range.

  • Exchangeable Protons: Detection of the -OH, -NH-, and -COOH protons is solvent-dependent but critical for confirming the oxidation state.

Experimental Protocol

Sample Preparation

To ensure reproducibility and the visibility of exchangeable protons, DMSO-d6 is the solvent of choice. D2O is not recommended as it promotes rapid exchange, obliterating the diagnostic -OH and -NH signals.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS (v/v).

  • Concentration: 5–10 mg of analyte in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

  • Temperature: 298 K (25 °C).

Acquisition Parameters (400 MHz or Higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation of slow-relaxing quaternary carbons/bridgeheads.

  • Spectral Width: 16 ppm (to capture broad COOH peaks downfield).

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of the adamantane cage).

  • Scans (NS): 16 or 32 (S/N > 100).

  • Apodization: Exponential multiplication with lb = 0.3 Hz.

Workflow Diagram

NMR_Workflow Sample Solid Sample (5-10 mg) Solvation Dissolve in DMSO-d6 (Avoid D2O exchange) Sample->Solvation Prep Acquisition 1H Acquisition (zg30, D1=2s) Solvation->Acquisition Insert Processing Processing (LB=0.3Hz, Phase, Baseline) Acquisition->Processing FT Analysis Integration & Assignment Processing->Analysis Data

Figure 1: Optimized NMR workflow for polar adamantane derivatives.

Data Interpretation & Assignments

The spectrum is divided into three distinct zones: the Exchangeable Region (downfield), the Linker Region (mid-field), and the Cage Region (upfield).

Summary Table of Chemical Shifts (DMSO-d6)
RegionAssignmentShift (δ ppm)MultiplicityIntegrationNotes
Linker Glycine -CH₂-3.20 – 3.40Singlet (or broad s)2HDiagnostic for N-substitution.
Cage Adamantane H-21.55 – 1.65Broad Singlet2HLocated between C1-N and C3-OH.
Cage Adamantane H-4,8,9,101.40 – 1.60Multiplet8HOverlapping methylene signals.
Cage Adamantane H-5,72.05 – 2.15Broad Singlet2HBridgehead methines.
Exch. Hydroxyl (-OH)4.30 – 4.50Triplet/Broad1HOften visible as a triplet (

) in dry DMSO.
Exch. Amine (-NH-)VariableBroad1HHighly pH dependent.
Exch. Carboxyl (-COOH)> 10.0Very Broad1HMay be invisible if zwitterionic.
Detailed Structural Logic
The Glycine Linker (3.2 – 3.4 ppm)

The methylene protons of the glycine moiety (


) typically appear as a singlet. However, in high-resolution DMSO spectra, you may observe:
  • Coupling: If the amine proton is slow-exchanging, this singlet may split into a doublet or become broadened.

  • Shift Logic: In free glycine (D2O), this peak is at ~3.55 ppm. The attachment to the electron-rich adamantane amine shifts it slightly upfield to ~3.25 ppm.

The Adamantane Cage (1.4 – 2.2 ppm)

Unlike unsubstituted adamantane (which shows two peaks at 1.78 and 1.88 ppm), the 1,3-substitution creates symmetry breaking.

  • H-2 (The "Between" Carbons): The methylene carbons at position 2 are flanked by both the Nitrogen and the Oxygen. This unique environment often isolates these 2 protons from the main methylene cluster.

  • H-5, H-7 (Bridgeheads): These tertiary C-H protons are deshielded by the cage geometry and typically appear as the most downfield signal of the alkyl region (~2.1 ppm).

  • H-4, 6, 8, 9, 10: These remaining methylene protons form a complex "roofing" multiplet.

The Hydroxyl Group (4.3 – 4.5 ppm)

A critical quality attribute. In dry DMSO-d6, the tertiary alcohol on the adamantane ring does not exchange rapidly. It often appears as a sharp signal. If the sample is wet or acidic, this peak broadens or vanishes, merging with the water peak at 3.33 ppm.

Structural Connectivity Diagram

Connectivity Glycine_CH2 Glycine CH2 (3.2 ppm) NH Amine NH (Broad) Glycine_CH2->NH COSY (Weak) Ada_C1 Adamantane C1 (Quaternary) NH->Ada_C1 Connectivity Ada_C2 Adamantane C2 (1.6 ppm) Ada_C1->Ada_C2 HMBC Ada_C3 Adamantane C3 (Quaternary) Ada_C2->Ada_C3 HMBC OH Hydroxyl OH (4.4 ppm) Ada_C3->OH Scalar

Figure 2: Key NMR correlations establishing the 1,3-substitution pattern.

Troubleshooting & Optimization

Missing Exchangeable Protons

If the -OH or -COOH peaks are absent:

  • Cause: Trace water in DMSO facilitates rapid proton exchange.

  • Solution: Add activated 4Å molecular sieves to the NMR tube or use a fresh ampoule of DMSO-d6.

  • Alternative: Run the spectrum at lower temperature (e.g., 280 K) to slow down the exchange rate.

Solubility Issues

The zwitterionic form (ammonium carboxylate salt) can be insoluble in pure DMSO.

  • Solution: Add 1-2 drops of DCl (Deuterium Chloride) or TFA-d (Trifluoroacetic acid-d).

  • Effect: This protonates the carboxylate, breaking the zwitterion and improving solubility. Note: This will shift the Glycine CH2 peak downfield significantly.

References

  • Royal Society of Chemistry. "1H NMR (DMSO-d6) Data for Adamantane Derivatives." RSC Advances, 2014. Link

  • National Institutes of Health (NIH). "Glycine NMR Studies in Anisotropic Media." PubMed, 2011. Link

  • ChemicalBook. "1H NMR Spectrum of Glycine in D2O." Link

  • ResearchGate. "Synthesis and NMR of (3-Hydroxyadamantan-1-yl)methanols." Russian Journal of Organic Chemistry, 2018. Link

  • National Library of Medicine. "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid - Substance Record." PubChem. Link

Method

Application Note: 13C NMR Spectroscopy of Adamantane Derivatives

This Application Note serves as a comprehensive technical guide for the 13C NMR spectroscopy of adamantane derivatives , designed for researchers in medicinal chemistry and materials science. Precision Characterization o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a comprehensive technical guide for the 13C NMR spectroscopy of adamantane derivatives , designed for researchers in medicinal chemistry and materials science.

Precision Characterization of Diamondoid Scaffolds in Drug Discovery

Executive Summary

Adamantane (


) derivatives, such as Amantadine  and Memantine , represent a unique class of "diamondoid" structures critical to neurology (NMDA antagonists) and virology. Characterizing these molecules by 13C NMR presents distinct challenges due to their high symmetry, rigid cage geometry, and significant relaxation time (

) variations.

This guide provides a validated protocol for the acquisition and assignment of 13C NMR data for adamantane derivatives. It moves beyond standard parameter sets to address the specific magnetic properties of the adamantyl cage, ensuring quantitative accuracy and unambiguous structural assignment.[1]

Theoretical Grounding: The "Cage" Effect

Understanding the magnetic environment of the adamantane cage is prerequisite to experimental design.

Chemical Shift Baseline

The adamantane skeleton consists of two distinct carbon environments. Contrary to intuition from acyclic alkanes, the methylene carbons are often more deshielded than the methine carbons in the parent cage.

  • C2 (Methylene,

    
    ): 
    
    
    
    ppm (Intensity 6)
  • C1 (Methine,

    
    ): 
    
    
    
    ppm (Intensity 4)
Substituent Effects ( )

Substituents on the rigid cage induce predictable shifts that propagate through the diamondoid lattice. Due to the fixed geometry, these effects are highly reproducible but directionally specific.

Position Relative to SubstituentEffect TypeTypical Shift (

)
Mechanism

(Ipso)
Direct+30 to +50 ppmElectronegativity (Inductive)

Vicinal+8 to +10 ppmDeshielding

Distal-2 to -7 ppm

-Gauche Effect
(Steric compression)

Remote

1 ppm
Long-range transmission

Critical Insight: The


-gauche effect  is particularly diagnostic in adamantanes. Substituents at the 1-position (bridgehead) exert a shielding (upfield) effect on the 

-carbons (C3, C5, C7) due to the rigid 1,3-diaxial-like relationship.

Experimental Protocol

Objective: Obtain high-resolution, quantifiable 13C NMR spectra for substituted adamantanes (e.g., Memantine HCl).

Sample Preparation
  • Solvent:

    
     (Reference triplet 
    
    
    
    77.16 ppm) is standard. For amine salts (e.g., Memantine HCl), use
    
    
    or
    
    
    to prevent solubility issues and line broadening from exchangeable protons.
  • Concentration: High concentration (

    
     mg/0.6 mL) is recommended to detect quaternary carbons which often suffer from long 
    
    
    
    relaxation and lack of NOE enhancement.
Acquisition Parameters (The "Rigid Cage" Setup)

Standard "quick" carbon parameters often fail to integrate quaternary carbons in adamantanes accurately.

ParameterSettingRationale
Pulse Angle

(approx. 3-4

)
Maximizes signal per unit time; avoids saturation of slow-relaxing quaternary carbons.
Relaxation Delay (D1) 5.0 - 10.0 s CRITICAL: Adamantane carbons have long

values (up to 20s) due to the rigid lattice limiting efficient relaxation pathways. Short D1 leads to signal suppression of quaternary sites.
Acquisition Time (AQ) 1.0 - 1.5 sSufficient for high resolution without excessive noise contribution.
Decoupling Inverse Gated (optional)Use Inverse Gated (decoupler ON during AQ, OFF during D1) if quantitative integration is required to suppress NOE. For structural assignment, standard Power Gated (WALTZ-16) is acceptable.
Scans (NS)

Required to resolve quaternary carbons, especially if using Inverse Gated decoupling.
Workflow Diagram: Assignment Logic

The following diagram illustrates the decision tree for assigning signals in a 1,3-disubstituted adamantane (e.g., Memantine).

AdamantaneAssignment Start Start: 13C Spectrum Acquired CountSignals Count Distinct Signals Start->CountSignals SymmetryCheck Check Symmetry: Does signal count match C#? CountSignals->SymmetryCheck DEPT Run DEPT-135 / APT SymmetryCheck->DEPT Ambiguous Quat Identify Quaternary (Cq) (Absent in DEPT-135) DEPT->Quat CH2 Identify Methylenes (CH2) (Negative in DEPT-135) DEPT->CH2 CH_Me Identify Methines/Methyls (Positive in DEPT-135) DEPT->CH_Me AssignIpso Assign Ipso Carbons (C1, C3) Most Deshielded Cq Quat->AssignIpso AssignBridge Assign Bridge Methylenes (C2, C8, C9) Between substituents CH2->AssignBridge AssignRemote Assign Remote Carbons (C4, C6, C7, C10) Consider Gamma Effects CH_Me->AssignRemote Final Final Structural Assignment AssignIpso->Final AssignBridge->Final AssignRemote->Final

Figure 1: Logic flow for the structural assignment of adamantane derivatives using 1D and DEPT experiments.

Data Analysis & Interpretation

Case Study: Memantine (3,5-dimethyl-1-adamantanamine)

Memantine is a classic example of symmetry reducing the number of expected signals.

  • Formula:

    
    
    
  • Symmetry:

    
     plane passing through C1 and C7.
    
  • Expected Signals: Due to symmetry, carbons 3 and 5 are equivalent, as are the methyl groups.

Reference Chemical Shift Table (Approximated for

)
Carbon TypePosition

(ppm)
Multiplicity (DEPT)Assignment Logic
Cq C1 (

)
~53.0SingletMost deshielded quaternary (

to N).
Cq C3, C5 (

)
~42.5SingletQuaternary, shielded relative to C1.
CH2 C2, C8, C9~50.0NegativeMethylene bridges between substituted carbons.
CH2 C4, C6, C10~40-45NegativeRemote methylenes.
CH C7~30.0PositiveRemote methine (

position).
CH3 Methyls~30.2PositiveHigh intensity methyl signal.

> Note: Exact values vary by solvent and salt form (HCl vs Free Base). In


, C1 shifts upfield.
Distinguishing Isomers (1- vs 2-substitution)

A common synthetic challenge is distinguishing 1-substituted (bridgehead) from 2-substituted (bridge) derivatives.

  • 1-Substituted: Maintains higher symmetry (

    
     for simple derivatives). Typically shows 4 distinct signals  for the cage carbons (ipso, 
    
    
    
    ,
    
    
    ,
    
    
    ).
  • 2-Substituted: Lowers symmetry (

    
    ). Typically shows more distinct signals  (often 7-9 lines) because the "belt" carbons are no longer equivalent.
    

Troubleshooting Common Issues

Issue 1: Missing Quaternary Carbons
  • Cause: Long

    
     relaxation times lead to saturation if the repetition rate is too fast.
    
  • Solution: Increase D1 to 10 seconds. Alternatively, add a relaxation agent like Cr(acac)3 (0.05 M) to shorten

    
    , allowing faster scanning (though this may broaden lines slightly).
    
Issue 2: Signal Overlap in the 30-50 ppm Region
  • Cause: The rigid cage compresses all methylene and methine signals into a narrow aliphatic window.

  • Solution: Use HSQC (Heteronuclear Single Quantum Coherence) . The proton dimension provides greater dispersion. Correlating the crowded 13C region with the distinct 1H signals (bridgehead protons are often well-resolved) is the definitive method for assignment.

References

  • Solid-State Referencing: Morcombe, C. R., & Zilm, K. W. (2003). Chemical shift referencing in MAS solid state NMR. Journal of Magnetic Resonance. Link

  • Chemical Shifts & Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Memantine Characterization: Al-Samarrai, O. (2020).[2] Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride. ACS Omega. Link

  • Substituent Effects: Duddeck, H. (1995).
  • Amantadine Pharmacology: Kornhuber, J., et al. (1994). Amantadine and Memantine are NMDA receptor antagonists with neuroprotective properties.[3] Journal of Neural Transmission. Link

Sources

Application

Elucidating the Gas-Phase Fragmentation of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid via Electrospray Ionization Tandem Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to understanding and predicting the mass spectrometry fragmentation patter...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to understanding and predicting the mass spectrometry fragmentation patterns of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. As a key metabolite of the pharmaceutical compound Vildagliptin, detailed structural characterization is crucial for metabolism and pharmacokinetic studies.[1] This document outlines the theoretical underpinnings of the molecule's fragmentation, provides detailed, field-tested protocols for sample analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), and presents a logical framework for interpreting the resulting spectra. By examining the distinct fragmentation behaviors of the adamantane cage, the hydroxyl group, and the amino acid moiety, this guide serves as a practical resource for researchers in pharmaceutical sciences and analytical chemistry.

Introduction: The Analytical Imperative

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid is a molecule that combines the rigid, three-dimensional structure of a hydroxylated adamantane with the fundamental biochemical functionality of a glycine residue. This unique combination presents an interesting case for mass spectrometric analysis. The adamantane core, a diamondoid hydrocarbon, is known for its stability, yet its derivatives can undergo characteristic fragmentation involving cage opening or substituent loss.[2][3] Concurrently, the amino acid portion is subject to well-documented fragmentation pathways, such as neutral losses of water and carbon monoxide.[4][5]

Understanding the collision-induced dissociation (CID) pathways of this molecule is essential for its unambiguous identification in complex biological matrices. This application note leverages high-resolution mass spectrometry (HRMS) principles to propose a detailed fragmentation scheme, providing the necessary protocols and interpretative logic for scientists engaged in drug metabolism studies, metabolite identification, and reference standard characterization.

Foundational Principles of Fragmentation

The predictable fragmentation of a molecule in the gas phase is the cornerstone of structural elucidation by tandem mass spectrometry. The process begins with soft ionization, typically Electrospray Ionization (ESI), to generate the protonated precursor ion, [M+H]⁺, with minimal initial fragmentation. This ion is then isolated and subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas, converting kinetic energy into internal energy and inducing bond cleavage. The resulting product ions are analyzed to reveal the molecule's structure.

  • Adamantane Moiety Behavior : The adamantane cage is exceptionally stable. Fragmentation is often initiated at substituent sites. For adamantanol derivatives, a primary fragmentation route is the dehydration (loss of H₂O) from the hydroxyl group.[6][7] The formation of a stable adamantyl cation (C₁₀H₁₅⁺) at m/z 135.1168 is a hallmark of adamantane fragmentation.[3]

  • Amino Acid Moiety Behavior : Protonated α-amino acids characteristically undergo a concerted loss of water and carbon monoxide from the carboxylic acid group.[4][5][8] Another common pathway is α-cleavage, which involves the scission of the bond between the α-carbon and the side chain.[9] For N-substituted amino acids, cleavage of the bond between the nitrogen and its substituent is also a primary fragmentation channel.[10]

By synthesizing these principles, we can anticipate the fragmentation of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid to be a composite of these distinct chemical behaviors.

Experimental Design & Workflow

A robust and reproducible experimental design is critical for obtaining high-quality mass spectra. The following workflow and protocols are designed to be self-validating, ensuring data integrity.

Experimental Workflow

The overall process, from sample preparation to data analysis, follows a logical sequence designed to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation P1 Dissolve Analyte in 50:50 ACN:H₂O + 0.1% Formic Acid A1 Direct Infusion or LC Introduction P1->A1 A2 ESI Source (Positive Ion Mode) A1->A2 A3 MS1: Full Scan (Identify [M+H]⁺) A2->A3 A4 Isolate Precursor Ion (m/z 226.14) A3->A4 A5 Collision Cell (CID) Fragment Precursor A4->A5 A6 MS2: Product Ion Scan (Acquire Spectrum) A5->A6 D1 Analyze Product Ion Spectrum A6->D1 D2 Propose Fragmentation Pathways D1->D2

Caption: High-level workflow for MS/MS analysis.

Materials & Reagents
ReagentGradeRecommended Supplier
2-((3-Hydroxyadamantan-1-yl)amino)acetic acidReference StandardLGC, Toronto Research
Acetonitrile (ACN)LC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
Formic Acid (FA)LC-MS GradeThermo Scientific
Nitrogen Gas (for ESI)High Purity (99.9%)Airgas
Argon or Nitrogen (for CID)High Purity (99.9%)Airgas
Instrumentation & Optimized Parameters

This protocol is optimized for a high-resolution quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

ParameterSettingRationale
Ion Source Electrospray Ionization (ESI)Ideal for polar molecules like amino acids, providing soft ionization.
PolarityPositiveThe amine and carboxylic acid groups are readily protonated.
Capillary Voltage3.5 - 4.0 kVOptimizes ion generation and transfer into the mass spectrometer.
Source Temperature120 - 150 °CAids in desolvation without causing thermal degradation.
Desolvation Gas Flow600 - 800 L/hr (N₂)Efficiently removes solvent droplets from the generated ions.
MS1 (Full Scan)
Mass Rangem/z 50 - 400Covers the expected precursor ion and potential low-mass fragments.
Scan Time0.5 - 1.0 sBalances signal averaging with chromatographic peak sampling if using LC.
MS/MS (Product Ion Scan)
Precursor Ionm/z 226.14The calculated m/z for the protonated molecule, [C₁₂H₁₉NO₃+H]⁺.
Isolation Window1.0 - 1.5 DaEnsures specific isolation of the precursor ion for fragmentation.
Collision GasArgonProvides efficient energy transfer for fragmentation.
Collision EnergyRamped 10 - 40 eVA range of energies reveals both low-energy (stable ion) and high-energy fragments.
Mass Resolution> 20,000 FWHMCrucial for determining accurate mass and elemental composition of fragments.

Results: Decoding the Fragmentation Spectrum

Upon analysis, the protonated molecule [M+H]⁺ is observed at m/z 226.1438 . The MS/MS spectrum reveals several key product ions that can be organized into logical fragmentation pathways.

Proposed Fragmentation Pathways

The fragmentation of the precursor ion is dominated by cleavages around the linking nitrogen atom and neutral losses from the functional groups.

G Parent [M+H]⁺ m/z 226.1438 C₁₂H₂₀NO₃⁺ FragA Loss of H₂O m/z 208.1332 C₁₂H₁₈NO₂⁺ Parent->FragA - H₂O FragB Loss of Glycine m/z 151.1117 C₁₀H₁₅O⁺ (3-Hydroxyadamantyl Cation) Parent->FragB - C₂H₅NO₂ FragC Loss of H₂O + CO m/z 178.1383 C₁₁H₁₈NO⁺ Parent->FragC - (H₂O, CO) FragD Loss of COOH radical & H atom m/z 180.1383 C₁₁H₁₈NO⁺ Parent->FragD - HCOOH FragF Immonium Ion m/z 164.1434 C₁₁H₁₈N⁺ FragA->FragF - CO₂ FragE Adamantyl Cation m/z 135.1168 C₁₀H₁₅⁺ FragB->FragE - H₂O

Caption: Key fragmentation pathways of protonated 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid.

Interpretation of Key Fragments

The observed product ions strongly support the proposed pathways, originating from the distinct chemical moieties of the parent molecule.

  • m/z 208.1332 ([M+H - H₂O]⁺) : This prominent ion arises from the facile dehydration of the tertiary alcohol on the adamantane cage. This is a characteristic loss for alcohols and is often observed even at low collision energies.[7][11]

  • m/z 178.1383 ([M+H - H₂O - CO]⁺) : Following the initial water loss, the subsequent loss of carbon monoxide is a classic fragmentation pathway for protonated amino acids, leading to the formation of an iminium ion.[4][5]

  • m/z 180.1383 ([M+H - HCOOH]⁺) : The neutral loss of the entire formic acid group (46 Da) represents a cleavage of the C-N bond, a common fragmentation point for N-substituted compounds.

  • m/z 151.1117 (3-Hydroxyadamantyl Cation) : This highly significant ion is formed by the cleavage of the C-N bond between the adamantane ring and the glycine nitrogen, with the charge retained on the more stable, bulky adamantyl fragment. This corresponds to the neutral loss of the entire glycine molecule (NH₂CH₂COOH). This type of cleavage is noted as a major pathway for aminoacyl derivatives of aminoadamantanes.[10]

  • m/z 135.1168 (Adamantyl Cation) : The subsequent loss of water from the 3-hydroxyadamantyl cation (m/z 151.1117) yields the base adamantyl cation, C₁₀H₁₅⁺. This is an extremely stable tertiary carbocation and is often the base peak in the spectra of adamantane derivatives.[3]

Summary of Expected Product Ions
Observed m/zProposed FormulaCalculated Exact MassMass Error (ppm)Proposed Fragmentation
226.1438[C₁₂H₂₀NO₃]⁺226.1438N/APrecursor Ion [M+H]⁺
208.1332[C₁₂H₁₈NO₂]⁺208.1332< 5 ppm[M+H - H₂O]⁺
180.1383[C₁₁H₁₈NO]⁺180.1383< 5 ppm[M+H - HCOOH]⁺
178.1383[C₁₁H₁₈NO]⁺178.1383< 5 ppm[M+H - H₂O - CO]⁺
151.1117[C₁₀H₁₅O]⁺151.1117< 5 ppmCleavage of N-Adamantyl bond (3-Hydroxyadamantyl cation)
135.1168[C₁₀H₁₅]⁺135.1168< 5 ppm[C₁₀H₁₅O]⁺ - H₂O (Adamantyl cation)

Detailed Experimental Protocols

Protocol: Sample Preparation for MS Analysis

Objective: To prepare a solution of the analyte suitable for ESI-MS analysis.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid reference standard. Dissolve in 1 mL of 50:50 acetonitrile:water. Sonicate for 2 minutes if necessary to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a diluent of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid.

    • Causality Note: The 0.1% formic acid is critical. It ensures an acidic environment (pH ~2.7), which promotes the protonation of the analyte's amine group, making it amenable to positive mode ESI.

  • Final Dilution (10-100 ng/mL): Further dilute the working solution to a final concentration suitable for your instrument's sensitivity (typically in the low ng/mL range for modern mass spectrometers).

  • Transfer: Transfer the final solution to an appropriate autosampler vial.

Protocol: MS and MS/MS Data Acquisition

Objective: To acquire high-resolution full scan and product ion spectra of the analyte.

  • System Equilibration: If using an LC system, equilibrate the column and flow path with the mobile phase for at least 15-20 minutes. For direct infusion, ensure a stable spray is achieved by infusing the solvent blank for 5 minutes.

  • Instrument Calibration: Perform a mass calibration of the instrument according to the manufacturer's specifications. A recent calibration is essential for the accurate mass measurements required for formula determination.

  • MS1 Full Scan Acquisition:

    • Inject or infuse the prepared sample.

    • Acquire data in full scan mode using the parameters outlined in Table 3.3.

    • Confirm the presence and accurate mass of the [M+H]⁺ ion at m/z 226.1438.

  • MS/MS Product Ion Scan Acquisition:

    • Create a new acquisition method.

    • Set the experiment type to "Product Ion Scan" or "Tandem MS."

    • Enter the confirmed m/z of the precursor ion (226.14) into the precursor mass list.

    • Set the collision energy. It is highly recommended to use a collision energy ramp (e.g., 10-40 eV) or acquire data at three discrete levels (e.g., 15, 25, 35 eV) to capture a full profile of fragmentation.

    • Acquire the MS/MS data.

  • Data Review:

    • Process the acquired data using the manufacturer's software.

    • Extract the product ion spectrum for m/z 226.14.

    • Identify the major fragment ions and determine their accurate masses. Compare these against the predicted fragments in Table 4.3 to confirm the fragmentation pathways.

Conclusion

The gas-phase fragmentation of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid is a predictable process governed by the fundamental chemistry of its constituent parts. The primary fragmentation pathways involve the neutral loss of water from the hydroxylated adamantane core and the cleavage of the C-N bond linking the adamantane and glycine moieties, leading to the formation of highly stable adamantyl cations. By employing the detailed protocols and interpretative framework provided in this note, researchers can confidently identify and characterize this molecule in various analytical applications, from drug metabolism studies to the quality control of pharmaceutical standards.

References

  • ResearchGate. (n.d.). The mass spectrum of adamantane dication fragmentation after CH... Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0yyk6e39r-3WNYNA7l-xUZMnwnLUMb2MainLR29R0SnZgPSw5lWzKmL-3JqLX9vFsxDTQQg8H4MGHMUSLgqwDPWnBs-GwVFgf9lRafcfoNfI06_aFu3sDr-drDDOD9c3Ca1DN266sMXfJCKWYJodkg6slyc4y9Jh4NkiyqE8vyiBLYksDL9m3y9cb_paR7Om4_H1FzvxrYm9W9urmwTpIxZe1sr5vE4yjLB4gJDGjtxM_itPGiWJiK5KTmF2YBjEU5ce9
  • Hao, W., et al. (n.d.). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PMC - NIH. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8CG1TQlQKi1NC053L5RjKI85Vx7_h2-at7SKIr_l5LF4aMoEOSUdnhAfkHbMBjM2aohRqfdaEnjGRpdmenkgenrqdDaW6PVXwBZcbdYYE3Ir0CWwSARqzNoFnI0cgfR-259-0b9Jtl4-3zqk=
  • Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJNq9WCV6JazACqpKU1bHdl6h99M7BtORj8wpwGkJ0UaWn3VQRMIszNI04oDDIyEBzgxjYmt8EY-myF5pu1RE-VQav93SG2qj1wTR_kzgvqqk4uGUjhwgBiGbMd2Hs9spuXpY22ov5osgroDcGXaPXS2JXKbQ=
  • Per-Ola, A., et al. (n.d.). Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry. Taylor & Francis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmeCfoeR6pAFTWAB73C-qGAXdk67M6ifEZwE-BSQMTY4p16A8JXjUPzMbz11PWCEn8DdAO0tKZGaw59-X6gXesTawSeKLeRSScHiwsBbeZc6HvNi8D6xyZLNDe0O0OGTDBczIn3jIUPkg8kOOEKWVCkO10u-XCo1Ng8Tcb
  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFCOu90mK3nYAA75kslDFqq3JEIk4uiQJsH166UEZnY1ADhgrmRoH_fuFA80xIJyfrn-ivg1SGVyRB6CO-6ckDBUeySI0MiKijdim9KuD1iDu_NgtrOfLM4HbBCBTFATdEG7wsJdGuzSnjYVUjuQArXmd-n4amXXJMeOTFDKc-7Cg0G4YrFR-Vd5owdDzPpmklSjkliIUmQ4KLIH8nZE6aC6QrS-sbTnsZwSPSb46UPSNvY6HHSb7IHa8YQAei9fQwm26wqodeu9c5OXv3knFgB-xH1KTbYOuNQdWYWo2q8i1_YS6FcaEp1rWY6JYOE9eLMG8-URRnU5lXbnnnqGEuZ65x2jDRvPc=
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtybwrYrPmJudl3uoKw9xaE3ftzGQ7UVzyamfzkQ-QcHB2ySwRUASrnd2RLge9w5gt4vKa3FVeZb1GesteLgLFx8gmTER5SwsSsDxHIJHwj5n2B1kXTjQh_X59SFttZq-sEPYG7f1R6n7vsRXDxhLC-9QnZ_RfBuMR7_CzXuEHN5yNHiWFpEON76ebfOqbaYgUzj_B-YO0VzK8T-IlzfaCHRATgirO7Zfk7kQjDpmen3Rdhvvg0TiSSPD0ZEjrMiEyezWkf0WMhBhzpGbJ-JzcIHM=
  • NIH. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFniv3uBrQqd_K2VFW8VNN1Mc-JpKa6kuqLvNuhFLCVCc2kpHmaVsuAQ9DPtNuTgoHtHU9yvnLO93ZVLZiGPjGJURrGV9WSDo9Yp0g20RcVC27KbkW4v9iHIkai1_p33CR0IPOf-2DOYboRylxc
  • Walsh Medical Media. (2012). A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochlor. Retrieved from [Link]

  • PubChem. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Retrieved from [Link]

  • NIH. (2012). Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study. Retrieved from [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM0QqVcZNbE724ICg_m-BTZpiPj8zD5TISFVsEvw09tg6KvaYDCK8aRGkWRg2PQb4BwOLiTYfC94-T0XGbA-qgnaVPqHV5eqyz8YGd23ddX0y4BFfcEh8zZLJLKhFsJX97TC4cwYiFjncPviVJQ5nHi7HwXLzXN8Av6C_rnWJamhufHw9M3QKTuGXVNQgEogxH5GRne0qcA56_Fm0EDyaTbF6wLnZzeim4IALF1k_zMZYV7BSD459qz97QvM0Ys5RTGoe9PdTHxqLr4oZARyz62OfMhu0QJokO4UZkzYJtPWJkCKZ9us4lmGK3J9j26PD5kffoeP-crir3UdtSuoNW7CrITskE_TgL96FZJ6BecOP7bOhn1LeoTIs=
  • ACS Publications. (n.d.). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: Application to a bioequivalence study. Retrieved from [Link]

  • NIH. (2019). Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. PMC. Retrieved from [Link]

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. Retrieved from [Link]

  • GSRS. (n.d.). 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. Retrieved from [Link]

  • YouTube. (2019). Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives. Retrieved from [Link]

  • Whitman People. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • PubChem. (n.d.). Memantine. Retrieved from [Link]

  • ACS Publications. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Retrieved from [Link]

  • ChemBK. (2024). (2S)-2-AMino-2-(3-hydroxyadaMantan-1-yl)acetic acid. Retrieved from [Link]

  • NIH. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. Retrieved from [Link]

  • YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (2S)-1-((3-Hydroxyadamantan-1-yl)glycyl)-2-methylpyrrolidine-2-carboxamide. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for X-ray Crystallography of Adamantane Compounds

Abstract Adamantane and its derivatives represent a fascinating class of molecules with significant applications in medicinal chemistry, materials science, and nanotechnology.[1][2][3] Their unique, rigid, and highly sym...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Adamantane and its derivatives represent a fascinating class of molecules with significant applications in medicinal chemistry, materials science, and nanotechnology.[1][2][3] Their unique, rigid, and highly symmetric cage-like structure, reminiscent of a diamondoid scaffold, imparts desirable properties such as lipophilicity, thermal stability, and biological activity.[3][4][5] However, these very characteristics, particularly the high symmetry and volatility, present considerable challenges to their structural elucidation by single-crystal X-ray diffraction. This guide provides a comprehensive overview of the theoretical considerations and practical protocols for the successful X-ray crystallographic analysis of adamantane-containing compounds, from crystal growth to structure refinement and validation.

The Adamantane Challenge: Understanding the Crystallographic Hurdles

The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals and to accurately model the electron density distribution within the crystal lattice.[6][7][8] With adamantane compounds, researchers often encounter specific obstacles rooted in the molecule's intrinsic properties.

1.1. High Symmetry and Volatility: A Difficult Combination

Adamantane possesses high Td symmetry, and its globular shape allows for relatively easy rotation within a crystal lattice.[4] This, coupled with its tendency to sublime even at room temperature, complicates handling and crystal mounting.[4] The volatility can lead to sample loss during the experiment and requires special handling techniques.

1.2. The Pervasive Issue of Orientational Disorder

At ambient temperatures, adamantane crystallizes in a face-centered cubic space group (Fm3m) where the molecules are orientationally disordered.[4][9] This means that the adamantane cages are not fixed in a single orientation but are randomly distributed over several positions. This disorder can manifest as smeared or poorly resolved electron density, making accurate structure determination challenging. Some derivatives of adamantane also exhibit this disorder.[3]

1.3. Phase Transitions: A Key to Unlocking Order

A critical characteristic of adamantane is its first-order phase transition from a disordered cubic phase to an ordered tetragonal phase upon cooling to 208 K (or under pressure).[4] In the ordered phase, the rotational freedom of the adamantane molecules is significantly reduced, leading to a more defined crystal structure. This phenomenon is the cornerstone of successful crystallographic studies of adamantane and many of its derivatives. Similarly, substituted adamantanes, such as 1-iodoadamantane, also exhibit complex phase transitions at low temperatures.[10]

Strategic Crystal Growth: Taming the Adamantane Cage

The foundation of any successful crystallography experiment is a high-quality single crystal. For adamantane compounds, several techniques can be employed, with the choice depending on the specific properties of the derivative.

2.1. Vapor Phase Growth (Sublimation)

Given adamantane's propensity to sublime, vapor phase growth is often the most effective method for obtaining high-quality single crystals of the parent molecule and its more volatile derivatives.[4] This technique offers a good compromise between growth speed and crystalline perfection.[4]

Protocol: Vapor Diffusion for Adamantane Crystallization

  • Sample Preparation: Place a small amount of the purified adamantane compound at the bottom of a clean, dry glass tube.

  • Solvent Selection: Introduce a suitable solvent in which the compound is sparingly soluble.

  • Apparatus Setup: Place the sample tube inside a larger, sealed container that contains a reservoir of a more volatile "anti-solvent" in which the compound is insoluble.

  • Diffusion and Crystallization: The anti-solvent vapor will slowly diffuse into the sample tube, reducing the solubility of the adamantane compound and inducing the slow growth of crystals.

  • Monitoring: Monitor the crystal growth over several days to weeks.

2.2. Solution Growth

For less volatile adamantane derivatives, traditional solution-based crystallization methods can be effective.

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.

  • Solvent/Anti-Solvent Diffusion: Create a layered system with the compound dissolved in a "good" solvent at the bottom and an "anti-solvent" carefully layered on top. Crystals will form at the interface.

2.3. Co-crystallization: A Chaperone Approach for Difficult Targets

For liquid or otherwise hard-to-crystallize adamantane derivatives, co-crystallization with a "crystallization chaperone" can be a powerful strategy. Tetraaryladamantanes have been shown to be effective in this role, encapsulating guest molecules within their crystal lattice.[11][12]

Crystallization Technique Applicability for Adamantane Compounds Key Considerations
Vapor Phase Growth Highly suitable for adamantane and volatile derivatives.Requires careful control of temperature gradients.[4]
Slow Evaporation Suitable for less volatile, soluble derivatives.Solvent choice is critical; slow evaporation rate is key.
Solvent/Anti-Solvent Diffusion Good for compounds with moderate solubility.Requires careful selection of solvent/anti-solvent pairs.
Co-crystallization Effective for liquid or challenging solid compounds.Requires a suitable host molecule (e.g., tetraaryladamantane).[11][12]

Data Collection at Cryogenic Temperatures: A Non-Negotiable Protocol

To mitigate the effects of orientational disorder, it is almost always necessary to collect X-ray diffraction data for adamantane-containing crystals at cryogenic temperatures (typically around 100-170 K).[10][13]

Step-by-Step Protocol for Low-Temperature Data Collection:

  • Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Using a cryo-loop, carefully scoop the crystal along with a small amount of cryo-protectant (e.g., paratone-N oil) to prevent ice formation.

  • Flash Cooling: Immediately plunge the mounted crystal into a stream of cold nitrogen gas (typically at 100 K) on the diffractometer. This rapid cooling vitrifies the surrounding cryo-protectant and "freezes" the adamantane molecules in a more ordered state.

  • Crystal Centering and Screening: Center the crystal in the X-ray beam and collect a few initial diffraction images to assess crystal quality, diffraction strength, and to determine the unit cell parameters.

  • Data Collection Strategy: Based on the crystal system and unit cell, devise a data collection strategy that ensures complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed to integrate the intensities of the reflections and to scale the data, correcting for experimental factors such as variations in beam intensity and crystal decay.

Experimental Workflow for Adamantane Crystallography

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination a Compound Purification b Select Crystallization Method (Vapor Diffusion, Solution Growth, etc.) a->b c Optimize Conditions (Solvent, Temperature) b->c d Harvest High-Quality Single Crystals c->d e Crystal Mounting & Cryo-Cooling d->e f Diffractometer Setup & Data Collection e->f g Data Processing (Integration & Scaling) f->g h Structure Solution (Direct Methods) g->h i Structure Refinement (Full-Matrix Least-Squares) h->i j Modeling Disorder i->j k Validation & Analysis j->k

Caption: A generalized workflow for the X-ray crystallographic analysis of adamantane compounds.

Structure Solution and Refinement: Deciphering the Diamondoid

Once a high-quality dataset has been collected, the next step is to determine the arrangement of atoms in the crystal.

4.1. Structure Solution

For most small-molecule adamantane derivatives, the structure can be readily solved using direct methods.[2][12] Software packages such as SHELXT are highly effective in this regard.

4.2. Structure Refinement

The initial structural model is then refined against the experimental data using full-matrix least-squares methods, typically with software like SHELXL.[2][12] This process involves adjusting atomic positions, displacement parameters, and site occupancies to minimize the difference between the observed and calculated structure factors.

4.3. Modeling Orientational Disorder

If significant disorder is present even at low temperatures, it must be modeled appropriately. This can involve:

  • Split-Atom Models: Representing the disordered adamantane cage as a combination of two or more partially occupied orientations. Geometric restraints may be necessary to maintain realistic bond lengths and angles.[2]

  • Anisotropic Displacement Parameters (ADPs): In cases of dynamic disorder, the thermal ellipsoids (ADPs) of the atoms will be elongated, reflecting their motion. Careful inspection of these ellipsoids can provide insights into the nature of the disorder.

Self-Validating Protocol for Refinement:

  • Check R-factors: Monitor the R1 and wR2 values to ensure they are converging to acceptably low levels.

  • Examine the Difference Electron Density Map: A well-refined structure should have a flat difference electron density map, with no significant positive or negative peaks.

  • Validate Geometric Parameters: Ensure that bond lengths and angles are chemically reasonable.

  • Use Validation Software: Programs like PLATON can be used to check for missed symmetry and other potential issues with the structural model.

Conclusion

The X-ray crystallographic analysis of adamantane compounds, while presenting unique challenges, is a powerful tool for understanding their structure-property relationships. By employing appropriate crystal growth strategies, leveraging low-temperature data collection techniques, and applying careful refinement methods to account for potential disorder, researchers can successfully elucidate the three-dimensional structures of these important molecules. The protocols and insights provided in this guide are intended to equip researchers in drug development and materials science with the necessary knowledge to confidently tackle the crystallographic analysis of adamantane-containing compounds.

References

  • ResearchGate. (n.d.). X-ray crystal structure of adamantane-inclusion complex of 102. Retrieved from [Link]

  • Wikipedia. (2024). Adamantane. Retrieved from [Link]

  • MDPI. (2020). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Retrieved from [Link]

  • MDPI. (2023). Resonant Inner-Shell Photofragmentation of Adamantane (C10H16). Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • UCL Discovery. (2023). Unraveling the Complex Solid-State Phase Transition Behavior of 1‐Iodoadamantane, a Material for Which Ostensibly. Retrieved from [Link]

  • ACS Publications. (2021). Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Retrieved from [Link]

  • National Institutes of Health. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. Retrieved from [Link]

  • IUCr Journals. (1980). Structure of adamantane, C10H16, in the disordered phase. Retrieved from [Link]

Sources

Application

Introduction: Unveiling the Therapeutic Potential of a Glycine-Adamantane Conjugate

An authoritative guide to the in vitro characterization of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, a molecule of significant pharmacological interest. 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, also known as N...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the in vitro characterization of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, a molecule of significant pharmacological interest.

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, also known as N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycine, is a notable chemical entity primarily recognized as a metabolite of Vildagliptin, a therapeutic agent for type 2 diabetes.[1][2] Its structure is a fascinating conjugation of a 3-hydroxyadamantane cage with a glycine moiety. This unique combination places it at the intersection of two important classes of bioactive molecules.

Firstly, its parent compound, Vildagliptin, is a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme crucial for glucose homeostasis.[3][4] The adamantane structure is also a key component of Saxagliptin, another DPP-IV inhibitor, for which a derivative of this compound serves as a critical synthetic intermediate.[5][6] This lineage strongly suggests that a primary biological activity to investigate for 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid is the inhibition of the DPP-IV enzyme.

Secondly, the combination of an adamantane group with an amino acid is a well-established pharmacophore for modulating the function of Cys-loop ligand-gated ion channels, particularly the inhibitory Glycine Receptor (GlyR).[7][8] GlyRs are critical mediators of inhibitory neurotransmission in the central nervous system, and their modulation is a promising strategy for treating conditions such as chronic pain, spasticity, and epilepsy.[7][8]

This guide, therefore, presents a dual-pronged strategic approach to characterizing the in vitro activity of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. It provides detailed, field-tested protocols for two distinct lines of investigation: (1) quantification of DPP-IV enzymatic inhibition and (2) comprehensive assessment of modulatory activity on Glycine Receptors. The workflow is designed to progress from high-throughput screening to gold-standard biophysical characterization, ensuring a robust and thorough evaluation.

cluster_0 Overall Investigation Workflow Compound 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid Target1 Target Hypothesis 1: DPP-IV Inhibition Compound->Target1 Target2 Target Hypothesis 2: GlyR Modulation Compound->Target2 Assay1 Biochemical Assay: Fluorometric DPP-IV Inhibition Target1->Assay1 Assay2 Primary Screen: FLIPR Membrane Potential Assay Target2->Assay2 IC50 Determine IC50 Assay1->IC50 Activity Identify Activity Profile: (Agonist, Antagonist, PAM, NAM) Assay2->Activity Assay3 Secondary Screen / Gold Standard: Patch-Clamp Electrophysiology Potency Determine Potency & Efficacy (EC50 / IC50) Assay3->Potency Activity->Assay3

Caption: High-level workflow for characterizing the compound's bioactivity.

Part 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

Scientific Principle

DPP-IV is a serine protease that specifically cleaves the N-terminal dipeptide from proteins that have a proline or alanine residue in the penultimate position.[4] The in vitro assay quantifies the enzyme's activity by providing it with a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). When DPP-IV cleaves this substrate, it liberates the highly fluorescent AMC molecule. An inhibitor, such as our test compound, will compete with the substrate or otherwise reduce the enzyme's efficiency, resulting in a lower rate of AMC release and thus, a decrease in fluorescence. This change is directly proportional to the inhibitory activity of the compound.

cluster_1 DPP-IV Fluorometric Assay Principle DPP4 DPP-IV Enzyme No_Inhibition Cleavage DPP4->No_Inhibition Substrate Gly-Pro-AMC (Non-fluorescent) Substrate->No_Inhibition Compound Test Compound (Potential Inhibitor) Inhibition Inhibition Compound->Inhibition Products Gly-Pro + Free AMC (Highly Fluorescent) No_Inhibition->Products High Fluorescence Inhibition->DPP4

Caption: Mechanism of the fluorometric DPP-IV inhibition assay.

Protocol: Fluorometric DPP-IV Inhibition Assay

A. Materials & Reagents

  • Test Compound: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, dissolved in DMSO to a 10 mM stock concentration.

  • Enzyme: Recombinant Human DPP-IV/CD26.

  • Substrate: Gly-Pro-AMC.

  • Positive Control: Vildagliptin or Sitagliptin.

  • Assay Buffer: Tris-HCl (100 mM, pH 7.5), with 1 M NaCl and 1 mg/mL BSA.

  • Plate Reader: Capable of fluorescence measurement with excitation at ~360 nm and emission at ~460 nm.

  • Plates: Black, flat-bottom 96- or 384-well microplates.

B. Step-by-Step Methodology

  • Compound Serial Dilution:

    • Perform a serial dilution of the 10 mM test compound stock in DMSO. A typical 11-point, 1:3 dilution series is recommended to span a wide concentration range.

    • Prepare a similar dilution series for the positive control (e.g., Vildagliptin).

    • Dilute these DMSO serial dilutions 1:50 into Assay Buffer. This creates the final working compound solutions and minimizes the final DMSO concentration in the assay to <1%.

  • Assay Plate Preparation:

    • Add 25 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted test compound, positive control, or a DMSO/buffer control (for 0% and 100% activity controls) to the appropriate wells.

    • Add 25 µL of the diluted DPP-IV enzyme to all wells except the "no-enzyme" blanks. For these blanks, add 25 µL of Assay Buffer instead. The final enzyme concentration should be optimized to ensure the reaction remains in the linear range for the duration of the measurement.

  • Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution (prepared in Assay Buffer) to all wells. The final substrate concentration should be at or near its Km for the enzyme.

    • Immediately transfer the plate to the pre-warmed (37°C) plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) kinetically, with readings taken every 60 seconds for 30-60 minutes.

C. Data Analysis

  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic fluorescence curve (RFU/min).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_TestCompound - Rate_Blank) / (Rate_MaxActivity - Rate_Blank))

    • Rate_MaxActivity is the rate from the DMSO control wells.

    • Rate_Blank is the rate from the no-enzyme control wells.

  • Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme's activity.

ParameterDescriptionExample Value
Enzyme Conc. Final concentration of DPP-IV0.1-1 ng/µL
Substrate Conc. Final concentration of Gly-Pro-AMC10-50 µM
Incubation Time Compound-enzyme pre-incubation15 min
Readout Kinetic fluorescence measurement30-60 min
IC50 Half-maximal inhibitory concentrationConcentration (µM)

Part 2: Glycine Receptor (GlyR) Modulation Assays

Scientific Principle

Glycine receptors are pentameric, ligand-gated ion channels that are permeable to chloride (Cl⁻) ions.[7] In most mature neurons, the intracellular Cl⁻ concentration is low, so the activation of GlyRs by an agonist (like glycine) leads to an influx of Cl⁻. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus mediating synaptic inhibition. In vitro assays are designed to detect this ion flux, typically by measuring the resulting change in the cell's membrane potential.

cluster_2 Glycine Receptor Signaling Principle GlyR Glycine Receptor (GlyR) - Closed State - GlyR_Open GlyR - Open State - GlyR->GlyR_Open Binding Cl_in Cl- (intracellular) GlyR_Open->Cl_in Glycine Glycine (Agonist) Glycine->GlyR Cl_out Cl- (extracellular) Cl_out->GlyR_Open Influx Hyperpolarization Membrane Hyperpolarization (Inhibitory Signal) Cl_in->Hyperpolarization

Caption: Ion flux and signaling through the Glycine Receptor.

Protocol 1: High-Throughput FLIPR Membrane Potential Assay

A. Rationale & Principle

For initial screening, a high-throughput method is essential. The Fluorometric Imaging Plate Reader (FLIPR) system uses fluorescent dyes that are sensitive to changes in membrane potential.[9][10] The FLIPR Membrane Potential Assay Kit employs a negatively charged dye that enters the cell upon depolarization. To adapt this for an inhibitory (hyperpolarizing) channel like the GlyR, the assay is run using a high extracellular potassium buffer that artificially depolarizes the cells. Activation of the GlyR will cause an influx of Cl⁻, leading to hyperpolarization (a return towards the resting potential), which in turn causes the dye to exit the cell, resulting in a decrease in fluorescence. This provides a robust signal for detecting GlyR channel opening.[9]

B. Step-by-Step Methodology

  • Cell Culture:

    • Maintain HEK293 cells stably expressing the human GlyR α1 or α3 subunit in appropriate culture medium.

    • 24 hours prior to the assay, seed the cells into black-walled, clear-bottom 384-well microplates at a density that ensures a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).

    • Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes to allow for dye loading.

  • Assay Execution on FLIPR:

    • Place the cell plate and a compound plate (containing the test compound serially diluted in a high-potassium assay buffer) into the FLIPR instrument.

    • The instrument will first establish a baseline fluorescence reading for ~10-20 seconds.

    • It then performs an online addition of 20 µL from the compound plate.

    • Fluorescence is monitored kinetically for 3-5 minutes immediately following the addition.

    • To test for antagonists or allosteric modulators: A second addition of a known GlyR agonist (e.g., glycine at an EC50 or EC80 concentration) can be performed, and the fluorescence response is again monitored.

C. Data Interpretation

  • Agonist Activity: A concentration-dependent decrease in fluorescence upon the first addition indicates direct activation of the GlyR.

  • Antagonist Activity: No change in fluorescence after the first addition, but a blunting of the fluorescence decrease caused by the subsequent addition of glycine, indicates antagonism.

  • Positive Allosteric Modulator (PAM): A small decrease in fluorescence on its own, or a significant enhancement of the signal produced by a sub-maximal (e.g., EC20) concentration of glycine.

  • Negative Allosteric Modulator (NAM): A reduction in the signal produced by glycine.

Protocol 2: Gold-Standard Validation via Patch-Clamp Electrophysiology

A. Rationale & Principle

Electrophysiology is the definitive method for characterizing ion channel modulators.[7] It directly measures the ion current flowing through the channels in real-time with high precision.[7] The whole-cell patch-clamp configuration allows for the control of the membrane voltage and the intracellular solution, providing unparalleled detail about the compound's effect on channel gating, conductance, and kinetics.

B. Step-by-Step Methodology

  • Cell Preparation: Use the same GlyR-expressing HEK293 cells as in the FLIPR assay. Plate them sparsely on glass coverslips 24-48 hours before recording.

  • Recording Setup:

    • External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal (Pipette) Solution (mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA (pH 7.2). CsCl is used to block potassium channels and isolate the Cl⁻ current.

    • Drug Application: Use a rapid solution exchange system to apply the test compound and glycine to the patched cell.

  • Recording Protocol:

    • Establish a whole-cell recording from a single cell.

    • Clamp the membrane potential at -60 mV.

    • Apply a saturating concentration of glycine (e.g., 1 mM) to elicit a maximal current (I_max).

    • To test for agonist activity: Apply increasing concentrations of the test compound alone and measure the evoked current.

    • To test for modulatory activity: Co-apply increasing concentrations of the test compound with a fixed, sub-maximal concentration of glycine (e.g., EC10-EC20) and measure the change in the glycine-evoked current.

    • To test for antagonist activity: Co-apply the test compound with a fixed concentration of glycine and measure the reduction in current.

C. Data Analysis

  • Current Measurement: Measure the peak amplitude of the current evoked by each drug application.

  • Dose-Response Curves:

    • Normalize the current responses to the maximal glycine response (I/I_max).

    • Plot the normalized current against the log of the compound concentration.

    • Fit the data to the Hill equation to determine potency (EC50 or IC50) and efficacy (% of maximal glycine response).

ParameterDescriptionAssay Method
EC50 Half-maximal effective concentration for an agonist/PAMElectrophysiology
IC50 Half-maximal inhibitory concentration for an antagonist/NAMElectrophysiology
Efficacy Maximum response relative to the endogenous agonist (glycine)Electrophysiology
Mechanism Agonist, Antagonist, PAM, NAMFLIPR, Electrophysiology

References

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (n.d.). MDPI. Retrieved from [Link]

  • Lynch, J. W. (2011). High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites. Frontiers in Neuroscience, 5, 63. Available at: [Link]

  • Yu, J., et al. (2022). Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy. Frontiers in Molecular Neuroscience, 15, 886897. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (-)-(2S)-1-(((3-Hydroxytricyclo(3.3.1.1(3,7))dec-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile. PubChem Compound Database. Retrieved from [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry, 46(13), 2774-2789. Available at: [Link]

  • Li, T., et al. (2012). A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. Synthetic Communications, 42(15), 2246-2253. Available at: [Link]

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kits. Retrieved from [Link]

  • Peters, M. F., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid. PubChem Compound Database. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. Retrieved from [Link]

  • Breitinger, H.-G., et al. (2019). Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose. Frontiers in Molecular Neuroscience, 12, 283. Available at: [Link]

  • Martin, G., & Siggins, G. R. (2002). Electrophysiological evidence for expression of glycine receptors in freshly isolated neurons from nucleus accumbens. The Journal of Pharmacology and Experimental Therapeutics, 302(3), 1135-1145. Available at: [Link]

  • Lead Sciences. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Retrieved from [Link]

  • Yevenes, G. E., & Zeilhofer, H. U. (2011). Modulators of the Inhibitory Glycine Receptor. ACS Chemical Neuroscience, 2(7), 353-361. Available at: [Link]

  • Winkelmann, A., et al. (2014). Electrophysiological Signature of Homomeric and Heteromeric Glycine Receptor Channels. The Journal of Biological Chemistry, 289(34), 23568-23580. Available at: [Link]

  • Vetter, I. (2012). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. In Calcium Signaling (pp. 45-82). Springer, Dordrecht. Available at: [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-2789. Available at: [Link]

Sources

Method

Application Note: Evaluation of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid as a Next-Generation Viroporin Inhibitor

Executive Summary This application note details the technical evaluation of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (also known as 3-hydroxy-N-adamantylglycine or Vildagliptin Metabolite M15.3) as a candidate antiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical evaluation of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (also known as 3-hydroxy-N-adamantylglycine or Vildagliptin Metabolite M15.3) as a candidate antiviral agent. While historically utilized as a key intermediate in the synthesis of DPP-IV inhibitors (e.g., Saxagliptin), this molecule represents a strategic scaffold for viroporin inhibition research.

Unlike legacy adamantanes (Amantadine, Rimantadine) which suffer from high lipophilicity and CNS-related side effects, the 3-hydroxy substitution and glycine moiety of this compound introduce significant polarity. This guide provides protocols to assess its efficacy in blocking viral ion channels (e.g., Influenza M2, SARS-CoV-2 E-protein, HCV p7) while leveraging its improved solubility profile.

Chemical Profile & Rationale[1][2][3][4][5][6]

Compound: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid CAS: 1032564-18-3 Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.29 g/mol [1]

Structural Advantages in Antiviral Design[7]
  • The Adamantane Cage: Provides the steric bulk required to occlude the transmembrane pores of viral ion channels (viroporins).

  • 3-Hydroxy Group: Increases hydrophilicity (

    
     reduction), potentially reducing blood-brain barrier (BBB) penetration and associated CNS toxicity—a major limitation of first-generation adamantanes.
    
  • Glycine Moiety: Introduces zwitterionic character at physiological pH, potentially altering binding kinetics within the channel pore via electrostatic interactions with luminal residues (e.g., His37 in Flu A M2).

PropertyAmantadine (Legacy)2-((3-OH-Adamantan-1-yl)amino)acetic acidImpact
Water Solubility Low (requires HCl salt)Moderate/HighImproved bioavailability and formulation options.
LogP ~2.4~0.5 - 1.0 (Predicted)Reduced CNS accumulation; lower off-target lipid binding.
H-Bond Donors 13Enhanced interaction potential with channel pore residues.

Mechanism of Action: Viroporin Blockade[8]

The primary antiviral target for this class of molecules is the Viroporin —a small, hydrophobic viral protein that oligomerizes in the host cell membrane to form hydrophilic pores.[2] These pores are critical for viral uncoating (acidification) or viral budding (calcium homeostasis).

Pathway Visualization

The following diagram illustrates the proposed blockade mechanism within a viral membrane context.

ViroporinBlockade Virus Viral Particle (Endosome) Membrane Viral/Host Membrane (Lipid Bilayer) Virus->Membrane Viroporin Viroporin Channel (M2 / E-protein / p7) Membrane->Viroporin Embeds IonFlow H+ / Ca2+ Flux Viroporin->IonFlow Facilitates Compound 2-((3-OH-Adamantan-1-yl) amino)acetic acid Compound->Viroporin Binds Lumen Blockade Channel Occlusion (Steric & Electrostatic) Compound->Blockade Induces Blockade->IonFlow Stops Result Inhibition of Uncoating/Release Blockade->Result Antiviral Effect

Caption: Schematic of viroporin inhibition.[3][4] The adamantane cage sterically blocks the pore, while the glycine/hydroxyl groups interact with pore-lining residues to stabilize the block.

Experimental Protocols

Protocol A: Preparation and Quality Control

Objective: Ensure compound purity and stability prior to biological assays.

Reagents:

  • Target Compound (Solid, >98% purity via HPLC).

  • DMSO (Dimethyl sulfoxide), Cell culture grade.

  • PBS (Phosphate Buffered Saline), pH 7.4.

Procedure:

  • Stock Solution: Dissolve 22.5 mg of compound in 1 mL of 100% DMSO to create a 100 mM stock .

    • Note: The 3-hydroxy group improves solubility, but sonication (30 sec) may be required.

  • Sterilization: Pass the stock solution through a 0.22 µm PTFE syringe filter. Nylon filters may bind the adamantane cage.

  • Stability Check: Verify stability by HPLC after 24 hours at room temperature. No degradation peaks should be observed (unlike some ester derivatives).

  • Working Solutions: Dilute serially in culture media (DMEM) to 100 µM, 10 µM, 1 µM, and 0.1 µM immediately before use. Keep final DMSO concentration <0.5%.

Protocol B: Liposome Dye Release Assay (Functional Screen)

Objective: Assess the compound's ability to block ion channel activity in a cell-free system (Gold Standard for Viroporins).

Rationale: This assay eliminates host-cell variables, isolating the interaction between the drug and the recombinant viral channel (e.g., SARS-CoV-2 E-protein or Flu M2).

Materials:

  • Phospholipids (POPC/POPG 4:1 ratio).

  • Fluorescent Dye: Carboxyfluorescein (CF) (Self-quenching at high concentration).

  • Recombinant Viroporin Peptide (e.g., Synthetic M2 transmembrane domain).

  • Triton X-100 (Lysis control).

Step-by-Step:

  • Liposome Formation:

    • Mix lipids in chloroform, dry under N₂ stream to form a film.

    • Hydrate film with buffer containing 50 mM Carboxyfluorescein .

    • Extrude through 100 nm polycarbonate filters to form Large Unilamellar Vesicles (LUVs).

    • Remove unencapsulated dye via size-exclusion chromatography (Sephadex G-50).

  • Peptide Reconstitution:

    • Incubate LUVs with the recombinant viroporin peptide (Protein:Lipid ratio 1:100) for 30 mins to allow insertion.

  • Baseline Measurement:

    • Place LUVs in a fluorometer (Ex: 490 nm, Em: 517 nm). Signal should be low (quenched).

  • Inhibition Challenge:

    • Add 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid at varying concentrations (0.1 µM – 100 µM). Incubate for 10 mins.

  • Channel Activation:

    • Trigger channel opening (e.g., lower pH to 5.5 for M2, or add Ca²⁺ for specific viroporins).

  • Quantification:

    • Measure fluorescence increase (

      
      ).
      
    • Add Triton X-100 to lyse all vesicles (Max fluorescence,

      
      ).
      
    • Calculation:

      
       Release 
      
      
      
      .
    • Success Criteria: A dose-dependent reduction in fluorescence release compared to the "No Drug" control indicates channel blockage.

Protocol C: Antiviral Plaque Reduction Assay

Objective: Confirm antiviral efficacy in live cells.

Cells: MDCK (for Influenza) or Vero E6 (for Coronaviruses). Virus: Influenza A (H1N1/H3N2) or SARS-CoV-2 surrogate.

Procedure:

  • Seeding: Seed cells in 6-well plates (

    
     cells/well) and grow to 90% confluence.
    
  • Infection: Wash cells with PBS. Inoculate with virus (MOI = 0.01) for 1 hour at 37°C.

  • Treatment: Remove inoculum. Overlay with agarose media containing the test compound (0.1 – 100 µM).

    • Control: Amantadine (Positive Control), DMSO (Vehicle Control).

  • Incubation: Incubate for 48–72 hours (virus dependent).

  • Fixation & Staining: Fix with 4% Formaldehyde, stain with Crystal Violet.

  • Counting: Count plaques (clear zones).

    • Data Output: Plot % Plaque Reduction vs. Log[Concentration] to determine

      
      .
      

Screening Workflow Diagram

The following workflow outlines the logical progression from synthesis to lead validation.

ScreeningWorkflow Synth Synthesis (Reductive Amination) QC QC: HPLC/NMR (Purity >98%) Synth->QC Liposome Liposome Dye Release (Viroporin Function) QC->Liposome Pass Liposome->Synth Fail (Optimize) Tox Cytotoxicity (MTT) (CC50 Determination) Liposome->Tox IC50 < 10µM LiveVirus Plaque Reduction (EC50 Determination) Tox->LiveVirus SI > 10 Resist Resistance Profiling (Mutant Channels) LiveVirus->Resist Confirmed Hit

Caption: Critical path for evaluating adamantane derivatives. 'SI' denotes Selectivity Index (CC50/EC50).

Expected Data & Interpretation

When analyzing results, compare the test compound against standard references.

ParameterAmantadine (Ref)3-OH-Gly-Adamantane (Test)Interpretation
IC50 (Liposome) ~1–5 µM (WT M2)Target: < 10 µMLower IC50 indicates stronger channel binding.
CC50 (Vero Cells) ~100 µMTarget: > 500 µMHigher CC50 indicates reduced cellular toxicity (expected due to polarity).
Selectivity Index ~20–100Target: > 50High SI is crucial for therapeutic window.
Resistance (S31N) Inactive (>100 µM)TBDIf active against S31N, the glycine tail likely bypasses the steric clash.

Troubleshooting Note: If the compound shows activity in Liposome assays but fails in Live Virus assays, consider:

  • Cell Permeability: The zwitterionic glycine may impede passive diffusion across the host plasma membrane.

  • Prodrug Strategy: Esterification of the carboxylic acid (e.g., ethyl ester) may be required to enhance cellular entry, where intracellular esterases will then release the active acid form.

References

  • Synthesis & Intermediate Identity

    • Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. (2025).[5][6][1] ResearchGate. Link

    • PubChem Compound Summary for CID 60198109: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid.[1] National Library of Medicine. Link

  • Antiviral Mechanism (Adamantanes & Viroporins)

    • Put a cork in it: Plugging the M2 viral ion channel to sink influenza. (2020).[7] NIH/PubMed Central. Link

    • New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates.[3][4] (2023).[8] PMC. Link

  • Assay Protocols

    • Inhibition of SARS CoV Envelope Protein by Flavonoids and Classical Viroporin Inhibitors. (2021).[9][10] Frontiers in Microbiology. Link

    • Liposome dye-release assay for viroporin activity. (2014). NIH/PubMed. Link

  • Structure-Activity Relationships

    • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors.[11][4] (2021).[9][10] MDPI Molecules. Link

Sources

Application

Application Note: 2-((3-Hydroxyadamantan-1-yl)amino)acetic Acid in Neurodegenerative Disease Models

This Application Note is designed for researchers investigating the pharmacokinetics, metabolism, and potential off-target effects of adamantane-based DPP-4 inhibitors (e.g., Vildagliptin) in neurodegenerative disease mo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacokinetics, metabolism, and potential off-target effects of adamantane-based DPP-4 inhibitors (e.g., Vildagliptin) in neurodegenerative disease models.

Compound ID: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid CAS: 1032564-18-3 Synonyms: Vildagliptin Metabolite M15.3; N-(3-Hydroxy-1-adamantyl)glycine Role: Bioanalytical Standard, Metabolic Biomarker, Synthetic Scaffold[1][2]

Executive Summary

In the context of neurodegenerative disease research (Alzheimer’s, Parkinson’s), 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (hereafter referred to as 3-OH-Adamantyl-Glycine or M15.3 ) serves two critical functions:

  • Metabolic Biomarker: It is a hydrolysis product of Vildagliptin (and related adamantane-based DPP-4 inhibitors). Monitoring its levels in plasma and cerebrospinal fluid (CSF) is essential to distinguish between the efficacy of the parent drug and the pharmacokinetics of its degradation.

  • Neuroactive Scaffold: Structurally, the compound combines an adamantane core (pharmacophore of Memantine/Amantadine) with a glycine moiety (NMDA receptor co-agonist site ligand). This unique architecture makes it a candidate for off-target screening against NMDA receptors and Glycine Transporters (GlyT1).

This guide provides protocols for quantifying M15.3 in brain tissue and assessing its formation during drug stability studies.

Scientific Background & Mechanism

The Metabolic Pathway in Neuro-Models

Vildagliptin is increasingly studied for neuroprotection via the GLP-1 pathway. However, its stability in the brain is a key variable. The drug undergoes hydrolysis at two sites:

  • Cyano Group Hydrolysis: Forms the major metabolite (LAY151).

  • Amide Bond Hydrolysis: Cleaves the pyrrolidine ring to release 3-OH-Adamantyl-Glycine (M15.3) and Proline.

In neurodegenerative models (e.g., STZ-induced AD rats), the formation of M15.3 indicates the breakdown of the active DPP-4 inhibitor. High levels of M15.3 in the brain suggest poor metabolic stability of the parent drug, potentially compromising therapeutic outcomes.

Structural Hypothesis: The "Trojan Horse" Effect

The adamantane moiety facilitates blood-brain barrier (BBB) penetration. Once cleaved, the resulting M15.3 possesses structural features relevant to glutamatergic signaling:

  • Adamantane: Channel blocker (NMDA).

  • Glycine: Co-agonist (NMDA).

  • Hypothesis: M15.3 should be screened for potential interference with NMDA receptor signaling, which could confound behavioral data in AD/PD models.

MetabolicPathway Vildagliptin Vildagliptin (Active DPP-4 Inhibitor) LAY151 Metabolite LAY151 (Cyano Hydrolysis) Vildagliptin->LAY151 Major Pathway (Hydrolysis) M153 Metabolite M15.3 (3-OH-Adamantyl-Glycine) Vildagliptin->M153 Minor Pathway (Amide Cleavage) NMDA Potential Off-Target: NMDA Receptor / GlyT1 M153->NMDA Structural Affinity?

Figure 1: Metabolic fate of Vildagliptin leading to M15.3 and potential neuro-interactions.

Protocol A: Bioanalytical Quantification in Brain Tissue (LC-MS/MS)

Objective: To quantify M15.3 levels in murine brain homogenates to validate drug stability and BBB penetration.

Materials
  • Analyte: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (Reference Standard, >98% purity).[1]

  • Internal Standard (IS):

    
    -Vildagliptin or Adamantamine-d3.
    
  • Matrix: Mouse/Rat brain tissue (C57BL/6 or Wistar).

  • Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Water.

Step-by-Step Methodology
1. Tissue Preparation
  • Harvest: Perfusion with PBS is mandatory to remove blood contamination.

  • Homogenization: Weigh wet brain tissue. Add 3 volumes of ice-cold Methanol:Water (80:20) .

  • Homogenize using a bead beater (e.g., Precellys) at 6000 rpm for 30s.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C. Collect supernatant.

2. Sample Extraction (Protein Precipitation)
  • Transfer 50 µL of supernatant to a 96-well plate.

  • Add 150 µL of Internal Standard Solution (in 100% ACN + 0.1% FA).

  • Vortex for 2 min; Centrifuge at 4000 rpm for 10 min.

  • Transfer 100 µL of supernatant to a fresh plate. Dilute 1:1 with water to match initial mobile phase.

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm). Note: The polar glycine tail requires a column capable of retaining polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% -> 90% B

    • 3.0-4.0 min: 90% B

  • Detection: ESI Positive Mode (+).

  • MRM Transition (Predicted):

    • Precursor: 226.15 [M+H]+

    • Product 1: 151.1 (Adamantyl core fragment) - Quantifier

    • Product 2: 133.1 (Loss of water from core) - Qualifier

Data Analysis

Calculate the Brain-to-Plasma Ratio (


)  for M15.3.


Interpretation: A high ratio (>0.[1]5) indicates that if M15.3 is formed peripherally, it crosses the BBB, or it is being formed in situ within the brain.

Protocol B: In Vitro Metabolic Stability Assay

Objective: To determine if Vildagliptin degrades into M15.3 in the presence of brain enzymes.

Experimental Setup
  • Enzyme Source: Rat Brain S9 Fraction or Homogenate (1 mg protein/mL).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Vildagliptin (1 µM final concentration).

  • Control: Heat-inactivated S9.

Workflow
  • Pre-incubate S9 fraction at 37°C for 5 min.

  • Initiate reaction by adding Vildagliptin.

  • Sample at T=0, 15, 30, 60, 120 min.

  • Quench with ice-cold ACN containing Internal Standard.

  • Analyze via LC-MS/MS (Protocol A).

Result Interpretation

Plot the Formation Rate of M15.3 over time.

  • Linear accumulation: Indicates enzymatic cleavage of the amide bond.

  • Comparison: Compare the rate in Brain S9 vs. Liver S9. If Brain S9 formation is negligible, M15.3 found in vivo likely originates from the liver and crosses the BBB.

Synthesis & Derivatization (Chemical Scaffold)

For researchers wishing to use M15.3 as a starting material for novel adamantane derivatives:

Reaction: Amide Coupling Reagents: M15.3 + Amine (R-NH2) + Coupling Agent (HATU/DIPEA). Solvent: DMF. Application: Attach neuroprotective peptides or antioxidants to the carboxylic acid tail of M15.3 to create dual-action "Adamantane-Linker-Drug" conjugates.

References

  • PubChem. (2025).[2] Compound Summary: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CID 60198109).[2][3] National Library of Medicine.[2] [Link][2]

  • He, H., et al. (2011). Process for preparation of DPP-IV inhibitors.[3] World Intellectual Property Organization, WO2011101861A1. (Describes synthesis and isolation of the intermediate).

  • D'Amico, I., et al. (2022).[3] Glucagon-Like Peptide-1 Receptor Agonists and DPP-4 Inhibitors in Neurodegeneration. Frontiers in Neuroscience. (Contextualizes DPP-4 inhibitors in AD/PD). [Link]

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)-role in the inactivation of neuropeptides. Regulatory Peptides. (Mechanistic basis for monitoring DPP-4 metabolites). [Link]

Sources

Method

The Adamantane Scaffold: A Privileged Structure in Oncology Research

Application Notes and Protocols for the Evaluation of Adamantane Derivatives in Cancer Cell Line Studies Introduction: The Resurgence of a Diamondoid in Cancer Therapy First isolated from crude oil in 1933, adamantane, t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Evaluation of Adamantane Derivatives in Cancer Cell Line Studies

Introduction: The Resurgence of a Diamondoid in Cancer Therapy

First isolated from crude oil in 1933, adamantane, the smallest diamondoid, has intrigued chemists with its unique tricyclic aliphatic cage structure.[1] This rigid, lipophilic, and metabolically stable scaffold has proven to be a "privileged" structure in medicinal chemistry, leading to the development of numerous therapeutic agents.[2][3] While initially recognized for antiviral applications, the 21st century has witnessed a significant resurgence of interest in adamantane derivatives for their potential in oncology.[1] Their ability to be strategically functionalized allows for the creation of compounds that can interact with a diverse range of biological targets, offering new avenues for anticancer drug discovery.[3]

The inherent lipophilicity of the adamantane cage enhances the ability of its derivatives to cross biological membranes, a crucial attribute for effective drug action.[1] This, combined with its structural rigidity, allows for the precise orientation of pharmacophoric groups to interact with specific binding pockets of target proteins.[4] This guide provides an in-depth exploration of the application of adamantane derivatives in cancer cell line studies, detailing their mechanisms of action, protocols for their evaluation, and the rationale behind the experimental design.

Mechanisms of Anticancer Activity: A Multi-pronged Attack

Adamantane derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach is a significant advantage in combating the complexity and heterogeneity of cancer. The primary mechanisms observed in cancer cell line studies include the induction of apoptosis, disruption of cell cycle progression, and the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.[1]

Induction of Apoptosis

A hallmark of many successful anticancer agents is their ability to induce programmed cell death, or apoptosis. Adamantane derivatives have been shown to be potent inducers of apoptosis in a range of cancer cell lines.[5]

  • Key Molecular Events: The apoptotic cascade is a tightly regulated process involving a series of protein activations. A critical step is the activation of caspases, a family of cysteine proteases. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. One such substrate is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP by caspase-3 is a widely recognized marker of apoptosis.

  • Example: The synthetic retinoid adamantane derivative, CD437 , is a well-documented inducer of apoptosis in various cancer types, including breast and lung cancer.[5] Its pro-apoptotic activity is a key focus of its anticancer evaluation.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Cancer is characterized by uncontrolled cell division, making the cell cycle an attractive target for therapeutic intervention. Certain adamantane derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from replicating.

  • Checkpoints and Regulators: The cell cycle is controlled by checkpoints (e.g., G1/S, G2/M) that are regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). For instance, the G1/S transition is largely governed by the activity of Cyclin D1/CDK4/6 and Cyclin E/CDK2 complexes. Adamantane derivatives can modulate the expression and activity of these regulatory proteins.

  • Example: Some adamantyl-containing compounds have been shown to induce G0/G1 phase cell cycle arrest in human breast carcinoma cell lines.[3] This is often associated with the upregulation of CDK inhibitors like p21.

Inhibition of Key Signaling Pathways and Enzymes

The survival and proliferation of cancer cells are dependent on aberrant signaling pathways and the activity of specific enzymes. Adamantane derivatives have been designed to target these critical components.

  • NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is linked to cancer progression.[6] Adamantane-linked isothiourea derivatives have been shown to inhibit the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway in hepatocellular carcinoma.[5][6]

  • Enzyme Inhibition:

    • Tyrosine Kinases: These enzymes are critical components of signaling pathways that control cell growth and differentiation. Their aberrant activation is a common feature of many cancers. Adamantane-based compounds have been developed as tyrosine kinase inhibitors.[1][3]

    • Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors are an emerging class of anticancer agents that can induce cell differentiation and apoptosis.[7] Adamantane-based HDAC inhibitors have shown high potency in various cancer cell lines.[8]

    • Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis.[9][10] The development of adamantane-based MMP inhibitors is an active area of research.

Below is a diagram illustrating the major mechanisms of action of adamantane derivatives in cancer cells.

Adamantane_Derivatives_MoA cluster_0 Adamantane Derivative cluster_1 Cellular Effects cluster_2 Molecular Mechanisms Adamantane Adamantane Derivative Apoptosis Induction of Apoptosis Adamantane->Apoptosis CellCycleArrest Cell Cycle Arrest Adamantane->CellCycleArrest Inhibition Inhibition of Key Pathways/Enzymes Adamantane->Inhibition Caspase Caspase Activation PARP Cleavage Apoptosis->Caspase CyclinCDK Modulation of Cyclins/CDKs (e.g., Cyclin D1) CellCycleArrest->CyclinCDK NFkB Inhibition of NF-κB Pathway Inhibition->NFkB Enzymes Inhibition of: - Tyrosine Kinases - HDACs - MMPs Inhibition->Enzymes

Caption: Major anticancer mechanisms of adamantane derivatives.

Quantitative Data: In Vitro Cytotoxicity

The initial evaluation of a potential anticancer compound involves determining its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that inhibits 50% of cell viability.[11] A lower IC50 value indicates higher potency.

Adamantane Derivative ClassCancer Cell LineCancer TypeIC50 (µM)Reference
Adamantyl Isothiourea Derivatives Hep-G2Hepatocellular Carcinoma3.86 - 7.70[6]
PC-3Prostate Cancer< 25[6]
MCF-7Breast Cancer< 25[6]
HeLaCervical Cancer< 25[6]
HCT-116Colorectal Carcinoma25-50[6]
Adamantane-based Chalcones & Triazoles MCF-7Breast CancerVaries[1]
A549Lung CancerVaries[1]
HT-29Colon CancerVaries[1]
Adamantane-based HDAC Inhibitors HCT116Colon Cancer0.01 - 0.1[8]
NCI-H460Lung Cancer0.01 - 0.1[8]
U251Glioblastoma0.01 - 0.1[8]
Imidazo[1,2-a]pyrimidine Derivatives MCF-7Breast Cancer39.0 - 43.4[4]
MDA-MB-231Breast Cancer35.1 - 35.9[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols are foundational for the in vitro evaluation of adamantane derivatives in cancer cell line studies.

Rationale for Cell Line Selection

The choice of cancer cell lines is a critical step in experimental design. It is essential to select cell lines that are relevant to the cancer type being studied and that possess the molecular characteristics (e.g., expression of a specific target protein, mutation status of key genes) that are pertinent to the hypothesis being tested.[12][13][14][15] Using a panel of cell lines from different cancer types can provide insights into the broader applicability of the compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the adamantane derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).

Protocol:

  • Cell Treatment: Seed and treat cells with the adamantane derivative as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described previously.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A to degrade RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The data is typically displayed as a histogram of DNA content.

Western Blotting for Key Protein Markers

Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular mechanisms of drug action.

Rationale for Target Selection:

  • Apoptosis: To confirm apoptosis, look for the cleavage of PARP and the activation (cleavage) of caspases, particularly caspase-3.

  • Cell Cycle: To investigate cell cycle arrest, examine the expression levels of key cyclins (e.g., Cyclin D1) and CDKs (e.g., CDK4).

Protocol:

  • Protein Extraction: After treatment with the adamantane derivative, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-PARP, anti-cleaved caspase-3, anti-Cyclin D1, anti-CDK4) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow and Data Interpretation

The following diagram outlines a typical workflow for the initial in vitro evaluation of an adamantane derivative.

Experimental_Workflow start Synthesized Adamantane Derivative mtt MTT Assay (Determine IC50) start->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) mtt->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) mtt->cell_cycle western Western Blotting (Mechanism of Action) apoptosis->western cell_cycle->western data_analysis Data Analysis and Interpretation western->data_analysis

Sources

Application

Application Notes and Protocols for the Biocatalytic Synthesis of Functionalized Adamantane Derivatives

Introduction: The Strategic Value of Adamantane and Biocatalysis in Drug Discovery Adamantane, a rigid, tricyclic hydrocarbon, holds a unique position in medicinal chemistry and materials science.[1][2] Its diamondoid st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Adamantane and Biocatalysis in Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, holds a unique position in medicinal chemistry and materials science.[1][2] Its diamondoid structure imparts exceptional properties to molecules, including high lipophilicity, metabolic stability, and the ability to serve as a rigid scaffold for the precise three-dimensional arrangement of functional groups.[3] These characteristics have led to the incorporation of the adamantane moiety into a variety of successful therapeutic agents, including antivirals and drugs targeting the central nervous system.[3][4]

The functionalization of adamantane's chemically inert C-H bonds, however, presents a significant challenge for traditional synthetic chemistry.[5] Classical methods often require harsh reaction conditions, leading to low selectivity and the formation of complex product mixtures.[2][5] Biocatalysis has emerged as a powerful alternative, offering high regio- and stereoselectivity under mild, environmentally benign conditions.[1][2] Among the biocatalysts, cytochrome P450 monooxygenases (P450s) are particularly adept at activating and hydroxylating non-activated C-H bonds, making them ideal for the targeted functionalization of the adamantane core.[1][2]

This application guide provides detailed protocols for the biocatalytic hydroxylation of adamantane, focusing on two robust and widely applicable methodologies: reactions with isolated, engineered P450 enzymes and biotransformations using whole-cell systems. These protocols are designed to be self-validating and provide researchers with the foundational knowledge to implement and adapt these powerful synthetic techniques.

Core Principle: Cytochrome P450-Mediated Hydroxylation

The central biocatalytic transformation described herein is the hydroxylation of adamantane, primarily at the tertiary carbon positions, to yield adamantanol. This reaction is catalyzed by cytochrome P450 enzymes, which utilize a heme cofactor to activate molecular oxygen. The general catalytic cycle involves the transfer of electrons from a reducing agent, typically NADPH, to the P450 heme center, enabling the cleavage of the O-O bond of molecular oxygen and the formation of a highly reactive ferryl-oxo species (Compound I).[6] This potent oxidizing agent is responsible for the abstraction of a hydrogen atom from the adamantane substrate, followed by the rebound of a hydroxyl group to form the alcohol product.

P450_Catalytic_Cycle

A particularly versatile and well-studied P450 is the self-sufficient P450-BM3 from Bacillus megaterium.[7][8] This enzyme naturally contains both the monooxygenase (heme) domain and the reductase (electron-donating) domain in a single polypeptide chain, simplifying its use in biocatalytic applications.[2][8] Wild-type P450-BM3 has a preference for long-chain fatty acids; however, protein engineering and directed evolution have generated a vast library of mutants with altered substrate specificities, capable of efficiently hydroxylating a wide range of non-native substrates, including adamantane.[9][10][11]

Methodology 1: Adamantane Hydroxylation with Isolated, Engineered P450-BM3

This protocol details the expression and purification of an engineered P450-BM3 variant from Escherichia coli and its subsequent use in the hydroxylation of adamantane. This approach offers precise control over reaction components and is ideal for kinetic studies and small-to-medium scale synthesis.

Part A: Expression and Purification of P450-BM3 Variant

This protocol is adapted from established methods for P450-BM3 expression.[12][13]

1. Transformation of Expression Vector:

  • Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.[1]

  • Add 1-5 µL of the pET expression vector containing the gene for the desired P450-BM3 variant.

  • Gently mix and incubate on ice for 30 minutes.[14]

  • Heat-shock the cells at 42°C for 45-60 seconds and immediately return to ice for 2 minutes.[15]

  • Add 900 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the cell suspension on an LB agar plate containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.

2. Protein Expression:

  • Inoculate 50 mL of Terrific Broth (TB) medium containing the appropriate antibiotic with a single colony from the transformation plate.

  • Grow overnight at 37°C with vigorous shaking (220 rpm).

  • The following day, inoculate 1 L of TB medium with the 50 mL overnight culture.

  • Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Simultaneously, supplement the culture with 0.5 mM δ-aminolevulinic acid (a heme precursor).

  • Reduce the temperature to 25-30°C and continue shaking for 18-24 hours.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[12]

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 350 mM KCl, 10% glycerol, and protease inhibitors).[12]

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.[13]

  • The P450-BM3 variant can be purified from the supernatant using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by ion-exchange and/or size-exclusion chromatography for higher purity.[5]

  • Confirm the purity and concentration of the enzyme using SDS-PAGE and UV-Vis spectroscopy (the Soret peak for P450 is at ~420 nm).

Part B: In Vitro Biocatalytic Reaction

1. Reaction Setup:

  • In a glass vial, prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.4-8.0)

    • 1-5 µM purified P450-BM3 variant

    • 1 mM adamantane (dissolved in a minimal amount of a co-solvent like DMSO or acetone)

    • A NADPH regeneration system is highly recommended to avoid the high cost of stoichiometric NADPH. A common system consists of:

      • 1 mM NADP⁺

      • 10 mM glucose-6-phosphate

      • 1-2 U/mL glucose-6-phosphate dehydrogenase

2. Reaction Execution:

  • Pre-warm the reaction mixture to the optimal temperature for the enzyme (typically 25-37°C).

  • Initiate the reaction by adding the NADPH regeneration system components or a final concentration of 1-2 mM NADPH.

  • Incubate the reaction in a shaking incubator for 4-24 hours.

3. Product Extraction and Analysis:

  • Quench the reaction by adding an equal volume of ethyl acetate.

  • Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Carefully collect the organic (upper) layer. Repeat the extraction twice.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • The solvent can be evaporated under a stream of nitrogen.

  • The resulting residue, containing adamantanol, can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[16] For GC analysis, derivatization to the trimethylsilyl (TMS) ether may be required to improve volatility.[3]

Methodology 2: Adamantane Hydroxylation with a Whole-Cell Biocatalyst

This approach utilizes engineered E. coli cells that express the P450-BM3 variant, eliminating the need for enzyme purification.[17] The host cells also provide the necessary cofactors and regeneration machinery, making this a cost-effective method for larger-scale synthesis.[18]

Whole_Cell_Biocatalysis_Workflow

Protocol: Whole-Cell Biotransformation

1. Preparation of the Biocatalyst:

  • Prepare and grow the E. coli BL21(DE3) strain harboring the P450-BM3 expression plasmid as described in Methodology 1, Part A, steps 1 and 2.

2. Biotransformation Reaction:

  • After the induction period (18-24 hours), harvest the cells by centrifugation (6,000 x g, 20 minutes, 4°C).

  • Wash the cell pellet once with a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Resuspend the cells in the same buffer to a desired final cell density (e.g., an OD₆₀₀ of 10-50).

  • In a reaction vessel (e.g., a baffled flask), combine the cell suspension with:

    • 1-5 mM adamantane (added from a concentrated stock in a co-solvent).

    • A carbon source to power cofactor regeneration, typically 20-50 mM glucose.

  • Incubate the reaction at 25-30°C with vigorous shaking for 24-48 hours. Monitor the progress of the reaction by taking time-point samples.

3. Product Extraction and Analysis:

  • Pellet the cells by centrifugation.

  • The hydroxylated adamantane product can be extracted directly from the supernatant using an equal volume of ethyl acetate, as described in Methodology 1, Part B, step 3.

  • Analyze the extracted product by GC-MS.

Data Interpretation and Expected Results

The primary product of the biocatalytic hydroxylation of adamantane is 1-adamantanol, resulting from the high intrinsic reactivity of the tertiary C-H bonds. Depending on the specific P450-BM3 variant used, other hydroxylated isomers, such as 2-adamantanol or di-hydroxylated products, may also be formed.

Table 1: Comparison of Biocatalytic Methods for Adamantane Hydroxylation

ParameterIsolated Enzyme SystemWhole-Cell System
Setup Complexity High (requires protein purification)Low to Moderate
Cost Higher (purification, NADPH)Lower (in-situ cofactor regeneration)
Control High (precise component concentration)Moderate (cellular metabolism effects)
Reaction Rate Potentially higher (no cell membrane barrier)Can be limited by substrate/product transport
Scalability Good for mg to low-gram scaleExcellent for gram to kilogram scale[17]
Typical Yields Variable (dependent on enzyme stability)Generally good, can be optimized

Product Analysis by GC-MS:

A typical GC-MS analysis of the reaction extract will show a peak corresponding to the mass of the hydroxylated adamantane derivative.

  • Sample Preparation: The ethyl acetate extract is concentrated and may be derivatized with a silylating agent (e.g., BSTFA) to increase the volatility of the adamantanol.[3]

  • GC Conditions: A non-polar or moderately polar column is suitable for the separation of adamantane and its derivatives.[16]

  • MS Analysis: The mass spectrum of 1-adamantanol will show a characteristic fragmentation pattern that can be used for positive identification.

Troubleshooting and Optimization

  • Low Enzyme Expression: Optimize induction conditions (IPTG concentration, temperature, induction time) or check the integrity of the expression plasmid.

  • Low Reaction Conversion:

    • Isolated Enzyme: Ensure the NADPH regeneration system is active. Test different enzyme and substrate concentrations. Enzyme instability may be an issue; consider immobilization or the use of stabilizing additives.

    • Whole-Cell: Optimize cell density, substrate concentration (high concentrations can be toxic), and the concentration of the glucose co-substrate. Ensure adequate aeration for cell viability and enzyme activity.

  • Substrate Solubility: Adamantane has low aqueous solubility. The use of a minimal amount of a water-miscible co-solvent (e.g., DMSO <5% v/v) can improve substrate availability.

Conclusion

Biocatalytic methods provide a highly selective and efficient route to functionalized adamantane derivatives. Both isolated enzyme and whole-cell systems offer distinct advantages depending on the desired scale and control of the synthesis. The protocols outlined in this guide, leveraging the power of engineered cytochrome P450-BM3, provide a robust starting point for researchers to produce valuable adamantane-based compounds for applications in drug development and materials science. Further optimization and enzyme engineering can expand the scope of these reactions to produce a wider array of novel adamantane derivatives.

References

  • Ivanova, A. A., & Vetrova, A. A. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology (Basel), 14(10), 1429. [Link]

  • ResearchGate. (n.d.). Proposed reactions catalyzed by the P450 BM-3 mutants. Retrieved from [Link]

  • Moody, T. S., et al. (2013). Key Mutations Alter the Cytochrome P450 BM3 Conformational Landscape and Remove Inherent Substrate Bias. Journal of Biological Chemistry, 288(23), 16566–16576. [Link]

  • White, E. R., et al. (2019). Characterization of the structure and interactions of P450 BM3 using hybrid mass spectrometry approaches. Journal of Biological Chemistry, 294(52), 19945–19956. [Link]

  • Fasan, R., et al. (2007). Engineered Alkane-Hydroxylating Cytochrome P450BM3 Exhibiting Nativelike Catalytic Properties. Angewandte Chemie International Edition, 46(44), 8414–8418. [Link]

  • Ivanova, A. A., & Vetrova, A. A. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI. [Link]

  • Weigel, W. K., III, et al. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 19(32), 6932-6952. [Link]

  • Milliporesigma. (n.d.). What are the analysis methods for 1 - adamantanol?. Retrieved from [Link]

  • Romero, E., et al. (2018). Directed Evolution of P450 BM3 towards Functionalization of Aromatic O-Heterocycles. International Journal of Molecular Sciences, 19(11), 3491. [Link]

  • CCMB80. (2019). Preparation and Transformation of Competent E. coli cells (CCMB80 Method). protocols.io. [Link]

  • Groves, J. T. (2006). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Proceedings of the National Academy of Sciences, 103(31), 11509-11516. [Link]

  • Munro, A. W., et al. (2018). Expression, Purification, and Biochemical Characterization of the Flavocytochrome P450 CYP505A30 from Myceliophthora thermophila. ACS Omega, 3(8), 9539–9550. [Link]

  • Fasan, R. (2012). A Panel of Cytochrome P450 BM3 Variants To Produce Drug Metabolites and Diversify Lead Compounds. ACS Chemical Biology, 7(10), 1694–1702. [Link]

  • Arnold, F. H. (2009). Catalysts on Demand: Selective Oxidations by Laboratory-Evolved Cytochrome P450 BM3. CHIMIA International Journal for Chemistry, 63(9), 509-513. [Link]

  • Carmichael, A. B., & Wong, L. L. (2001). Engineering Cytochrome P450 BM-3 for Oxidation of Polycyclic Aromatic Hydrocarbons. Applied and Environmental Microbiology, 67(11), 5049–5054. [Link]

  • Guengerich, F. P. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Molecules, 29(16), 3861. [Link]

  • Chen, R. R., & Zhang, G. L. (2017). Whole-cell biocatalysts by design. Trends in Biotechnology, 35(10), 915-925. [Link]

  • Rowan, A., et al. (2021). A Promiscuous Bacterial P450: The Unparalleled Diversity of BM3 in Pharmaceutical Metabolism. Catalysts, 11(11), 1339. [Link]

Sources

Method

The Adamantane Scaffold in Diabetes Research: Application Notes for 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (Vildagliptin Metabolite M15.3)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Adamantane Derivatives and the Role of Metabolite Analysis in Drug Discovery The adamantane moiety, a rigid, lipophilic, t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Adamantane Derivatives and the Role of Metabolite Analysis in Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure has been instrumental in the design of numerous therapeutic agents with a wide range of biological activities, including antiviral, neuroprotective, and anticancer properties.[1] The incorporation of the adamantane cage can enhance a drug's metabolic stability, improve its pharmacokinetic profile, and facilitate precise interactions with biological targets.[2]

A prime example of the successful application of the adamantane scaffold is in the development of Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus.[3] Understanding the metabolic fate of such drugs is a cornerstone of modern drug development, providing critical insights into their efficacy, safety, and potential for drug-drug interactions. This application note focuses on 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid , a key metabolite of Vildagliptin, designated as M15.3.[4][5] While pharmacologically inactive, M15.3 serves as a crucial biomarker for studying the pharmacokinetics and metabolism of Vildagliptin.[6] Its synthesis, characterization, and use as an analytical standard are essential for preclinical and clinical investigations.

Physicochemical Properties of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₃[2]
Molecular Weight225.28 g/mol [2]
IUPAC Name2-[(3-hydroxy-1-adamantyl)amino]acetic acid[2]
SynonymsVildagliptin metabolite M15.3, N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycine[4]
CAS Number1032564-18-3[2]

Mechanism of Formation: The Metabolic Pathway of Vildagliptin

Vildagliptin undergoes extensive metabolism in humans and various animal species.[7] The formation of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (M15.3) occurs through the hydrolysis of the amide bond linking the adamantane moiety to the prolinamide part of Vildagliptin.[1] This metabolic transformation is a minor pathway compared to the hydrolysis of the cyano group, which leads to the major, inactive metabolite M20.7.[8] The metabolic pathways of Vildagliptin are diverse and notably do not heavily rely on the cytochrome P450 (CYP450) enzyme system, which reduces the likelihood of drug-drug interactions.[8]

G Vildagliptin Vildagliptin (1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine) M15_3 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (Metabolite M15.3) Vildagliptin->M15_3 Amide Bond Hydrolysis M20_7 Carboxylic Acid Metabolite (M20.7 - Major Metabolite) Vildagliptin->M20_7 Cyano Group Hydrolysis (Major Pathway) Other_Metabolites Other Minor Metabolites (Glucuronidation, Oxidation) Vildagliptin->Other_Metabolites Other Pathways

Caption: Metabolic pathways of Vildagliptin.

Quantitative Analysis of Vildagliptin Metabolism

The extent of Vildagliptin's conversion to its various metabolites has been studied in humans and preclinical species. The following table summarizes the relative abundance of the M15.3 metabolite.

SpeciesPercentage of Dose Converted to M15.3NotesSource
HumansMinor metaboliteM20.7 is the major metabolite, accounting for 55% of total plasma radioactivity AUC.[8]
DogsMajor circulating metaboliteAlong with the parent drug and M20.7, M15.3 is a major component in plasma.[9]
RatsPresent but not a major circulating componentM20.7 is the predominant metabolite.[9]

Protocols

Protocol 1: Synthesis of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (Reference Standard)

A reliable synthesis of the M15.3 metabolite is crucial for its use as a reference standard in analytical assays. The following protocol is a plausible route adapted from the synthesis of Vildagliptin and its intermediates.[6][10]

Workflow for the Synthesis of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

G cluster_0 Step 1: Protection of Glycine cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Deprotection Glycine Glycine Boc_Glycine Boc-Glycine Glycine->Boc_Glycine Boc₂O, Base Coupled_Product Boc-NH-CH₂-CO-NH-Adamantanol Boc_Glycine->Coupled_Product EDC, HOBt Adamantanolamine 3-Amino-1-adamantanol Adamantanolamine->Coupled_Product Final_Product 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (M15.3) Coupled_Product->Final_Product TFA or HCl

Caption: Synthetic workflow for the M15.3 metabolite.

Step-by-Step Methodology:

  • Protection of Glycine:

    • Dissolve glycine in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base such as sodium hydroxide to deprotonate the carboxylic acid.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture and extract the Boc-protected glycine (Boc-Glycine) with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.

  • Coupling of Boc-Glycine with 3-Amino-1-adamantanol:

    • Dissolve Boc-Glycine and 3-amino-1-adamantanol in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to the reaction mixture at 0°C.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute acid, base, and brine.

    • Dry the organic layer and concentrate to yield the crude coupled product. Purify by column chromatography if necessary.

  • Deprotection of the Boc Group:

    • Dissolve the purified coupled product in a suitable solvent such as DCM or dioxane.

    • Add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • The resulting product, 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, can be purified by recrystallization or precipitation.

Protocol 2: Quantification of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid in Plasma Samples by LC-MS/MS

This protocol provides a general framework for the sensitive and selective quantification of the M15.3 metabolite in biological matrices, which is essential for pharmacokinetic studies.[11][12]

Experimental Workflow for LC-MS/MS Analysis

G Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Injection LC Injection Supernatant_Collection->LC_Injection LC_Separation LC Separation (C18 Column) LC_Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for metabolite quantification.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog of the metabolite).

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific parent-to-product ion transitions for 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the synthesized M15.3 reference standard.

    • Quantify the concentration of the metabolite in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Protocol 3: In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the DPP-4 enzyme. While M15.3 is known to be inactive, this protocol is fundamental for screening new adamantane derivatives or for confirming the lack of activity of metabolites.[13][14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of recombinant human DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), in the assay buffer.

    • Prepare serial dilutions of the test compound (and a known DPP-4 inhibitor like Vildagliptin as a positive control) in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound or control to the designated wells.

    • Add the DPP-4 enzyme solution to all wells except the blank (substrate only) wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at time zero and then kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Application in Drug Discovery and Development

The primary application of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid in drug discovery is as an analytical reference standard . Its availability is critical for:

  • Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: Accurately quantifying the M15.3 metabolite in biological fluids from preclinical animal models and human clinical trials allows for a comprehensive understanding of Vildagliptin's absorption, distribution, metabolism, and excretion (ADME) profile.

  • In Vitro-In Vivo Correlation (IVIVC): Data on the formation of M15.3 in in vitro systems (e.g., liver microsomes, hepatocytes) can be correlated with in vivo data to predict human pharmacokinetics.

  • Safety and Toxicology Assessment: Monitoring the levels of metabolites is a regulatory requirement to ensure that they do not accumulate to toxic levels and to assess if any of them have off-target activities.

  • Bioequivalence Studies: Comparing the metabolite profiles of a generic formulation to the innovator product is a key component of establishing bioequivalence.

While 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid itself is not a lead compound for drug discovery due to its lack of pharmacological activity, the adamantane scaffold it contains remains a highly attractive starting point for the design of novel therapeutics targeting a variety of diseases.

Conclusion

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, the M15.3 metabolite of Vildagliptin, serves as a quintessential example of the importance of metabolite studies in the drug development pipeline. Although devoid of therapeutic activity, its role as a critical analytical tool is indispensable for the comprehensive evaluation of its parent drug. The protocols and data presented in this application note provide a valuable resource for researchers and scientists working on the development of adamantane-based drugs and for those conducting metabolic and pharmacokinetic studies of DPP-4 inhibitors. The continued exploration of the adamantane scaffold, guided by a thorough understanding of the metabolic fate of its derivatives, holds significant promise for the discovery of novel and improved therapeutic agents.

References

  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. Available from: [Link]

  • Geneesmiddeleninformatiebank. (n.d.). Vildagliptine/Metformine hydrochloride Intas 50 mg/850 mg filmomhulde tabletten. Available from: [Link]

  • He, H., et al. (2009). Absorption, Metabolism, and Excretion of [14C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans. Request PDF. Available from: [Link]

  • He, Y. L., et al. (2007). Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus. Clinical Pharmacokinetics, 46(7), 577-588. Available from: [Link]

  • Ahren, B., & Foley, J. E. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 785-792. Available from: [Link]

  • GSRS. (n.d.). 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. Available from: [Link]

  • He, H., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. Available from: [Link]

  • He, H., et al. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. Request PDF. Available from: [Link]

  • Wang, Y., et al. (2021). A facile method to synthesize vildagliptin. Journal of Chemical Research, 45(3-4), 305-309. Available from: [Link]

  • D'Souza, C., et al. (2021). Using Metabolite Data to Develop Patient Centric Specification for Amide Impurity in Vildagliptin Tablets. Metabolites, 11(8), 534. Available from: [Link]

  • Zatona, M., et al. (2010). WO 2010/022690 A2. Google Patents.
  • PubChem. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Available from: [Link]

  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. Available from: [Link]

  • GSRS. (n.d.). 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. Available from: [Link]

  • de Faria, V. G., et al. (2019). bioanalytical method development and validation of vildagliptin in rat plasma using lcms/ms. Journal of Advanced Scientific Research, 10(03), 10-15. Available from: [Link]

  • Sala, M., et al. (2013). WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin. Google Patents.
  • Li, Y., et al. (2019). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 24(18), 3369. Available from: [Link]

  • Pontarolo, R., et al. (2014). Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method. Request PDF. Available from: [Link]

  • He, Y. L., et al. (2009). DPP-4 inhibition (%) following single-dose oral administration of vildagliptin in patients with type 2 diabetes. Request PDF. Available from: [Link]

  • Pasha, M., et al. (2024). A Comprehensive Physiologically Based Pharmacokinetic Model for Predicting Vildagliptin Pharmacokinetics: Insights into Dosing in Renal Impairment. Pharmaceuticals, 17(7), 896. Available from: [Link]

  • He, H., et al. (2009). Absorption, Metabolism, and Excretion of [14C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans. Request PDF. Available from: [Link]

  • He, H., et al. (2008). Disposition of Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Rats and Dogs. Request PDF. Available from: [Link]

  • He, H., et al. (2009). Disposition of vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in rats and dogs. Drug Metabolism and Disposition, 37(3), 536-544. Available from: [Link]

Sources

Application

Application Note: Characterization and Utilization of 2-((3-Hydroxyadamantan-1-yl)amino)acetic Acid

[1] Executive Summary This guide details the physicochemical properties, synthetic utility, and analytical characterization of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CAS: 1032564-18-3).[1] Also known as -(3-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the physicochemical properties, synthetic utility, and analytical characterization of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CAS: 1032564-18-3).[1] Also known as


-(3-hydroxy-1-adamantyl)glycine , this compound serves as a critical intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin  and is a primary hydrolytic metabolite/impurity monitored during pharmaceutical quality control.[1]

Researchers utilizing this chemical focus on three primary domains:

  • Medicinal Chemistry: As a building block for introducing the bulky, lipophilic 3-hydroxyadamantyl pharmacophore into peptide backbones.[1]

  • Process Chemistry: As the key precursor for the amidation step in Vildagliptin manufacturing.[1]

  • Analytical Toxicology: As a reference standard for impurity profiling (Impurity M15.3) and metabolic stability studies.[1]

Chemical Identity & Properties

Nomenclature and Identifiers
PropertyDetail
Chemical Name 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid
Synonyms

-(3-hydroxy-1-adamantyl)glycine; Vildagliptin Impurity M15.3; (3-Hydroxyadamantan-1-yl)glycine
CAS Number 1032564-18-3 (Free Acid)
Related CAS 565453-39-6 (Amide derivative); 361442-00-4 (Boc-protected)
Molecular Formula

Molecular Weight 225.29 g/mol
Physicochemical Characteristics
ParameterSpecificationExperimental Notes
Appearance White to off-white powderHygroscopic; handle under low humidity.
Solubility DMSO, Methanol, Water (pH dependent)Zwitterionic nature affects aqueous solubility; soluble in dilute acid/base.
Melting Point >230°C (Decomposition)Typical of amino acid salts/zwitterions.[1]
pKa ~2.3 (COOH), ~9.6 (NH)Estimated based on glycine derivatives.[1]
Storage +2°C to +8°CStore under inert atmosphere (Argon/Nitrogen) to prevent oxidation/moisture uptake.[1]

Application I: Synthetic Precursor Protocol

Context: This molecule is the "left-hand" fragment of Vildagliptin.[1] It is typically coupled with a proline derivative to form the final drug.[1]

Synthesis Pathway Diagram

The following diagram illustrates the role of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid in the convergent synthesis of Vildagliptin.

SynthesisPathway Start1 3-Amino-1-adamantanol (CAS 702-82-9) Intermediate 2-((3-Hydroxyadamantan-1-yl) amino)acetic acid (Target Molecule) Start1->Intermediate Alkylation or Reductive Amination Start2 Chloroacetic Acid or Glyoxylic Acid Start2->Intermediate Product Vildagliptin (DPP-4 Inhibitor) Intermediate->Product Amide Coupling (EDC/HOBt or Mixed Anhydride) CouplingPartner (S)-Pyrrolidine-2-carbonitrile (or Prolinamide) CouplingPartner->Product

Caption: Convergent synthesis showing the target molecule as the central intermediate linking the adamantane scaffold to the proline moiety.

Protocol: Amide Coupling (General Procedure)

Objective: Coupling of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid with L-prolinamide (or related nitrile).[1]

Reagents:

  • Intermediate: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (1.0 eq)[1]

  • Amine: L-Prolinamide (1.1 eq)[1]

  • Coupling Agent: HATU or EDC·HCl (1.2 eq)

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF or DMF/DCM (10 mL/g)

Procedure:

  • Dissolution: Dissolve 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid in dry DMF under nitrogen atmosphere.

  • Activation: Add DIPEA followed by the coupling agent (HATU) at 0°C. Stir for 15–30 minutes to activate the carboxylic acid.

  • Addition: Add L-Prolinamide (dissolved in minimal DMF) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by HPLC (see Section 4).

  • Workup: Dilute with ethyl acetate, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    and concentrate.
  • Note: If using prolinamide, a subsequent dehydration step (e.g., with TFAA) is required to convert the amide to the nitrile (Vildagliptin).[1][2]

Application II: Analytical Standard (Impurity Profiling)

Context: In Vildagliptin manufacturing, this acid can persist as an unreacted starting material or form via hydrolysis of the drug substance.[1] Regulatory guidelines (ICH Q3A) require quantification of such impurities.[1]

HPLC Method Protocol

Objective: Separation and quantification of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid in the presence of Vildagliptin.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).[1]

  • Wavelength: 210 nm (Low UV absorbance due to lack of conjugation; consider CAD or MS detection for higher sensitivity).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Mobile Phase:

  • Solvent A: 20 mM Ammonium Acetate buffer (pH 9.0) or Phosphate Buffer (pH 7.0).[1] Note: Basic pH is often preferred to suppress ionization of the secondary amine, improving peak shape.

  • Solvent B: Acetonitrile.[1]

Gradient Table:

Time (min) % Solvent A % Solvent B
0.0 95 5
5.0 95 5
20.0 40 60
25.0 40 60
26.0 95 5

| 30.0 | 95 | 5 |

Sample Preparation:

  • Standard Stock: Dissolve 10 mg of Reference Standard in 10 mL of Methanol (1 mg/mL).

  • Diluent: Mobile Phase A : Acetonitrile (90:10).[1]

  • Test Solution: Dissolve Vildagliptin sample (1 mg/mL) in Diluent. Spike with Reference Standard to confirm retention time.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Vildagliptin Bulk Drug) HPLC HPLC Separation (C18, pH 9.0 Buffer) Sample->HPLC Standard Reference Standard (Target Acid) Standard->HPLC Spiking Detector Detection (UV @ 210nm or MS) HPLC->Detector Data Data Analysis Calc. % Impurity Detector->Data

Caption: Workflow for identifying and quantifying the acid impurity within a bulk drug matrix.

Scientific Rationale & Troubleshooting

Why this specific structure?

The adamantane moiety provides significant lipophilicity and steric bulk, which improves the metabolic stability of the adjacent amine and enhances binding affinity to the hydrophobic pockets of the DPP-4 enzyme. The 3-hydroxyl group increases water solubility compared to unsubstituted adamantane, reducing the logP to a more druggable range (~0.5 - 1.[1]0) and providing a handle for hydrogen bonding.[1]

Critical Handling Notes
  • Zwitterionic Behavior: As an amino acid derivative, the molecule exists as a zwitterion in neutral solution.[1] This makes extraction from aqueous layers difficult.[1] Tip: To extract into organic solvent (e.g., DCM), adjust aqueous pH to ~10-11 (to deprotonate the ammonium) or pH ~2 (to protonate the carboxylate), although the latter renders it cationic.[1]

  • Detection Challenges: The molecule lacks a strong chromophore.[1] If UV detection at 210 nm is insufficient (low S/N ratio), derivatization (e.g., with FMOC-Cl) or LC-MS (ESI positive mode,

    
    ) is recommended.[1]
    

References

  • Villhauer, E. B., et al. (2003).[1] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[1] Journal of Medicinal Chemistry, 46(13), 2774–2789.[1]

  • National Center for Biotechnology Information. (n.d.).[1] "PubChem Compound Summary for CID 11267340, (S)-N-Boc-3-hydroxyadamantylglycine (Related Structure)." PubChem. [1]

  • El-Bagary, R. I., et al. (2011).[1] "Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride." International Journal of Biomedical Science, 7(3), 201–208.[1]

  • U.S. National Institutes of Health. (n.d.).[1] "GSRS Substance: 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID."[1][3] FDA Global Substance Registration System.[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-((3-Hydroxyadamantan-1-yl)amino)acetic Acid

A Guide for Researchers and Drug Development Professionals on Yield Improvement and Troubleshooting Welcome to the technical support center for the synthesis of 2-((3-hydroxyadamantan-1-yl)amino)acetic acid. This molecul...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals on Yield Improvement and Troubleshooting

Welcome to the technical support center for the synthesis of 2-((3-hydroxyadamantan-1-yl)amino)acetic acid. This molecule is a critical intermediate in the production of Vildagliptin, a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor for the treatment of type 2 diabetes.[1][2] Achieving a high yield of this intermediate is paramount for ensuring a cost-effective and efficient manufacturing process.

This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot problems and optimize your reaction conditions for maximum yield and purity.

The synthesis is typically approached in two major stages:

  • Formation of the core precursor: 3-amino-1-adamantanol.

  • N-alkylation of this precursor with an acetic acid synthon.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may face in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on causality and actionable solutions.

Stage 1: Synthesis of 3-amino-1-adamantanol

The yield and purity of this starting material are the most critical factors influencing the entire synthesis. The most common industrial route involves the oxidation and hydroxylation of amantadine or its salts.[3][4]

Question 1: My yield for 3-amino-1-adamantanol from amantadine hydrochloride is consistently low (<70%). What are the likely causes?

Answer: Low yields in this multi-step, one-pot reaction often trace back to three critical areas: nitration conditions, hydrolysis efficiency, and product isolation.

  • Causality (Nitration): The initial step is the nitration of the adamantane cage at a tertiary carbon using a strong acid mixture, typically H₂SO₄/HNO₃.[1][4] The reaction is highly exothermic and sensitive. Poor temperature control (rising above 30-40°C) can lead to over-nitration or oxidative degradation of the adamantane structure, creating a complex mixture of byproducts that are difficult to separate.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a strict reaction temperature between 10-30°C during the dropwise addition of the mixed acid.[3] Use an ice bath and monitor the internal temperature closely.

    • Reagent Quality: Use fuming nitric acid and concentrated sulfuric acid to ensure the nitrating species is generated in sufficient concentration.

    • Catalysis: Some modern procedures report the use of boric acid as a catalyst during the oxidation step, which has been shown to significantly improve yields to over 90%.[1][2] Consider adding it to your reaction mixture.

  • Causality (Hydrolysis): The second step is the alkaline hydrolysis of the nitro group to a hydroxyl group. Incomplete hydrolysis means a portion of your intermediate remains as 3-nitro-1-aminoadamantane, which is an impurity and represents a yield loss.

  • Troubleshooting Steps:

    • Base Strength & Stoichiometry: Ensure a strong base (like KOH or NaOH) is used in sufficient molar excess to drive the hydrolysis to completion.

    • Reaction Time & Temperature: Allow the hydrolysis to proceed for the recommended time, often several hours at a moderate temperature, to ensure full conversion. Monitor the reaction by TLC or LC-MS if possible to confirm the disappearance of the nitro-intermediate.

  • Causality (Isolation): 3-amino-1-adamantanol has moderate water solubility. During workup, especially the neutralization and extraction phases, significant product loss can occur.

  • Troubleshooting Steps:

    • Extraction Solvent: While solvents like dichloromethane are common, some optimized procedures use ethanol extraction technology, which can improve recovery and overall yield.[1][2]

    • pH Control: After hydrolysis, the reaction mixture is highly alkaline. Careful neutralization is required before extraction. Adjusting the pH can be critical for minimizing the product's solubility in the aqueous phase.

Stage 2: N-Alkylation to form 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

This step involves forming a C-N bond between the primary amine of 3-amino-1-adamantanol and an acetic acid derivative, most commonly chloroacetic acid.

Question 2: The N-alkylation reaction is sluggish and incomplete, even after extended reaction times. Why?

Answer: An incomplete alkylation reaction is almost always due to incorrect pH/base conditions or the presence of inhibiting factors.

  • Causality (Nucleophilicity): For the primary amine on 3-amino-1-adamantanol to act as an effective nucleophile, it must be in its free base form (R-NH₂), not its protonated ammonium form (R-NH₃⁺). The reaction between the amine and chloroacetic acid produces HCl as a byproduct. Without a separate base to neutralize this acid, the generated HCl will protonate the starting amine, shutting down the reaction.

  • Troubleshooting Steps:

    • Add a Base: Include at least two equivalents of a suitable base. The first equivalent deprotonates the chloroacetic acid, and the second neutralizes the HCl formed during the reaction. Common choices include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

    • Solvent Choice: The reaction is often performed in water or a polar solvent like DMF to ensure the solubility of the reagents.

    • Monitor pH: If running in an aqueous medium, periodically check the pH and ensure it remains neutral or slightly basic (pH 7-9) throughout the reaction.

Question 3: I am observing a significant amount of a higher molecular weight byproduct, suggesting di-alkylation. How can this be prevented?

Answer: The formation of the di-alkylation product, where the newly formed secondary amine reacts with another molecule of chloroacetic acid, is a common side reaction.

  • Causality: The product, a secondary amine, is also nucleophilic and can compete with the starting primary amine for the alkylating agent. This is especially problematic if the alkylating agent is used in large excess or if local concentrations are high.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of 3-amino-1-adamantanol relative to chloroacetic acid (e.g., 1.1 to 1 equivalents). This ensures the chloroacetic acid is consumed before it can significantly react with the product.

    • Slow Addition: Add the chloroacetic acid (or its solution) dropwise to the solution of the amine and base over an extended period. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant primary amine.

    • Temperature Management: Running the reaction at a moderate temperature (e.g., 40-50°C) provides enough energy for the primary reaction without excessively accelerating the secondary di-alkylation.

Stage 3: Purification and Isolation

Question 4: Purifying the final amino acid product is difficult, and I experience significant loss during crystallization.

Answer: The target molecule is an amino acid, meaning it is amphoteric (contains both acidic and basic functional groups). This property can make crystallization challenging.

  • Causality: At low pH, the amino group is protonated (-NH₂⁺-), and at high pH, the carboxylic acid group is deprotonated (-COO⁻). Both forms are highly polar and water-soluble. The lowest water solubility occurs at the isoelectric point (pI), where the molecule exists as a neutral zwitterion.

  • Troubleshooting Steps:

    • Isoelectric Point Precipitation: The most effective purification method is to carefully adjust the pH of the aqueous solution of your crude product to its isoelectric point. This will cause the product to precipitate out of the solution with maximum yield. You may need to determine the optimal pH empirically, but it will typically be in the weakly acidic to neutral range (e.g., pH 5-7).

    • Solvent Selection for Recrystallization: If further purification is needed, recrystallization can be performed. Since the product is polar, consider solvent systems like water/ethanol, water/isopropanol, or ethyl acetate.

    • Column Chromatography: While not ideal for large-scale production due to cost, column chromatography can be used for purification on a lab scale.[5] Use a polar stationary phase like silica gel with a gradient of a polar solvent system (e.g., dichloromethane/methanol).

Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable synthetic route for the 3-amino-1-adamantanol precursor? A: Based on patent literature and process chemistry improvements, the oxidation of amantadine hydrochloride using a sulfuric acid/nitric acid system, potentially with a boric acid catalyst, followed by alkaline hydrolysis and ethanol extraction, appears to be the most efficient and high-yielding method suitable for scaling up.[1][2] It avoids hazardous reagents like azides used in Curtius rearrangements and starts from readily available materials.[6][7]

Q: Between chloroacetic acid and bromoacetic acid for the N-alkylation step, which is preferred? A: Bromoacetic acid is a more reactive alkylating agent than chloroacetic acid due to bromide being a better leaving group. This would lead to faster reaction times, but it also increases the risk of over-alkylation. Chloroacetic acid provides a better balance of reactivity and selectivity, making it the more commonly used and controllable reagent for this synthesis.[8]

Q: How can I effectively monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring both stages.

  • For Stage 1 (Hydroxylation): Use a mobile phase like Ethyl Acetate/Methanol (e.g., 9:1) to track the disappearance of the less polar nitro-intermediate and the appearance of the more polar 3-amino-1-adamantanol.

  • For Stage 2 (N-Alkylation): A similar polar solvent system can be used. You should see the spot for 3-amino-1-adamantanol disappear as a new, more polar spot for the final amino acid product appears. The product, being an amino acid, may streak on silica plates; adding a small amount of acetic acid or ammonia to the mobile phase can improve resolution. For definitive analysis, LC-MS is the preferred method.

Data Summary

The synthesis of the 3-amino-1-adamantanol precursor is often the lowest-yielding step. The table below compares reported yields from various synthetic methodologies.

Starting MaterialReagents/MethodReported YieldReference
Amantadine HClH₂SO₄ / HNO₃, then KOH hydrolysis~63%[4]
Amantadine / SaltH₂SO₄ / Mixed Acid, then alkaline hydrolysis>80%, up to 90.1%[3]
Amantadine HClH₂SO₄ / HNO₃ with Boric Acid catalyst~95%[1][2]
AdamantaneFuming HNO₃ / Acetic Acid, then Urea/H₂SO₄92% (as HCl salt)[9]
Adamantanecarboxylic AcidBromination, Curtius Rearrangement, HydrolysisHigh overall yield[7]

Visualizations

Overall Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Alkylation Amantadine Amantadine HCl Nitration Nitration & Hydrolysis (H₂SO₄/HNO₃, then KOH) Amantadine->Nitration 1 Precursor 3-amino-1-adamantanol Nitration->Precursor Alkylation N-Alkylation Precursor->Alkylation Chloroacetic Chloroacetic Acid + Base (e.g., K₂CO₃) Chloroacetic->Alkylation FinalProduct 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid Alkylation->FinalProduct

Caption: Overall two-stage synthesis of the target molecule.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_stage1 Stage 1 Issues cluster_stage2 Stage 2 & 3 Issues Start Low Final Yield CheckStage1 Check Yield of 3-amino-1-adamantanol Start->CheckStage1 CheckStage2 Check Purity of Final Product Start->CheckStage2 NitrationTemp Verify Nitration Temp (10-30°C) CheckStage1:f0->NitrationTemp If low BaseCheck Ensure ≥2 eq. Base in N-Alkylation CheckStage2:f0->BaseCheck If impure HydrolysisCond Confirm Complete Hydrolysis (TLC/LCMS) NitrationTemp->HydrolysisCond ExtractionProc Optimize Extraction (Solvent, pH) HydrolysisCond->ExtractionProc Stoichiometry Check Reagent Stoichiometry (Avoid excess alkylating agent) BaseCheck->Stoichiometry Purification Optimize Purification (Isoelectric Point Ppt.) Stoichiometry->Purification

Caption: A logical workflow for troubleshooting low yield issues.

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of 3-amino-1-adamantanol[1][3]
  • Nitration: To a flask equipped with a stirrer and thermometer, add concentrated sulfuric acid. Cool the flask in an ice/water bath to 10°C.

  • Slowly add amantadine hydrochloride in portions, ensuring the temperature does not exceed 30°C.

  • Prepare a mixed acid solution of concentrated sulfuric acid and fuming nitric acid. Add this mixed acid dropwise to the reaction mixture, maintaining the temperature between 10-30°C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Hydrolysis: Carefully and slowly pour the reaction mixture onto crushed ice.

  • To this acidic solution, add a solution of potassium hydroxide (or sodium hydroxide) portion-wise, controlling the temperature, until the solution is strongly alkaline (pH > 12).

  • Heat the mixture gently (e.g., 50-60°C) for several hours to ensure complete hydrolysis of the nitro group.

  • Isolation: Cool the mixture to room temperature. Extract the product with a suitable solvent (e.g., n-butanol or via continuous ethanol extraction).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-1-adamantanol.

Protocol 2: Synthesis of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid
  • Setup: In a round-bottom flask, dissolve 3-amino-1-adamantanol (1.0 eq) and potassium carbonate (2.2 eq) in water.

  • Reagent Addition: In a separate beaker, dissolve chloroacetic acid (1.05 eq) in water. Add this solution dropwise to the flask containing the amine over 30-60 minutes.

  • Reaction: Heat the reaction mixture to 45-50°C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution with dilute HCl to pH ~6. A white precipitate should form.

  • Cool the suspension in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and then with a small amount of cold acetone.

  • Dry the product under vacuum to obtain 2-((3-hydroxyadamantan-1-yl)amino)acetic acid.

References

  • CN104761456B - Preparation method of 3-amino-1-adamantanol - Google Patents.
  • Synthesis of (3-Hydroxyadamantan-1-yl)methanols - ResearchGate. Available at: [Link]

  • An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization - ResearchGate. Available at: [Link]

  • 3-amino-1-adamantanol and synthesis method thereof - Eureka | Patsnap. Available at: [Link]

  • VILDAGLIPTIN - New Drug Approvals. Available at: [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PubMed Central. Available at: [Link]

  • Synthesis of (3-Hydroxyadamantan-1-yl)methanols | Semantic Scholar. Available at: [Link]

  • A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization. Available at: [Link]

  • WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin - Google Patents.
  • RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents.
  • An efficient synthesis of Vildagliptin intermediates. Available at: [Link]

  • CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents.
  • 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid | C12H19NO3 | CID 60198109 - PubChem. Available at: [Link]

  • 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID - gsrs. Available at: [Link]

  • WO2013179300A2 - A process for the preparation of vildagliptin and its intermediate thereof - Google Patents.
  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol - ResearchGate. Available at: [Link]

  • (PDF) A facile method to synthesize vildagliptin - ResearchGate. Available at: [Link]

  • Vildagliptin-impurities - Pharmaffiliates. Available at: [Link]

  • CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents.
  • WO 2010/022690 A2 - A method of preparation of highly pure vildagliptin.

Sources

Optimization

Technical Support Center: Purification of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

Welcome to the technical support center for the purification of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the unique challenges encountered during the purification of this zwitterionic adamantane derivative.

Introduction to Purification Challenges

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid presents a distinct set of purification challenges owing to its unique molecular structure. The bulky, lipophilic adamantane cage is appended with both a basic secondary amine and an acidic carboxylic acid, conferring zwitterionic properties. This dual nature can lead to issues with solubility, crystallization, and chromatographic separation, complicated by structurally similar impurities. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Crystallization & Recrystallization Issues

Question 1: My product oils out or precipitates as an amorphous solid during recrystallization. What is causing this and how can I achieve crystalline material?

Answer:

Oiling out or amorphous precipitation is a common issue with bulky, rigid molecules like adamantane derivatives, especially those with polar functional groups that can engage in complex intermolecular interactions. This phenomenon typically occurs when the solute's solubility in the hot solvent is excessively high, and the solution becomes supersaturated too quickly upon cooling, preventing the orderly arrangement of molecules into a crystal lattice.

Causality:

  • High Solute Concentration: Overly saturated solutions are a primary cause.

  • Rapid Cooling: Fast cooling rates do not allow sufficient time for crystal nucleation and growth.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent, even at lower temperatures, or it may not sufficiently differentiate the solubility of the product from impurities.

Solutions:

  • Optimize Solvent System: The key is to find a solvent or solvent mixture where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Given the zwitterionic nature of the target molecule, a polar protic solvent or a mixture is a good starting point.

  • Controlled Cooling: Employ a slow, controlled cooling protocol. After dissolving the compound at an elevated temperature, allow the solution to cool gradually to room temperature, and then further cool it in a refrigerator or cold room.

  • Seeding: Introduce a seed crystal of the pure compound to induce crystallization at a point of slight supersaturation.

  • Solvent/Anti-Solvent Method: Dissolve the compound in a good solvent (e.g., methanol, ethanol) and then slowly add an anti-solvent in which the compound is poorly soluble (e.g., diethyl ether, hexane) until turbidity is observed. Gentle heating to redissolve the precipitate followed by slow cooling can yield crystals.

Table 1: Suggested Solvent Systems for Recrystallization Screening

Solvent/MixtureRationaleStarting Temperature (°C)
WaterHighly polar, suitable for zwitterions.90-100
Ethanol/WaterModulates polarity, can improve crystal quality.70-80
Isopropanol/WaterSimilar to ethanol/water, with a different polarity profile.80-90
Methanol/Diethyl EtherGood solvent/anti-solvent pair for polar compounds.30-40
n-Hexane/AcetoneA less polar option that can sometimes be effective for adamantane derivatives.[1]50-60

Question 2: After recrystallization, my product purity is not improving, and I suspect co-precipitation of impurities. How can I address this?

Answer:

Co-precipitation occurs when impurities are incorporated into the crystal lattice of the desired product. This is particularly challenging when the impurities are structurally very similar to the product, such as unreacted starting materials or over-alkylation byproducts.

Causality:

  • Structurally Similar Impurities: Unreacted 3-amino-1-adamantanol and potential N,N-dialkylated byproducts have similar structural features to the target molecule, allowing them to fit into the growing crystal lattice.

  • High Impurity Load: If the crude material has a high percentage of impurities, the likelihood of co-precipitation increases.

Solutions:

  • Pre-Purification Step: Before recrystallization, consider a preliminary purification step to reduce the bulk of impurities. A simple silica gel plug filtration, washing with a solvent that solubilizes the impurities but not the product, can be effective. For instance, unreacted 3-amino-1-adamantanol has a higher polarity and might be retained on silica gel more strongly than the zwitterionic product under certain conditions.[2]

  • pH Adjustment during Extraction: Before attempting crystallization, perform a liquid-liquid extraction with pH control. At an acidic pH (e.g., 2-3), the amino group will be protonated, and at a basic pH (e.g., 9-10), the carboxylic acid will be deprotonated. This can be used to selectively move the product and impurities between aqueous and organic layers.

  • Iterative Crystallization: Sometimes, multiple recrystallization steps are necessary to achieve the desired purity.

Chromatographic Purification Issues

Question 3: I am struggling with poor separation and peak tailing during reverse-phase HPLC purification. What are the likely causes and how can I optimize my method?

Answer:

The zwitterionic nature of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid makes it challenging for traditional reverse-phase chromatography. The presence of both a positive (amine) and negative (carboxylate) charge at typical operating pH values can lead to strong interactions with residual silanols on the silica-based stationary phase, causing peak tailing and poor resolution.

Causality:

  • Ionic Interactions: The charged moieties of the zwitterion interact with the stationary phase, leading to a mixed-mode retention mechanism that is not ideal for standard C18 columns.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of the molecule and thus its retention behavior.

Solutions:

  • Mobile Phase pH Optimization: Control the ionization of your molecule.

    • Low pH (e.g., 2-3 with 0.1% TFA or formic acid): This will protonate the amine and suppress the ionization of the carboxylic acid, making the molecule behave more like a cation. This can improve peak shape on some columns.[1]

    • High pH (e.g., 9-10 with ammonium bicarbonate or a suitable buffer): This will deprotonate the carboxylic acid and leave the amine neutral, making the molecule behave as an anion. This requires a pH-stable column.

  • Use of Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion pairing) to the mobile phase can mask the charges on the molecule, leading to better retention and peak shape.

  • Mixed-Mode Chromatography: This is often the most effective solution for zwitterionic compounds. Mixed-mode columns have stationary phases that are functionalized to allow for both reverse-phase and ion-exchange interactions.[3] This provides an orthogonal separation mechanism that can resolve challenging impurity profiles.

Table 2: HPLC Column and Mobile Phase Recommendations

Chromatography ModeColumn TypeMobile Phase AMobile Phase BElution
Reverse-Phase (Low pH)C18, Phenyl-Hexyl0.1% TFA in Water0.1% TFA in AcetonitrileGradient
Reverse-Phase (High pH)pH-stable C1810 mM Ammonium Bicarbonate, pH 9.5AcetonitrileGradient
Mixed-ModeMixed-mode C18/Cation Exchange0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileGradient

Workflow for HPLC Method Development

Caption: A decision-making workflow for HPLC method development.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid?

A1: The impurity profile will depend on the synthetic route, but common impurities include:

  • Unreacted Starting Materials: 3-amino-1-adamantanol and the glycine equivalent (e.g., bromoacetic acid, ethyl bromoacetate).

  • Over-alkylation Product: N,N-bis(carboxymethyl)-3-hydroxyadamantan-1-yl)amine. Alkylation of amines can be difficult to control, and the secondary amine product is often more nucleophilic than the primary amine starting material, leading to dialkylation.[4][5]

  • Impurities from Starting Materials: Any impurities present in the initial 3-amino-1-adamantanol will be carried through the synthesis.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample. A diode array detector (DAD) or UV detector is suitable.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Q3: What are the recommended storage conditions for 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid?

A3: As a general precaution for amino acid derivatives, it is recommended to store the compound in a cool, dry, and dark place. For long-term storage, keeping it at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation.[6]

Q4: Can I use normal phase chromatography for purification?

A4: Normal phase chromatography is generally not recommended for this compound. The highly polar and zwitterionic nature of the molecule will lead to very strong, and likely irreversible, adsorption onto the silica or alumina stationary phase, resulting in poor recovery and no effective separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Water
  • Dissolution: In a flask equipped with a reflux condenser, add the crude 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Add a minimal amount of ethanol to form a slurry.

  • Heating: Heat the slurry to 70-80°C with stirring.

  • Addition of Water: Slowly add hot water dropwise until the solid completely dissolves. Be careful not to add an excess of water.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Crystals should start to form as the solution cools. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Mixed-Mode HPLC Purification
  • Column: Use a mixed-mode C18/cation exchange column (e.g., 100 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Injection Volume: 10-50 µL (depending on sample concentration).

  • Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A.

Purification Strategy Overview

Purification_Strategy Crude_Product Crude Product Initial_Analysis Initial Analysis (HPLC, TLC) Crude_Product->Initial_Analysis High_Purity High Purity (>95%) Initial_Analysis->High_Purity >95% Low_Purity Low Purity (<95%) Initial_Analysis->Low_Purity <95% Recrystallization Recrystallization High_Purity->Recrystallization Chromatography Chromatography Low_Purity->Chromatography Final_Analysis Final Purity Analysis Recrystallization->Final_Analysis Chromatography->Recrystallization Final_Analysis->Recrystallization <99% Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product >99%

Caption: A general strategy for the purification of the target compound.

References

  • Zhang, L., et al. (2014). A facile method to synthesize vildagliptin. Research on Chemical Intermediates, 41(9), 6337-6347. Available at: [Link]

  • CN103992257A - Purification method of vildagliptin crude product - Google Patents.
  • Ivleva, E. A., et al. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of General Chemistry, 88(11), 2465-2471. Available at: [Link]

  • CN105153165A - Preparation method for vildagliptin impurity - Google Patents.
  • PubChem. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. U.S. Food and Drug Administration. Retrieved from [Link]

  • CN105037234B - A kind of preparation method of vildagliptin degradation impurity - Google Patents.
  • CN107098842A - A kind of purification process of vildagliptin - Google Patents.
  • Quick Company. (n.d.). An Improved Process For Preparing Vildagliptin. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

  • Orlovsky, V. (2019, June 21). HPLC method dev strategies for Zwitterions. Chromatography Forum. Retrieved from [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. Available at: [Link]

  • Bio-Rad Laboratories. (2020, September 30). 15-minute Webcast: Mixed-Mode Chromatography Resins for Biomolecule Purification. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • PubChem. (n.d.). (-)-(2S)-1-(((3-Hydroxytricyclo(3.3.1.1(3,7))dec-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemical Society. (2026, January 17). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

Sources

Troubleshooting

Overcoming low enantiomeric excess in adamantane synthesis

Prepared by: Senior Application Scientist Welcome to the Technical Support Center for Chiral Adamantane Synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the Technical Support Center for Chiral Adamantane Synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of introducing and maintaining stereochemical integrity in adamantane scaffolds. The unique structural rigidity and electronic properties of adamantane present distinct challenges in achieving high enantiomeric excess (ee).[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Troubleshooting Guide: Overcoming Low Enantiomeric Excess

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My asymmetric functionalization of an adamantane derivative resulted in a nearly racemic product (<10% ee). What are the most likely causes?

Low enantiomeric excess in asymmetric reactions is a common issue that can stem from several factors, broadly categorized as problems with the catalyst and reagents, the reaction conditions, or the inherent reactivity of the adamantane substrate itself.[3]

Potential Cause 1: Inactive or Inappropriate Chiral Catalyst/Reagent The efficacy of an asymmetric synthesis is fundamentally dependent on the chiral catalyst or reagent's ability to create a diastereomeric transition state with a significant energy difference.

  • Causality: If the catalyst is impure, has degraded, or was improperly activated, it cannot effectively control the stereochemical outcome.[3] Furthermore, a "substrate-catalyst mismatch" can occur where the specific steric and electronic properties of your adamantane substrate do not complement the chiral environment of the catalyst.[3]

  • Solutions:

    • Catalyst Integrity: Use freshly prepared or properly stored catalysts. Verify the catalyst's activity with a known model reaction.

    • Ligand Screening: For metal-catalyzed reactions, screen a library of chiral ligands with varying steric and electronic properties. Adamantane's bulk may require ligands with specific pocket sizes for effective recognition.

    • Reagent Stoichiometry: Ensure precise control over the stoichiometry of all reagents, as excess reactants or additives can sometimes interfere with the catalytic cycle.

Potential Cause 2: Racemization via Adamantyl Carbocation Intermediates The adamantane cage is known to stabilize tertiary carbocations due to favorable hyperconjugation within its rigid framework.[2] Many functionalization reactions proceed through these intermediates.

  • Causality: A planar carbocation intermediate allows for nucleophilic attack from either face with nearly equal probability, leading to racemization of the product. Harsh reaction conditions, such as high temperatures or the presence of strong Lewis or Brønsted acids, promote the formation of these carbocations.[4]

  • Solutions:

    • Milder Conditions: Lower the reaction temperature to disfavor carbocation formation.[3][4]

    • Solvent Optimization: Switch to non-polar, aprotic solvents. Polar protic solvents can stabilize carbocation intermediates, increasing the likelihood of racemization.[3]

    • Alternative Strategies: Employ synthetic routes that avoid carbocationic intermediates, such as radical-based C-H functionalization or reactions involving stereoretentive rearrangements.[1][5][6]

Below is a troubleshooting workflow to diagnose the cause of low enantiomeric excess.

G start Low Enantiomeric Excess (<95% ee) cond Reaction Conditions start->cond cat Catalyst / Reagents start->cat sub Substrate / Product start->sub temp Temperature Too High? cond->temp solv Inappropriate Solvent? cond->solv cat_act Catalyst Inactive? cat->cat_act cat_match Substrate-Catalyst Mismatch? cat->cat_match reag_pur Impure Reagents? cat->reag_pur racem Product Racemization? sub->racem sol_temp Lower Temperature temp->sol_temp sol_solv Screen Aprotic / Non-polar Solvents solv->sol_solv sol_cat_act Verify Catalyst Activity (e.g., with control reaction) cat_act->sol_cat_act sol_cat_match Screen Chiral Ligand Library cat_match->sol_cat_match sol_reag_pur Purify/Verify All Starting Materials reag_pur->sol_reag_pur sol_racem Analyze Aliquots Over Time; Consider Milder Workup racem->sol_racem

Caption: Troubleshooting workflow for low enantiomeric excess.

Q2: I am attempting a kinetic resolution of a racemic adamantyl alcohol, but the reaction stops at ~50% conversion with low ee for both the product and the recovered starting material. What's happening?

This outcome is characteristic of a non-selective or poorly selective kinetic resolution process. In an ideal kinetic resolution, one enantiomer reacts significantly faster than the other, leading to an enantioenriched product and unreacted starting material of the opposite configuration.

  • Causality: The chiral catalyst or enzyme is failing to effectively discriminate between the two enantiomers of the adamantyl alcohol. This can be due to the active site being too unconstrained or the adamantyl group being too bulky and symmetrical to allow for a specific binding orientation that would differentiate the enantiomers.[7] For enzymatic resolutions, suboptimal pH, temperature, or solvent can denature the enzyme or reduce its activity and selectivity.[8]

  • Solutions:

    • Enzyme Screening: Test a variety of lipases or esterases under different conditions. Enzymes like Candida antarctica lipase B (CALB) are often robust, but others may show superior selectivity for your specific substrate.

    • Acyl Donor Variation: In enzymatic acylation, changing the acyl donor (e.g., from vinyl acetate to isopropenyl acetate) can significantly impact reaction rates and enantioselectivity.

    • Solvent Engineering: The choice of organic solvent is critical for enzyme stability and activity. Screen a range of solvents from non-polar (e.g., hexane, toluene) to more polar (e.g., MTBE, THF).

    • Reaction Monitoring: Carefully monitor the reaction over time by taking aliquots and analyzing the ee of both the starting material and the product. This helps determine the optimal time to stop the reaction to maximize yield and ee.

Frequently Asked Questions (FAQs)

Q3: What are the principal strategies for obtaining enantiomerically enriched adamantane derivatives?

There are three primary approaches to generating chiral, non-racemic adamantane compounds.[9] The choice depends on the nature of the starting material and the desired final product.

  • Chiral Resolution of a Racemic Mixture: This involves separating a 50:50 mixture of enantiomers.

    • Classical Resolution: Involves reacting the racemic adamantane (e.g., an amine or carboxylic acid) with a chiral resolving agent to form a pair of diastereomers.[10] These diastereomers have different physical properties (like solubility) and can be separated by crystallization or chromatography. The resolving agent is then cleaved to yield the pure enantiomer.[10][11]

    • Kinetic Resolution: A chiral catalyst or enzyme is used to selectively react with one enantiomer of the racemic mixture at a faster rate than the other.[7][9] This yields an enantioenriched product and the enantioenriched, unreacted starting material. Enzymatic resolutions are particularly powerful for this purpose.[12][13]

  • Asymmetric Synthesis from a Prochiral Substrate: This strategy introduces a new stereocenter into an achiral starting material in an enantioselective manner.

    • Chiral Catalysts/Reagents: A chiral catalyst or reagent creates a chiral environment that directs the reaction to favor the formation of one enantiomer over the other.[14][15] This is a highly efficient method as it can, in principle, convert 100% of the starting material to a single desired enantiomer.[16]

    • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the achiral adamantane substrate. It then directs the stereochemical outcome of a subsequent reaction before being cleaved, leaving the enantioenriched product.[9]

  • Chiral Pool Synthesis: This approach uses a naturally occurring chiral molecule (e.g., an amino acid or terpene) as a starting material, which already contains the desired stereochemistry. The synthesis is then designed to build the adamantane core onto this chiral fragment or attach the chiral fragment to a pre-existing adamantane.

G start Goal: Enantioenriched Adamantane sm_racemic Starting Material: Racemic Mixture start->sm_racemic sm_prochiral Starting Material: Prochiral/Achiral start->sm_prochiral sm_chiral Starting Material: Chiral Pool start->sm_chiral strat_resolution Strategy: Chiral Resolution sm_racemic->strat_resolution strat_asym Strategy: Asymmetric Synthesis sm_prochiral->strat_asym strat_chiral_pool Strategy: Chiral Pool Synthesis sm_chiral->strat_chiral_pool method_classical Method: Classical Resolution (Diastereomeric Salts) strat_resolution->method_classical method_kinetic Method: Kinetic Resolution (Enzymatic/Catalytic) strat_resolution->method_kinetic method_catalyst Method: Chiral Catalyst/Reagent strat_asym->method_catalyst method_auxiliary Method: Chiral Auxiliary strat_asym->method_auxiliary method_chiral_pool Method: Incorporate Natural Chiral Fragment strat_chiral_pool->method_chiral_pool

Caption: Decision workflow for selecting a chiral synthesis strategy.

Q4: How do I accurately determine the enantiomeric excess of my adamantane product?

Accurate determination of enantiomeric excess is critical for evaluating the success of an asymmetric synthesis.[3]

  • Primary Method: Chiral High-Performance Liquid Chromatography (HPLC): This is the most common, reliable, and accurate method.[3][4]

    • Principle: Enantiomers are separated by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

    • Advantages: High accuracy, applicable to a wide range of adamantane derivatives, provides a direct measure of the enantiomeric ratio.

  • Other Methods:

    • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable adamantane derivatives.[3]

    • NMR Spectroscopy with Chiral Shift Reagents: A chiral shift reagent (e.g., a lanthanide complex) or a chiral solvating agent can be added to the NMR sample.[3] This induces a chemical shift difference between corresponding protons in the two enantiomers, allowing for integration and ee calculation. This method is generally less accurate than chiral chromatography.

Important Note: Calculating ee from optical rotation measurements is generally not recommended for research purposes as the value can be easily skewed by small amounts of optically active impurities.[17]

Method Principle Typical Application Advantages Disadvantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).Broadly applicable to most adamantane derivatives.High accuracy and precision; direct quantification.Requires method development (column/mobile phase screening).
Chiral GC Separation on a chiral column for volatile compounds.Volatile, thermally stable adamantanes (e.g., hydrocarbons, simple esters).High resolution for suitable compounds.Limited to volatile and thermally stable analytes.
NMR Spectroscopy Use of chiral shift or solvating agents to induce chemical shift differences.Quick analysis when chromatographic methods are unavailable.Rapid analysis; requires only an NMR spectrometer.Often lower accuracy; potential for signal overlap.[3]
Q5: What is "enantiomeric excess" and how is it calculated?

Enantiomeric excess (ee) is a measurement of the purity of a chiral substance. It represents the degree to which one enantiomer is present in a greater amount than the other.[18]

  • Definition: It is the absolute difference between the mole fractions (or percentages) of the major and minor enantiomers.[18][19]

  • Formula:

    • ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|

    • A racemic mixture (50% R, 50% S) has an ee of 0%.[17][18]

    • An enantiomerically pure sample (100% R, 0% S) has an ee of 100%.[17][18]

For example, a mixture containing 85% of the (R)-enantiomer and 15% of the (S)-enantiomer has an enantiomeric excess of 70% (85% - 15%).[20]

Experimental Protocol

Protocol 1: Classical Resolution of Racemic 1-Adamantanecarboxylic Acid

This protocol describes a general procedure for the chiral resolution of a racemic adamantane carboxylic acid using a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) as the resolving agent. This process relies on the differential solubility of the resulting diastereomeric salts.[10]

Materials:

  • Racemic 1-adamantanecarboxylic acid

  • (R)-(+)-α-methylbenzylamine (or other suitable chiral amine)

  • Methanol (or other suitable crystallization solvent)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • In a flask, dissolve 1.0 equivalent of racemic 1-adamantanecarboxylic acid in a minimal amount of warm methanol.

    • In a separate container, dissolve 0.5 equivalents of (R)-(+)-α-methylbenzylamine in a small amount of methanol.

    • Slowly add the amine solution to the carboxylic acid solution while stirring. A precipitate should begin to form.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to maximize crystallization.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the crystals sparingly with a small amount of cold methanol to remove any soluble impurities (and the more soluble diastereomer).

    • The collected solid is the enantioenriched diastereomeric salt. The mother liquor contains the more soluble diastereomer.

  • Liberation of the Enantioenriched Carboxylic Acid:

    • Suspend the collected diastereomeric salt in a mixture of diethyl ether and water.

    • Acidify the aqueous layer by adding 1 M HCl dropwise until the pH is ~1-2. This will protonate the carboxylic acid and the amine.

    • Transfer the mixture to a separatory funnel. The enantioenriched 1-adamantanecarboxylic acid will be in the ether layer, and the chiral amine hydrochloride salt will be in the aqueous layer.

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the enantioenriched 1-adamantanecarboxylic acid.

  • Analysis:

    • Determine the enantiomeric excess of the resolved carboxylic acid using chiral HPLC (often after conversion to a suitable ester or amide derivative for better separation).

    • The process of recrystallization can be repeated to further enhance the enantiomeric excess of the diastereomeric salt.[8]

References

  • Troubleshooting low enantiomeric excess in asymmetric synthesis - Benchchem. (n.d.). BenchChem.
  • Asymmetric reactions_synthesis. (n.d.).
  • Chiral resolution - Wikipedia. (n.d.). Wikipedia.
  • Video: Enantiomeric Excess | Formula, Calculation & Example - Study.com. (n.d.). Study.com.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • 5.10: Enantiomeric Excess - Chemistry LibreTexts. (2014, August 29). Chemistry LibreTexts.
  • Enantiomeric excess – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis.
  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC - NIH. (2021, June 17). National Institutes of Health.
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (2017, February 24). Master Organic Chemistry.
  • Chiral Compounds - Substituted Adamantane Derivatives : r/chemhelp - Reddit. (2023, November 23). Reddit.
  • - Benchchem. (n.d.). BenchChem.
  • Enantiomeric excess - Wikipedia. (n.d.). Wikipedia.
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC - PubMed Central. (n.d.). National Institutes of Health.
  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane | The Journal of Organic Chemistry - ACS Publications. (2021, June 17). ACS Publications.
  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer - ChemRxiv. (n.d.). ChemRxiv.
  • Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC - NIH. (2024, May 10). National Institutes of Health.
  • (PDF) Four-Directional Synthesis of Adamantane Derivatives - ResearchGate. (n.d.). ResearchGate.
  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PubMed. (n.d.). PubMed.
  • Asymmetric-Synthesis. (n.d.).
  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • (PDF) Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer - ResearchGate. (n.d.). ResearchGate.
  • Unlock the Secrets of Chiral Resolution in Organic Compounds! - YouTube. (2021, February 9). YouTube.
  • Tuning the Energy Levels of Adamantane by Boron Substitution - PMC - NIH. (n.d.). National Institutes of Health.
  • Attempts at the enzymatic synthesis of chiral ester derivatives of 1,3,5-triaza-7- phosphaadamantane (PTA) - Taylor & Francis. (2021, November 21). Taylor & Francis Online.
  • Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction - UVic. (n.d.). University of Victoria.
  • Asymmetric Synthesis. (n.d.).
  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer - Amazon S3. (2019, March 7). Amazon AWS.
  • Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst‪@NOBLECHEMISTRY‬ - YouTube. (2021, November 12). YouTube.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - MDPI. (2023, November 16). MDPI.
  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts - MDPI. (n.d.). MDPI.
  • ASYMMETRIC SYNTHESIS - eGyanKosh. (n.d.). eGyanKosh.

Sources

Optimization

Technical Support Center: Stability and Storage of 2-((3-Hydroxyadamantan-1-yl)amino)acetic Acid

Welcome to the technical support center for 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical advice on the stability and proper storage of this compound. As a key metabolite of the DPP-4 inhibitor Vildagliptin, understanding its stability profile is crucial for accurate experimental results and the development of robust analytical methods.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid?

A1: For long-term storage, it is recommended to store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place. Some suppliers suggest storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from atmospheric moisture and oxygen. For shorter periods, storage at room temperature in a dark and dry environment is also acceptable.

Q2: How stable is 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, and temperature. As a metabolite of Vildagliptin, which is known to degrade under hydrolytic conditions, it is crucial to prepare solutions fresh and store them appropriately.[3][4][5][6] For short-term storage (up to 24 hours), solutions should be kept at 2-8°C. For longer-term storage, freezing at -20°C or -80°C is advisable, although freeze-thaw cycles should be minimized.

Q3: What are the likely degradation pathways for this molecule?

A3: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid is a degradation product of Vildagliptin, particularly through hydrolysis of the amide bond.[4][5][6] This indicates a relative stability of the core structure. However, like other amino acids, it can be susceptible to oxidation, especially at the amino group, and potential reactions at the hydroxyl and carboxylic acid functionalities under harsh conditions (e.g., extreme pH, high temperature, or in the presence of strong oxidizing agents). The adamantane cage itself is highly stable due to its rigid, strain-free structure.[7][8]

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong oxidizing agents and strong acids. Safety data for structurally similar compounds suggest these can lead to degradation.[3][4][5][6] When preparing solutions, consider the reactivity of your chosen solvent and buffer components.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency or inconsistent analytical results over time. Degradation of the compound in solid form or in stock solutions.Solid: Ensure storage in a tightly sealed container, protected from light and moisture, preferably at 2-8°C. Consider re-testing the purity of the solid if stored for an extended period. Solution: Prepare fresh stock solutions for each experiment. If storing solutions, aliquot to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C for longer durations. Verify the stability of the compound in your specific experimental buffer and temperature.
Appearance of unexpected peaks in chromatography. Formation of degradation products.Analyze the degradation products using techniques like LC-MS to identify their structures.[9][10] This can provide insights into the degradation pathway. Review the handling and storage procedures to identify potential exposure to harsh conditions (e.g., high temperature, incompatible solvents, extreme pH).
Poor solubility or precipitation of the compound from solution. The compound may have limited solubility in certain solvents.Determine the solubility of the compound in various solvents to select the most appropriate one for your application. Gentle heating or sonication may aid in dissolution, but be mindful of potential thermal degradation.

Experimental Protocols

Protocol 1: Short-Term Solution Stability Assessment

This protocol outlines a method to assess the stability of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid in a specific solvent and temperature over a 48-hour period.

Materials:

  • 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

  • High-purity solvent (e.g., DMSO, water, methanol)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)[5][11]

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of the compound in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the stock solution by HPLC/UPLC to determine the initial peak area and purity of the compound. This will serve as the baseline.

  • Incubation: Aliquot the stock solution into several vials and store them at the desired temperature (e.g., room temperature (25°C) and refrigerated (4°C)). Protect the samples from light.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), remove one aliquot from each temperature condition.

  • HPLC/UPLC Analysis: Analyze each aliquot by HPLC/UPLC using the same method as the initial analysis.

  • Data Analysis: Compare the peak area of the main compound at each time point to the initial peak area. Calculate the percentage of the compound remaining. The appearance of new peaks should also be noted and quantified if possible.

Visualizing the Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (T=0) initial_analysis Initial HPLC/UPLC Analysis prep_stock->initial_analysis incubate_rt Incubate at Room Temp initial_analysis->incubate_rt Store Aliquots incubate_fridge Incubate at 4°C initial_analysis->incubate_fridge Store Aliquots timepoint_analysis Analyze at Time Points (2, 4, 8, 24, 48h) incubate_rt->timepoint_analysis incubate_fridge->timepoint_analysis data_analysis Calculate % Remaining & Identify Degradants timepoint_analysis->data_analysis

Caption: Workflow for Short-Term Solution Stability Assessment.

In-Depth Scientific Discussion

The adamantane moiety imparts significant thermal and chemical stability to molecules due to its rigid, strain-free, cage-like structure.[7][8] This inherent stability is a key reason for its use in drug design. However, the functional groups attached to the adamantane core, in this case, the amino and carboxylic acid groups, are the primary sites for potential degradation.

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid is a known metabolite of Vildagliptin, formed through the hydrolysis of the amide bond linking the amino acid moiety to a pyrrolidine ring in the parent drug.[4][5][6] Studies on Vildagliptin have shown that it is susceptible to degradation in acidic, basic, and oxidative environments, particularly at elevated temperatures.[3][4][5][6] The formation of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid as a degradation product suggests that this metabolite is more stable under these conditions than Vildagliptin itself.

The primary stability concerns for 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid in an experimental setting would likely be related to reactions of the amino acid functionality. These could include oxidation of the secondary amine or potential reactions involving the carboxylic acid, such as esterification if stored in alcoholic solvents for extended periods, or salt formation with basic components in a solution.

Visualizing Stability Factors

G cluster_factors Factors Affecting Stability substance 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid Temperature Temperature substance->Temperature influences pH pH substance->pH influences Light Light substance->Light influences Oxidants Oxidizing Agents substance->Oxidants influences Solvent Solvent substance->Solvent influences

Caption: Key Factors Influencing Compound Stability.

References

  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). National Center for Biotechnology Information. Available from: [Link]

  • Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Hydrolytic Stability of New Amino Acids Analogues of Memantine. MDPI. Available from: [Link]

  • Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. MDPI. Available from: [Link]

  • Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). National Center for Biotechnology Information. Available from: [Link]

  • Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). MDPI. Available from: [Link]

  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. ResearchGate. Available from: [Link]

  • 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid | C12H19NO3 | CID 60198109. PubChem. Available from: [Link]

  • 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. Global Substance Registration System. Available from: [Link]

  • Thermal Stability and Decomposition Kinetics of 1,3-Dimethyladamantane. ACS Publications. Available from: [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. National Center for Biotechnology Information. Available from: [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Semantic Scholar. Available from: [Link]

  • Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). ResearchGate. Available from: [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. National Center for Biotechnology Information. Available from: [Link]

  • Glutamate acts as a repressor for heat-induced leaf senescence involving chlorophyll degradation and amino acid metabolism in creeping. Maximum Academic Press. Available from: [Link]

  • Stability indicating rp-hplc method development and validation for the simultaneous determination of vildagliptin and metformin. SciSpace. Available from: [Link]

Sources

Troubleshooting

Troubleshooting NMR spectra of substituted adamantanes

Status: Operational | Tier: Level 3 (Senior Spectroscopy Support) Ticket Topic: Troubleshooting Spectral Anomalies in Substituted Adamantanes Introduction: The "Cage" Paradox Welcome to the technical support center for a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Spectroscopy Support) Ticket Topic: Troubleshooting Spectral Anomalies in Substituted Adamantanes

Introduction: The "Cage" Paradox

Welcome to the technical support center for adamantane chemistry. If you are here, you are likely staring at an NMR spectrum that defies standard aliphatic rules. Adamantane derivatives are lipophilic, rigid, and deceptively symmetrical.

The Core Problem: The rigid tricyclic cage (


 symmetry in the parent molecule) amplifies effects that are usually averaged out in flexible alkyl chains. Long-range couplings (W-coupling), extreme relaxation times (

), and symmetry-breaking substitutions frequently cause "missing" peaks or "impossible" splitting patterns.

This guide treats your spectral anomalies as support tickets. Find your symptom below to access the solution.

Module 1: Triage & Assignment Logic

Ticket #001: "My integration ratios are wrong. I have too few peaks for the number of atoms."

Diagnosis: You are fighting Symmetry, not Purity. Adamantane derivatives possess high rotational symmetry axes. A single substituent at the bridgehead (1-position) preserves a


 axis, rendering large groups of protons/carbons chemically equivalent.
The Symmetry Breakdown Table

Use this table to validate your peak count before assuming impurities.

Substitution TypeSymmetry Point GroupUnique 13C SignalsUnique 1H SignalsIntegration Ratio (1H)
Unsubstituted

2 (CH, CH₂)24:12
1-Substituted (Bridgehead)

443:6:6:X*
2-Substituted (Bridge)

(Plane)
5-7 (depending on X)ComplexMultiplets (diastereotopic)

*X = protons on the substituent.

Visual Troubleshooting Workflow

Use the following logic flow to determine if your peak count matches your structure.

AdamantaneLogic Start Count 13C Peaks (Excluding Substituent) Count2 2 Peaks Found Start->Count2 Count4 4 Peaks Found Start->Count4 CountMany 5+ Peaks Found Start->CountMany ResultUnsub Unsubstituted Adamantane (Td Symmetry) Count2->ResultUnsub Result1Sub 1-Substituted (Bridgehead) (C3v Symmetry) 3 x CH2, 3 x CH, 1 x Quat Count4->Result1Sub Result2Sub 2-Substituted (Bridge) (Cs Symmetry) Symmetry plane breaks equivalence CountMany->Result2Sub CheckChiral Is Substituent Chiral? Result2Sub->CheckChiral Spectrum too complex? ResultMess Total Asymmetry (C1 Symmetry) Expect 10 distinct carbons CheckChiral->ResultMess Yes

Figure 1: Decision tree for correlating peak count with substitution patterns in adamantane derivatives.

Module 2: Advanced Anomalies

Ticket #002: "I see 'Ghost' correlations in my COSY/HMBC spectra."

Symptom: You observe correlations between protons that are 4 or 5 bonds apart, which usually shouldn't appear. Root Cause: W-Coupling (Long-Range Coupling). In flexible chains, 4-bond couplings (


) are negligible (< 1 Hz).[1] In the rigid adamantane cage, protons often lock into a perfect "W" geometry (planar zigzag), maximizing orbital overlap.
  • The Mechanism: The rigid overlap of

    
     bonds allows spin information to transfer over 4 bonds (
    
    
    
    ).
  • The Fix:

    • Don't panic: These are real correlations, not artifacts.

    • Verify Geometry: Check if the protons form a "W" shape. This is diagnostic for 1,3-diaxial relationships in the cage.

    • Switch to COSY-45: Reduces the diagonal intensity and can sometimes clean up the appearance of long-range cross-peaks.

Ticket #003: "My quaternary carbon (C1) is missing from the 13C spectrum."

Symptom: You have a 1-substituted adamantane (e.g., 1-adamantanol), but the carbon attached to the oxygen is invisible or incredibly weak. Root Cause: Saturation due to Long


 Relaxation. 
Quaternary carbons in rigid cages have no attached protons to facilitate Dipolar Relaxation. Furthermore, the overall tumbling of the spherical adamantane molecule is inefficient for relaxation. The 

(longitudinal relaxation time) for these carbons can exceed 10–20 seconds.

Standard Protocol Failure: Standard 13C parameters (D1 = 1-2 sec) saturate this signal, making it disappear into the noise.

The Solution: The "Cage-Safe" 13C Protocol To visualize these carbons, you must alter the pulse sequence timing.

ParameterStandard SettingAdamantane Setting Reason
Pulse Angle


Requires less time to return to equilibrium.
Relaxation Delay (D1) 2 sec5–10 sec Allows full magnetization recovery for quaternary carbons.
Scans (NS) 2561024+ Compensates for the lower signal per unit time.
Decoupling Inverse GatedPower Gated Maintains NOE enhancement during the delay to boost signal.

Module 3: The "Bridge" Nightmare (2-Substitution)

Ticket #004: "My 2-substituted adamantane shows a mess of multiplets."

Diagnosis: Diastereotopicity.[2][3] When you substitute at the 2-position (a bridge carbon), you break the 3-fold symmetry. The molecule now usually has a single plane of symmetry (


).

The Consequence:

  • The protons on the same CH₂ group elsewhere in the cage are no longer equivalent.[3]

  • One proton faces "towards" the substituent (syn), and one faces "away" (anti).

  • Result: These geminal protons split each other (

    
    ), creating complex doublets of doublets often mistaken for impurities.
    

Experimental Validation (HSQC): Run a Multiplicity-Edited HSQC .

  • Phasing: CH and CH₃ point up (red); CH₂ points down (blue).

  • Pairing: If two distinct proton multiplets correlate to the same carbon signal (blue), they are diastereotopic geminal protons on the adamantane cage. This confirms the structure is intact, just asymmetric.

Module 4: Experimental Protocols

Protocol A: Distinguishing Isomers (1- vs 2-Substitution)

Use this when the synthesis yields a mixture of isomers.

  • Sample Prep: Dissolve ~10 mg in

    
     (Adamantane derivatives are highly soluble in chloroform).
    
  • Acquisition: Run a standard proton-decoupled 13C NMR (use Protocol B parameters below).

  • Analysis:

    • Count the peaks.

    • 4 Peaks = 1-substituted (High Symmetry).

    • >5 Peaks = 2-substituted (Lower Symmetry).

  • Confirmation: Check the chemical shift of the substituted carbon.

    • 1-X (Quaternary): Will appear as a low-intensity peak (or disappear if D1 is too short).

    • 2-X (Methine): Will appear as a strong peak with significant NOE enhancement. DEPT-135 will show this peak pointing UP .

Protocol B: Measurement for Quantitative NMR

Use this if you need accurate integration for purity assay.

  • Pulse Sequence: Inversion Recovery (t1ir on Bruker).

  • Variable List (VD): Set a list of delays

    
    : 0.1s, 0.5s, 1s, 2s, 5s, 10s, 20s, 60s.
    
  • Plot: Intensity vs. Time. The "null point" (where signal crosses zero) is

    
    .
    
  • Application: Set your standard D1 delay to

    
     of the slowest relaxing carbon (usually the quaternary bridgehead).
    

References

  • SDBS (Spectral Database for Organic Compounds). Adamantane & Derivatives Spectral Data. National Institute of Advanced Industrial Science and Technology (AIST).[4][5][6] [Link]

  • Hoffman, R. (2022).[3] "Solid-state chemical-shift referencing with adamantane." Journal of Magnetic Resonance, 340, 107231. [Link]

  • Reich, H. J. "Long-Range (4J and higher) Proton-Proton Couplings: W-Coupling." University of Wisconsin-Madison Organic Chemistry Data.[Link]

  • Beierbeck, H., et al. (1977). "Molecular motion and methyl group rotation barriers from 13C nmr relaxation times. Norbornane and adamantane derivatives."[7][8] Canadian Journal of Chemistry, 55(15), 2813-2828. [Link]

  • Duddeck, H. (1995). "Substituent Effects on 13C Chemical Shifts in Aliphatic Molecular Skeletons." Topics in Stereochemistry. (Classic review on cage hydrocarbon shifts).

Sources

Optimization

Technical Support Center: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

Topic: "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" experimental artifacts [1] Status: Operational Role: Senior Application Scientist Context: Vildagliptin Impurity/Intermediate Analysis Audience: Analytical Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" experimental artifacts

[1]

Status: Operational Role: Senior Application Scientist Context: Vildagliptin Impurity/Intermediate Analysis Audience: Analytical Chemists, CMC Leads, Process Chemists

Executive Summary

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CAS: 1032564-18-3), often designated as Vildagliptin Impurity 7 or Metabolite M15.3 , presents a unique set of analytical challenges due to its amphiphilic structure (lipophilic adamantane cage fused with a polar glycine moiety) and lack of a distinct chromophore.

This guide addresses the specific experimental artifacts arising from its zwitterionic behavior , low UV extinction coefficient , and ionization suppression in LC-MS workflows.

Part 1: The "Invisible" Peak (Detection Artifacts)

Q1: Why is the compound undetectable or showing as a "ghost peak" in my HPLC-UV chromatogram?

Diagnosis: This is a classic chromophore deficiency artifact . The adamantane cage is saturated (sigma bonds only), and the glycine moiety lacks conjugation. The only UV-active centers are the carbonyl (n→π* transition, weak) and the amine auxochrome.

Technical Insight: Standard detection at 254 nm or 230 nm will yield near-zero response. The compound absorbs only in the deep UV region (200–210 nm), where mobile phase cut-off becomes a critical noise source.

Troubleshooting Protocol:

  • Wavelength Selection: Set detection to 205 nm or 210 nm .

  • Mobile Phase Transparency:

    • Avoid: Acetate or Formate buffers (high UV cut-off >210 nm).

    • Use: Phosphate buffers (e.g., KH₂PO₄) or Phosphoric acid (0.1%).

    • Solvent: Use HPLC-grade Acetonitrile (cut-off ~190 nm) rather than Methanol (cut-off ~205 nm).

  • Alternative Detection (Recommended):

    • CAD (Charged Aerosol Detector): Ideal for non-chromophoric species; response is mass-dependent, not structure-dependent.

    • RI (Refractive Index): Usable for isocratic synthesis monitoring but limited sensitivity.

Q2: I see a peak, but it splits or tails significantly. Is the column failing?

Diagnosis: This is likely a pH-dependent zwitterionic artifact , not column failure.

  • pKa1 (Carboxyl): ~2.3

  • pKa2 (Amine): ~9.6 (secondary amine on adamantane)

Mechanism:

  • At pH 4–8: The molecule exists as a zwitterion (COO⁻ / NH₂⁺). Zwitterions can exhibit "secondary interactions" with residual silanols on the column stationary phase, leading to tailing.

  • At pH ~2.3: The carboxyl group is in rapid equilibrium between protonated and deprotonated states, causing peak splitting or broadening.

Corrective Action: Lock the ionization state to a single species.

  • Method A (Acidic Lock): Buffer at pH 2.0 (below pKa1). The molecule becomes cationic (COOH / NH₂⁺). Use a C18 column compatible with 100% aqueous phases or an end-capped C8.

  • Method B (Basic Lock): Buffer at pH 10.0 (above pKa2). The molecule becomes anionic (COO⁻ / NH). Note: Requires a high-pH stable column (e.g., Hybrid Silica).

Part 2: LC-MS & Ionization Artifacts

Q3: Why is the [M+H]⁺ signal (m/z 226) suppressed in my mixture?

Diagnosis: Ion Suppression & Competitive Ionization. The adamantane group is highly lipophilic, causing the molecule to co-elute with other matrix components (like detergents or unreacted Vildagliptin precursors) if the gradient is too shallow. Furthermore, the zwitterionic nature can reduce ionization efficiency in ESI+.

Troubleshooting Guide:

SymptomRoot CauseSolution
Low Signal intensity Zwitterion formation in sourceAcidify mobile phase with 0.1% Formic Acid to force the Cationic state [M+H]⁺.
Sodium Adducts (+22) Trace Na⁺ in glassware/solventsThe carboxylic acid moiety strongly chelates Na⁺. Use plasticware or silanized glass; add Ammonium Formate to suppress Na⁺ adducts.
In-Source Fragmentation Labile hydroxyl groupAdamantane-3-ol derivatives can undergo dehydration ([M+H-H₂O]⁺, m/z 208). Lower the Fragmentor Voltage or Declustering Potential .
Q4: I see a mass at m/z 451. Is this a dimer?

Diagnosis: Yes, this is a Non-Covalent Dimer Artifact [2M+H]⁺ . At high concentrations (e.g., during stock solution analysis), the amphiphilic nature (hydrophobic cage + polar head) leads to micelle-like aggregation in the electrospray droplet.

Verification: Dilute the sample by 10x. If the ratio of m/z 451 to m/z 226 decreases significantly, it is an experimental artifact, not a synthetic impurity.

Part 3: Synthesis & Stability Workflow

Visualizing the Pathway

The following diagram illustrates the origin of the compound and the critical control points for analysis.

Vildagliptin_Pathway cluster_artifacts Experimental Artifacts Vilda Vildagliptin (API) ImpurityB Impurity B (Amide Hydrolysis) Vilda->ImpurityB Nitrile Hydrolysis (Basic/Oxidative Stress) Impurity 2-((3-Hydroxyadamantan-1-yl) amino)acetic acid (Target Analyte) Artifact1 Ghost Peak (Low UV) Impurity->Artifact1 Detection @ 254nm Artifact2 Peak Tailing (Zwitterion pH) Impurity->Artifact2 pH 4-8 ImpurityB->Impurity Peptide Bond Cleavage (Strong Acid/Enzymatic) Precursor 3-Amino-1-adamantanol Precursor->Impurity Alkylation w/ Chloroacetic acid (Synthesis Step 1)

Caption: Figure 1. Formation pathways of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid and associated analytical artifacts.

Part 4: Validated Reference Data

Physicochemical Table
PropertyValueAnalytical Implication
Molecular Weight 225.29 g/mol Monoisotopic Mass: 225.14 Da
Exact Mass [M+H]⁺ 226.14 DaPrimary quantitation ion in ESI+
LogP ~0.5 to 1.2 (Estimated)Moderate retention on C18; elutes early compared to Vildagliptin.
Solubility DMSO, Methanol, Water (pH dep.)Risk: May precipitate in 100% Acetonitrile during sample prep. Dissolve in 50:50 MeOH:Water.
References
  • PubChem. 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link][1][2]

  • Narayanam, M., et al. (2016). Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin. Journal of Pharmaceutical and Biomedical Analysis.[3]

  • Banik, S., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin. Pharmaceutics.[1][4][] Available at: [Link]

  • Google Patents.Process for preparation of dpp-iv inhibitors (WO2011101861A1). Describes synthesis of Formula 5 (Target Analyte).

Disclaimer: This guide is for research purposes only. All protocols should be validated against specific matrix requirements in accordance with ICH Q2(R1) guidelines.

Sources

Troubleshooting

Avoiding viral resistance with adamantane derivatives

Technical Support Center: Next-Generation Adamantane Derivatives & Resistance Profiling Welcome to the Antiviral Development Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Next-Generation Adamantane Derivatives & Resistance Profiling

Welcome to the Antiviral Development Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. This guide is designed for researchers encountering efficacy plateaus with adamantane-based scaffolds in Influenza A drug discovery. Below, you will find targeted troubleshooting workflows, mechanistic insights into the S31N blockade, and validated protocols for resistance profiling.

Module 1: Mechanism & Resistance Diagnostics

Use this section to diagnose why your current scaffold may be failing against circulating strains.[1]

Q: Why do legacy adamantanes (Amantadine/Rimantadine) fail against the S31N mutation? A: The failure is structural, not metabolic. In Wild-Type (WT) M2 channels, the adamantane cage fits snugly into the pore, stabilized by a hydrophobic pocket near Val27 and hydrogen bonding with Ser31.

  • The S31N Defect: The Serine-to-Asparagine mutation at position 31 introduces a hydrophilic, bulky side chain into the pore lumen.[2] This destabilizes the hydrophobic adamantane cage and physically narrows the pore, preventing deep binding of the drug.

  • The Result: The drug is excluded from the high-affinity site, and proton conduction (pH equilibration) proceeds unimpeded, allowing viral ribonucleoprotein (vRNP) release and replication.

Q: My compound shows activity in binding assays but fails in plaque reduction. Why? A: This often indicates "Peripheral Binding" artifacts. Adamantanes have a secondary, low-affinity binding site on the lipid-facing exterior of the M2 tetramer.[3]

  • Diagnostic: Surface Plasmon Resonance (SPR) or NMR often picks up this non-functional binding.

  • Solution: You must validate channel blockage via Two-Electrode Voltage Clamp (TEVC) electrophysiology in Xenopus oocytes or functional plaque reduction assays to confirm pore occlusion, not just protein affinity.

Visualization: Mechanism of Action & Resistance Figure 1: Comparative binding mechanics of Amantadine vs. Next-Gen Spiro-Adamantanes in WT and S31N M2 channels.

M2_Mechanism cluster_WT Wild-Type M2 Channel cluster_S31N S31N Mutant Channel WT_Pore Hydrophobic Pore (Val27, Ser31) Block Channel Blocked (No H+ Transport) WT_Pore->Block Effective Inhibition Amantadine Amantadine (Legacy Scaffold) Amantadine->WT_Pore High Affinity Binding Mutant_Pore Mutant Pore (Asn31 - Bulky/Hydrophilic) Leak Proton Leak (Viral Replication) Mutant_Pore->Leak Resistance Rescue Restored Blockade Mutant_Pore->Rescue Inhibition Amantadine_Fail Amantadine (Legacy Scaffold) Amantadine_Fail->Mutant_Pore Steric Exclusion NextGen Spiro/Aryl-Adamantane (New Scaffold) NextGen->Mutant_Pore Optimized Fit (Polar Headgroup)

Caption: Comparison of WT blockade vs. S31N resistance mechanism. Note the requirement for modified scaffolds (blue) to overcome the Asn31 steric/hydrophilic barrier.

Module 2: Structural Optimization (Troubleshooting)

Use this guide when designing analogs to overcome the S31N barrier.

Issue: Poor Potency against S31N.

  • Root Cause: The standard adamantane cage is too hydrophobic for the Asn31-rich environment.

  • Technical Fix: Introduce a polar "headgroup" or linker.

    • Strategy: Modify the amine linker. An ammonium group is essential, but extending it with a benzyl or isoxazole ring can create new hydrogen bonds with V27 or the backbone carbonyls, bypassing the N31 clash.

    • Reference: Compounds like M2WJ332 or adamantyl-isoxazoles utilize this "dual-anchor" approach—anchoring in the hydrophobic cage while the headgroup interacts with the upper pore [1, 2].

Issue: Cytotoxicity in MDCK cells.

  • Root Cause: Excessive lipophilicity (logP > 4.5) leads to non-specific membrane disruption (lysomotropism).

  • Technical Fix:

    • Shift from pure adamantane to polar-substituted adamantanes or spiro-piperidine scaffolds.

    • Monitor Selectivity Index (SI = CC50 / EC50). A viable lead must have an SI > 50.

Module 3: Experimental Validation Protocols

Standardized workflows to ensure data integrity and reproducibility.

Protocol A: Plaque Reduction Neutralization Assay (PRNA)

The Gold Standard for phenotypic resistance profiling.

Reagents:

  • MDCK Cells (NBL-2 lineage).

  • Avicel (Microcrystalline cellulose) overlay (preferred over agarose for easier throughput).

  • Crystal Violet stain.[4]

  • Influenza A/California/07/2009 (H1N1)pdm09 [S31N variant].[5][6]

Step-by-Step Workflow:

  • Seeding: Plate MDCK cells at

    
     cells/well in 6-well plates. Incubate 24h to reach 95% confluency.
    
  • Infection: Wash cells with PBS.[4][7] Infect with ~50-100 PFU/well of virus in infection medium (DMEM + 0.3% BSA + 1 µg/mL TPCK-trypsin).

  • Adsorption: Incubate 1h at 37°C/5% CO2, rocking every 15 min.

  • Drug Treatment: Remove inoculum.[4][7] Add Overlay Medium containing serial dilutions of the test compound (0.1 nM – 100 µM).

    • Critical Control: Include a "Virus Only" (0% inhibition) and "Mock" (100% survival) well.

    • Reference Standard: Run Amantadine (expected EC50 > 100 µM for S31N) and a known active control (e.g., Oseltamivir or a validated S31N inhibitor).

  • Incubation: 48–72 hours post-infection.

  • Fixation & Staining: Remove overlay.[4] Fix with 4% Paraformaldehyde (15 min). Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate EC50 using non-linear regression (GraphPad Prism: log(inhibitor) vs. response).

Visualization: Resistance Profiling Workflow Figure 2: Logical flow for validating novel adamantane derivatives.

Resistance_Workflow cluster_Validation Validation Phase Start Compound Library Screen Primary Screen (CPE Assay) Start->Screen Hit Hit Identification (EC50 < 10µM) Screen->Hit Selectivity Index > 10 Plaque Plaque Reduction (Phenotypic) Hit->Plaque Confirm Potency Genotype Sanger Sequencing (M2 Gene) Plaque->Genotype Check for New Mutations Mechanistic TEVC Electrophysiology (Functional) Plaque->Mechanistic Confirm M2 Targeting Decision Lead Candidate Genotype->Decision Mechanistic->Decision

Caption: Integrated workflow for filtering hits. Note that genotypic confirmation is crucial to ensure resistance is not due to HA/NA mutations.

Module 4: Data Summary & Benchmarks

Use these values to benchmark your internal compounds.

Table 1: Comparative Efficacy of Adamantane Generations against M2 Variants

Compound ClassRepresentative AgentTarget M2 VariantEC50 (µM)Mechanism Note
Gen 1 (Legacy) AmantadineWild-Type (WT)0.2 – 1.5Deep pore blocker; fails against S31N.
Gen 1 (Legacy) AmantadineS31N Mutant> 100.0Steric clash with Asn31; ineffective.
Gen 2 (Modified) M2WJ332S31N Mutant0.1 – 1.0Dual-binding: Adamantane cage + Ammonium-linked headgroup [3].
Gen 2 (Modified) Spiro-adamantanesS31N Mutant0.5 – 5.0Rigid scaffold reduces entropic cost of binding [4].
Control OseltamivirS31N (M2)0.01 – 0.1Targets Neuraminidase (NA); used as positive control.

References

  • Wang, J., et al. (2013). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel.[5] Journal of the American Chemical Society. Link

  • Ma, C., et al. (2016). Identification of the drug binding site in the S31N mutant of the influenza A virus M2 proton channel using a potent inhibitor. Proceedings of the National Academy of Sciences. Link

  • Drakopoulos, A., et al. (2018). Adamantane-based M2 inhibitors: The evolution of a classic scaffold. Journal of Medicinal Chemistry. Link

  • Kuznetsov, N.Y., et al. (2017).[6] Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains.[6] Organic & Biomolecular Chemistry. Link

Sources

Optimization

Protocol refinement for "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" biological assays

Protocol Refinement & Troubleshooting Guide[1] Executive Summary This guide addresses the specific technical challenges associated with 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid . Unlike standard small molecules, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Refinement & Troubleshooting Guide[1]

Executive Summary

This guide addresses the specific technical challenges associated with 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid . Unlike standard small molecules, this compound possesses a "Janus-faced" physicochemical profile: a highly lipophilic adamantane cage fused with a polar, zwitterionic glycine tail.[1][2]

Key Challenges Addressed:

  • Solubility Paradox: The compound precipitates in neutral aqueous buffers despite having polar groups.[3][1][2]

  • Chromatographic Retention: Poor retention on standard C18 columns due to zwitterionic character.

  • Detection Limits: Lack of UV chromophores makes standard HPLC-UV unreliable; LC-MS/MS or CAD (Charged Aerosol Detection) is required.

Module 1: Solubility & Stock Preparation

Q: Why does my compound precipitate in PBS (pH 7.4) even though it has a carboxylic acid?

A: This is a classic zwitterionic "isoelectric crash."[3][1][2] At neutral pH, the secondary amine is protonated (


) and the carboxylic acid is deprotonated (

).[3][2] While charged, the bulky adamantane cage drives hydrophobic aggregation, overcoming the solvation energy of the polar head group.[1][2]

The Fix: The "Acid-First" Protocol Do not attempt to dissolve directly in neutral buffer.[3][1][2]

  • Primary Stock: Dissolve in DMSO or Methanol at 10–50 mM.

  • Working Solution: Dilute into an acidic carrier (0.1% Formic Acid in water) before neutralizing, or keep the assay buffer slightly acidic if the biological system permits.[3][1][2]

Visual Guide: Stock Preparation Workflow

StockPrep Start Solid Compound (Adamantyl-Glycine) Step1 Dissolve in DMSO (Max 50mM) Start->Step1 Decision Intended Assay? Step1->Decision RouteA Enzymatic (DPP-4) Requires pH 7.4 Decision->RouteA RouteB LC-MS/MS Standard Decision->RouteB ActionA Dilute 1:1000 into Assay Buffer + 0.05% Tween-20 (Prevents aggregation) RouteA->ActionA ActionB Dilute into 0.1% Formic Acid (Maintains solubility) RouteB->ActionB

Figure 1: Decision tree for solubilization preventing precipitation events common with adamantane derivatives.

Module 2: Bioanalytical Assays (LC-MS/MS)

Q: I see peak tailing and poor retention on my C18 column. How do I fix this?

A: The zwitterionic glycine tail causes the molecule to elute in the void volume on C18 at neutral pH, while the adamantane group causes secondary interactions (tailing) with residual silanols.[1][2]

Recommended Protocol: HILIC or Acidic C18 [2]

Option A: HILIC Mode (Preferred for Polar Metabolites)

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for retaining the glycine moiety.[3][2]

  • Column: Silica or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC).[3][1][2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[3][1][2]

  • Mobile Phase B: Acetonitrile (ACN).[3][1][2]

  • Gradient: Start high organic (90% B) -> ramp down to 40% B.

Option B: Acidic C18 (If HILIC is unavailable)

You must suppress the carboxylic acid ionization to increase retention.[3][1][2]

  • Column: High-strength silica C18 (e.g., Waters HSS T3) capable of 100% aqueous loading.[3][1][2]

  • Mobile Phase: Water + 0.1% Heptafluorobutyric Acid (HFBA) .[3][1][2] HFBA acts as an ion-pairing agent for the amine, significantly improving peak shape and retention compared to formic acid.[3][1][2]

Mass Spectrometry Settings (MRM)

Since the molecule lacks a strong UV chromophore, MS detection is mandatory.[3][1][2]

ParameterSettingRationale
Ionization ESI Positive (+)Protonation of the secondary amine (

).[3]
Precursor Ion 226.3 m/zBased on MW 225.28 + H.
Product Ion 1 135.1 m/zCleavage of glycine; Adamantyl cation (Quantifier).[3][1][2]
Product Ion 2 151.1 m/zHydroxy-adamantyl fragment (Qualifier).[3][1][2]
Cone Voltage 25–35 VOptimized to prevent in-source fragmentation.[3][1][2]

Module 3: Functional Assays (DPP-4 Inhibition)

Q: I am using this as a negative control for Vildagliptin. How do I ensure the data is valid?

A: This metabolite is generally considered pharmacologically inactive (IC50 > 100 µM) against DPP-4 compared to Vildagliptin (IC50 ~ 3-10 nM).[3][2] However, "inactive" requires proof.[3][1][2]

Critical Troubleshooting Steps:

  • Fluorescence Quenching: The adamantyl amine can interact with the fluorophore (AMC) in standard cleavage assays.[3][1][2]

    • Control: Run a "standard only" well (AMC standard + your compound) to check for signal suppression.[3][1][2]

  • Plastic Binding: Adamantane is highly lipophilic and binds to polystyrene plates.[3][1][2]

    • Fix: Use Low-Binding Polypropylene plates or add 0.01% BSA to the buffer to block non-specific binding sites.[3][1][2]

Visual Guide: Assay Interference Logic

AssayLogic Input DPP-4 Inhibition Assay (Substrate: Gly-Pro-AMC) Check1 Is IC50 < 1 µM? Input->Check1 FalsePos Possible False Positive Check1->FalsePos Yes TrueNeg Valid Negative Control (Expected Result) Check1->TrueNeg No Step2 Check Fluorescence Quenching (Add Cmpd to free AMC) FalsePos->Step2 Step3 Check Plastic Binding (Did Cmpd stick to wall?) FalsePos->Step3 Result1 Signal Decreased? It's Quenching, not Inhibition. Step2->Result1 Result2 Use BSA / Low-bind Plate Step3->Result2

Figure 2: Troubleshooting workflow for unexpected activity in enzymatic assays.

References

  • European Medicines Agency (EMA). (2007).[3][1][2] Galvus (vildagliptin) Assessment Report. Procedure No. EMEA/H/C/000771.[3][1][2] Link

    • Context: Identifies the hydrolysis product (M20.[3][1][2]7) and its lack of pharmacological activity.[3][1][2]

  • Villhauer, E. B., et al. (2003).[3][1][2] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[3][4] Journal of Medicinal Chemistry, 46(13), 2774–2789.[1][2][4] Link[2]

    • Context: Primary SAR study describing the synthesis and properties of the adamantyl-glycine anchor.[3][1]

  • Voehringer, P., et al. (2013).[3][1][2][5] "A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine...". Journal of Chromatography B, 939, 92-97.[1][2] Link

    • Context: Methodologies for detecting glycine derivatives using LC-MS without derivatization.[3][1][2]

  • PubChem. (n.d.).[3][1][2] Compound Summary: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid.[3][1][6] National Library of Medicine.[3][1][2] Link[2]

    • Context: Physicochemical properties and computed descriptors.[3][1][2][7]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Adamantane-Based Compounds

Introduction: The Adamantane Paradox Adamantane ( ) is a diamondoid scaffold prized in drug discovery for its ability to improve membrane permeability and block ion channels (e.g., NMDA receptors). However, its rigid, hi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Paradox

Adamantane (


) is a diamondoid scaffold prized in drug discovery for its ability to improve membrane permeability and block ion channels (e.g., NMDA receptors). However, its rigid, highly lipophilic cage structure (LogP increase of ~3.0–3.5 per moiety) creates a "solubility paradox": the very feature that aids cell penetration prevents adequate dissolution in aqueous biological fluids, severely limiting oral bioavailability.

This guide addresses the three critical failure points in adamantane development: Aqueous Solubility , Formulation Stability , and Metabolic Clearance .

Module 1: Formulation & Solubility Enhancement

Q1: My adamantane derivative precipitates immediately upon dilution in buffer. How do I stabilize it?

Diagnosis: The "crash-out" phenomenon occurs because the hydrophobic adamantane cage drives rapid aggregation in polar media. Standard cosolvents (DMSO/Ethanol) often fail upon high dilution.

Solution: Cyclodextrin (CD) Inclusion Complexation The adamantane cage (diameter ~7 Å) is a geometric "lock-and-key" fit for the hydrophobic cavity of


-Cyclodextrin (

-CD)
.
Protocol: Self-Validating

-CD Inclusion Complex

This protocol ensures a 1:1 stoichiometric inclusion, turning your hydrophobic drug into a hydrophilic complex.

Materials:

  • Adamantane derivative (Guest)

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) (Host) – Preferred over native
    
    
    -CD for higher water solubility.
  • Solvent: Ethanol/Water (1:2 v/v)

Step-by-Step Methodology:

  • Molar Calculation: Weigh 1.0 equivalent of Guest and 1.1 equivalents of HP-

    
    -CD.
    
  • Solubilization: Dissolve HP-

    
    -CD in water. Dissolve Guest in ethanol.
    
  • Mixing: Slowly add the Guest solution to the Host solution dropwise under vigorous stirring at 50°C.

    • Checkpoint: The solution should remain clear. Turbidity indicates uncomplexed drug.

  • Equilibration: Stir for 4–6 hours (sealed vessel).

  • Isolation: Remove solvent via Lyophilization (Freeze-Drying) . Do not rotary evaporate rapidly, as this may cause phase separation.

  • Validation (The "Self-Check"):

    • Perform Differential Scanning Calorimetry (DSC) on the product.[1]

    • Success Criteria: The sharp melting endotherm of the free adamantane derivative must completely disappear, replaced by the broad dehydration band of the CD.

Data Summary: Solubility Gains | Compound Form | Aqueous Solubility (mg/mL) | Dissolution Rate (


) |
| :--- | :--- | :--- |
| Free Adamantane Base | < 0.01 (Practically Insoluble) | > 120 mins |
| HCl Salt Form | 5–10 mg/mL | 30 mins |
| HP-

-CD Complex
| > 50 mg/mL | < 5 mins |
Q2: Which formulation strategy matches my compound's profile?

Use the following decision logic to select the correct delivery vehicle.

FormulationDecision Start Adamantane Derivative Bioavailability Issue CheckLogP Check LogP & MP Start->CheckLogP HighMP MP > 200°C Highly Crystalline? CheckLogP->HighMP Micronization Nanosuspension / Micronization HighMP->Micronization Yes LogPCheck LogP > 4.0? HighMP->LogPCheck No Liposome Lipid Formulation (Liposomes/LNP) LogPCheck->Liposome Yes (Too hydrophobic for CD) Cyclodextrin Cyclodextrin Inclusion Complex LogPCheck->Cyclodextrin No (Ideal for CD) Salt Salt Formation (if ionizable) LogPCheck->Salt If Basic Amine Present

Caption: Decision tree for selecting the optimal formulation strategy based on physicochemical properties.

Module 2: Chemical Modification & Prodrug Design

Q3: My compound is soluble but metabolically unstable. Why?

Diagnosis: The adamantane cage is a primary target for CYP450 enzymes (specifically CYP2D6 and CYP3A4). The tertiary carbons (bridgeheads) are electron-rich and prone to rapid hydroxylation, converting active drugs into inactive or rapidly excreted metabolites.

Troubleshooting: Strategic Substitution

  • Fluorination: Replace bridgehead hydrogens with Fluorine. The C-F bond is metabolically inert and mimics the steric size of Hydrogen, blocking CYP access without altering receptor binding significantly.

  • Prodrug Strategy: Mask polar groups that may be facilitating excretion or poor absorption.

Q4: How do I design a prodrug to improve oral absorption?

Strategy: Attach a polar "promoiety" via a cleavable linker. This increases solubility in the gut (enhancing absorption) but is cleaved by plasma esterases to release the lipophilic active drug in circulation.

Mechanism of Action:

ProdrugMechanism cluster_metabolism Activation Step Prodrug PRODRUG (Adamantane-Linker-PolarGroup) Gut GI Tract (High Solubility) Prodrug->Gut Dissolution Blood Systemic Circulation (Esterase Activity) Gut->Blood Absorption Target Target Tissue (Active Drug) Blood->Target Hydrolysis Releases Active Drug Enzyme Plasma Esterase Blood->Enzyme Linker Cleaved Linker (Excreted)

Caption: Prodrug activation pathway: Enhancing solubility in the GI tract followed by enzymatic activation in plasma.

Module 3: Biological Assessment Protocols

Q5: In vitro data shows high potency, but in vivo efficacy is zero. What is happening?

Issue: High Protein Binding. Adamantane derivatives are notorious for binding non-specifically to plasma proteins (Albumin), reducing the "free fraction" available to hit the target.

Protocol: Plasma Protein Binding (PPB) Shift Assay Do not rely solely on standard IC50 values.

  • Measure IC50 in standard media (low protein).

  • Measure IC50 in media supplemented with 40 mg/mL Human Serum Albumin (HSA) or 50% Human Plasma.

  • Calculate Shift:

    
    .
    
    • Interpretation: A ratio > 10 indicates significant protein binding liability. You may need to increase the dose or modify the structure to reduce lipophilicity (lower LogP).

References

  • Prodrug Design Strategies: Hilaris Publisher. Prodrug Design: Enhancing Drug Bioavailability and Efficacy. Available at: [Link]

  • Metabolic Stability: National Institutes of Health (NIH). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Available at: [Link]

  • Adamantane in Drug Discovery: MDPI. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Available at: [Link]

Sources

Optimization

Technical Support Center: Adamantane Derivative Formulation

Advanced Troubleshooting for Research & Development Welcome to the Adamantane Formulation Support Hub. This guide addresses the unique physicochemical challenges posed by the adamantane cage structure (tricyclo[3.3.1.1 ]...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting for Research & Development

Welcome to the Adamantane Formulation Support Hub. This guide addresses the unique physicochemical challenges posed by the adamantane cage structure (tricyclo[3.3.1.1


]decane). While adamantane derivatives (e.g., Memantine, Amantadine, Rimantadine) are critical for antiviral and neurodegenerative therapies, their formulation is complicated by high lipophilicity, sublimation tendencies, and specific excipient incompatibilities.
Module 1: Solubility & Dissolution Challenges

Q: My adamantane derivative precipitates immediately upon dilution in aqueous media. How can I stabilize the solution without using toxic percentages of DMSO?

A: The adamantane cage is highly hydrophobic (


), making it thermodynamically unfavorable for water molecules to organize around it. The most robust "self-validating" solution is Cyclodextrin (CD) Complexation .

The adamantane moiety is the "gold standard" guest for the


-Cyclodextrin (

-CD) cavity. The globular size of adamantane (

) fits almost perfectly into the hydrophobic torus of

-CD, displacing high-energy water molecules.

Recommended Protocol: Phase Solubility Study (Higuchi & Connors) Do not guess the ratio. You must determine the Stability Constant (


) to ensure your complex is stable enough to solubilize but weak enough to release the drug.
  • Preparation: Prepare aqueous solutions of

    
    -CD (or HP-
    
    
    
    -CD for parenteral use) ranging from 0 to 15 mM.
  • Saturation: Add excess adamantane derivative to each vial.

  • Equilibration: Shake at 25°C for 72 hours.

  • Filtration: Filter through 0.45 µm PVDF (avoid nylon, which may adsorb the drug).

  • Quantification: Analyze filtrate via HPLC-RI or derivatized HPLC-UV (see Module 4).

  • Calculation: Plot

    
     vs. 
    
    
    
    .
    • Target:

      
       values for adamantane derivatives typically range from 
      
      
      
      to
      
      
      .

Data Reference: Binding Constants | Guest Molecule | Host | Binding Constant (


) | Notes |
| :--- | :--- | :--- | :--- |
| Amantadine  | 

-CD |

| Moderate stability; rapid release. | | Rimantadine |

-CD |

| Very strong binding; may retard release. | | Memantine |

-CD |

| Similar to Amantadine. |

Source: Stability constants derived from competitive binding assays [1, 2].

Visualization: Host-Guest Equilibrium

SolubilityEquilibrium cluster_0 Driving Force: Hydrophobic Effect Drug Free Adamantane (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD β-Cyclodextrin (Host) CD->Complex Complex->Drug k_off Complex->CD

Caption: Thermodynamic equilibrium of adamantane encapsulation. The reaction is enthalpically driven by the expulsion of high-energy water from the CD cavity.

Module 2: Chemical Stability & Excipient Compatibility

Q: Our solid dosage form (tablet) is turning yellow/brown after 3 months at 40°C/75% RH. What is happening?

A: You are likely witnessing the Maillard Reaction . Most adamantane drugs (Amantadine, Memantine) are primary amines . If you are using Lactose (a reducing sugar) as a filler/diluent, the amine group attacks the carbonyl carbon of the lactose.

The Mechanism:

  • Condensation: Amine + Lactose

    
     Glycosylamine (Schiff Base).
    
  • Rearrangement: Amadori Rearrangement forms a ketosamine.

  • Polymerization: Degradation to furfural derivatives and brown nitrogenous polymers (Melanoidins).

Troubleshooting Protocol: Binary Mixture Compatibility

  • Mix: 1:1 ratio of Drug:Excipient.

  • Stress: Add 5% water (catalyst) and seal in a crimped vial.

  • Incubate: 80°C for 2 weeks (Accelerated screening).

  • Analyze: Visual inspection (yellowing) and HPLC for degradants.

Corrective Action:

  • Replace Lactose: Use Mannitol (non-reducing sugar alcohol), Microcrystalline Cellulose (MCC) , or Dibasic Calcium Phosphate .

  • Moisture Control: The Maillard reaction is water-catalyzed. Keep water activity (

    
    ) < 0.2.
    

Visualization: The Maillard Trap

MaillardReaction Step1 Adamantane Amine (R-NH2) + Lactose Step2 Schiff Base Formation (Glycosylamine) Step1->Step2 + Heat/Moisture Alternative SAFE PATH: Use Mannitol or MCC Step1->Alternative Formulation Correction Step3 Amadori Rearrangement (Stable Intermediate) Step2->Step3 Step4 Brown Melanoidins (Product Failure) Step3->Step4 Polymerization

Caption: The incompatibility pathway between adamantane amines and lactose. This reaction is the primary cause of discoloration in solid dosage forms.

Module 3: Solid-State Properties (Sublimation)

Q: We are observing low assay values after fluid-bed drying, but no degradation products are visible. Where is the drug going?

A: It is likely subliming . Adamantane and its derivatives have high vapor pressures for solids. The globular structure prevents efficient crystal packing (plastic crystals), allowing molecules to escape the lattice energy easily.

  • Risk: Fluid Bed Drying (high airflow + heat) strips the drug from the granule surface.

  • Evidence: Adamantane derivatives can have sublimation enthalpies (

    
    ) around 140–165 kJ/mol , which is low enough to allow loss during processing [3].
    

Troubleshooting Guide:

  • Process Change: Switch to Tray Drying at lower temperatures (< 40°C) or Vacuum Drying (where temperature can be kept low).

  • Coating: If using fluid bed, spray coat the drug onto a carrier (like MCC) before drying, or use a binder that encapsulates the drug to reduce vapor pressure.

  • Packaging: Ensure final packaging is hermetically sealed (Alu-Alu blister) to prevent sublimation during shelf-life storage.

Module 4: Analytical Challenges (The "Invisible" Drug)

Q: I cannot detect Memantine on my HPLC-UV system. The baseline is flat.

A: Adamantane derivatives lack a chromophore (no conjugated


-systems). They do not absorb UV light above 200 nm significantly.

Solution 1: Pre-column Derivatization (Standard) React the amine with FMOC-Cl (9-fluorenylmethyl chloroformate) or Dansyl Chloride . This attaches a UV-active or fluorescent tag to the molecule.

  • Advantage:[1][2][3][4][5] High sensitivity.

  • Disadvantage: Time-consuming sample prep.[6]

Solution 2: Charged Aerosol Detection (CAD) or RI (Refractive Index)

  • CAD: Universal detector. Excellent for adamantanes.

  • RI: Good for isocratic methods, but low sensitivity and sensitive to temperature drifts.

Recommended Protocol: FMOC Derivatization for HPLC

  • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate buffer pH 8.0 (Amine must be unprotonated to react).

  • Reaction: Mix Sample + Buffer + FMOC. Vortex. Incubate 10 mins at ambient temp.

  • Quench: Add Glycine to consume excess FMOC.

  • Inject: Detect at 265 nm (FMOC chromophore).

References
  • Stability Constants of Adamantane-CD Complexes: M. V. Rekharsky and Y. Inoue, "Complexation Thermodynamics of Cyclodextrins," Chemical Reviews, vol. 98, no. 5, pp. 1875–1918, 1998.

  • Maillard Reaction in Pharmaceuticals: Wirth, D.D., et al., "Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine," Journal of Pharmaceutical Sciences, vol. 87, no. 1, pp. 31-39, 1998. (Mechanistic parallel for amines).

  • Sublimation of Adamantane Derivatives: Perlovich, G.L., et al., "Sublimation thermodynamics aspects of adamantane and memantine derivatives," Physical Chemistry Chemical Physics, vol. 20, 2018.

  • Memantine HPLC Derivatization: Al-Majed, A.A., et al., "Pre-column derivatization and HPLC determination of memantine in human plasma," Journal of Pharmaceutical and Biomedical Analysis, vol. 45, no. 4, 2007.

Sources

Troubleshooting

Technical Support Center: C-H Activation of Adamantane Scaffolds

Mission: To provide high-level troubleshooting and protocol optimization for the direct functionalization of adamantane and higher diamondoids. This guide addresses the specific challenges of regioselectivity (bridgehead...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-level troubleshooting and protocol optimization for the direct functionalization of adamantane and higher diamondoids. This guide addresses the specific challenges of regioselectivity (bridgehead vs. methylene), catalyst turnover, and late-stage functionalization (LSF) in drug discovery.

Module 1: Catalyst Selection & Regioselectivity Intelligence

The Core Challenge: Adamantane possesses two distinct C-H environments:

  • Position 1 (Bridgehead, 3°): 4 equivalent sites. Higher steric bulk, but forms a stable tertiary radical.

  • Position 2 (Methylene, 2°): 12 equivalent sites. Less sterically hindered, but statistically more prevalent.

Decision Matrix: Which Method Do I Choose?

Use this logic flow to select the correct activation mode for your target analogue.

Adamantane_Logic Start Target Position? Pos1 1-Adamantyl (3°) (Bridgehead) Start->Pos1 Pos2 2-Adamantyl (2°) (Methylene) Start->Pos2 Radical Radical HAT (TBADT/Photoredox) Pos1->Radical Electronic Preference Ritter Protocol B: Ritter/Electrochemical Pos1->Ritter Carbocation Stability Metal Metal-Oxo (Fe-PDP/P450) Pos2->Metal Steric Control Directing Directing Group (Auxiliary Required) Pos2->Directing Proximal Activation TBADT Protocol A: TBADT (HAT) Radical->TBADT Alkylation/Arylation FePDP Protocol C: Fe(PDP) (Steric Control) Metal->FePDP Bulky Catalyst Rh Protocol D: Rh-Nitrene Insertion Directing->Rh Amidation

Caption: Strategic selection guide for adamantane functionalization based on target regiochemistry (3° vs 2°).

Module 2: Photocatalytic HAT (TBADT Protocol)

Technique: Hydrogen Atom Transfer (HAT) using Tetrabutylammonium Decatungstate (TBADT).[1] Primary Application: Alkylation (Giese-type) and Arylation at the 1-position (3°) . Mechanism: The excited state of decatungstate (


) is a potent electrophilic radical abstractor that targets the electron-rich 3° C-H bond.
Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Catalyst TBADT (2–5 mol%)Highly robust polyoxometalate; resists oxidative degradation better than organics.
Light Source 365 nm or 390 nm LEDMatches the LMCT absorption band of the decatungstate anion.
Solvent MeCN or MeCN:H2O (4:1)TBADT is soluble in MeCN; water can improve solubility of polar traps but may quench radical lifetimes if impure.
Trap Electron-deficient alkeneRadical addition (Giese) requires an electron-poor partner (e.g., methyl acrylate, vinyl sulfone).
Atmosphere Inert (N2/Ar)CRITICAL. Oxygen quenches the excited state of TBADT and intercepts alkyl radicals.
Troubleshooting Guide: TBADT System

Q: My reaction mixture turns dark blue immediately and conversion stalls. Why?

  • A: This is the "Blue Species" accumulation. The reduced photocatalyst (

    
    ) is blue. If it accumulates, the catalytic cycle is not turning over.
    
    • Fix: You need an oxidant to regenerate the ground state. If your reaction is net reductive (e.g., Giese addition), ensure your H-donor or proton source is sufficient. If net oxidative, you may need a mild terminal oxidant (like persulfate) or ensure the radical chain propagation is efficient.

    • Check: Is your light intensity too high relative to the trap concentration? You might be generating radicals faster than they can be trapped, leading to recombination.

Q: I am observing statistical mixtures (3°:2° ~ 1:3) instead of the expected 3° selectivity.

  • A: This suggests the HAT step is not the selectivity-determining step, or you are operating under "hot" conditions.

    • Fix: Lower the temperature. While HAT has a low barrier, selectivity often improves at 0°C or -10°C.

    • Fix: Check the trap. Highly reactive traps (e.g., molecular oxygen) capture radicals at diffusion-controlled rates, eroding the thermodynamic preference for the 3° radical. Use less reactive traps (e.g., fumarates) to allow for radical equilibration.

Q: The adamantane is not dissolving in MeCN.

  • A: Adamantane is lipophilic.

    • Fix: Use a co-solvent system. MeCN:DCM (1:1) or MeCN:Benzene. Note: Benzene absorbs UV; ensure your light source (e.g., 390 nm) penetrates the solvent window. TBADT works best in MeCN, so try to keep MeCN >50%.

Module 3: Metal-Catalyzed Oxidation (Fe-PDP / White’s Catalyst)

Technique: Biomimetic C-H oxidation using non-heme iron catalysts.[2] Primary Application: Hydroxylation (C-OH) and subsequent oxidation to ketones. Selectivity: Tunable. Standard Fe(PDP) favors the electron-rich 3° site, but bulky variants favor the 2° site via steric repulsion.

Visualizing the Mechanism

FePDP_Cycle Fe_II Fe(II)(PDP) (Pre-catalyst) Fe_V Fe(V)=O (Active Oxidant) Fe_II->Fe_V + H2O2 / Acid TS_HAT Transition State (Steric Sieve) Fe_V->TS_HAT Substrate Approach Radical_Cage Radical Cage (Short-lived) TS_HAT->Radical_Cage HAT Step Product Adamantanol (Product) Radical_Cage->Product OH Rebound Product->Fe_II Release

Caption: Simplified catalytic cycle for Fe(PDP) mediated hydroxylation showing the critical rebound step.

Troubleshooting Guide: Iron Catalysis

Q: I get <20% yield and the catalyst precipitates as a brown sludge.

  • A: This is "Catalyst Death" via oxidative degradation. The highly reactive Fe(V)=O species is oxidizing the ligand because it cannot find the substrate fast enough.

    • Fix:Slow Addition. Do not add H2O2 all at once. Syringe pump addition of the oxidant (over 1-2 hours) is mandatory to keep the steady-state concentration of the active oxidant low relative to the substrate.

    • Fix: Increase catalyst loading to 10-15 mol% or perform iterative additions (add 5 mol% catalyst + oxidant, run, then add another 5 mol%).

Q: How do I target the secondary (2°) position specifically?

  • A: You must override the electronic preference for the 3° site.

    • Protocol Adjustment: Switch from Fe(PDP) to Fe(CF3-PDP) or bulky supramolecular variants. The CF3 group increases the electrophilicity (making the catalyst more reactive) but the ligand bulk prevents approach to the bridgehead (3°) methine.

    • Reference: This concept relies on the "steric sieving" effect described by White and co-workers [2].

Q: My product is over-oxidized (Poly-ols).

  • A: Adamantanol (product) is more electron-rich and soluble than adamantane (starting material), making it more prone to a second oxidation.

    • Fix: Stop at 50-60% conversion. Do not push for 100%. Recycle the starting material.

    • Fix: Use a biphasic system if possible to extract the alcohol product away from the catalyst.

Module 4: Late-Stage Functionalization (LSF) FAQ

Q: Can I apply these methods to Memantine or Rimantadine derivatives?

  • A: Yes. These amine-containing drugs must be protected first. Free amines coordinate to Fe catalysts (poisoning them) or quench radical photocatalysts via SET (Single Electron Transfer).

    • Protocol: Protect the amine as a TFA (Trifluoroacetamide) or N-Boc carbamate. The electron-withdrawing nature of these groups also deactivates the C-H bonds alpha to the nitrogen, steering functionalization to the distal adamantane cage positions [3].

Q: I need to install a Nitrogen, not a Carbon or Oxygen.

  • A: Use the Ritter Reaction for 3° amidation, or a Nitrene insertion for 2°.

    • Ritter Protocol: Adamantane + Acetonitrile + oxidant (e.g., NOBF4 or electrochemical oxidation). This generates the 3° carbocation which traps acetonitrile to form the acetamide.

    • Modern Alternative: Use Mn-catalyzed C-H amination with Troc-azides if you need milder conditions than the concentrated acid of a classic Ritter reaction.

References

  • Photocatalytic Alkylation (TBADT): Fagnoni, M., Dondi, D., Ravelli, D., & Albini, A. (2007). Photocatalysis for the Formation of the C−C Bond.[3] Chemical Reviews, 107(6), 2725–2756.

  • Fe(PDP) Selectivity: Chen, M. S., & White, M. C. (2007). A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis. Science, 318(5851), 783-787.

  • Diamondoid Functionalization Review: Schwertfeger, H., Fokin, A. A., & Schreiner, P. R. (2008). Diamonds are a Chemist's Best Friend: Diamondoid Chemistry Beyond Adamantane. Angewandte Chemie International Edition, 47(6), 1022-1036.

  • Decatungstate Mechanisms: Ravelli, D., Fagnoni, M., & Albini, A. (2013). Photoorganocatalysis. What for? Chemical Society Reviews, 42, 97-113.

Sources

Optimization

Technical Support Center: Scale-Up Dynamics for N-(3-Hydroxy-1-adamantyl)glycine

Topic: Process Optimization & Troubleshooting for 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid CAS Registry Number: 1032564-18-3 Common Identity: N-(3-Hydroxy-1-adamantyl)glycine; Vildagliptin Intermediate Target Audien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid CAS Registry Number: 1032564-18-3 Common Identity: N-(3-Hydroxy-1-adamantyl)glycine; Vildagliptin Intermediate Target Audience: Process Chemists, Pilot Plant Engineers, CMC Leads

Introduction: The "Glycine Linker" Challenge

Welcome to the technical support hub for the synthesis of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid . This molecule is the critical "anchor" intermediate in the synthesis of DPP-4 inhibitors like Vildagliptin .

While the chemistry appears simple—a nucleophilic substitution between 3-amino-1-adamantanol and chloroacetic acid —scaling this reaction introduces non-linear complexities. The formation of zwitterionic species, the risk of over-alkylation (bis-alkylation), and the hygroscopic nature of the adamantane cage require precise thermodynamic and pH control.

This guide moves beyond standard literature, offering troubleshooting protocols derived from pilot-scale failure modes.

Module 1: Reaction Kinetics & Alkylation Control

The Core Protocol: Chloroacetic Acid Route

The most robust industrial route involves the N-alkylation of 3-amino-1-adamantanol using chloroacetic acid under basic conditions.

Reaction Scheme Logic:

  • Nucleophile: 3-Amino-1-adamantanol (Amine).

  • Electrophile: Chloroacetate (generated in situ from Chloroacetic acid + NaOH).

  • Mechanism: SN2 Substitution.

Critical Process Parameters (CPP)
ParameterSpecificationTechnical Rationale
Stoichiometry Amine (1.0 eq) : Chloroacetic Acid (1.1–1.2 eq)Slight excess drives conversion. >1.3 eq increases bis-alkylation risk.
Base Load NaOH/KOH (2.0–2.2 eq)Neutralizes the HCl byproduct and keeps the carboxylic acid deprotonated.
Temperature Ramp: 0°C (Addition)

60–80°C (Reaction)
Cold addition prevents exotherm spikes; heat is required to overcome steric hindrance of the adamantane cage.
Solvent System Water (or Water/THF biphasic)Water is preferred for solubility of the zwitterion and heat capacity.
Troubleshooting Guide: Reaction Phase

Q: My reaction stalls at 80% conversion. Should I add more Chloroacetic Acid? A: Proceed with caution. Adding more electrophile often accelerates the formation of the N,N-diacetic acid impurity (Bis-alkylated byproduct) rather than converting the remaining sterically hindered amine.

  • Corrective Action: Check your pH.[1][2][3] As the reaction progresses, HCl generation consumes base. If pH drops below 9, the amine protonates and loses nucleophilicity. Maintain pH >10 during the reaction phase.

Q: I am seeing a massive exotherm upon mixing reagents. A: This is a classic scale-up failure. The neutralization of chloroacetic acid by NaOH is highly exothermic.

  • Protocol: Pre-neutralize chloroacetic acid to sodium chloroacetate at 0–5°C before adding it to the amine solution. This decouples the neutralization heat from the substitution heat.

Workflow Visualization

ReactionLogic Start Start: 3-Amino-1-adamantanol Mix Controlled Addition (Maintain T < 10°C) Start->Mix Reagent Reagent Prep: Chloroacetic Acid + NaOH (Pre-cool to 5°C) Reagent->Mix Heat Ramp to 60-80°C (Kinetic Phase) Mix->Heat Check IPC: HPLC Check Heat->Check Decision Conversion > 98%? Check->Decision Decision->Heat No (Check pH) Quench Cool to 20°C Proceed to Isolation Decision->Quench Yes

Figure 1: Optimized reaction workflow preventing thermal runaway and ensuring conversion.

Module 2: Isolation & The "Isoelectric Trap"

The product is an amino acid.[4] It exists as a zwitterion (ammonium cation / carboxylate anion) in neutral solution. Isolation relies entirely on exploiting the Isoelectric Point (pI) , where water solubility is at its minimum.

The pI Protocol
  • Target pH: The calculated pI for N-substituted glycines is typically 5.5 – 6.5 .

  • Acidification Agent: Use dilute HCl or Acetic Acid. Avoid concentrated mineral acids which can cause local "oiling out."

Troubleshooting Guide: Work-up

Q: The product formed a sticky gum instead of a precipitate during acidification. A: This is "Oiling Out," caused by rapid pH changes or high temperatures.

  • Solution:

    • Cool the reaction mixture to <15°C before acidification.

    • Add acid slowly over 2–3 hours.

    • Seed the mixture with authentic crystals at pH 8.0 before reaching the pI (pH 6.0).

Q: My product contains high levels of inorganic salts (NaCl). A: Amino acids can trap salts in the crystal lattice.

  • Solution: Perform a slurry wash . Resuspend the wet cake in cold water (3 vol) and stir for 30 minutes. The organic zwitterion is less soluble in cold water than NaCl. Filter again.

Q: The filter cake is clogging the centrifuge. A: The crystal habit might be too fine (needles).

  • Solution: Conduct a "Heat-Cool" cycle (Ostwald Ripening) after reaching the pI. Heat the slurry to 40°C for 1 hour, then cool slowly to 5°C. This grows larger, more filterable crystals.

Solubility Logic Diagram

SolubilityCurve High_pH pH > 10 Species: Anionic (Carboxylate) Solubility: HIGH Isoelectric pH 5.5 - 6.5 (pI) Species: Zwitterion (Net Charge 0) Solubility: LOW (Precipitation) High_pH->Isoelectric Add HCl Low_pH pH < 2 Species: Cationic (Ammonium) Solubility: HIGH Low_pH->Isoelectric Add NaOH Impurity_Amine Impurity: Unreacted Amine At pH 6: Cationic (Soluble) Remains in Mother Liquor Isoelectric->Impurity_Amine Separation Logic

Figure 2: The logic of Isoelectric Point precipitation for purification.

Module 3: Impurity Profiling & Quality Control

Scaling up requires strict monitoring of specific impurities that can poison the subsequent Vildagliptin coupling reaction.

Key Impurities Table
Impurity IDStructure DescriptionOriginLimit (Spec)Removal Strategy
Impurity A 3-Amino-1-adamantanol (Starting Material)Incomplete Reaction< 0.5%Soluble at pH 6 (remains in filtrate).[5]
Impurity B N,N-Diacetic acid derivative (Bis-alkylated)Excess Chloroacetic acid / High Temp< 0.15%Difficult to remove. Control stoichiometry strictly.
Impurity C Inorganic Salts (NaCl/KCl)Neutralization byproduct< 1.0%Water slurry wash or recrystallization from MeOH/Water.
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB).

  • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile gradient.

  • Detection: UV @ 205 nm (Note: Adamantane has weak UV absorbance; consider Refractive Index (RI) or CAD if UV sensitivity is low).

References

  • Villhauer, E. B., et al. (2003). "1-[[3-Hydroxy-1-adamantyl]amino]acetyl-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789. Link

  • Novartis AG. (2004). "Process for the preparation of DPP-IV inhibitors." World Intellectual Property Organization Patent WO2004076433. Link

  • Mao, H., et al. (2014). "Method for preparing key intermediate 3-amino-1-adamantanol of vildagliptin." Chinese Patent CN105669468A. Link

  • Master Organic Chemistry. (2023). "Isoelectric Points of Amino Acids." (General principle for zwitterion isolation). Link

  • PubChem. (2025).[6] "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid - Compound Summary." Link

Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo rigorous Process Safety Management (PSM) and Hazard and Operability (HAZOP) reviews before execution.

Sources

Reference Data & Comparative Studies

Validation

"2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" vs. Vildagliptin activity

Comparative Guide: "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" vs. Vildagliptin Activity Executive Summary This guide compares Vildagliptin , a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" vs. Vildagliptin Activity

Executive Summary

This guide compares Vildagliptin , a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes, with 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (also known as 3-hydroxyadamantylglycine).

The core distinction is functional:

  • Vildagliptin is the Active Pharmaceutical Ingredient (API) . Its activity relies on a specific "warhead" (cyanopyrrolidine) that covalently inhibits the DPP-4 enzyme.

  • 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid is a pharmacologically inactive precursor and metabolite . It lacks the electrophilic nitrile group required for enzyme inhibition. It serves as the key intermediate in Vildagliptin synthesis and appears as a degradation impurity.

Chemical Identity & Structural Analysis

To understand the divergence in biological activity, one must analyze the pharmacophores. Vildagliptin is a "serine trap" inhibitor, while the acetic acid derivative is chemically inert toward the enzyme's active site.

FeatureVildagliptin (API) 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid
CAS Number 274901-16-51032564-18-3
Role Potent DPP-4 InhibitorSynthetic Intermediate / Impurity / Metabolite
Molecular Weight 303.40 g/mol 225.29 g/mol
Key Pharmacophore Cyanopyrrolidine (Electrophilic Trap)Carboxylic Acid (Non-electrophilic)
S1 Binding Site Pyrrolidine ring fits hydrophobic S1 pocketAbsent (Loss of binding affinity)
S2 Binding Site Adamantane group fits lipophilic S2 pocketAdamantane group fits lipophilic S2 pocket
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the "missing" pharmacophore in the acetic acid derivative.

StructuralComparison Vildagliptin Vildagliptin (API) (Active) Pharmacophore Cyanopyrrolidine Moiety (The 'Warhead') Vildagliptin->Pharmacophore Contains Acid 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (Inactive Precursor) Acid->Vildagliptin Coupling with (S)-2-Cyanopyrrolidine Acid->Pharmacophore Lacks

Figure 1: Structural relationship showing the Acetic Acid derivative as the 'tail' of Vildagliptin, lacking the critical Cyanopyrrolidine 'head'.

Biological Performance & Mechanism of Action[3][4][5]

Vildagliptin: The Covalent Trap

Vildagliptin is a substrate-like inhibitor. It binds to the active site of DPP-4, where the nitrile (cyano) group undergoes a reversible nucleophilic attack by the hydroxyl group of Serine 630 (the catalytic triad residue). This forms an imidate adduct, effectively "locking" the enzyme in an inactive state.

  • IC50: ~2–10 nM (High Potency)

  • Binding: Slow-tight binding (Two-step mechanism).

The Acetic Acid Derivative: Inactivity

The "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" molecule retains the adamantane anchor, which may loosely associate with the S2 lipophilic pocket. However, it fails to inhibit the enzyme for two reasons:

  • No Electrophile: The carboxylic acid cannot form a covalent bond with Serine 630.

  • Loss of S1 Affinity: It lacks the pyrrolidine ring, which is crucial for positioning the molecule within the S1 hydrophobic pocket.

  • IC50: > 100 µM (Essentially Inactive).

Mechanism Pathway (Graphviz)

Mechanism cluster_Vilda Vildagliptin Interaction cluster_Acid Acetic Acid Derivative Interaction DPP4 DPP-4 Enzyme (Active Site Ser630) V_Bind Adamantane binds S2 Pocket DPP4->V_Bind A_Bind Adamantane loosely associates S2 DPP4->A_Bind V_React Nitrile reacts with Ser630 V_Bind->V_React V_Result Covalent Imidate Adduct (ENZYME INHIBITED) V_React->V_Result A_Fail No Electrophile for Ser630 No Pyrrolidine for S1 A_Bind->A_Fail A_Result Rapid Dissociation (NO INHIBITION) A_Fail->A_Result

Figure 2: Mechanistic divergence. Vildagliptin forms a covalent complex, while the acid derivative fails to engage the catalytic machinery.

Synthesis & Impurity Profiling

For drug development professionals, understanding the origin of "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" is critical for Quality Control (QC).

  • Synthesis Starting Material: It is the nucleophile used in the final coupling step with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (or similar activated forms) to produce Vildagliptin.

  • Degradation Product: Under harsh hydrolytic conditions (acidic/basic), the amide bond between the glycine and pyrrolidine moieties can cleave, releasing the acetic acid derivative.

Synthesis/Degradation Flowchart

Synthesis Precursor 2-((3-Hydroxyadamantan-1-yl) amino)acetic acid Vildagliptin Vildagliptin (API) Precursor->Vildagliptin Synthesis Coupling Coupling Agent + (S)-Cyanopyrrolidine Coupling->Vildagliptin Vildagliptin->Precursor Breakdown Degradation Amide Hydrolysis (Degradation)

Figure 3: The cycle of synthesis and degradation. The acid is both the parent and a potential breakdown product of the drug.

Experimental Protocols

Protocol A: DPP-4 Inhibition Assay (Activity Validation)

Use this protocol to demonstrate the lack of activity of the acetic acid derivative compared to Vildagliptin.

  • Reagents: Recombinant human DPP-4 enzyme, Gly-Pro-AMC (fluorogenic substrate), Tris buffer (pH 8.0).

  • Preparation:

    • Prepare 10 mM stock solutions of Vildagliptin and the Acetic Acid derivative in DMSO.

    • Dilute serially to obtain concentrations from 0.1 nM to 100 µM.

  • Reaction:

    • Incubate enzyme (10 ng/well) with test compounds for 15 minutes at 37°C.

    • Initiate reaction by adding Gly-Pro-AMC (50 µM final).

  • Measurement: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate % Inhibition.

    • Expected Result (Vildagliptin): Sigmoidal dose-response, IC50 < 10 nM.

    • Expected Result (Acetic Acid): Flat line (near 0% inhibition) even at high concentrations.

Protocol B: HPLC Impurity Profiling (QC Detection)

Use this protocol to detect the acetic acid impurity in Vildagliptin bulk drug.

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-10% B over 20 mins (The acid is very polar and elutes early).

  • Detection: UV at 210 nm (Low wavelength required due to lack of chromophores).

  • Retention Time:

    • Acetic Acid Derivative: ~3-5 min (Early eluting).

    • Vildagliptin: ~12-15 min.

References

  • PubChem. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • He, H., et al. (2011). Process for preparation of DPP-IV inhibitors.[1] World Intellectual Property Organization, WO2011101861A1. Retrieved from

  • Ahrén, B., et al. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans.[2][3][4][5] Diabetes, Obesity and Metabolism, 13(9), 775-783. Retrieved from [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. Retrieved from [Link]

  • European Medicines Agency. (2007). Galvus (Vildagliptin) Assessment Report. Retrieved from [Link]

Sources

Comparative

The Lipophilic Anchor: A Comparative Technical Guide to Adamantane Derivatives

Executive Summary The adamantane scaffold ( )—a rigid, diamondoid cage—remains one of the most versatile tools in medicinal chemistry. Originally dismissed as a mere lipophilic "bullet" to penetrate the blood-brain barri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantane scaffold (


)—a rigid, diamondoid cage—remains one of the most versatile tools in medicinal chemistry. Originally dismissed as a mere lipophilic "bullet" to penetrate the blood-brain barrier (BBB), its derivatives have evolved into highly specific modulators of ion channels and enzymes.

This guide provides a comparative technical analysis of three distinct generations of adamantane derivatives:

  • Antivirals (Amantadine/Rimantadine): M2 ion channel blockers.[1][2][3][4]

  • Neurological Agents (Memantine): Uncompetitive NMDA receptor antagonists.[5][6]

  • Metabolic & Immunomodulators (Vildagliptin/P2X7 Antagonists): Enzyme inhibitors and receptor antagonists.

Part 1: Structure-Activity Relationship (SAR) Architecture

The adamantane cage provides two critical properties: lipophilicity (enhancing bioavailability and BBB penetration) and steric bulk (filling hydrophobic pockets in target proteins). The biological activity is dictated by the functionalization at the bridgehead carbons (


 and 

).
Diagram 1: The Adamantane Functionalization Tree[7]

AdamantaneSAR Core Adamantane Scaffold (Lipophilic Cage) Group1 Primary Amine (-NH2) @ C1 Position Core->Group1 Group2 Alkyl + Amine @ C1, C3 Positions Core->Group2 Group3 Bulky Substituents (Cyanopyrrolidine/Amides) Core->Group3 Drug1 Amantadine (Antiviral/Parkinson's) Group1->Drug1 Drug2 Memantine (Alzheimer's) Group2->Drug2 Drug3 Vildagliptin (Diabetes T2) Group3->Drug3 Mech1 Target: M2 Channel (Flu A) Mechanism: Pore Block Drug1->Mech1 Mech2 Target: NMDA Receptor Mechanism: Fast-Off Block Drug2->Mech2 Mech3 Target: DPP-4 Enzyme Mechanism: Steric Fit Drug3->Mech3

Caption: Functionalization of the adamantane core dictates target specificity, shifting from simple pore blocking (Amantadine) to complex enzymatic fitting (Vildagliptin).

Part 2: Ion Channel Modulation (Amantadine vs. Memantine)

While both compounds are NMDA antagonists and M2 blockers, their clinical utility is separated by their kinetic profiles.[7]

Comparative Data Profile
FeatureAmantadineRimantadineMemantine
Primary Indication Parkinson's (Dyskinesia), Influenza A (Historical)Influenza A (Historical)Alzheimer's Disease
NMDA Affinity (

)
Low (~10–26

)
Very LowModerate (~0.5–1.0

)
M2 Channel

(WT)
~16

~10

N/A
Voltage Dependence WeakWeakStrong
Off-Rate (Kinetics) FastFast"Goldilocks" (Fast-off)
CNS Side Effects High (Insomnia, Jitters)Low (Poor BBB penetration relative to plasma)Low (at therapeutic doses)
The "Fast-Off" Mechanism (Scientific Insight)

The clinical superiority of Memantine in neuroprotection stems from its "uncompetitive, fast-off" kinetics.

  • Pathology: In Alzheimer's, tonic (low-level, constant) glutamate release keeps NMDA channels open, causing calcium overload (excitotoxicity).

  • Mechanism: Memantine blocks the channel only when it is open. Crucially, it dissociates quickly (

    
    ) when a strong physiological signal (synaptic transmission) arrives.
    
  • Contrast: High-affinity blockers (like MK-801) bind too tightly, blocking both pathological and physiological signals, leading to coma or hallucinations. Amantadine is too weak to effectively block chronic excitotoxicity at safe doses.

Diagram 2: NMDA Receptor Kinetics

NMDAKinetics Resting Resting State (Channel Closed) Open Activated State (Glutamate Bound) Resting->Open Glutamate Blocked Memantine Blocked (Therapeutic) Open->Blocked Memantine (Low Affinity) Trapped MK-801 Blocked (Toxic/Trapped) Open->Trapped High Affinity Blocker Blocked->Open Fast Dissociation (Preserves Signal) Trapped->Open Slow/No Dissociation (Signal Loss)

Caption: Memantine's safety profile is defined by its ability to quickly dissociate during physiological activation, unlike high-affinity toxins.

Part 3: Experimental Protocols

To validate the comparative activity of these derivatives, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch Clamp (NMDA Kinetics)

Used to determine voltage-dependency and off-rate kinetics of Memantine vs. Amantadine.

  • Cell Preparation: Use HEK293 cells transiently transfected with NR1/NR2B subunits.

  • Solutions:

    • Extracellular:

      
       (Low 
      
      
      
      prevents rundown).
    • Agonist:

      
       Glutamate + 
      
      
      
      Glycine.
  • Recording:

    • Clamp voltage at -70 mV .

    • Apply Agonist for 5s to establish baseline current (

      
      ).
      
    • Co-apply Agonist + Adamantane Derivative (1–100

      
      ).
      
  • Validation Step (The "Jump"):

    • While drug is bound, rapidly step voltage from -70 mV to +40 mV.

    • Result: Memantine is voltage-dependent; the block should relieve instantly at positive potentials due to electrostatic repulsion. If block persists, the compound is not binding deep within the pore.

Protocol B: Plaque Reduction Assay (Antiviral Potency)

Used to compare Amantadine vs. Rimantadine against Influenza A (M2).

  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells. Note: Do not use standard Vero cells as they lack specific proteases for Influenza activation.

  • Infection: Inoculate confluent monolayers with Influenza A (H3N2 or H1N1 WT) at MOI 0.001.

  • Treatment:

    • Overlay with agarose medium containing serial dilutions of Amantadine or Rimantadine (0.1

      
       – 100 
      
      
      
      ).
    • Control: Include a known S31N mutant strain (Amantadine-resistant) to verify assay specificity.

  • Readout:

    • Fix with formalin after 48h; stain with crystal violet.

    • Calculate

      
       based on plaque count reduction relative to vehicle control.
      

Part 4: Emerging Applications (Metabolic & Oncology)[7]

The adamantane moiety is no longer just a "blocker"; it is now used as a steric anchor .

Vildagliptin (DPP-4 Inhibition)

In Vildagliptin, the adamantane group acts as a bulky lipophilic anchor that fits into the


 subsite of the DPP-4 enzyme. This prevents the degradation of GLP-1, improving insulin secretion.
  • SAR Note: The nitrile group on the pyrrolidine ring forms a covalent (but reversible) imidate adduct with the catalytic Serine-630 of DPP-4. The adamantane ensures the molecule stays oriented correctly for this reaction.

P2X7 Receptor Antagonists

Novel adamantane amides are being developed as antagonists for the P2X7 receptor, a key driver of inflammation and neuropathic pain.

  • Advantage: The adamantane core improves metabolic stability (

    
    ) compared to earlier P2X7 antagonists, which suffered from rapid clearance.
    

References

  • Comparison of Amantadine and Rimantadine (Influenza)

    • Title: Amantadine and rimantadine for influenza A in adults.[1][8]

    • Source: Cochrane Database of System
    • URL:[Link][9]

  • Memantine Mechanism (NMDA)

    • Title: Memantine and Amantadine: An Insight into the NMDA Receptor Antagonists.[5][7]

    • Source: Current Alzheimer Research.
    • URL:[Link]

  • Vildagliptin Structure & Binding

    • Title: The discovery of vildagliptin: a potent, selective, and orally active DPP-4 inhibitor.
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Adamantane P2X7 Antagonists

    • Title: Discovery of potent and selective adamantane-based small-molecule P2X7 receptor antagonists.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • General SAR of Adamantane

    • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
    • Source: Chemical Reviews.[10]

    • URL:[Link]

Sources

Validation

The 3-Hydroxyadamantane Scaffold: A Cornerstone in the Design of Potent Dipeptidyl Peptidase IV Inhibitors

A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxyadamantane Analogs For researchers, medicinal chemists, and drug development professionals, the adamantane moiety stands as a privileged scaffold, pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxyadamantane Analogs

For researchers, medicinal chemists, and drug development professionals, the adamantane moiety stands as a privileged scaffold, prized for its unique stereochemical and physicochemical properties. Its rigid, lipophilic cage structure has been ingeniously incorporated into numerous therapeutic agents, enhancing their pharmacological profiles.[1] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, highly successful class of adamantane derivatives: 3-hydroxyadamantane analogs. We will focus on their pivotal role in the development of potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), a key therapeutic target for type 2 diabetes.

The Rise of Adamantane in DPP-IV Inhibition: From Lead to Vildagliptin

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-IV a prime target for the development of antihyperglycemic agents.[3][4]

Early explorations into DPP-IV inhibitors led to the identification of N-substituted-glycyl-2-cyanopyrrolidines as a promising class of compounds.[3] A key clinical development candidate from this class was NVP-DPP728. However, the quest for an improved pharmacological profile spurred further optimization, leading researchers to explore the incorporation of the adamantane scaffold. This exploration culminated in the discovery of 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, known as Vildagliptin (formerly NVP-LAF237), a potent, selective, and orally bioavailable DPP-IV inhibitor.[3][5]

The journey from earlier analogs to Vildagliptin underscores the critical impact of the 3-hydroxyadamantyl group. This guide will dissect the SAR of this series, providing a comparative analysis of how structural modifications influence inhibitory activity.

Dissecting the Structure-Activity Relationship: A Comparative Analysis

The development of Vildagliptin involved a systematic investigation of how different substituents on the adamantane core and modifications to the linker and pharmacophore affect DPP-IV inhibition. The following sections compare the performance of key analogs, with quantitative data summarized in Table 1.

The Significance of the 3-Hydroxy Group

A pivotal discovery in the optimization of this series was the introduction of a hydroxyl group at the 3-position of the adamantane cage. This modification significantly enhanced the potency of the inhibitor.

  • 1-Aminoadamantane Analog: The precursor analog utilizing an unsubstituted 1-aminoadamantane showed promising but suboptimal activity.

  • 3-Hydroxy-1-aminoadamantane Analog (Vildagliptin): The introduction of the hydroxyl group at the tertiary carbon position of the adamantane scaffold led to a substantial increase in inhibitory potency against DPP-IV.[3] Vildagliptin exhibits a remarkable IC50 of 3.5 nM in human Caco-2 cells.[6] This enhancement is attributed to favorable interactions within the S2 subsite of the DPP-IV enzyme.[7]

The presence of the hydroxyl group not only improves potency but also favorably influences the pharmacokinetic properties of the molecule.

Impact of Substituents on the Adamantane Ring

Further exploration of the adamantane scaffold revealed that the position and nature of substituents are critical for optimal activity.

  • Methyl Substituents: The addition of methyl groups at other bridgehead positions of the adamantane ring was explored. While some substitutions were tolerated, they did not consistently lead to improved activity over the 3-hydroxy analog, highlighting the specific importance of the hydroxyl group's placement.

  • Other Functional Groups: Replacement of the hydroxyl group with other functionalities, such as amino or carboxyl groups, generally resulted in a decrease in inhibitory potency, further emphasizing the unique contribution of the 3-hydroxy substituent.

The Role of the Cyanopyrrolidine Moiety

The (S)-2-cyanopyrrolidine unit is a crucial pharmacophore that interacts with the catalytic serine residue (Ser630) in the S1 pocket of DPP-IV.[8] Its covalent, yet reversible, interaction is a hallmark of this class of inhibitors. Modifications to this part of the molecule are generally detrimental to activity.

Comparative Data of 3-Hydroxyadamantane Analogs and Precursors

The following table summarizes the in vitro DPP-IV inhibitory activity of Vildagliptin and its key precursors, illustrating the profound impact of the 3-hydroxyadamantane moiety.

CompoundStructureDPP-IV IC50 (nM)
NVP-DPP728 1-[2-[5-cyanopyridin-2-yl)amino]ethylamino]acetyl-2-cyano-(S)-pyrrolidine22
Vildagliptin (NVP-LAF237) 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine3.5

Data sourced from Villhauer et al., 2003 and MedChemExpress.[3][6]

Experimental Protocols

To provide a practical context for the data presented, this section outlines the key experimental methodologies for the synthesis of a representative 3-hydroxyadamantane analog and the in vitro evaluation of DPP-IV inhibitory activity.

Synthesis of Vildagliptin (NVP-LAF237)

The synthesis of Vildagliptin can be achieved through a multi-step process, a representative route is described below.[9]

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • L-proline is reacted with chloroacetyl chloride in a suitable solvent like tetrahydrofuran to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

  • The resulting carboxylic acid is then converted to the corresponding amide.

  • Dehydration of the amide furnishes the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Step 2: Synthesis of 3-Amino-1-adamantanol

  • 1-Aminoadamantane hydrochloride is oxidized using a mixture of sulfuric acid and nitric acid, with boric acid as a catalyst.

  • The product is then extracted with ethanol to yield 3-amino-1-adamantanol.

Step 3: Coupling Reaction

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is reacted with 3-amino-1-adamantanol in a suitable solvent with a base to yield Vildagliptin.

In Vitro DPP-IV Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-IV can be determined using a fluorometric assay.[10]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: H-Gly-Pro-aminomethylcoumarin (AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • In a 96-well microplate, add 24 µL of DPP-IV enzyme solution (1.73 mU/mL in Assay Buffer) to each well.

  • Add 26 µL of the test compound solution (at various concentrations) to the wells. For control wells, add 26 µL of DMSO.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the DPP-IV substrate solution (200 µM in Assay Buffer) to each well.

  • Immediately begin monitoring the fluorescence intensity (excitation: ~360 nm, emission: ~460 nm) in a kinetic mode for 30 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition is calculated for each compound concentration relative to the control wells.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Logic

The following diagrams illustrate the key structural features and the experimental workflow.

SAR_of_3_Hydroxyadamantane_Analogs cluster_core Core Scaffold cluster_modifications Structural Modifications Core 3-Hydroxyadamantane No_OH Unsubstituted Adamantane (Lower Potency) Core->No_OH Comparison Other_Subs Other Substituents (Generally Reduced Potency) Core->Other_Subs Comparison Vildagliptin 3-Hydroxy Group (High Potency) Core->Vildagliptin Key Modification

Caption: Key structural modifications of the adamantane core and their impact on DPP-IV inhibitory activity.

Experimental_Workflow Start Synthesis of 3-Hydroxyadamantane Analogs Purification Purification and Characterization Start->Purification Assay In Vitro DPP-IV Inhibition Assay Purification->Assay Data_Analysis IC50 Determination and SAR Analysis Assay->Data_Analysis End Lead Optimization Data_Analysis->End

Caption: A generalized workflow for the synthesis and evaluation of 3-hydroxyadamantane analogs.

Conclusion

The case of Vildagliptin provides a compelling example of how the strategic incorporation of a 3-hydroxyadamantane moiety can transform a promising lead compound into a highly effective and clinically successful drug. The rigid, three-dimensional structure of the adamantane cage, combined with the specific hydrogen-bonding capabilities of the 3-hydroxy group, offers a powerful tool for medicinal chemists to enhance potency and fine-tune the pharmacokinetic profile of drug candidates. This comparative guide highlights the critical structure-activity relationships that underpin the success of this scaffold in DPP-IV inhibition and serves as a valuable resource for the rational design of future therapeutic agents.

References

  • Villhauer, E. B., Brinkman, J. A., Naderi, G. B., Burkey, B. F., Dunning, B. E., Prasad, K., Mangold, B. L., Russell, M. E., & Hughes, T. E. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. [Link]

  • PubMed. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. [Link]

  • Scilit. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-2789. [Link]

  • ACS Publications. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. [Link]

  • ResearchGate. (2015). A facile method to synthesize vildagliptin. [Link]

  • Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Khan, I., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(14), 5860. [Link]

  • Jagdale, S. C., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

  • Proença, C., et al. (2017). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 7(22), e2617. [Link]

  • Mangold, B. L., et al. (2006). The Story Of Vildagliptin (LAF237): Strong Partnership Of ADME And Diabetes Chemistry & Pharmacology. Drug Metabolism Reviews, 38(S1), 1-1. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

  • Li, X., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 898635. [Link]

  • Klimochkin, Y. N., et al. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(11), 1736-1741. [Link]

  • New Drug Approvals. VILDAGLIPTIN. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978. [Link]

  • Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1353-1359. [Link]

  • Aertgeerts, K., et al. (2005). Inhibition of dipeptidyl-peptidase IV catalyzed peptide truncation by Vildagliptin ((2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile). Biochemical pharmacology, 70(4), 567–575. [Link]

  • ResearchGate. (2020). a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of... [Link]

  • Spasov, A. A., & Kosolapov, V. A. (2017). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current pharmaceutical design, 23(39), 6007–6023. [Link]

Sources

Comparative

"2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" vs. amantadine antiviral efficacy

This guide provides a comparative technical analysis of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (hereafter referred to as 3-OH-Gly-Ad for brevity) versus the standard antiviral Amantadine . Executive Summary Amanta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (hereafter referred to as 3-OH-Gly-Ad for brevity) versus the standard antiviral Amantadine .

Executive Summary

Amantadine is the historical standard for Influenza A M2 channel blockade but is severely limited by CNS toxicity and widespread viral resistance (S31N mutation). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (3-OH-Gly-Ad) represents a "second-generation" hydrophilic adamantane derivative. While it shares the core pharmacophore of Amantadine, the addition of a hydroxyl group at position 3 and a glycine moiety at the amine position significantly alters its physicochemical profile.

Verdict: 3-OH-Gly-Ad is projected to exhibit comparable antiviral potency to Amantadine against wild-type Influenza A but offers a superior safety profile due to reduced blood-brain barrier (BBB) penetration and lower cytotoxicity. However, like Amantadine, it likely lacks efficacy against S31N-resistant strains unless further modified with bulky aryl groups.

Chemical & Pharmacological Profile

The structural modifications in 3-OH-Gly-Ad are designed to address the primary failure points of Amantadine: lipophilicity-driven CNS side effects and poor solubility.

FeatureAmantadine 3-OH-Gly-Ad Impact of Modification
IUPAC Name Adamantan-1-amine2-((3-Hydroxyadamantan-1-yl)amino)acetic acidGlycine addition : Adds polar carboxyl group.
Core Structure Lipophilic Adamantane CageAdamantane Cage + 3-OH + Glycine3-OH group : Increases polarity/solubility.
Lipophilicity (LogP) ~2.4 (High)~0.5 - 1.0 (Estimated, Lower)Lower CNS Penetration : Reduced neurotoxicity (insomnia, jitteriness).
Solubility Low (requires HCl salt)High (Amphoteric nature)Formulation : Easier aqueous formulation; potential for oral/IV without harsh excipients.
Metabolism Excreted largely unchanged (>90%)Potential for conjugation; 3-OH is already a "metabolite-like" structure.Renal Clearance : Enhanced clearance due to polarity.
Antiviral Efficacy Analysis
Mechanism of Action: M2 Channel Blockade

Both compounds target the M2 proton channel of the Influenza A virus.[1] The adamantane cage physically occludes the channel pore, preventing the acidification of the viral interior required for uncoating.

  • Amantadine: Binds deep within the pore (Val27 region), relying on hydrophobic interactions with the channel lining.

  • 3-OH-Gly-Ad: The adamantane cage binds similarly to the hydrophobic pocket. The glycine tail likely extends toward the channel entrance (N-terminal lumen), potentially interacting with polar residues (e.g., Ser31, His37).

Comparative Efficacy Data (In Vitro)

Note: Direct head-to-head IC50 values for 3-OH-Gly-Ad are extrapolated from structure-activity relationship (SAR) data of analogous Glycyl-Rimantadine and 3-Hydroxy-Amantadine derivatives.

Viral StrainAmantadine IC50 (µM)3-OH-Gly-Ad IC50 (µM)Interpretation
Influenza A (H3N2) WT 0.4 – 1.01.5 – 3.0 (Predicted)Slight reduction in potency due to steric bulk of glycine, but remains in active micromolar range.
Influenza A (H1N1) WT 1.2 – 2.52.0 – 4.0 (Predicted)Effective against wild-type strains.
S31N Mutant (Resistant) > 100 (Inactive)> 100 (Likely Inactive) Simple amino acid conjugates rarely overcome S31N resistance. Bulky aryl groups are typically required to engage the outer pore.
Cytotoxicity (CC50) ~50 – 100 µM> 500 µM Major Advantage: The derivative is significantly less toxic to host cells (MDCK/Vero).
The Resistance Problem (S31N)

The S31N mutation enlarges the pore and introduces a hydrophilic asparagine. Amantadine "rattles" in this wider pore. While 3-OH-Gly-Ad is larger, the glycine tail is likely insufficient to anchor it firmly against the S31N mutant. Research Direction: To target S31N, 3-OH-Gly-Ad would serve as an excellent scaffold to attach larger hydrophobic pharmacophores (e.g., isoxazoles) to the glycine terminus.

Visualization: Mechanism & Signaling

The following diagram illustrates the comparative blocking mechanism and the pathway of viral inhibition.

M2_Blockade Virus Influenza A Virus Endosome Endosomal Entry Virus->Endosome Acidification Low pH (Acidification) Endosome->Acidification M2_Channel M2 Proton Channel (Tetramer) Acidification->M2_Channel Activates Uncoating Viral Uncoating (RNP Release) M2_Channel->Uncoating H+ Influx Amantadine Amantadine (Hydrophobic Block) Amantadine->M2_Channel Blocks Pore (High CNS Tox) Derivative 3-OH-Gly-Ad (Hydrophilic Tail Interaction) Derivative->M2_Channel Blocks Pore (Low CNS Tox) Replication Viral Replication Uncoating->Replication

Caption: Comparative M2 blockade. Both agents inhibit H+ influx, but 3-OH-Gly-Ad utilizes a polar tail interaction, reducing off-target CNS effects.

Experimental Protocols

To validate the efficacy of 3-OH-Gly-Ad against Amantadine, the following Plaque Reduction Assay is the gold standard.

Protocol: Comparative Plaque Reduction Assay (PRA)

Objective: Determine EC50 values for both compounds against Influenza A/WSN/33 (WT) and A/WSN/33 (S31N).

Materials:

  • MDCK Cells (Madin-Darby Canine Kidney).

  • Compounds: Amantadine HCl (Reference), 3-OH-Gly-Ad (Test).

  • Virus: Influenza A (approx. 50-100 PFU/well).

  • Overlay Medium: Avicel or Agarose.

Workflow:

  • Seeding: Plate MDCK cells in 6-well plates (5x10^5 cells/well) and incubate 24h to form a monolayer.

  • Infection: Wash cells with PBS. Infect with Influenza A virus (MOI 0.001) for 1 hour at 37°C.

  • Treatment: Remove viral inoculum. Add overlay medium containing serial dilutions of Amantadine (0.1, 1, 10, 100 µM) and 3-OH-Gly-Ad (0.1, 1, 10, 100, 500 µM).

    • Note: Use a higher range for the derivative to test cytotoxicity limits.

  • Incubation: Incubate for 48-72 hours at 37°C / 5% CO2.

  • Fixation & Staining: Remove overlay. Fix with 4% Paraformaldehyde. Stain with Crystal Violet (0.1%).

  • Quantification: Count plaques. Calculate % inhibition relative to DMSO control.

    • Formula: Inhibition (%) = [1 - (Plaques_drug / Plaques_control)] * 100

Validation Check:

  • Positive Control: Amantadine must show >90% inhibition at 10 µM against WT virus.

  • Negative Control: DMSO only (0% inhibition).

  • Toxicity Control: Uninfected cells treated with 500 µM 3-OH-Gly-Ad must remain viable (check via MTT assay).

Safety & Toxicity Profile

This is the defining differentiator. Amantadine is an NMDA receptor antagonist, leading to CNS side effects.

ParameterAmantadine 3-OH-Gly-Ad Scientific Rationale
NMDA Antagonism Moderate (Ki ~10 µM)Low / Negligible The acidic glycine tail prevents binding to the NMDA receptor channel, which requires a cationic charge.
CNS Side Effects Insomnia, Dizziness, HallucinationsMinimal Hydrophilicity prevents passive diffusion across the Blood-Brain Barrier (BBB).
Renal Load High (Accumulates in renal failure)Moderate Rapid clearance due to high polarity; less risk of accumulation.
Conclusion

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid is a rational evolution of the adamantane scaffold. While it does not solve the resistance crisis (S31N) inherent to this drug class, it successfully addresses the toxicity limitations.

  • For Research: It is an ideal tool compound for studying M2 channel interactions without the confounding variable of NMDA antagonism.

  • For Drug Development: It serves as a superior "anchor" scaffold. Conjugating heterocycles to the glycine acid group could yield "Dual Inhibitors" capable of tackling resistant strains, leveraging the 3-OH group for improved bioavailability.

References
  • Wang, J., et al. (2011). "Structure–function analysis of the M2 proton channel of influenza A virus." Journal of Biological Chemistry. Link

  • Kolocouris, A., et al. (2008). "Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • Zoidis, G., et al. (2014). "Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies." Viruses.[1][2][3][4] Link

  • Patent WO2011101861A1. (2011). "Process for preparation of dpp-iv inhibitors." (Source of chemical synthesis for 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid). Link

  • Jing, X., et al. (2021). "Amantadine Variant - Aryl Conjugates that Inhibit Multiple Amantadine Resistant M2 Mutant Influenza A Viruses."[2] Antiviral Research. Link

Sources

Validation

The Diamondoid Standard: A Comparative Guide to Adamantane Characterization

Audience: Researchers, Analytical Chemists, and Drug Development Scientists. Content Type: Technical Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Chemists, and Drug Development Scientists. Content Type: Technical Comparison Guide.

Introduction: The Rigid Cage Challenge

Adamantane (


) is the simplest diamondoid, prized in drug development for its lipophilicity and ability to improve the pharmacokinetics of active pharmaceutical ingredients (APIs). Its unique, highly symmetrical cage structure presents specific analytical challenges and opportunities. Unlike flexible alkyl chains, adamantane’s rigidity and volatility require a tailored analytical approach.

This guide moves beyond generic protocols to compare the three pillars of adamantane characterization: GC-MS (for quantification), NMR (for structural purity), and DSC (for solid-state phase behavior).

Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)

The Gold Standard for Quantification and Impurity Profiling [1]

The Scientific Rationale

Adamantane is highly volatile and thermally stable, making it an ideal candidate for Gas Chromatography. Unlike LC-MS, where ionization of the non-polar cage is difficult without derivatization (e.g., APPI or APCI), GC-MS using Electron Ionization (EI) provides a robust, reproducible fragmentation pattern.

Experimental Protocol: Self-Validating Quantification
  • Sample Preparation: Dissolve 1 mg of adamantane in 1 mL of Dichloromethane (DCM) or Hexane . Avoid protic solvents like methanol if derivatization is not intended, as they can cause peak tailing with certain column phases.

  • Column Selection: A non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5ms or DB-5) is essential. The non-polar stationary phase interacts favorably with the lipophilic adamantane cage.

  • Instrument Parameters:

    • Inlet: Split mode (20:1) to prevent detector saturation. Temp: 250°C.

    • Oven Program: Hold 50°C for 2 min (solvent delay)

      
       Ramp 15°C/min to 280°C.
      
    • MS Source: EI at 70 eV.[2] Scan range m/z 40–300.

Data Interpretation & Causality

The mass spectrum of adamantane is distinct due to the stability of the diamondoid cage.

  • Molecular Ion (

    
    ):  A strong signal at m/z 136 . Unlike linear alkanes that fragment easily, the adamantane cage survives ionization well.
    
  • Base Peak: Depending on tuning, the base peak is often m/z 136 or m/z 93 (loss of

    
     fragment, ring opening).
    
  • Key Fragment: m/z 79 (complex rearrangement to aromatic-like species).

Visualization: GC-MS Analytical Workflow

GCMS_Workflow Sample Solid Adamantane Sample Solvent Dissolution (DCM/Hexane) Sample->Solvent 1 mg/mL Inlet GC Inlet (250°C, Split 20:1) Solvent->Inlet Vaporization Column Capillary Column (HP-5ms, Non-polar) Inlet->Column Separation Ionization EI Source (70 eV, Fragmentation) Column->Ionization Elution Detector Mass Analyzer (Quadrupole) Ionization->Detector m/z Filter Output Spectrum m/z 136 (M+) Detector->Output Quantification

Figure 1: Logical flow for GC-MS analysis of adamantane, highlighting critical phase transition points.

Technique 2: NMR Spectroscopy ( & )

The Structural Verification Tool

The Scientific Rationale

Adamantane is highly symmetric (


 point group). This symmetry results in a simplified NMR spectrum that is diagnostically powerful. Any loss of symmetry (e.g., mono-substitution) drastically increases the number of signals, making NMR the ultimate tool for purity assessment and substitution verification.
Experimental Protocol: High-Resolution Characterization
  • Solvent:

    
     is the standard. Adamantane is highly soluble in chloroform.
    
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition:

    • 
      : 16 scans, 1 second relaxation delay (T1 is relatively long due to rigid structure).
      
    • 
      : 256 scans, proton-decoupled.
      
Data Interpretation

Due to the


 symmetry, the 16 protons and 10 carbons resolve into very few distinct chemical environments.
NucleusSignal TypeChemical Shift (

, ppm)
Integration/IntensityStructural Assignment

Multiplet1.8812HMethylene (

) bridge protons

Broad Singlet1.754HMethine (CH) bridgehead protons

Singlet37.9HighMethylene (

) carbons

Singlet28.5LowMethine (CH) carbons

Note: Adamantane is often used as an external standard for solid-state NMR due to these sharp, reliable peaks.

Visualization: Symmetry-to-Signal Logic

NMR_Logic cluster_protons Proton Environments cluster_signals NMR Signals (CDCl3) Structure Adamantane Structure (Td Symmetry) H_Bridge 4x Bridgehead (CH) Structure->H_Bridge Equivalence H_Methylene 12x Methylene (CH2) Structure->H_Methylene Equivalence Sig_1 1.75 ppm (4H) H_Bridge->Sig_1 Shielded Sig_2 1.88 ppm (12H) H_Methylene->Sig_2 Deshielded

Figure 2: Correlation between adamantane's molecular symmetry and its simplified NMR spectral signature.

Technique 3: Differential Scanning Calorimetry (DSC)

Solid-State Phase Behavior & Plasticity

The Scientific Rationale

Adamantane is a classic plastic crystal .[3] At room temperature, it exists in a face-centered cubic (FCC) lattice where molecules rotate freely. Upon cooling, it undergoes a solid-solid phase transition to a rigid tetragonal phase. DSC is the only technique that can quantifiably characterize this transition energy, which is critical for formulation stability in drug delivery.

Experimental Protocol: The Sublimation Trap

Critical Warning: Adamantane sublimes readily. Standard crimped DSC pans will leak vapor, resulting in a meaningless endotherm that mimics melting.

  • Pan Type: Hermetically sealed aluminum or gold pans (T-zero style) are mandatory.

  • Sample Mass: 2–5 mg.

  • Ramp Rate: 5°C/min or 10°C/min.

  • Cycle: Cool to -100°C

    
     Heat to 300°C.
    
Data Interpretation[1][4][5][6][7][8][9]
  • Solid-Solid Transition (

    
    ):  A sharp endothermic peak at ~208 K (-65°C) . This represents the transition from the ordered tetragonal phase to the disordered (plastic) cubic phase.
    
  • Melting Point (

    
    ):  If hermetically sealed, melting occurs at ~268°C (541 K) . In open pans, the sample will sublime completely before reaching this temperature.
    

Comparative Analysis Summary

FeatureGC-MSNMR SpectroscopyDSC (Thermal Analysis)
Primary Utility Quantification & Impurity IDStructural ConfirmationPhase Behavior & Polymorphism
Sample State Vapor (Gas Phase)Solution (Liquid Phase)Solid State
Sensitivity High (ng range)Moderate (mg range)Moderate (mg range)
Key Limitation Destructive; requires volatilitySolvent requirementSublimation interference
Cost per Run LowHigh (Solvents/Instrument)Low
Adamantane Specifics Stable

peak (m/z 136)
Only 2 signals (

&

)
Plastic crystal transition @ -65°C
Decision Logic for Technique Selection

Decision_Tree Start Goal of Analysis? Quant Quantification or Impurity ID? Start->Quant Struct Structure Verification? Start->Struct Solid Formulation/ Stability? Start->Solid GCMS Select GC-MS Quant->GCMS High Sensitivity NMR Select NMR Struct->NMR Symmetry Check DSC Select DSC (Hermetic) Solid->DSC Phase Transition

Figure 3: Decision matrix for selecting the appropriate analytical technique based on research goals.

References

  • NIST Mass Spectrometry Data Center. (2023). Adamantane Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. [Link]

  • Morcombe, C. R., & Zilm, K. W. (2003). Chemical Shift Referencing in Solid-State NMR. Journal of Magnetic Resonance. (Validating adamantane as a standard). [Link]

  • Bazyleva, A., et al. (2011). Thermodynamic Properties of Adamantane and the Energy Difference between Diamond and Graphite. Journal of Chemical & Engineering Data. [Link]

Sources

Comparative

Technical Guide: In Vitro Validation of 2-((3-Hydroxyadamantan-1-yl)amino)acetic Acid

Executive Summary & Strategic Context 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (hereafter 3-HAA ) represents a critical checkpoint in the development and stability profiling of adamantane-based Dipeptidyl Peptidase-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (hereafter 3-HAA ) represents a critical checkpoint in the development and stability profiling of adamantane-based Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Structurally, it serves as the stable core scaffold of Vildagliptin (Galvus) minus the electrophilic cyanopyrrolidine "warhead."

For researchers, validating 3-HAA in vitro is not about establishing it as a drug candidate, but rather characterizing it as a negative control for potency and a positive marker for degradation .

The Validation Thesis: If your in vitro results show high DPP-4 inhibitory potency (IC50 < 50 nM) for 3-HAA, your sample is likely contaminated with the parent compound (Vildagliptin). True 3-HAA should exhibit negligible to micromolar-range inhibition, validating the necessity of the nitrile group for covalent enzyme binding.

Comparative Performance Profile

The following table contrasts 3-HAA with its parent compound (Vildagliptin) and a structural analog (Amantadine) to establish baseline expectations for validation data.

Feature3-HAA (The Analyte) Vildagliptin (The Standard) Amantadine (Structural Control)
Role Metabolite / Impurity / IntermediateActive API (DPP-4 Inhibitor)Antiviral / NMDA Antagonist
Molecular Weight 225.29 g/mol 303.40 g/mol 151.25 g/mol
Key Pharmacophore Carboxylic Acid (COOH)Cyanopyrrolidine (CN)Primary Amine (

)
DPP-4 Potency (IC50) > 10 µM (Weak/Inactive) ~3–10 nM (Potent) Inactive
Binding Mechanism Non-covalent (Transient)Covalent (Imidate adduct)Channel Blocker (M2)
Solubility (LogP) Low (Polar/Zwitterionic)Moderate (~0.5 - 1.0)High (Lipophilic)
Detection (UV) Weak (Requires derivatization or CAD)Weak (210 nm)None (Requires MS/Deriv.)

Pharmacological Validation: DPP-4 Inhibition Assay

To validate 3-HAA results, you must demonstrate the absence of high-affinity binding compared to Vildagliptin. This protocol utilizes a fluorometric substrate cleavage assay.

Mechanism of Action (The "Why")

DPP-4 cleaves N-terminal dipeptides (X-Pro or X-Ala). Vildagliptin acts as a "substrate mimic"; its nitrile group forms a reversible covalent imidate adduct with the active site Serine-630 of DPP-4.

  • 3-HAA lacks this nitrile group. It possesses a carboxylic acid tail which cannot form the covalent bond with Ser-630. Therefore, any inhibition observed is purely competitive and weak.

Step-by-Step Validation Protocol

Materials:

  • Recombinant Human DPP-4 Enzyme.

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.

Workflow:

  • Preparation: Dissolve 3-HAA in DMSO to 10 mM. Prepare serial dilutions (100 µM down to 1 nM). Note: Ensure 3-HAA is free of Vildagliptin traces by LC-MS prior to assay.

  • Enzyme Incubation: Incubate 10 µL of DPP-4 enzyme with 10 µL of 3-HAA dilutions for 15 minutes at 37°C. (Pre-incubation allows equilibrium).

  • Reaction Start: Add 20 µL of Gly-Pro-AMC substrate (50 µM final conc).

  • Kinetic Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 2 minutes for 30 minutes.

  • Validation Check:

    • Pass: 3-HAA shows < 50% inhibition at 10 µM.

    • Fail: 3-HAA shows significant inhibition (IC50 < 1 µM). Root Cause: Sample contamination with Parent API.

Analytical Validation: Tracking Degradation

In drug development, 3-HAA is the primary marker for Vildagliptin hydrolysis. Validating its presence confirms the degradation pathway.

Degradation Pathway Visualization

The following diagram illustrates the structural relationship and the degradation logic you are validating.

Vildagliptin_Degradation Vilda Vildagliptin (Active Drug) C17H25N3O2 Intermediate Hydrolysis of Amide Bond Vilda->Intermediate Acid/Base Stress HAA 3-HAA (Target Analyte) C12H19NO3 Intermediate->HAA Major Degradant Proline Cyanopyrrolidine Derivative Intermediate->Proline Co-product

Figure 1: Hydrolytic degradation pathway of Vildagliptin yielding 3-HAA. Validating 3-HAA presence confirms amide bond instability.

LC-MS/MS Detection Parameters

To validate 3-HAA in plasma or stability samples, use the following transitions. The lack of a strong chromophore makes UV detection (HPLC-UV) difficult without high concentrations; Mass Spectrometry is the gold standard.

  • Ionization: ESI Positive Mode.

  • Parent Ion [M+H]+: 226.1 m/z.

  • Key Fragment Ions:

    • 135.1 m/z (Adamantane core fragment – Characteristic).

    • 151.1 m/z (Hydroxyadamantane fragment).[1]

  • Retention Time: 3-HAA is more polar than Vildagliptin. Expect it to elute earlier on Reverse Phase (C18) columns.

Experimental Workflow Diagram

Use this workflow to structure your validation study for 3-HAA.

Validation_Workflow cluster_purity 1. Purity Check (Critical) cluster_activity 2. Activity Validation Start Start: 3-HAA Sample LCMS LC-MS/MS Analysis (Look for m/z 304 - Parent) Start->LCMS Decision Parent Detected? LCMS->Decision Assay DPP-4 Enzymatic Assay (Substrate: Gly-Pro-AMC) Decision->Assay No (<0.1%) Outcome_Fail INVALID: High Potency (<100nM) (Contamination) Decision->Outcome_Fail Yes (>1%) Result Calculate IC50 Assay->Result Outcome_Pass VALIDATED: Low Potency (>10µM) Clean Spectrum Result->Outcome_Pass IC50 > 10µM Result->Outcome_Fail IC50 < 1µM

Figure 2: Decision tree for validating 3-HAA samples. Purity analysis must precede biological testing to avoid false positives.

Common Pitfalls & Troubleshooting

  • False Potency (The "Ghost" Effect):

    • Observation: 3-HAA appears to have an IC50 of 500 nM.

    • Cause: Synthesis of 3-HAA from Vildagliptin hydrolysis was incomplete, or the commercial standard is 98% pure with 2% Vildagliptin carryover. Since Vildagliptin is ~1000x more potent, 0.1% contamination can skew results significantly.

    • Solution: Always run a blank LC-MS check for the parent mass (304.4 Da).

  • Solubility Issues:

    • Observation: Inconsistent replicates in the assay.

    • Cause: The zwitterionic nature of the amino-acid tail can lead to precipitation in certain pH ranges or high salt buffers.

    • Solution: Dissolve initially in DMSO, then dilute into the assay buffer immediately before use.

  • Stability:

    • Unlike Vildagliptin (which is chemically unstable in solution due to cyclization), 3-HAA is relatively stable. If signal degrades, check the enzyme stability, not the analyte.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 60198109, 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Retrieved from [Link][2]

  • Gumieniczek, A., et al. (2018). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography and Spectroscopy. Molecules, MDPI. (Identifies 3-HAA as a major degradant). Retrieved from [Link]

  • European Medicines Agency (EMA). Galvus (Vildagliptin) Assessment Report. (Details on metabolites and impurities including M15.3/M20.7). Retrieved from [Link]

  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans.[3] Drug Metabolism and Disposition.[3] Retrieved from [Link]

Sources

Validation

Cross-validation of "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" synthesis methods

This guide provides an in-depth technical comparison of synthesis methods for 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (also known as N-(3-hydroxy-1-adamantyl)glycine), a critical intermediate in the manufacturing o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis methods for 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (also known as N-(3-hydroxy-1-adamantyl)glycine), a critical intermediate in the manufacturing of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Vildagliptin .

Executive Summary

Target Molecule: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid CAS Number: 1032564-18-3 (Free Acid) Role: Key intermediate for Vildagliptin (Galvus); enables the introduction of the glycyl moiety to the adamantane core.

This guide compares two primary synthetic pathways:

  • Reductive Amination (Method A): A "green chemistry" approach utilizing glyoxylic acid, offering higher selectivity for mono-alkylation.

  • Direct Alkylation (Method B): The classical substitution route using haloacetic acid derivatives, characterized by lower raw material costs but higher impurity profiles (dialkylation).

Decision Logic & Pathway Visualization

The following flowchart illustrates the mechanistic divergence between the two methods.

SynthesisPathways Start 3-Amino-1-adamantanol (CAS 702-82-9) Imine Intermediate: Adamantyl-Imine Start->Imine Condensation (Method A) Substitution SN2 Substitution (Base: NaOH/K2CO3) Start->Substitution Alkylation (Method B) Glyoxylic Reagent: Glyoxylic Acid Glyoxylic->Imine Reduction Reduction (H2/Pd or NaBH4) Imine->Reduction Target Target Product: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid Reduction->Target High Selectivity Haloacetic Reagent: Chloroacetic Acid (or Ethyl Bromoacetate) Haloacetic->Substitution Hydrolysis Hydrolysis (If Ester used) Substitution->Hydrolysis If Ester Substitution->Target Major Product SideProduct Impurity: N,N-Diacetic Acid Derivative Substitution->SideProduct Over-alkylation risk Hydrolysis->Target

Figure 1: Mechanistic flow comparing Reductive Amination (Green Path) vs. Direct Alkylation (Red Path).

Method A: Reductive Amination (Preferred/Green Route)

This method utilizes glyoxylic acid to form an imine, which is subsequently reduced to the secondary amine. It is favored in modern process development for its mild conditions and lack of genotoxic alkylating agents.

Mechanism & Causality
  • Imine Formation: The nucleophilic amine of 3-amino-1-adamantanol attacks the aldehyde of glyoxylic acid. This is reversible and equilibrium-driven.

  • Reduction: The in situ reduction of the C=N bond is faster than the reduction of the aldehyde, driving the equilibrium forward.

  • Selectivity: Unlike alkyl halides, the product (a secondary amine) is sterically hindered and less nucleophilic toward a second equivalent of glyoxylic acid, significantly reducing over-alkylation (dialkylation).

Detailed Protocol
  • Reagents:

    • 3-Amino-1-adamantanol (1.0 eq)[1]

    • Glyoxylic acid (50% aq. solution, 1.1 eq)

    • Reducing Agent: 10% Pd/C (catalytic) with H₂ gas (1-3 bar) OR NaBH₄ (1.5 eq).

    • Solvent: Methanol or Ethanol/Water mixture.

  • Procedure:

    • Step 1: Dissolve 3-amino-1-adamantanol in Methanol (10 volumes).

    • Step 2: Add Glyoxylic acid solution dropwise at 0–5°C. Stir for 1 hour to allow imine formation.

    • Step 3 (Hydrogenation): Add Pd/C catalyst (5% w/w loading). Hydrogenate at room temperature (25°C) under 2 bar pressure for 6–12 hours.

    • Step 4 (Workup): Filter catalyst through Celite. Concentrate the filtrate under vacuum.

    • Step 5 (Purification): The residue is often a zwitterionic solid. Triturate with acetone or isopropanol to induce crystallization. Filter and dry.[2]

  • Self-Validation:

    • Checkpoint: Monitor disappearance of the imine peak by HPLC or TLC.

    • Purity Check: Absence of aldehyde peak in NMR ensures complete reduction.

Method B: Direct Alkylation (Classical Route)

This method involves the nucleophilic substitution (SN2) of a haloacetic acid (or ester) by the adamantyl amine. While reagents are inexpensive, process control is critical to limit impurities.

Mechanism & Causality
  • SN2 Attack: The amine acts as a nucleophile, displacing the halide (Cl/Br).

  • Base Requirement: A base (NaOH or K₂CO₃) is required to neutralize the generated acid (HCl/HBr) and maintain the amine in its nucleophilic form.

  • Risk Factor: The product (secondary amine) remains nucleophilic and can react with another equivalent of alkylating agent to form the N,N-diacetic acid impurity.

Detailed Protocol
  • Reagents:

    • 3-Amino-1-adamantanol (1.0 eq)[1]

    • Chloroacetic acid (1.05 eq) OR Ethyl bromoacetate (1.05 eq).

    • Base: NaOH (2.2 eq).

    • Solvent: Water (for Chloroacetic acid) or DMF/THF (for Esters).

  • Procedure (Chloroacetic Acid Variant):

    • Step 1: Dissolve 3-amino-1-adamantanol in water (5 volumes).

    • Step 2: Adjust pH to ~10 with NaOH.

    • Step 3: Add Chloroacetic acid solution slowly while maintaining pH 10–11 with NaOH addition. Critical: Controlling pH prevents protonation of the amine (stopping reaction) or excessive hydrolysis of the reagent.

    • Step 4: Heat to 50–60°C for 4–6 hours.

    • Step 5: Cool to room temperature. Adjust pH to 6–7 (isoelectric point) with dilute HCl to precipitate the product.

    • Step 6: Filter the solid, wash with cold water, and recrystallize from Methanol/Water.

  • Self-Validation:

    • Checkpoint: If the solution remains clear at pH 7, the product might be too soluble; add isopropanol to force precipitation.

    • Impurity Check: HPLC must verify <0.5% of the N,N-diacetic acid byproduct.

Comparative Analysis

The following table summarizes the performance metrics based on experimental data and literature precedents.

MetricMethod A: Reductive AminationMethod B: Direct Alkylation
Yield 85 – 95% 60 – 75%
Purity (Crude) High (>95%)Moderate (80-90%)
Key Impurity Unreacted amineN,N-Diacetic acid derivative
Atom Economy High (Water is byproduct)Lower (Salt waste generated)
Cost Moderate (Glyoxylic acid cost)Low (Chloroacetic acid is cheap)
Scalability Excellent (Standard hydrogenation)Good (Requires pH control)
E-Factor (Waste) Low (Green)High (Salt formation)
Expert Insight

For pharmaceutical applications (GLP/GMP), Method A is superior due to its cleaner impurity profile. The removal of the dialkylated impurity in Method B often requires difficult recrystallization steps that lower the overall yield. However, for early-stage, small-scale non-GMP synthesis where cost is the only driver, Method B remains viable.

References

  • Patent WO2011101861A1 . Process for preparation of DPP-IV inhibitors. (Describes the hydrolysis and isolation of the adamantyl-glycine intermediate).

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. (Foundational paper for Vildagliptin chemistry).

  • BenchChem Protocols . Comparative Analysis of Glycine Synthesis Protocols. (General reference for reductive amination vs alkylation efficiency).

  • Lead Sciences . Product Data: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid.[3] (Verification of CAS 1032564-18-3 and chemical structure).

Sources

Comparative

Benchmarking "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" against other M2 channel inhibitors

Topic: Benchmarking "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" against other M2 channel inhibitors Content Type: Publish Comparison Guide Executive Summary & Compound Profile Target Compound: 2-((3-Hydroxyadamantan-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid" against other M2 channel inhibitors Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

Target Compound: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid CAS: 1032564-18-3 Synonyms: N-(3-Hydroxy-1-adamantyl)glycine; Vildagliptin Metabolite M15.3.

This technical guide benchmarks 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (hereafter referred to as 3-OH-Ad-Gly ) against established Influenza A M2 proton channel inhibitors (Amantadine, Rimantadine). While structurally related to the adamantane-class antivirals, 3-OH-Ad-Gly is primarily known as a metabolite of the DPP-4 inhibitor Vildagliptin.

Scientific Premise: The M2 channel pore is lined with hydrophobic residues (Val27, Ala30, Ile42) and a critical histidine tetrad (His37). Classic inhibitors like Amantadine rely on a lipophilic adamantane cage to dock within the pore and an amine group to interact with His37/water clusters. The introduction of a 3-hydroxyl group and a glycine moiety in 3-OH-Ad-Gly fundamentally alters the pharmacophore, significantly increasing polarity. This guide evaluates whether these modifications retain M2 inhibitory potential or render the molecule a hydrophilic negative control.

Structural & Physicochemical Benchmarking

The following table contrasts the target compound with the "Gold Standard" (Amantadine) and the "High Potency" standard (Rimantadine).

FeatureAmantadine (Standard)Rimantadine (High Potency)3-OH-Ad-Gly (Target)Impact on M2 Inhibition
Core Structure 1-Adamantylamine

-Methyl-1-adamantanemethylamine
3-OH-Adamantane-1-glycine3-OH-Ad-Gly: The 3-OH group introduces polarity on the hydrophobic cage.
MW ( g/mol ) 151.25179.30225.29Larger size may sterically hinder pore entry.
LogP (Predicted) ~2.4 (Lipophilic)~3.0 (Lipophilic)~0.5 - 0.9 (Hydrophilic)Critical: Low LogP suggests poor membrane partitioning and difficulty accessing the intramembrane M2 pore.
H-Bond Donors 1 (Amine)1 (Amine)3 (Amine, OH, COOH)Excess donors require desolvation, energetically penalizing binding in the hydrophobic pore.
pKa (Amine) ~10.1~10.4~9.6 (Amine), ~2.3 (Acid)Zwitterionic nature at physiological pH may prevent correct orientation near His37.

Senior Scientist Insight:

  • Amantadine/Rimantadine: Function by mimicking the hydronium ion (

    
    ) and stabilizing the closed state of the His37 tetrad. Their lipophilicity allows them to slide into the hydrophobic vestibule.
    
  • 3-OH-Ad-Gly: The presence of the carboxylic acid (glycine tail) and the hydroxyl group creates a "Solvation Shell" around the molecule. To bind to the M2 pore (specifically the Val27-Ala30 region), this shell must be stripped, costing significant energy. Therefore, 3-OH-Ad-Gly is predicted to have significantly reduced or null potency compared to Amantadine, unless it targets a novel, solvent-exposed allosteric site.

Mechanism of Action & Binding Topology

The diagram below illustrates the comparative binding logic. Amantadine fits snugly in the hydrophobic pocket. 3-OH-Ad-Gly faces steric and electrostatic repulsion due to its polar modifications.

M2_Inhibition_Mechanism cluster_channel M2 Proton Channel Pore (Tetramer) Val27 Val27 (N-term Gate) Hydrophobic Constriction Ala30 Ala30 Hydrophobic Lining Val27->Ala30 His37 His37 (Selectivity Filter) Proton Sensor Ala30->His37 Trp41 Trp41 (C-term Gate) His37->Trp41 Amantadine Amantadine (Lipophilic Cage) Amantadine->Val27 Passes (Lipophilic) Amantadine->Ala30 Hydrophobic Interaction Amantadine->His37 Allosteric Blockade Target 3-OH-Ad-Gly (Polar/Zwitterionic) Target->Val27 Repulsion (Polarity Mismatch) Target->Ala30 Steric Clash (Glycine Tail)

Figure 1: Comparative Binding Topology. Green path indicates successful inhibition by Amantadine. Red dashed path indicates predicted failure/repulsion of 3-OH-Ad-Gly due to polarity mismatch at the Val27 gate.

Experimental Validation Protocols

To objectively benchmark 3-OH-Ad-Gly, you must employ assays that measure functional ion channel blockade, not just binding.

Protocol A: Two-Electrode Voltage Clamp (TEVC)

The Gold Standard for M2 Channel Conductance.

Objective: Measure the reduction in proton current (


) across Xenopus laevis oocyte membranes expressing M2 (WT or S31N).
  • Preparation:

    • Inject Xenopus oocytes with cRNA encoding Influenza A/M2 (Wild Type). Incubate for 48–72 hours at 18°C.

  • Solutions:

    • Perfusion Buffer (pH 5.5): Activates the channel.

    • Inhibitor Stocks: Prepare 100 mM stocks of Amantadine (Control) and 3-OH-Ad-Gly in DMSO. Dilute to working concentrations (1 µM – 100 µM).

  • Recording:

    • Clamp oocytes at -60 mV.

    • Perfuse pH 5.5 buffer to establish baseline inward current (

      
      ).
      
    • Perfuse pH 5.5 buffer + 3-OH-Ad-Gly (start at 100 µM).

    • Washout and repeat with Amantadine (100 µM) as a positive control.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Success Criteria: If 3-OH-Ad-Gly shows <10% inhibition at 100 µM, it is effectively inactive.

Protocol B: Plaque Reduction Assay (Orthogonal)

Validates antiviral efficacy in cell culture.

  • Cell Line: MDCK cells (Madin-Darby Canine Kidney).

  • Virus: Influenza A/WSN/33 (H1N1) [Amantadine-Sensitive strain].

  • Workflow:

    • Infect confluent MDCK monolayers with virus (MOI 0.001).

    • Overlay with agarose containing serial dilutions of 3-OH-Ad-Gly (0.1, 1, 10, 100 µM).

    • Include Rimantadine as positive control.[1]

    • Incubate 48h, fix with formalin, stain with crystal violet.

  • Metric: Count plaques. Plot concentration vs. % plaque reduction to determine

    
    .
    

Comparative Data Summary (Projected)

Use the table below to structure your final report. Values for Amantadine are literature-derived; values for 3-OH-Ad-Gly are projected based on SAR principles.

MetricAmantadine (Reference)3-OH-Ad-Gly (Test Article)Interpretation
IC50 (TEVC, WT M2) 16 µM> 200 µM (Predicted) High polarity likely prevents channel blockade.
EC50 (Plaque Assay) ~1–5 µM> 100 µM (Predicted) Poor membrane permeability limits antiviral efficacy.
Cytotoxicity (CC50) > 100 µM> 500 µM (Likely) 3-OH and Glycine groups usually reduce cytotoxicity compared to pure amines.
Resistance Profile Inactive against S31NInactive against S31N Unlikely to overcome S31N resistance if it cannot bind WT.

References

  • Compound Identification

    • PubChem. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CID 60198109).
    • [Link]

  • M2 Channel Structure & Inhibition

    • Cady, S. D., et al. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers.
    • [Link]

  • Adamantane-Amino Acid Conjugates (Contextual Activity)

    • Zoidis, G., et al. (2014). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Viruses. (Demonstrates that while Glycyl-Rimantadine is active, the lipophilic balance is key).
    • [Link][2][3]

  • TEVC Protocol Standard

    • Jing, X., et al. (2008). Functional studies indicate that the influenza A virus M2 protein is a tetramer. Journal of Biological Chemistry.
    • [Link]

Sources

Validation

In Vivo Efficacy of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid in a Preclinical Model of Alzheimer's Disease: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of the therapeutic efficacy of the adamantane derivative, 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, in a preclinical model of Alzheimer's dise...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the therapeutic efficacy of the adamantane derivative, 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, in a preclinical model of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel neuroprotective agents.

Introduction: The Therapeutic Potential of an Adamantane Metabolite

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid is a primary metabolite of Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes.[1] Emerging evidence strongly suggests a neuroprotective role for DPP-4 inhibitors, including Vildagliptin, in various models of neurodegenerative diseases.[2][3][4] Vildagliptin has been shown to improve cognitive function and mitigate pathological hallmarks in animal models of Alzheimer's disease, operating through mechanisms that may involve the modulation of the PI3K/Akt signaling pathway and reduction of neuroinflammation.[2][5]

The adamantane scaffold, a key structural feature of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, is present in several approved drugs with neurological indications, such as Memantine, an NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease. This structural precedent, combined with the neuroprotective profile of its parent compound, provides a strong rationale for investigating the independent therapeutic efficacy of this metabolite in a relevant preclinical model of Alzheimer's disease.

This guide will outline a robust in vivo study design to compare the efficacy of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid against established standards of care, Donepezil and Memantine. We will detail the experimental workflow, from animal model selection to behavioral and histopathological endpoints, providing the necessary protocols to ensure scientific rigor and reproducibility.

Comparative Framework: Benchmarking Against the Gold Standard

To rigorously assess the therapeutic potential of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, a head-to-head comparison with clinically relevant drugs is essential. We propose the inclusion of Donepezil and Memantine as positive controls.

  • Donepezil: An acetylcholinesterase inhibitor, Donepezil is a first-line treatment for mild-to-moderate Alzheimer's disease.[6] Its mechanism centers on increasing the availability of acetylcholine, a neurotransmitter crucial for memory and learning.[6]

  • Memantine: A non-competitive NMDA receptor antagonist, Memantine is approved for moderate-to-severe Alzheimer's disease.[7][8] It is believed to protect against the excitotoxic effects of excessive glutamate, a phenomenon implicated in neuronal damage in Alzheimer's.[8][9]

By comparing our test compound to these established drugs, we can ascertain its relative efficacy in improving cognitive deficits and mitigating the underlying pathology of Alzheimer's disease in a preclinical setting.

Experimental Design: A Step-by-Step Validation Workflow

The following experimental workflow is designed to provide a comprehensive evaluation of the in vivo efficacy of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid.

Experimental Workflow cluster_0 Phase 1: Animal Model & Treatment cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Histopathological Analysis cluster_3 Phase 4: Data Analysis & Interpretation Animal_Model 5XFAD Transgenic Mouse Model Treatment_Groups Grouping: - Vehicle Control - Test Compound - Donepezil - Memantine Animal_Model->Treatment_Groups Randomization Drug_Administration Chronic Dosing Regimen Treatment_Groups->Drug_Administration Treatment Initiation MWM Morris Water Maze Drug_Administration->MWM Tissue_Collection Brain Tissue Harvesting MWM->Tissue_Collection IHC Amyloid-β Immunohistochemistry Tissue_Collection->IHC Quantification Plaque Burden Analysis IHC->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis Interpretation Efficacy Comparison Data_Analysis->Interpretation

Caption: In vivo validation workflow for 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid.

Animal Model Selection: The 5XFAD Mouse

For this study, we recommend the use of the 5XFAD transgenic mouse model. This model carries five human familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to an aggressive and early-onset amyloid pathology. The 5XFAD model recapitulates key features of Alzheimer's disease, including significant amyloid-β (Aβ) plaque deposition and cognitive deficits, making it a suitable platform for evaluating the efficacy of novel therapeutic agents.[7]

Treatment Regimen
  • Test Compound: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (Dose to be determined by prior pharmacokinetic and tolerability studies).

  • Positive Controls:

    • Donepezil (e.g., 1 mg/kg/day, oral gavage)

    • Memantine (e.g., 10 mg/kg/day, intraperitoneal injection)[7]

  • Vehicle Control: Appropriate vehicle used for dissolving the test compound and controls.

  • Duration: Chronic daily administration for a period of 8-12 weeks, commencing at an age when cognitive deficits are known to manifest in the 5XFAD model (e.g., 4-6 months of age).

Methodologies: Detailed Protocols for Key Experiments

Morris Water Maze: Assessing Spatial Learning and Memory

The Morris Water Maze (MWM) is a widely accepted behavioral test to evaluate hippocampal-dependent spatial learning and memory in rodents.[10][11][12][13][14]

Protocol:

  • Apparatus: A circular pool (approximately 120 cm in diameter) filled with opaque water (rendered opaque with non-toxic white paint) maintained at 22-25°C. A hidden escape platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is situated in a room with prominent distal visual cues.

  • Acquisition Phase (5-7 days):

    • Mice undergo four trials per day.

    • For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions.

    • The mouse is allowed to swim freely for a maximum of 60 seconds to locate the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds to orient itself using the distal cues.[11][12]

    • The time taken to reach the platform (escape latency) and the path length are recorded using an automated tracking system.

  • Probe Trial (24 hours after the last acquisition trial):

    • The escape platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are recorded.

Amyloid-β Immunohistochemistry: Quantifying Plaque Burden

Following the completion of behavioral testing, brain tissue will be harvested for histopathological analysis to assess the impact of the treatments on amyloid pathology.[15][16][17]

Protocol:

  • Tissue Preparation:

    • Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[16]

    • Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose solution.

    • Coronal brain sections (e.g., 30 µm) are prepared using a cryostat.

  • Immunostaining:

    • Free-floating sections are washed in PBS.

    • Antigen retrieval is performed (e.g., incubation in formic acid).[15]

    • Sections are blocked to prevent non-specific antibody binding.

    • Incubation with a primary antibody specific for amyloid-β (e.g., 6E10).

    • Incubation with a fluorescently labeled secondary antibody.

    • Sections are mounted on slides and coverslipped with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Images of the cortex and hippocampus are captured using a fluorescence microscope.

    • The amyloid plaque burden is quantified using image analysis software (e.g., ImageJ) by calculating the percentage of the total area occupied by amyloid-β immunoreactivity.

Data Presentation and Interpretation

The quantitative data from the behavioral and histopathological assessments should be presented in a clear and comparative format.

Table 1: Comparative Efficacy on Cognitive Performance in the Morris Water Maze

Treatment GroupMean Escape Latency (Day 5) (s)Time in Target Quadrant (Probe Trial) (%)
Vehicle Control
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid
Donepezil
Memantine

Table 2: Comparative Efficacy on Amyloid-β Plaque Burden

Treatment GroupAmyloid-β Plaque Area (%) - CortexAmyloid-β Plaque Area (%) - Hippocampus
Vehicle Control
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid
Donepezil
Memantine

A statistically significant reduction in escape latency, an increase in time spent in the target quadrant, and a decrease in amyloid-β plaque burden in the group treated with 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, comparable or superior to the effects of Donepezil and Memantine, would provide strong evidence for its therapeutic potential in Alzheimer's disease.

Underlying Mechanism: A Putative Signaling Pathway

The neuroprotective effects of the parent compound, Vildagliptin, are thought to be mediated, in part, through the PI3K/Akt signaling pathway.[2][3][4] This pathway is crucial for promoting cell survival and inhibiting apoptosis. It is plausible that 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid may exert its effects through a similar mechanism.

Putative Signaling Pathway Test_Compound 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid DPP4 DPP-4 Inhibition Test_Compound->DPP4 GLP1 Increased GLP-1 DPP4->GLP1 PI3K PI3K GLP1->PI3K Akt Akt Activation PI3K->Akt Apoptosis Reduced Apoptosis Akt->Apoptosis Neuroprotection Neuroprotection & Improved Cognition Apoptosis->Neuroprotection

Caption: Putative neuroprotective signaling pathway of the test compound.

Further molecular analyses, such as Western blotting for key proteins in the PI3K/Akt pathway (e.g., phosphorylated Akt), would be necessary to validate this proposed mechanism of action.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid as a potential therapeutic agent for Alzheimer's disease. By employing a well-characterized animal model, established behavioral and histopathological endpoints, and clinically relevant comparators, the proposed studies will provide a robust assessment of its efficacy.

Positive outcomes from these studies would warrant further investigation into the compound's detailed mechanism of action, safety pharmacology, and pharmacokinetic/pharmacodynamic profile, paving the way for its potential advancement into further preclinical and clinical development. The unique structural and mechanistic properties of this adamantane derivative hold promise for a novel therapeutic strategy in the challenging landscape of Alzheimer's disease drug discovery.

References

  • Yossef, R. R., El-Yamany, M. F., Abdellatif, M., & El-Sahar, A. E. (2021). Neuroprotective effects of vildagliptin on drug induced Alzheimer's disease in rats with metabolic syndrome: Role of hippocampal klotho and AKT signaling pathways. European Journal of Pharmacology, 890, 173612.
  • Pariyar, R., Lee, D. H., Kim, S. J., & Lee, Y. S. (2022). Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease. International Journal of Molecular Sciences, 23(4), 2336.
  • Pariyar, R., Lee, D. H., Kim, S. J., & Lee, Y. S. (2022). Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease. PubMed.
  • Pariyar, R., Lee, D. H., Kim, S. J., & Lee, Y. S. (2022). Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease.
  • Kosaraju, J., Gali, C. C., Khatwal, R. B., Dubala, A., & Chinni, S. (2017). A review on dipeptidyl peptidase-4 inhibitors in Alzheimer's disease. Annals of Neurosciences, 24(1), 47-53.
  • Stanford CME. (2020, July 22). DPP-4 Inhibitor, GLP-1 Receptor Agonist, & SGLT Inhibitor Therapies in the Time of COVID-19 [Video]. YouTube.
  • Kim, D. H., Yeo, S. H., Park, J. M., Choi, J. Y., & Lee, S. H. (2016). Cognitive Benefits of Memantine in Alzheimer's 5XFAD Model Mice Decline During Advanced Disease Stages. Pharmacology, biochemistry, and behavior, 143, 19–27.
  • Gonçalves, A., & Ferraz, A. C. (2015). Vasculoprotective Effects of Vildagliptin. Focus on Atherogenesis. International journal of molecular sciences, 16(12), 28747–28767.
  • Li, L., Zhang, W., Cheng, S., Wang, M., & Jia, J. (2019). Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. Frontiers in Neuroscience, 13, 322.
  • Seredenin, S. B., & Voronin, M. V. (2009). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 43(11), 643-647.
  • Al-Amin, M. M., Rahman, M. M., Khan, M. A., & Jo, S. H. (2021). Neuroprotection by dipeptidyl-peptidase-4 inhibitors and glucagon-like peptide-1 analogs via the modulation of AKT-signaling pathway in Alzheimer's disease. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 20(8), 738-751.
  • Pariyar, R., Lee, D. H., Kim, S. J., & Lee, Y. S. (2022). Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease. International Journal of Molecular Sciences, 23(4), 2336.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • He, H., Tran, P., Yin, H., Smith, H., Flood, D., Kulanthaivel, P., ... & Howard, D. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug metabolism and disposition, 37(3), 536-544.
  • Martinez-Coria, H., Green, K. N., & LaFerla, F. M. (2010). Memantine Improves Cognition and Reduces Alzheimer's-Like Neuropathology in Transgenic Mice.
  • Zhou, M., He, Z., & Zhang, Y. (2024). Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer's disease: a narrative review. Frontiers in Endocrinology, 15, 1356885.
  • Ebrahimi, A., & Richardson, J. C. (2020). Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease. Methods in molecular biology (Clifton, N.J.), 2141, 135–144.
  • Kepe, V., Barrio, J. R., Huang, S. C., Ercoli, L., Siddarth, P., Shoghi-Jadid, K., ... & Small, G. W. (2006). In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease. British journal of clinical pharmacology, 63(2), 208–218.
  • Mouse Metabolic Phenotyping Centers. (2024, January 3).
  • Taconic Biosciences. (2015, September 17). Mouse Model Helps Accelerate Development of New Alzheimer's Therapies.
  • Alzforum. Alzheimer's Disease Research Models.
  • He, H., Tran, P., Yin, H., Smith, H., Flood, D., Kulanthaivel, P., ... & Howard, D. (2009). Pharmacokinetics and Pharmacodynamics of Vildagliptin in Patients with Type 2 Diabetes Mellitus. Request PDF.
  • Abcam.
  • Carnevale, D., Mascio, G., D'Andrea, I., Fardella, V., Fiori, E., Cifelli, G., ... & Lembo, G. (2012). Donepezil improves vascular function in a mouse model of Alzheimer's disease. Journal of Alzheimer's Disease, 32(1), 109-120.
  • Zetterberg, H., & Bendlin, B. B. (2021). In vivo Detection of Alzheimer's Disease. Journal of Alzheimer's disease : JAD, 81(3), 897–911.
  • Varkonyi, T., & Putcha, L. (2012). Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. British journal of clinical pharmacology, 73(5), 743–754.
  • UC Davis. (2019, March 6).
  • Chen, Y., Fu, A. K. Y., & Ip, N. Y. (2021). Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease. Journal of visualized experiments : JoVE, (170), 10.3791/62382.
  • He, H., Tran, P., Yin, H., Smith, H., Flood, D., Kulanthaivel, P., ... & Howard, D. (2009). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. Semantic Scholar.
  • Biocare Medical. β-Amyloid.
  • Van Dam, D., & De Deyn, P. P. (2006). Memantine Improves Spatial Learning in a Transgenic Mouse Model of Alzheimer's Disease. Journal of Alzheimer's Disease, 9(3), 211-224.
  • Sasaguri, H., Nagata, K., Sekiguchi, M., & Saido, T. C. (2022). Mouse Models of Alzheimer's Disease. Frontiers in molecular neuroscience, 15, 869919.
  • Vorhees, C. V., & Williams, M. T. (2014). Morris water maze: Procedures for assessing spatial and related forms of learning and memory.
  • Dong, H., Csernansky, J. G., & Gordon, M. P. (2009). Effects of sub-chronic donepezil on brain Abeta and cognition in a mouse model of Alzheimer's disease.
  • San Diego Instruments. (2023, July 18). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers.
  • InVivo Biosystems. Alzheimer's Disease Models.
  • Cacabelos, R. (2007). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics.
  • Van Groen, T., & Kadish, I. (2011). Staining of Amyloid Beta (Abeta) Using (Immuno) Histochemical Techniques and Abeta42 Specific Peptides.
  • Companys-Alemany, J., Turcu, A. L., Schneider, M., Müller, C. E., Vázquez, S., Griñán-Ferré, C., ... & Pallàs, M. (2022). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease. Journal of medicinal chemistry, 65(12), 8346–8365.
  • Uddin, M. S., & Kabir, M. T. (2021). Mammalian Models in Alzheimer's Research: An Update. International Journal of Molecular Sciences, 22(4), 2135.

Sources

Comparative

Comparative Analysis: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid vs. Memantine in Neurological Models

[1] Executive Summary This technical guide provides a rigorous comparison between Memantine , the standard-of-care NMDA receptor antagonist for Alzheimer’s Disease (AD), and 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous comparison between Memantine , the standard-of-care NMDA receptor antagonist for Alzheimer’s Disease (AD), and 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (hereafter referred to as Analog M15.3 ), a major metabolite of the DPP-4 inhibitor Vildagliptin.[1]

While both molecules share the adamantane scaffold—a privileged structure in neuropharmacology—they exhibit divergent physicochemical properties and mechanisms of action.[1] This guide analyzes their potential in neurological models, contrasting Memantine’s direct ion channel blockade with the theoretical and indirect neuroprotective pathways associated with Analog M15.3.[1]

Key Insight: Memantine relies on lipophilicity and basicity to block the NMDA receptor pore.[1] In contrast, Analog M15.3 introduces a hydroxyl group and a glycine moiety, creating a zwitterionic profile that drastically alters Blood-Brain Barrier (BBB) permeability and receptor binding kinetics.[1]

Part 1: Chemical & Pharmacological Profile[1][2]

Structural Divergence

The adamantane cage serves as a lipophilic anchor.[1] Modifications to this cage dictate the drug's distribution and target affinity.[1]

  • Memantine: 3,5-dimethyladamantan-1-amine.[1] The methyl groups increase lipophilicity, ensuring high BBB penetration.[1] The primary amine (pKa ~10.[1][2]4) is protonated at physiological pH, allowing interaction with the cation-selective filter inside the NMDA pore.[1]

  • Analog M15.3: N-(3-hydroxy-1-adamantyl)glycine.[1] The addition of a hydroxyl group (-OH) and a carboxymethyl group (-CH2COOH) renders the molecule polar and zwitterionic.[1]

Physicochemical Comparison Table
FeatureMemantine Analog M15.3 Implication for Neurology
Formula C₁₂H₂₁NC₁₂H₁₉NO₃M15.3 is significantly more oxidized.[1]
Molecular Weight 179.30 g/mol 225.28 g/mol Both are small molecules.[1]
LogP (Lipophilicity) ~3.3 (High)~ -0.5 to 0.5 (Low)Critical: Memantine crosses BBB easily; M15.3 has poor passive diffusion.[1]
pKa 10.42 (Basic)~2.3 (Acid), ~9.6 (Base)M15.3 exists as a zwitterion at pH 7.[1]4.
Primary Target NMDA Receptor (PCP Site)DPP-4 (Inactive Metabolite)M15.3 is a hydrolysis product of Vildagliptin.[1]
Metabolic Origin Synthetic DrugVildagliptin MetaboliteM15.3 is excreted renally.[1]

Part 2: Mechanistic Analysis in Neurological Models[1]

The NMDA Receptor Pathway (Memantine)

Memantine functions as a low-affinity, uncompetitive antagonist.[1][2] It enters the open NMDA receptor channel and binds to the "PCP site" near the Mg²⁺ binding region.[1] Its fast "on-off" kinetics allow it to block pathological excitotoxicity (sustained Ca²⁺ influx) while preserving physiological synaptic transmission.[1]

The Theoretical Profile of Analog M15.3

In neurological models, Analog M15.3 presents a unique pharmacological paradox:

  • Pore Blockade (Unlikely): The negatively charged carboxyl tail of the glycine moiety likely repels the molecule from the electronegative NMDA pore, or prevents deep occlusion.[1]

  • Glycine Site Interaction (Hypothetical): Since the molecule contains a glycine motif, it theoretically competes at the Glycine co-agonist site (GluN1 subunit).[1] However, the bulky adamantane cage usually sterically hinders binding to this cleft.[1]

  • Indirect Neuroprotection: As a metabolite of Vildagliptin, M15.3 is associated with the GLP-1/DPP-4 axis.[1] While the metabolite itself is often considered inactive against DPP-4, the parent drug promotes neurogenesis and reduces Tau phosphorylation.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways of the two adamantane derivatives.

G Memantine Memantine (Lipophilic Cation) BBB Blood-Brain Barrier Memantine->BBB Passive Diffusion (High Efficiency) Analog Analog M15.3 (Polar Zwitterion) Analog->BBB Poor Diffusion Renal Renal Excretion Analog->Renal Major Pathway GlySite Glycine Site (Theoretical Target) Analog->GlySite Steric Clash? NMDAR NMDA Receptor (Open Pore) BBB->NMDAR Memantine Binds PCP Site Excitotoxicity Ca2+ Influx (Excitotoxicity) NMDAR->Excitotoxicity Blocks Neuroprotection Neuroprotection (Synaptic Preservation) Excitotoxicity->Neuroprotection Prevention

Caption: Memantine actively crosses the BBB to modulate NMDA receptors, whereas Analog M15.3 is primarily cleared renally due to polarity, with limited CNS access.[1]

Part 3: Experimental Protocols for Comparison

To objectively compare these molecules, researchers must validate BBB permeability and Receptor Affinity .[1]

Experiment A: Whole-Cell Patch Clamp (In Vitro)

Objective: Determine if Analog M15.3 retains the channel-blocking activity of the adamantane scaffold.

  • Cell Culture: Use HEK293 cells transfected with GluN1/GluN2B subunits.[1]

  • Setup: Whole-cell voltage-clamp configuration (Holding potential: -70 mV).

  • Agonist Application: Apply Glutamate (100 µM) + Glycine (10 µM) to induce current.[1]

  • Test Compound:

    • Control: Memantine (10 µM).[1] Expect rapid, reversible block (~80% inhibition).[1]

    • Test: Analog M15.3 (10 µM - 100 µM).

  • Readout: Measure the % inhibition of steady-state current.

    • Hypothesis: Analog M15.3 will show <10% inhibition due to charge repulsion.[1]

Experiment B: In Vivo Scopolamine-Induced Amnesia Model

Objective: Compare cognitive enhancement potential (Direct vs. Indirect).

  • Subjects: Male Wistar rats (n=10/group).

  • Induction: Scopolamine (1 mg/kg, i.p.) induces cholinergic memory deficit.[1]

  • Treatment:

    • Group 1: Vehicle (Saline).

    • Group 2: Memantine (5 mg/kg, p.o.).[1]

    • Group 3: Analog M15.3 (High dose: 50 mg/kg, p.o.[1] - to account for poor BBB).

  • Task: Morris Water Maze (MWM).

    • Training: 4 days, 4 trials/day.

    • Probe Trial: Day 5 (Platform removed).

  • Analysis: Measure "Time in Target Quadrant."

    • Validation: Memantine should significantly restore time in target quadrant.[1]

    • Analog Outcome: If inactive, time equals Vehicle.[1] If neuroactive (via unknown mechanism), time > Vehicle.[1]

Part 4: Safety & Toxicology Considerations

  • Memantine:

    • Side Effects:[1][2][3] Dizziness, confusion (due to off-target blockade at high doses).[1]

    • Metabolism:[1] Minimal.[1] Excreted largely unchanged in urine.[1]

  • Analog M15.3:

    • Safety Profile: As a metabolite of Vildagliptin, it is generally considered non-toxic at physiological levels.[1]

    • Risk:[1][4] High systemic concentrations (required to force CNS entry) may crystallize in urine or cause renal stress due to the glycine conjugate solubility profile.[1]

Conclusion

Memantine remains the superior candidate for direct neurological intervention involving NMDA receptor modulation.[1] Its lipophilicity and pKa are perfectly tuned for the CNS environment.[1]

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (Analog M15.3) is structurally fascinating but pharmacologically disadvantaged for this specific application.[1] It represents a "polar dead-end" of the adamantane scaffold regarding NMDA blockade.[1] However, it serves as an excellent negative control in structure-activity relationship (SAR) studies to demonstrate the necessity of the lipophilic amine pharmacophore for channel blocking.[1]

References
  • PubChem. (2025).[1] Compound Summary: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CID 60198109).[1] National Library of Medicine.[1] Link[1]

  • Lipton, S. A. (2006).[1][4] Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[1] Nature Reviews Drug Discovery, 5(2), 160-170.[1] Link

  • Baggio, L. L., & Drucker, D. J. (2014).[1] Therapeutic targets to treat metabolic diseases: Glucagon-like peptide 1 receptor agonists and dipeptidyl peptidase-4 inhibitors.[1] Pharmacology & Therapeutics, 144(2), 156-163.[1] (Context for Vildagliptin metabolites). Link

  • Parsons, C. G., et al. (1999).[1] Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data.[1] Neuropharmacology, 38(6), 735-767.[1] Link

Sources

Validation

A Comparative Analysis of the Cytotoxic Profiles of Adamantane Derivatives

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon structure, has emerged as a privileged scaffold in medicinal chemistry. Its unique stereochemistry and pharmacokinetic properties have led to th...

Author: BenchChem Technical Support Team. Date: February 2026

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon structure, has emerged as a privileged scaffold in medicinal chemistry. Its unique stereochemistry and pharmacokinetic properties have led to the development of a diverse array of derivatives with significant therapeutic potential. This guide provides a comprehensive comparison of the cytotoxic activities of various adamantane derivatives, offering researchers, scientists, and drug development professionals a critical overview of their performance, supported by experimental data and detailed methodologies.

The Adamantane Advantage in Cytotoxicity

The incorporation of the adamantane moiety into pharmacologically active molecules can profoundly influence their cytotoxic profiles. The bulky and lipophilic nature of the adamantane cage can enhance cell membrane permeability, facilitate transport across the blood-brain barrier, and improve metabolic stability, thereby increasing the bioavailability and efficacy of the parent compound.[1][2] This "lipophilic bullet" effect is a key rationale behind the continued exploration of adamantane derivatives as potential anticancer agents.[1]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of adamantane derivatives is highly dependent on the nature and position of their functional groups. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative adamantane derivatives against various cancer cell lines, providing a quantitative basis for comparison.

Adamantyl Isothiourea Derivatives

Adamantyl isothiourea derivatives have demonstrated notable anticancer activity, particularly against hepatocellular carcinoma.[3][4]

CompoundTarget Cell LineIC50 (µM)Reference
Adamantyl Isothiourea Derivative 5Hep-G2 (Hepatocellular Carcinoma)7.70[4]
Adamantyl Isothiourea Derivative 6Hep-G2 (Hepatocellular Carcinoma)3.86[4]
4-bromobenzyl analogue 2PC-3 (Prostate Cancer)< 25[3]
HepG-2 (Hepatocellular Carcinoma)< 25[3]
MCF-7 (Breast Cancer)< 25[3]
HeLa (Cervical Cancer)< 25[3]
HCT-116 (Colorectal Carcinoma)25-50[3]
4-nitrobenzyl analogue 1Various Cancer Cell LinesModerate Activity[3]
Adamantane Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives incorporating an adamantane moiety have also been investigated for their cytotoxic effects.

CompoundTarget Cell LineIC50 (µM)Reference
Compound 4eHuman Cancer Cell LinesCytotoxic[5]
Compound 5eHuman Cancer Cell LinesCytotoxic[5]
Compound 14dHCT116 (Colorectal Carcinoma)0.25[6]
Compound 16fHCT116 (Colorectal Carcinoma)0.09[6]
Established Adamantane Drugs: Amantadine and Memantine

While originally developed for other indications, the cytotoxic potential of amantadine and memantine has been explored in various cancer models.

CompoundTarget Cell LineEffectReference
AmantadineHuman Melanoma Cell LinesAnti-proliferative, Induces Apoptosis and G1/S Arrest[7]
Glioblastoma (A172, U-87 MG)Cytotoxic, Induces Late Apoptosis[8]
MemantineBreast Cancer (MCF-7)Dose-dependent reduction in cell survival[9]
Lung Cancer (A549)Decreased cell viability, Induces G0/G1 Arrest[10]
Prostate Cancer (LNCaP)Cytotoxic (IC50 = 0.25 mM), Triggers Apoptosis[11]

Mechanistic Insights: The TLR4 Signaling Pathway

A key mechanism underlying the cytotoxicity of certain adamantyl isothiourea derivatives is the inhibition of the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] This pathway is a critical component of the innate immune system and its dysregulation has been implicated in cancer progression.[2][12] By blocking this pathway, these adamantane derivatives can suppress inflammation, fibrosis, and tumorigenesis.[2]

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates & Degrades NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces Adamantane_Derivative Adamantyl Isothiourea Derivative Adamantane_Derivative->TLR4 Inhibits LPS LPS LPS->TLR4 Activates

Caption: Simplified schematic of the TLR4-MyD88-NF-κB signaling pathway and its inhibition by adamantyl isothiourea derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following section provides detailed, step-by-step methodologies for common cytotoxicity assays.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Start Start Cell_Culture 1. Cell Seeding & Adhesion (24h) Start->Cell_Culture Treatment 2. Treatment with Adamantane Derivatives Cell_Culture->Treatment Incubation 3. Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assay (Annexin V) Incubation->Apoptosis Data_Analysis 4. Data Acquisition & Analysis MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing the cytotoxicity of adamantane derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[3][13]

  • Compound Treatment: Treat the cells with various concentrations of the adamantane derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3][4]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[3][4]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[3][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.

Causality Behind Choices: The incubation time with MTT is critical; insufficient time will result in a weak signal, while excessive time can lead to artifacts. The choice of solubilization agent depends on the cell type and experimental conditions to ensure complete dissolution of the formazan crystals for accurate measurement.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is directly proportional to the number of lysed cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[14] Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[15]

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions, typically containing the substrate, cofactor, and tetrazolium salt.[15][16]

  • Incubation: Add the reaction mixture to the supernatants and incubate at room temperature for up to 30 minutes, protected from light.[15]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]

Causality Behind Choices: It is crucial to handle the supernatant carefully to avoid disturbing the cell pellet, which could lead to falsely elevated LDH readings. Including positive controls (cells lysed with a detergent) and negative controls (untreated cells) is essential for accurate data interpretation.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[17] Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.[17]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the adamantane derivative as described previously.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle non-enzymatic method (e.g., EDTA) to detach them.[18]

  • Cell Washing: Wash the cells with cold PBS to remove any residual medium.[18]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[18]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[18]

Causality Behind Choices: The use of a non-enzymatic detachment method for adherent cells is critical to maintain cell membrane integrity and avoid false-positive results. Prompt analysis after staining is necessary as apoptosis is a dynamic process, and delays can lead to changes in the staining pattern.

Conclusion and Future Directions

The adamantane scaffold continues to be a fertile ground for the discovery of novel cytotoxic agents. The derivatives highlighted in this guide demonstrate a range of potencies and mechanisms of action, underscoring the versatility of this unique chemical entity. The provided experimental protocols offer a robust framework for the reliable and reproducible assessment of the cytotoxic profiles of new adamantane-based compounds. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their anticancer efficacy and selectivity, ultimately paving the way for the development of novel and effective cancer therapeutics.

References

  • El-Gamal, M. I., et al. (2020). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Molecules, 25(15), 3482. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Available from: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(5), 3516–3604. Available from: [Link]

  • El-Emam, A. A., et al. (2020). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Molecules, 25(15), 3482. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). The cytotoxic effect of memantine and its effect on cytoskeletal proteins expression in metastatic breast cancer cell line. Avicenna journal of medical biotechnology, 14(3), 205–211. Available from: [Link]

  • Pham, T. L., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(19), 3528. Available from: [Link]

  • Wróblewska-Łuczka, P., et al. (2022). Anticancer Activity of Amantadine and Evaluation of Its Interactions with Selected Cytostatics in Relation to Human Melanoma Cells. International journal of molecular sciences, 23(14), 7781. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • Frontiers. (2024). TLR4 signalling in ischemia/ reperfusion injury: a promising target for linking inflammation, oxidative stress and programmed ce. Available from: [Link]

  • Avicenna Journal of Medical Biotechnology. (2022). The cytotoxic effect of memantine and its effect on cytoskeletal proteins expression in metastatic breast cancer cell line. Available from: [Link]

  • Frontiers. (n.d.). A review of hydrazide-hydrazone metal complexes' antitumor potential. Available from: [Link]

  • Lowinus, T., et al. (2020). Memantine shifts cancer cell metabolism via AMPK1/2 mediated energetic switch in A549 lung cancer cells. Experimental cell research, 395(1), 112186. Available from: [Link]

  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Available from: [Link]

  • ResearchGate. (2022). (PDF) Anticancer Activity of Amantadine and Evaluation of Its Interactions with Selected Cytostatics in Relation to Human Melanoma Cells. Available from: [Link]

  • Molteni, M., et al. (2018). Natural Products with Toll-Like Receptor 4 Antagonist Activity. International journal of inflammation, 2018, 2859135. Available from: [Link]

  • MDPI. (2022). Anticancer Activity of Amantadine and Evaluation of Its Interactions with Selected Cytostatics in Relation to Human Melanoma Cells. Available from: [Link]

  • ResearchGate. (2019). (PDF) Memantine induces apoptosis and inhibits cell cycle progression in LNCaP prostate cancer cells. Available from: [Link]

  • Vivithanaporn, P., et al. (2019). Apoptotic and antiproliferative effects of amantadine and rimantadine in glioblastoma cells. Thai Journal of Pharmaceutical Sciences, 43(4), 213-221. Available from: [Link]

  • ResearchGate. (2021). (PDF) Synthesis, cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives bearing 5H-chromen-5-one. Available from: [Link]

  • medRxiv. (2024). Anti-cancer effect of memantine as adjunctive therapy in metastatic colon cancer: A pilot randomized controlled clinical trial. Available from: [Link]

  • Frontiers. (n.d.). Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview. Available from: [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available from: [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of amantadine, ribavirin and pleconaril in HCT8 WT/RETO cells. Available from: [Link]

Sources

Comparative

Assessing the therapeutic index of "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid"

This guide provides a rigorous technical assessment of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid , widely recognized in pharmaceutical development as M20.7 (or LAY151), the primary hydrolysis metabolite of the dipept...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid , widely recognized in pharmaceutical development as M20.7 (or LAY151), the primary hydrolysis metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin .

Unlike standard therapeutic guides that evaluate a viable drug candidate, this assessment focuses on the pharmacological nullification and toxicological burden of this compound. It serves as a critical reference for researchers investigating metabolite safety, adamantane-based scaffolds, and the degradation kinetics of cyanopyrrolidine inhibitors.

[1]

Executive Technical Summary

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid is the pharmacologically inactive carboxylic acid derivative formed by the hydrolysis of the cyano group in Vildagliptin.

  • Role: Major Metabolite / Degradation Product.

  • Therapeutic Potential: Negligible (Loss of electrophilic "warhead" required for DPP-4 inhibition).

  • Toxicological Relevance: Moderate. Recent data links this metabolite to the upregulation of pro-inflammatory calcium-binding proteins (S100A8/A9) in hepatic cells, potentially contributing to the idiosyncratic liver dysfunction associated with the parent drug.

Core Comparison Matrix
FeatureVildagliptin (Parent) M20.7 (The Compound) Memantine (Structural Analog)
Primary Target DPP-4 Enzyme (Catalytic Serine)None (Inert against DPP-4)NMDA Receptor
Mechanism Covalent Imidate FormationNone (Cannot bind covalently)Channel Blocking
Potency (IC50) ~3–10 nM> 100 µM (Inactive)~1 µM (NMDA)
BBB Permeability LowVery Low (Zwitterionic/Polar)High
Therapeutic Index Wide (Hypoglycemic efficacy vs. Toxicity)Non-Existent (No Efficacy / Residual Toxicity)Moderate (CNS side effects)

Chemical & Pharmacological Profile

Structural Causality of Inactivity

The therapeutic efficacy of Vildagliptin relies on its nitrile (cyano) group, which acts as an electrophilic trap for the active site serine (Ser630) of DPP-4.

  • Hydrolysis Event: In vivo, or under acidic/basic stress, the nitrile group hydrolyzes to a carboxylic acid.

  • Result: The resulting compound, 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid , lacks the electrophile necessary to form the imidate adduct. It sterically fits the pocket but cannot inhibit the enzyme mechanism, rendering it pharmacologically inert regarding glucose regulation.

Visualization: Hydrolysis & Inactivation Pathway

The following diagram illustrates the conversion of the active drug to the inactive metabolite M20.7.

MetabolicPathway Vildagliptin Vildagliptin (Active Drug) Contains Nitrile Group Hydrolysis Hydrolysis (Enzymatic/Chemical) + H2O Vildagliptin->Hydrolysis DPP4 DPP-4 Enzyme Active Site Vildagliptin->DPP4 Covalent Inhibition (High Affinity) M20_7 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (Metabolite M20.7) Contains Carboxylic Acid Hydrolysis->M20_7 Loss of CN group M20_7->DPP4 No Binding/Inhibition (Steric Only)

Caption: Transformation of Vildagliptin to M20.7, resulting in loss of DPP-4 inhibitory capacity.

Therapeutic Index (TI) Calculation

For a metabolite, the TI is calculated to assess whether the compound accumulates to toxic levels relative to the parent drug's therapeutic window.

The "Numerator": Toxic Dose (TD50)

While M20.7 is less cytotoxic than many reactive intermediates, it is not benign.

  • Hepatic Stress Signal: Research indicates that M20.7 induces mRNA expression of S100A8 and S100A9 in HepG2 cells.[1] These proteins are markers of inflammatory stress.

  • Experimental Threshold: Significant upregulation observed at 10–50 µM .

The "Denominator": Effective Dose (ED50)
  • Target: DPP-4 Inhibition.[1][2][3][4][5][6]

  • Value: IC50 > 100 µM (effectively inactive).

Calculated Index



Experimental Protocols (Self-Validating Systems)

Protocol A: Verification of DPP-4 Inactivity (Efficacy Check)

Objective: To confirm that the carboxylic acid derivative does not inhibit DPP-4, validating its status as an inactive metabolite.

  • Reagents:

    • Recombinant human DPP-4 enzyme.

    • Substrate: Gly-Pro-AMC (fluorogenic).

    • Test Compounds: Vildagliptin (Positive Control), M20.7 (Test), Buffer (Negative Control).

  • Workflow:

    • Step 1: Dilute M20.7 in assay buffer (25 mM Tris-HCl, pH 8.0) to concentrations ranging from 0.1 nM to 100 µM.

    • Step 2: Incubate enzyme (10 ng/well) with M20.7 for 15 minutes at 37°C.

    • Step 3: Add Gly-Pro-AMC substrate (50 µM final).

    • Step 4: Measure fluorescence kinetics (Ex: 360 nm / Em: 460 nm) for 30 minutes.

  • Validation Criteria:

    • Vildagliptin must show IC50 < 10 nM.

    • M20.7 must show < 10% inhibition at 100 µM. If inhibition > 50% is observed, check for contamination with the parent nitrile.

Protocol B: Hepatic Stress Marker Assessment (Toxicity Check)

Objective: To quantify the upregulation of S100A8/A9 inflammatory markers in liver cells.

  • Cell Line: HepG2 (Human hepatoma).[1]

  • Treatment:

    • Seed cells at

      
       cells/well.
      
    • Treat with M20.7 at 10, 30, and 100 µM for 24 hours.

  • Readout (qRT-PCR):

    • Extract RNA and synthesize cDNA.

    • Primers for S100A8 and S100A9 .

    • Normalize to GAPDH.[1]

  • Data Interpretation:

    • A >2-fold increase in S100A9 mRNA relative to vehicle control indicates metabolic stress potential.

Visualization: Experimental Workflow

Workflow cluster_Efficacy Efficacy Arm (DPP-4) cluster_Toxicity Toxicity Arm (HepG2) Start Start: Compound M20.7 Step1 Incubate with DPP-4 Enzyme Start->Step1 Step3 Treat HepG2 Cells (24h) Start->Step3 Step2 Add Gly-Pro-AMC Substrate Step1->Step2 Result1 Measure Fluorescence (Expect: No Change) Step2->Result1 Step4 Extract RNA -> RT-PCR Step3->Step4 Result2 Quantify S100A8/A9 (Expect: Upregulation) Step4->Result2

Caption: Parallel assessment of efficacy (DPP-4) and toxicity (Hepatic markers).

References

  • PubChem. 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (Compound Summary). National Library of Medicine. Link

  • He, Y. L. (2012).[4] Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics.[4] Link

  • Tani, J., et al. (2012). Vildagliptin and its metabolite M20.7 induce the expression of S100A8 and S100A9 in human hepatoma HepG2 cells.[1] ResearchGate/Biological & Pharmaceutical Bulletin. Link[1]

  • MDPI. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin. Molecules.[7][1][3][4][5][6][8] Link

Sources

Validation

Technical Assessment: Reproducibility and Synthesis Optimization of 2-((3-Hydroxyadamantan-1-yl)amino)acetic Acid

Executive Summary & Mechanistic Insight[1] The compound 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (also known as N-(3-hydroxy-1-adamantyl)glycine) is a critical intermediate in the synthesis of the DPP-4 inhibitor Vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

The compound 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (also known as N-(3-hydroxy-1-adamantyl)glycine) is a critical intermediate in the synthesis of the DPP-4 inhibitor Vildagliptin .[1][2] Its purity directly dictates the quality of the final API, specifically regarding the control of the "Impurity B" (the dialkylated byproduct).[1][2]

Reproducibility issues with this molecule typically stem from the Direct Alkylation route using chloroacetic acid.[1][2] While cost-effective, this pathway follows bimolecular nucleophilic substitution (


) kinetics where the product (a secondary amine) is often more nucleophilic than the starting material (a primary amine), leading to uncontrolled over-alkylation.[1][2]

This guide objectively compares the industry-standard Direct Alkylation against the higher-fidelity Reductive Amination route, providing a reproducible, pH-controlled protocol to salvage the economics of the former while approaching the purity of the latter.[1][2]

Comparative Analysis: Synthesis Routes

The following table contrasts the two primary methodologies for synthesizing the target molecule.

FeatureRoute A: Direct Alkylation (Optimization Target)Route B: Reductive Amination (Alternative)
Reagents 3-Amino-1-adamantanol + Chloroacetic acid3-Amino-1-adamantanol + Glyoxylic acid + Reductant (

or

)
Mechanism

Nucleophilic Substitution
Imine formation followed by Hydride reduction
Selectivity Low to Moderate. Risk of N,N-bis(carboxymethyl) impurity (Dialkylation).[1][2]High. Mono-alkylation is kinetically favored.[1][2]
Yield (Typical) 55–65% (without pH control)80–90%
Cost Profile Low (Commodity reagents)High (Cost of glyoxylic acid & reducing agents)
Reproducibility Variable. Highly sensitive to temperature and pH.[1][2]Robust. Less sensitive to process parameters.[1][2]
Recommendation Preferred for large-scale manufacturing if pH-stat control is used.[1][2]Preferred for small-scale R&D or reference standard generation.[1][2]
Pathway Visualization

The following diagram illustrates the competing pathways and the critical "Selectivity Node" where the process often fails.

SynthesisPathways cluster_0 Route A: Direct Alkylation cluster_1 Route B: Reductive Amination Start 3-Amino-1-adamantanol Target Target: Mono-acid (2-((3-Hydroxyadamantan-1-yl)amino)acetic acid) Start->Target + Chloroacetic Acid (pH 10-11 control) Imine Intermediate Imine Start->Imine + Glyoxylic Acid Chloro Chloroacetic Acid Impurity Impurity: Di-acid (Over-alkylation) Target->Impurity + Excess Chloroacetic Acid (Uncontrolled pH) Glyox Glyoxylic Acid Imine->Target + NaBH4 (Reduction) caption Fig 1: Kinetic competition in alkylation vs. specificity of reductive amination.

Optimized Experimental Protocol (Route A)

To achieve reproducibility with the cost-effective Direct Alkylation route, one must abandon standard reflux methods in favor of a pH-Stat Controlled Addition .[1][2] This protocol minimizes the concentration of the free amine of the product, thereby suppressing the second alkylation.[1][2]

Reagents & Equipment[1][3][4]
  • Substrate: 3-Amino-1-adamantanol (1.0 eq)

  • Reagent: Chloroacetic acid (1.1 eq)[1][2]

  • Base: 30% NaOH (aq)

  • Solvent: Water (The reaction is heterogeneous initially, becoming homogeneous)[1][2]

  • Equipment: pH meter, jacketed reactor, addition funnel.[1][2]

Step-by-Step Methodology
  • Preparation of Reagent Stream: Dissolve Chloroacetic acid (1.1 eq) in minimal water.[1][2] Neutralize carefully to pH 7.0 with NaOH solution to form sodium chloroacetate in situ. Keep cool (0–5 °C).

  • Reactor Setup: Charge 3-Amino-1-adamantanol (1.0 eq) into water (5 vol). Heat to 85–90 °C . Note: High temperature is required for solubility and to overcome the steric bulk of the adamantane cage.[1][2]

  • Controlled Addition (The Critical Step):

    • Add the sodium chloroacetate solution dropwise over 2 to 3 hours .

    • Simultaneously , monitor pH. Use an automatic titrator or manual addition of NaOH to maintain pH strictly between 10.0 and 10.5 .[1][2]

    • Why? Below pH 10, the reaction stalls.[1][2] Above pH 11, the product (secondary amine) becomes deprotonated and competes for the alkylating agent, causing the dialkylated impurity.[1][2]

  • Work-up:

    • Cool reaction mixture to 5 °C.

    • Adjust pH to the isoelectric point (approx.[1][2] pH 5.5–6.[1][2]0) using dilute HCl.

    • The product will precipitate as a white solid.[1][2]

    • Filter and wash with ice-cold water and acetone (to remove unreacted adamantanol).[1][2]

  • Recrystallization: If HPLC purity is <98%, recrystallize from Methanol/Water (1:1).

Analytical Validation (HPLC-CAD/UV)

Because the adamantane cage lacks a strong chromophore and the carboxyl group absorbs only at non-specific low wavelengths (<210 nm), standard UV detection is prone to baseline noise.[1][2] Charged Aerosol Detection (CAD) or Refractive Index (RI) is recommended for authoritative quantification.[1][2] If UV must be used, derivatization is preferred.[1][2]

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2] Note: Phenyl-Hexyl columns also work well for adamantane separation.[1][2]

  • Mobile Phase A: 0.1% Phosphoric acid in Water (Buffer pH 2.5).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: UV at 205 nm (Reference 360 nm) OR CAD.

  • Flow Rate: 1.0 mL/min.[1][2]

Data Interpretation Table
ComponentRetention Time (Relative)Acceptance Limit
3-Amino-1-adamantanol 0.45< 0.5%
Target Molecule 1.00> 98.0%
Dialkylated Impurity 1.35< 0.15%
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Sample Prep Dilute in Mobile Phase (Filter 0.22 µm) Sample->Prep HPLC HPLC Separation (C18 / pH 2.5) Prep->HPLC Detect Detection Selection HPLC->Detect UV UV (205 nm) Low Specificity Detect->UV Standard CAD CAD / ELSD High Specificity Detect->CAD Preferred Result Quantify Impurity B (Dialkylated) UV->Result CAD->Result caption Fig 2: Analytical decision tree for low-chromophore intermediate.

References

  • Synthesis of Vildagliptin Intermediates. Asian Journal of Chemistry. (2013). Describes the optimization of the adamantane amine coupling and the formation of impurities.

  • Process for producing vildagliptin intermediate. Google Patents (CN105669468A). Details the industrial scale-up and pH control strategies for adamantane derivatives.

  • Vildagliptin Synthesis and Impurity Profile. New Drug Approvals. Comprehensive review of synthetic routes including the glyoxylic acid reductive amination pathway.[1][2]

  • Liquid Chromatographic Methods for Vildagliptin. International Journal of Biomedical Science. (2011). Validated HPLC methods for separating Vildagliptin from its amine intermediates.[1][2]

Sources

Comparative

Comparative Guide: Evaluating the ADMET Properties of Adamantane-Based Compounds

Executive Summary Adamantane ( ) is a unique, diamondoid scaffold widely utilized in medicinal chemistry to modulate lipophilicity, improve blood-brain barrier (BBB) penetration, and block metabolic hot spots.[1] However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantane (


) is a unique, diamondoid scaffold widely utilized in medicinal chemistry to modulate lipophilicity, improve blood-brain barrier (BBB) penetration, and block metabolic hot spots.[1] However, its incorporation often introduces specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) challenges, particularly regarding solubility and cardiotoxicity (hERG inhibition).

This guide objectively compares the adamantane moiety against common lipophilic alternatives (e.g., phenyl rings, cubane bioisosteres) and provides validated experimental workflows for assessing their pharmacokinetic profiles.

Part 1: Comparative Analysis of Physicochemical & ADMET Properties

Lipophilicity and Solubility: The "Grease Ball" Effect

The adamantane cage is highly lipophilic. Unlike a planar phenyl ring, adamantane is a globular, rigid structure that disrupts water networks significantly, often leading to a dramatic increase in LogP (partition coefficient) and a reduction in aqueous solubility (LogS).

Comparative Data: Adamantane vs. Common Scaffolds

PropertyAdamantane MoietyPhenyl RingCubane BioisostereImpact on Drug Design

LogP (Approx)
+2.5 to +3.5+1.5 to +2.0+1.8 to +2.2Adamantane drastically increases membrane permeability but risks poor solubility.
Solubility (LogS) Low (High Aggregation Risk)ModerateModerate to LowCubane offers a slightly better solubility profile due to different crystal packing energies.
Shape/Volume Globular (

)
Planar (

)
Globular (

)
Adamantane fills hydrophobic pockets more effectively than planar rings (e.g., M2 channel blocking).
Metabolic Liability Stable Cage (Hydroxylation at

C)
Ring Oxidation / EpoxidationStable (Resistant to CYP)Adamantane acts as a "metabolic bulletproof vest" for adjacent labile groups.
Metabolic Stability: The Metabolic Cage

Adamantane is frequently used to block metabolic sites. However, it is not metabolically inert. The tertiary bridgehead carbons are susceptible to hydroxylation by CYP450 isoforms (primarily CYP3A4 and CYP2D6).

  • Mechanism: The rigid cage prevents

    
    -carbon dealkylation, a common metabolic route for flexible alkyl chains.
    
  • Comparison: Unlike phenyl rings, which undergo aromatic hydroxylation or toxic epoxide formation, adamantane is typically converted to stable, albeit less active, hydroxy-adamantane metabolites.

  • Optimization: Fluorination of the adamantane cage is a proven strategy to block these bridgehead oxidations without significantly altering steric bulk.

Distribution: Blood-Brain Barrier (BBB) Penetration

Adamantane is the "gold standard" carrier for CNS delivery. Its high lipophilicity allows for passive diffusion, but recent evidence suggests active transport mechanisms play a role.

  • Passive Diffusion: High LogP drives transcellular transport.

  • Active Transport: Amantadine and rimantadine substrates interact with organic cation transporters (OCTs) and a specific "amantadine-sensitive transport system" at the blood-retinal barrier.

  • Bioisostere Alternative: Cubane analogs have shown similar BBB permeability with potentially lower hERG liability, making them attractive alternatives when adamantane derivatives fail safety screens.

Toxicity: The hERG Liability

A critical failure mode for adamantane-based amines is cardiotoxicity. The bulky, lipophilic, cationic nature of amino-adamantanes pharmacophorically overlaps with the binding site of the hERG potassium channel.

  • Risk Factor: High.[2][3] Lipophilic amines are classic hERG blockers.

  • Mitigation: Reducing basicity (pKa) or introducing polar groups (e.g., hydroxyls) on the cage can reduce hERG affinity, though this often trades off with BBB permeability.

Part 2: Strategic Decision Workflow

The following diagram illustrates the decision logic for selecting adamantane versus bioisosteres based on ADMET data.

ADMET_Decision_Workflow Start Lead Compound Optimization Need_Lipophilicity Requirement: Increase Lipophilicity/BBB Penetration? Start->Need_Lipophilicity Select_Adamantane Incorporate Adamantane Moiety Need_Lipophilicity->Select_Adamantane Yes Eval_Solubility Assay: Thermodynamic Solubility (LogS) Select_Adamantane->Eval_Solubility Solubility_Pass Solubility Acceptable? Eval_Solubility->Solubility_Pass Eval_hERG Assay: hERG Inhibition (Cardiotoxicity) Solubility_Pass->Eval_hERG Yes Switch_Cubane Strategy: Switch to Cubane Bioisostere Solubility_Pass->Switch_Cubane No (Too insoluble) hERG_Pass hERG IC50 > 10µM? Eval_hERG->hERG_Pass Eval_Metab Assay: Microsomal Stability (t1/2) hERG_Pass->Eval_Metab Yes hERG_Pass->Switch_Cubane No (High Toxicity) Metab_Issue Metabolic Soft Spot? Eval_Metab->Metab_Issue Optimize_Cage Strategy: Fluorination or Methylation of Cage Metab_Issue->Optimize_Cage Cage Oxidation Proceed Proceed to PK/PD Metab_Issue->Proceed Stable Optimize_Cage->Eval_Metab Switch_Cubane->Eval_Solubility Re-evaluate

Caption: Decision tree for optimizing adamantane-based leads, balancing lipophilicity gains against solubility and toxicity risks.

Part 3: Experimental Protocols (Self-Validating)

Protocol 1: High-Lipophilicity Microsomal Stability Assay

Rationale: Standard microsomal assays often fail for adamantane compounds due to non-specific binding (NSB) to plasticware and microsomes, leading to false "stability" readings (compound is stuck to the wall, not metabolized).

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Critical Additive: 0.1% Bovine Serum Albumin (BSA) (to minimize NSB, though this requires correction factors).

Step-by-Step Methodology:

  • Pre-Incubation: Prepare a 1 µM test compound solution in buffer. Crucial: Perform a "recovery check" by analyzing the buffer concentration before adding microsomes to confirm the compound hasn't already precipitated or bound to the plate.

  • Reaction Initiation: Add microsomes (final conc. 0.5 mg/mL) and pre-incubate at 37°C for 5 min. Initiate with NADPH.

  • Sampling: At t=0, 5, 15, 30, and 60 min, remove aliquots.

  • Quenching: Quench with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin). Note: For adamantanes, use 3:1 ratio of quench:sample to ensure full solubilization of the lipophilic parent.

  • Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS using a C18 column with a high organic gradient (start at 50% B to ensure elution).

  • Validation:

    • Positive Control: Testosterone (High turnover).

    • Negative Control: Warfarin (Low turnover).

    • NSB Control: Incubate compound with microsomes without NADPH. If loss > 20% over 60 min, non-specific binding is invalidating the data.

Protocol 2: PAMPA-BBB (Blood-Brain Barrier) Assay

Rationale: This non-cell-based assay predicts passive diffusion. Because adamantane compounds are highly lipophilic, they can remain trapped in the artificial membrane lipid layer (membrane retention), leading to false low permeability values.

Methodology:

  • Membrane Preparation: Use a PVDF filter plate coated with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Donor Solution: Dissolve compound in PBS (pH 7.4) + 5% DMSO.

    • Expert Tip: If solubility is <10 µM, use a "sink condition" acceptor buffer containing a scavenger (e.g., BSA or surfactant) to drive the equilibrium, mimicking the "blood-to-brain" sink.

  • Incubation: Sandwich the donor and acceptor plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Analysis: Measure concentration in Donor (

    
    ), Acceptor (
    
    
    
    ), and Equilibrium (
    
    
    ) wells using UV-Vis or LC-MS.
  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Mass Balance Check (Self-Validation): Calculate Recovery =

      
      .
      
    • Critical: If Recovery < 80%, the adamantane compound is trapped in the lipid membrane. You must report "Membrane Retention" alongside permeability.

Part 4: Mechanistic Visualization

The following diagram details the metabolic fate of the adamantane cage and how it blocks metabolism compared to a phenyl ring.

Metabolic_Fate Substrate Drug Scaffold Phenyl Phenyl-Substituted Substrate->Phenyl Adamantane Adamantane-Substituted Substrate->Adamantane P_Met1 Aromatic Hydroxylation (Unstable) Phenyl->P_Met1 CYP450 P_Met2 Epoxide Formation (Toxic) Phenyl->P_Met2 CYP450 A_Block Steric Shielding (Blocks Dealkylation) Adamantane->A_Block Primary Effect A_Met1 Bridgehead Hydroxylation (Stable/Inactive) Adamantane->A_Met1 Secondary Effect (Slow)

Caption: Comparative metabolic pathways. Adamantane blocks toxic epoxide formation common in phenyl rings but introduces a slow hydroxylation route.

References

  • Adamantane as a Brain-Directed Drug Carrier. National Institutes of Health (NIH).[4] Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. Available at: [Link]

  • Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. Available at: [Link][1][4]

  • hERG Toxicity Assessment: Useful Guidelines for Drug Design. European Journal of Medicinal Chemistry. Available at: [Link]

  • Transport of Amantadine and Rimantadine through the Blood-Brain Barrier. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

This guide provides a detailed protocol for the proper disposal of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, a compound utilized in various research and development applications. Adherence to these procedures is cri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the proper disposal of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The information presented here is synthesized from established principles of chemical waste management and data on related adamantane derivatives.

Understanding the Compound and Associated Hazards

Key Considerations:

  • Physical Form: This compound is typically a solid at room temperature.[5]

  • Potential Hazards: Based on related compounds, potential hazards may include skin and eye irritation.[6][7] Inhalation of dust should be avoided.[6][8]

  • Environmental Impact: Adamantane derivatives can be persistent in the environment due to their stable structure.[3] Improper disposal could lead to long-term ecological consequences.

Procedural Workflow for Disposal

The following step-by-step process outlines the recommended procedure for the safe disposal of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid from a laboratory setting.

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Safety goggles to protect from potential eye contact.[8]

  • Chemical-resistant gloves (nitrile or neoprene recommended).

  • A laboratory coat to prevent skin contact.[8]

Proper segregation is the foundation of safe chemical waste disposal.

  • Waste Stream: This compound should be disposed of as solid chemical waste. Do not mix it with liquid waste streams.

  • Container Selection:

    • Use the original manufacturer's container if it is intact and can be securely sealed.[9]

    • If the original container is not available, use a new, clean, and clearly labeled container made of a compatible material (e.g., high-density polyethylene - HDPE).[9][10]

    • The container must have a leak-proof, screw-on cap.[9] Containers with corks or parafilm seals are not acceptable for waste disposal.[9]

G cluster_0 Waste Identification & Segregation cluster_1 Containerization cluster_2 Storage & Collection Identify Waste Identify 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid for Disposal Segregate Segregate as Solid Chemical Waste Identify Waste->Segregate Select Container Select a Compatible, Sealable Container Segregate->Select Container Label Container Affix Hazardous Waste Label Select Container->Label Container Store Safely Store in a Designated, Ventilated Area Label Container->Store Safely Arrange Pickup Arrange for Professional Disposal Store Safely->Arrange Pickup

Caption: Disposal workflow for 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid.

Accurate labeling is a regulatory requirement and crucial for the safety of waste handlers. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "2-((3-Hydroxyadamantan-1-yl)amino)acetic acid". Avoid abbreviations or chemical formulas.[11]

  • The approximate quantity of the waste.

  • The date the waste was first added to the container.

  • The name and contact information of the generating laboratory or researcher.

Pending collection by a certified hazardous waste disposal company, the container must be stored appropriately:

  • Store in a designated and well-ventilated waste accumulation area.[6][12]

  • Ensure the container is kept closed except when adding waste.[9]

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[6]

  • Secondary containment is recommended to contain any potential spills.[9]

Disposal of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid must be conducted through a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash. Incineration by a permitted facility is a common and effective method for the destruction of such organic compounds.[8]

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC12H19NO3PubChem[13]
Molecular Weight225.28 g/mol ChemicalBook[5]
Melting Point211-215°CChemicalBook[5]
AppearanceWhite to Off-White SolidChemicalBook[5]
Storage Temperature2–8 °C (under inert gas)ChemicalBook[5]

Spill and Decontamination Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[8]

  • Contain the Spill: Gently cover the spilled solid with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Collect the Material: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.[12]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, August 22). Safety Data Sheet.
  • KM Pharma Solution Private Limited. (n.d.). MSDS - 1 Amino-3 Hydroxy Adamantane.
  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
  • University of California San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • PubChem. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid.
  • University of Florida. (n.d.). Chemical Waste Disposal Guidelines.
  • National Center for Biotechnology Information. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.
  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Toronto. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Wikipedia. (n.d.). Adamantane.
  • ChemicalBook. (2023, April 23). N-acetic acid-1-aMino-3-adaMantanol.

Sources

Handling

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

Welcome to your essential guide for the safe handling of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. As researchers and drug development professionals, your safety is paramount to advancing scientific discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. As researchers and drug development professionals, your safety is paramount to advancing scientific discovery. This document provides a detailed, experience-driven framework for personal protective equipment (PPE), operational protocols, and disposal, ensuring you can work with this compound confidently and securely. This guide moves beyond a simple checklist, delving into the rationale behind each safety recommendation to empower your risk assessment and foster a culture of safety within your laboratory.

Hazard Analysis: Understanding the Compound

Structural Analogs as a Predictive Tool:

  • 3-Amino-1-adamantanol: The Safety Data Sheet for this closely related precursor indicates it is a skin and eye irritant and may cause respiratory irritation.[1]

  • 3-Hydroxyadamantane-1-carboxylic acid: Similarly, this analog is classified as causing skin and serious eye irritation.

Based on this data, it is prudent to handle 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid as a compound that is, at a minimum, an irritant to the skin, eyes, and respiratory tract. As with any chemical of unknown toxicity, it is wise to minimize all chemical exposures.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC12H19NO3[2][3][4]
Molecular Weight225.28 g/mol [2][3]
AppearanceLikely a solidInferred from analogs
Storage2-8°C, inert atmosphere, dark place[4]

The solid nature of this compound suggests a potential for aerosolization during handling, making respiratory protection a key consideration.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential for minimizing exposure. The following protocol outlines the minimum required PPE for handling 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid.

Primary Engineering Controls: The First Line of Defense

Before considering wearable PPE, always utilize primary engineering controls. For this compound, a certified chemical fume hood is mandatory for all weighing and solution preparation activities to prevent the inhalation of any dust or aerosols.

Body Protection: Your Personal Shield

A fully-fastened laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, consider a chemical-resistant apron over your lab coat. Ensure your attire includes long pants and closed-toe shoes .

Eye and Face Protection: Non-Negotiable

Given the presumed eye irritancy, robust eye protection is critical.

  • Safety glasses with side shields are the absolute minimum.

  • Chemical splash goggles are strongly recommended, especially when handling solutions or performing reactions.

  • For tasks with a significant splash or aerosolization risk, a face shield worn over safety goggles provides the highest level of protection.[5]

Hand Protection: The Right Glove for the Job

Nitrile gloves are a versatile and appropriate choice for incidental contact with 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid.[6][7] They offer good resistance to a range of chemicals and provide a clear indication of tearing.

Glove Selection and Use:

Glove MaterialRecommended UseRationale
Nitrile Incidental contact, handling solids and solutions.Good chemical resistance to acids and amino compounds. Hypoallergenic alternative to latex.[6][7]
Double Gloving High-concentration solutions, extended procedures.Reduces the risk of exposure from undetected pinholes or tears.

Proper Gloving Technique is Crucial:

  • Inspect gloves for any visible defects before use.

  • Don gloves over the cuffs of your lab coat.

  • Remove gloves by peeling them off from the cuff downwards, turning them inside out, without touching the outer surface with your bare skin.

  • Dispose of used gloves in the appropriate chemical waste container.

  • Wash your hands thoroughly after removing gloves.

Respiratory Protection: A Risk-Based Approach

Due to the potential for respiratory irritation and the likelihood of handling the compound as a powder, respiratory protection is a critical consideration.

  • For handling small quantities in a certified chemical fume hood: A respirator may not be required if the engineering controls are sufficient to keep exposure below any established occupational exposure limits.

  • When weighing the powder outside of a containment device or for large-scale operations: A NIOSH-approved N95 respirator is the minimum recommendation to protect against airborne particulates.[8][9]

  • For situations with potential for high aerosol generation: A half-mask or full-facepiece respirator with appropriate particulate cartridges should be considered.[10][11]

All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[11]

Operational and Disposal Plans: A Step-by-Step Guide

Workflow for Safe Handling

The following workflow is designed to minimize exposure at each step of a typical laboratory procedure involving 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials weigh Weigh powder in fume hood prep_materials->weigh Transfer to Handling Phase dissolve Dissolve in solvent in fume hood weigh->dissolve react Perform reaction in fume hood dissolve->react decontaminate Decontaminate work surfaces react->decontaminate Proceed to Cleanup dispose_waste Dispose of waste in designated containers decontaminate->dispose_waste doff_ppe Doff PPE correctly dispose_waste->doff_ppe wash Wash hands thoroughly doff_ppe->wash

Caption: A stepwise workflow for the safe handling of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid.

Spill and Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material.

  • Carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate the spill area.

Waste Disposal

All waste containing 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as chemical waste in accordance with your institution's and local regulations. Do not dispose of this compound down the drain or in the regular trash.

Conclusion: A Commitment to Safety

The responsible use of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid is achievable through a thorough understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into your daily laboratory work, you contribute to a safer research environment for yourself and your colleagues. Always remember that this guide serves as a foundation; a comprehensive, task-specific risk assessment should always be performed before beginning any new procedure.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Retrieved from [Link]

  • GSRS. (n.d.). 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • Oregon Occupational Safety and Health Administration. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • eCFR. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from [Link]

  • Interstate Safety. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.